molecular formula BPO4<br>BO4P B147888 Boron phosphate CAS No. 13308-51-5

Boron phosphate

Cat. No.: B147888
CAS No.: 13308-51-5
M. Wt: 105.78 g/mol
InChI Key: RKVCQBPDVHFKCU-UHFFFAOYSA-N
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Description

Boron phosphate, also known as this compound, is a useful research compound. Its molecular formula is BPO4 and its molecular weight is 105.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,5-trioxa-1λ5-phospha-3-borabicyclo[1.1.1]pentane 1-oxide
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InChI

InChI=1S/BO4P/c2-6-3-1(4-6)5-6
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InChI Key

RKVCQBPDVHFKCU-UHFFFAOYSA-N
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Canonical SMILES

B12OP(=O)(O1)O2
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Molecular Formula

BPO4, BO4P
Record name boron(III) orthophosphate
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DSSTOX Substance ID

DTXSID10872553
Record name Boron phosphate (B(PO4))
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Molecular Weight

105.78 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, White odorless powder; [Alfa Aesar MSDS]
Record name Boron phosphate (B(PO4))
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CAS No.

13308-51-5
Record name Boron phosphate
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Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Boron Phosphate Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of boron phosphate (B84403) (BPO₄), a versatile inorganic compound with applications ranging from catalysis to materials science. This document outlines the key crystalline forms, detailed experimental protocols for their synthesis and characterization, and presents critical crystallographic data in a structured format for ease of comparison.

Introduction to Boron Phosphate Polymorphism

This compound is known to exist in at least two main crystalline forms, with the ambient pressure form being isomorphous with β-cristobalite and a high-pressure form isomorphous with α-quartz.[1][2] The structure of this compound consists of a three-dimensional network of alternating, vertex-sharing [BO₄] and [PO₄] tetrahedra.[3][4] This arrangement is crucial to its physical and chemical properties.

Crystallographic Data of this compound Polymorphs

The following tables summarize the key crystallographic data for the two primary polymorphs of this compound. This data is essential for phase identification and for understanding the structure-property relationships of the material.

Table 1: Crystallographic Data for the β-Cristobalite Isomorph of this compound

ParameterValueReference
Crystal SystemTetragonal[5]
Space GroupI̅4 (No. 82)[3][5]
Lattice Parametersa = 4.34 Å, c = 6.65 Å[5]
Unit Cell Volume125.55 ų[5]
Density2.80 g/cm³[5]
B-O Bond Length1.46 Å[5]
P-O Bond Length1.53 Å[5]

Table 2: Crystallographic Data for the α-Quartz Isomorph of this compound (High-Pressure Form)

ParameterValueReference
Crystal SystemTrigonal[6]
Space GroupP3₁21 or P3₂21[6]
Average Tetrahedral Tilt Angle (δ)19.7°[6]
Intertetrahedral Bridging Angle (θ)Varies with pressure[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound crystals are crucial for reproducible research. The following sections provide step-by-step protocols for common experimental procedures.

Synthesis of this compound

3.1.1. Solid-State Reaction Method

This is a common and straightforward method for producing polycrystalline this compound.[2]

  • Reactant Preparation: Thoroughly mix equimolar amounts of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[1][2]

  • Initial Heating: Heat the mixture in a suitable crucible (e.g., alumina (B75360) or platinum) at a temperature range of 80 °C to 200 °C to drive off water.[2][7] This results in a white amorphous powder.[1]

  • Calcination: Increase the temperature to between 800 °C and 1200 °C and maintain for several hours (e.g., 2 hours at 1000 °C) to promote crystallization.[1][2] The resulting product is a microcrystalline powder of BPO₄.

3.1.2. Hydrothermal Synthesis

Hydrothermal methods can yield well-formed single crystals.[3]

  • Precursor Preparation: Mix equimolar amounts of boric acid and phosphoric acid in a solvent such as water, ethanol, or 2-propanol within a Teflon-lined autoclave.[4]

  • Heating: Heat the autoclave to a temperature between 140 °C and 250 °C for a period of several days (e.g., two weeks).[3] The crystal size is dependent on the temperature, with lower temperatures generally yielding larger crystals.[3]

  • Product Recovery: After cooling the autoclave to room temperature, the resulting crystals are filtered, washed with hot water, and dried.[3]

3.1.3. Chemical Vapor Transport (CVT)

This technique is suitable for growing high-purity single crystals.[4]

  • Reactant and Transport Agent: Place polycrystalline BPO₄ powder in a quartz ampoule along with a transport agent, such as phosphorus pentachloride (PCl₅).[3][4]

  • Evacuation and Sealing: Evacuate the ampoule to a high vacuum and seal it.

  • Temperature Gradient: Place the sealed ampoule in a two-zone tube furnace with a temperature gradient, for example, from 1073 K (source zone) to 973 K (growth zone).[4]

  • Crystal Growth: BPO₄ will react with the transport agent in the hot zone to form gaseous species, which then diffuse to the cooler zone and decompose to deposit single crystals of BPO₄.[3]

Crystal Structure Analysis

3.2.1. X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure of this compound.[8]

  • Sample Preparation: The synthesized BPO₄ powder is finely ground to ensure random orientation of the crystallites. For single-crystal analysis, a suitable crystal is mounted on a goniometer head.

  • Data Collection:

    • Powder XRD: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a range of 2θ angles.[9] The diffracted X-rays are detected and their intensity is recorded as a function of the 2θ angle.[10][11]

    • Single-Crystal XRD: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at different orientations.

  • Data Analysis:

    • Phase Identification: The experimental powder diffraction pattern is compared to standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD) to confirm the presence of BPO₄ and identify its polymorph.[8]

    • Structure Refinement: The collected diffraction data is used to refine the crystal structure using methods like Rietveld refinement for powder data.[9] This process yields precise lattice parameters, atomic positions, and other structural details.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis processes described above.

Synthesis_Workflows cluster_SolidState Solid-State Synthesis cluster_Hydrothermal Hydrothermal Synthesis cluster_CVT Chemical Vapor Transport ss1 Mix H₃BO₃ and H₃PO₄ ss2 Initial Heating (80-200 °C) ss1->ss2 ss3 Calcination (800-1200 °C) ss2->ss3 ss4 Polycrystalline BPO₄ ss3->ss4 ht1 Mix Precursors in Autoclave ht2 Heating (140-250 °C) ht1->ht2 ht3 Cooling & Product Recovery ht2->ht3 ht4 Single Crystal BPO₄ ht3->ht4 cvt1 Seal BPO₄ & PCl₅ in Ampoule cvt2 Apply Temperature Gradient cvt1->cvt2 cvt3 Vapor Transport & Deposition cvt2->cvt3 cvt4 High-Purity Single Crystal BPO₄ cvt3->cvt4

Figure 1: Synthesis Workflows for this compound.

XRD_Analysis_Workflow cluster_DataCollection XRD Data Collection cluster_DataAnalysis Data Analysis start Synthesized BPO₄ Sample prep Sample Preparation (Grinding or Mounting) start->prep powder_xrd Powder XRD prep->powder_xrd Polycrystalline single_xrd Single-Crystal XRD prep->single_xrd Single Crystal phase_id Phase Identification powder_xrd->phase_id rietveld Structure Refinement (e.g., Rietveld) powder_xrd->rietveld single_xrd->rietveld results Crystallographic Data (Lattice Parameters, Space Group, etc.) phase_id->results rietveld->results

Figure 2: X-ray Diffraction Analysis Workflow.

References

An In-depth Technical Guide to Boron Phosphate (BPO₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of boron phosphate (B84403) (BPO₄), a versatile inorganic compound with significant applications in catalysis, materials science, and emerging biomedical fields. We will delve into its core chemical and physical properties, detailed synthesis protocols, and its potential role in advanced therapeutic modalities.

Core Properties of Boron Phosphate

This compound (BPO₄) is a white, infusible solid that exists in both amorphous and crystalline forms.[1][2][3] Its properties are highly dependent on the method of preparation, which influences its crystallinity, surface area, and subsequent reactivity.[2][4] The molecule consists of a boron(III) cation (B³⁺) and a phosphate anion (PO₄³⁻).[2]

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueCitations
Chemical Formula BPO₄[1][2][5]
Molar Mass 105.78 g/mol [2][6][7]
Appearance White amorphous or crystalline powder[2][3][5][8]
Density 2.52 - 2.81 g/mL[2][3][6][9]
Melting Point Infusible; sublimes/evaporates above 1450 °C[1][2][3][10]
Solubility Amorphous form: Soluble in water. Crystalline form: Insoluble.[2][4][9]
pH (1% solution) ~2.0[9][11]

Crystal Structure

The crystal structure of this compound is a three-dimensional network composed of alternating, tetrahedrally linked borate (B1201080) (BO₄) and phosphate (PO₄) groups with shared oxygen atoms.[12] Under standard conditions, the ordinary structure is isomorphous with β-cristobalite.[1][4] When subjected to high pressure, it transforms into a structure that is isomorphous with α-quartz.[1][4]

Synthesis and Experimental Protocols

The most prevalent method for synthesizing this compound involves the reaction of boric acid and phosphoric acid.[1] The resulting product's characteristics, such as crystallinity and solubility, are dictated by the reaction temperature and duration.[4][13]

Experimental Protocol: Synthesis from Boric Acid and Phosphoric Acid

This protocol describes a common method for preparing this compound, adaptable for producing both amorphous and crystalline forms.

Objective: To synthesize this compound (BPO₄) via the thermal reaction of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).

Materials:

  • Boric Acid (H₃BO₃), analytical grade

  • Orthophosphoric Acid (H₃PO₄), 85%

  • High-purity water

  • Beakers, stirring rods

  • Drying oven

  • High-temperature furnace (capable of reaching 1200 °C)

  • Mortar and pestle

Methodology:

  • Reactant Preparation: Prepare equimolar amounts of boric acid and phosphoric acid. The primary reaction is: H₃BO₃ + H₃PO₄ → BPO₄ + 3H₂O.[1]

  • Mixing: The reactants are thoroughly mixed in a suitable vessel. The synthesis can begin even at room temperature, though it is a gradual process.[4]

  • Thermal Treatment: The mixture is heated over a wide temperature range, typically from 80 °C to 1200 °C, to drive the reaction and control the final product's properties.[1][3]

    • For Amorphous BPO₄: Heat the mixture at a relatively low temperature (e.g., 80-150 °C) until a white, amorphous powder is formed.[1][4] This form is generally soluble in water.[4]

    • For Crystalline BPO₄: The amorphous powder is subsequently calcined at a higher temperature. Heating at approximately 1000 °C for at least 2 hours converts the amorphous solid into a microcrystalline, water-insoluble product.[1][3][4]

  • Product Recovery and Characterization: After cooling, the resulting solid is ground into a fine powder. Characterization can be performed using techniques such as X-ray diffraction (XRD) to confirm crystallinity and Infrared (IR) spectroscopy to verify the formation of B-O-P bonds.[4]

Alternative Synthesis Routes: Other reported synthesis methods include:

  • Reaction of triethyl borate with phosphoric acid.[1][4]

  • Reaction of triethyl phosphate with boron trichloride.[1][4]

  • Hydrothermal and microwave synthesis techniques.[1][3]

  • High-temperature solid-phase reaction using ammonium (B1175870) phosphates and boric acid.[14]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

G reactant_node reactant_node process_node process_node output_node output_node H3BO3 Boric Acid (H₃BO₃) Mixing Equimolar Mixing H3BO3->Mixing H3PO4 Phosphoric Acid (H₃PO₄) H3PO4->Mixing Heating Thermal Treatment Mixing->Heating Low_Temp Low Temp (80-300°C) Heating->Low_Temp Path A High_Temp High Temp (>500°C Calcination) Heating->High_Temp Path B Amorphous Amorphous BPO₄ (Water-Soluble) Low_Temp->Amorphous Crystalline Crystalline BPO₄ (Water-Insoluble) High_Temp->Crystalline Amorphous->High_Temp Optional Calcination

Caption: General workflow for this compound synthesis.

Applications in Research and Drug Development

This compound's unique properties make it a valuable compound in several advanced applications.

Catalysis BPO₄ is widely used as a solid acid catalyst in a variety of organic synthesis reactions, including dehydration, isomerization, and amination.[2][8][9] Its catalytic activity is attributed to the presence of acidic groups on its surface.[2][15] The surface area and, consequently, the number of active sites can be maximized by controlled thermal treatment during synthesis.[15][16]

Materials Science Due to its high thermal stability, BPO₄ is a component in the manufacture of specialty glasses, ceramics, and flame-retardant materials.[5][9][10] It can act as a flux in silica-based porcelain and as a low-cost, low-toxicity alternative to traditional flame retardants.[8][9][10]

Drug Development: Boron Neutron Capture Therapy (BNCT) A highly promising application of this compound is in the field of oncology, specifically as a boron delivery agent for Boron Neutron Capture Therapy (BNCT).[17] BNCT is a targeted radiotherapy that relies on the selective accumulation of a stable boron isotope (¹⁰B) in tumor cells.[17][18]

  • Mechanism: Upon irradiation with low-energy thermal neutrons, the ¹⁰B atoms capture neutrons and undergo a nuclear fission reaction, producing high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. These particles have a very short path length (approximately one cell diameter), allowing for the precise destruction of cancer cells while sparing adjacent healthy tissue.[17][19]

  • BPO₄ Nanoparticles: The effectiveness of BNCT is limited by the efficient and selective delivery of boron to tumors.[17] Research has focused on developing this compound nanoparticles (NPs) as a novel drug delivery system for this purpose.[17] Studies have shown that BPO₄ NPs can be functionalized, for instance with folic acid, to enhance their uptake by tumor cells and improve biocompatibility.[17] This approach represents a significant area of research for developing next-generation BNCT agents.[17][18]

Safety and Handling

This compound is considered an irritant to the skin, eyes, and respiratory system.[2][5] It is harmful if swallowed.[7] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and lab coats), should be employed when handling the compound. It is not flammable and does not react hazardously with other common chemical compounds.[2]

References

An In-depth Technical Guide to the Synthesis of Boron Phosphate from Boric Acid and Phosphoric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the synthesis of boron phosphate (B84403) (BPO₄) from boric acid (H₃BO₃) and phosphoric acid (H₃PO₄), this guide details the experimental protocols, explores the influence of temperature on the final product's characteristics, and delves into its emerging applications in the pharmaceutical sector, particularly in Boron Neutron Capture Therapy (BNCT).

Introduction

Boron phosphate (BPO₄) is an inorganic compound that has garnered significant interest due to its versatile properties, including high thermal stability, catalytic activity, and unique structural characteristics. The most common and straightforward method for its synthesis involves the reaction of boric acid and phosphoric acid.[1] This process is adaptable, allowing for the production of BPO₄ with varying degrees of crystallinity and physical properties by controlling the reaction conditions, primarily the temperature. These tunable characteristics make this compound a promising material for a range of applications, from catalysis to advanced drug delivery systems. For drug development professionals, the potential of this compound nanoparticles as carriers for boron in BNCT presents an exciting frontier in cancer therapy.

Synthesis of this compound: A Solid-State Reaction

The synthesis of this compound from boric acid and phosphoric acid is typically carried out as a solid-state reaction at elevated temperatures. The fundamental chemical equation for this condensation reaction is:

H₃BO₃ + H₃PO₄ → BPO₄ + 3H₂O[1]

An equimolar mixture of boric acid and phosphoric acid is the standard starting point for this synthesis.[2] The reaction can proceed over a wide temperature range, from as low as 25°C to as high as 1200°C, with the temperature playing a crucial role in the final product's properties.[2][3]

Influence of Temperature on Product Characteristics

The calcination temperature is the most critical parameter influencing the physical and chemical properties of the synthesized this compound. Lower temperatures generally yield amorphous, hygroscopic powders, while higher temperatures lead to the formation of a non-hygroscopic, crystalline material with decreased solubility.[3]

Table 1: Effect of Synthesis Temperature on the Properties of this compound

Synthesis Temperature (°C) Heating Time Physical Appearance Crystallinity Hygroscopicity Solubility
25 - 300 1 - 24 h White powder, tends to clump Amorphous Hygroscopic Partially soluble in water
500 - 1000 1 - 24 h Free-flowing white powder Crystalline Non-hygroscopic Insoluble in water

| > 1000 | 2 h | Microcrystalline product | Highly Crystalline | Non-hygroscopic | Insoluble in water |

This table summarizes qualitative data gathered from multiple sources.[3][4]

A study by Kmecl and Bukovec provides quantitative insight into the weight loss during the synthesis process at various temperatures, which corresponds to the dehydration of the reactants to form this compound.

Table 2: Conditions of Preparation and Weight Loss During the Synthesis of this compound

Sample No. Temperature (°C) Heating Time (h) Heating Apparatus Weight Loss (%)
1 25 - - -
2 80 24 Dryer 19.4
3 120 24 Dryer 29.8
4 300 24 Furnace 33.2
5a 600 24 Furnace 33.6
5b 600 48 Furnace 33.7
6 800 24 Furnace 33.9
7 1000 24 Furnace 34.0

| 8 | 1200 | 24 | Furnace | 34.1 |

Data sourced from Kmecl and Bukovec.[2]

The gradual increase in weight loss with temperature indicates a more complete reaction and formation of BPO₄. The crystallinity of the product also increases with higher synthesis temperatures, as confirmed by X-ray diffraction (XRD) analysis, which shows sharper and more defined diffraction peaks.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of Amorphous this compound

Objective: To synthesize amorphous this compound.

Materials:

  • Boric acid (H₃BO₃), analytical grade

  • Phosphoric acid (H₃PO₄), 85% aqueous solution, analytical grade

  • Beaker

  • Drying oven

Procedure:

  • Weigh equimolar amounts of boric acid and phosphoric acid.

  • Mix the reactants thoroughly in a beaker to form a paste.

  • Place the beaker in a drying oven preheated to a temperature between 80°C and 120°C.

  • Heat the mixture for 24 hours.

  • After 24 hours, turn off the oven and allow the product to cool to room temperature.

  • The resulting product is a white, amorphous powder.

Synthesis of Crystalline this compound

Objective: To synthesize crystalline this compound.

Materials:

  • Boric acid (H₃BO₃), analytical grade

  • Phosphoric acid (H₃PO₄), 85% aqueous solution, analytical grade

  • Crucible (e.g., alumina)

  • Muffle furnace

Procedure:

  • Prepare an equimolar mixture of boric acid and phosphoric acid as described in section 3.1.

  • Transfer the mixture to a crucible.

  • Place the crucible in a muffle furnace.

  • Ramp the temperature to the desired calcination temperature (e.g., 500°C, 800°C, or 1000°C) at a controlled rate.

  • Hold the temperature for a specified duration, typically between 1 and 24 hours.[3] For a highly microcrystalline product, heating at approximately 1000°C for 2 hours is recommended.[1]

  • After the heating period, turn off the furnace and allow the crucible to cool down to room temperature slowly.

  • The final product is a white, crystalline powder.

Characterization Techniques

X-ray Diffraction (XRD): XRD is used to determine the crystallinity of the synthesized this compound. Amorphous samples will show broad, diffuse peaks, while crystalline samples will exhibit sharp, well-defined peaks. The increasing sharpness and number of diffraction lines with higher synthesis temperatures indicate a gradual increase in crystallinity.[2]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the formation of B-O-P bonds and the disappearance of O-H bonds from the starting materials. The absence of characteristic bands for boric acid (around 1470 and 790 cm⁻¹) in the final product's spectrum indicates the completion of the reaction.[2] The splitting of absorption bands for O-B-O and O-P-O groups at higher synthesis temperatures is indicative of the crystallization of the amorphous this compound into a three-dimensional network.[2]

Visualization of the Synthesis Workflow

The general workflow for the synthesis of this compound from boric acid and phosphoric acid can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_product Product Characterization Boric_Acid Boric Acid (H₃BO₃) Mixing Equimolar Mixing Boric_Acid->Mixing Phosphoric_Acid Phosphoric Acid (H₃PO₄) Phosphoric_Acid->Mixing Heating Heating / Calcination Mixing->Heating BPO4 This compound (BPO₄) Heating->BPO4 Characterization Characterization (XRD, IR) BPO4->Characterization

Synthesis of this compound Workflow

Applications in Drug Development: Boron Neutron Capture Therapy (BNCT)

While this compound itself is not a therapeutic agent, its nanoparticle form has emerged as a promising vehicle for delivering boron to tumor cells for Boron Neutron Capture Therapy (BNCT).[5] BNCT is a targeted radiation therapy that utilizes the nuclear capture reaction of non-radioactive boron-10 (B1234237) (¹⁰B) with low-energy thermal neutrons to produce high-energy alpha particles and lithium-7 (B1249544) nuclei, which selectively destroy cancer cells. A critical requirement for successful BNCT is the selective delivery of a sufficient concentration of ¹⁰B to the tumor.[6]

Functionalized this compound nanoparticles can serve as effective boron delivery agents. Their biocompatibility and the ability to be surface-modified allow for targeted delivery to cancer cells, potentially overcoming some of the limitations of currently used boron delivery agents.

Experimental Protocol for Biocompatibility Assessment

Objective: To assess the in vitro cytotoxicity of this compound nanoparticles.

Materials:

  • Synthesized this compound nanoparticles

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • MTT assay kit

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture the cancer cells in appropriate medium until they reach the desired confluence.

  • Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Prepare a series of dilutions of the this compound nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add the nanoparticle suspensions at different concentrations.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, perform an MTT assay to determine cell viability. This involves adding the MTT reagent to each well and incubating for a few hours, followed by the addition of a solubilizing agent.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

This protocol provides a fundamental assessment of the nanoparticles' toxicity. Further in vivo studies are necessary to evaluate their biodistribution, tumor-targeting efficacy, and therapeutic potential in a living organism.

Logical Workflow for BPO₄ Nanoparticle Application in BNCT

The pathway from synthesis to potential clinical application of this compound nanoparticles in BNCT involves several key stages.

BNCT_Workflow cluster_synthesis Nanoparticle Preparation cluster_evaluation Preclinical Evaluation cluster_therapy Therapeutic Application Synthesis BPO₄ Nanoparticle Synthesis Functionalization Surface Functionalization (e.g., with targeting ligands) Synthesis->Functionalization In_Vitro In Vitro Studies (Cytotoxicity, Cellular Uptake) Functionalization->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo Delivery Systemic Administration In_Vivo->Delivery Irradiation Neutron Irradiation Delivery->Irradiation Tumor_Ablation Selective Tumor Cell Destruction Irradiation->Tumor_Ablation

BPO₄ Nanoparticles in BNCT Workflow

Conclusion

The synthesis of this compound from boric acid and phosphoric acid offers a versatile and controllable method to produce a material with tunable properties. The straightforward nature of the synthesis, coupled with the ability to control crystallinity and other physical characteristics through temperature adjustments, makes it an attractive process for various scientific and industrial applications. For researchers in drug development, the emergence of this compound nanoparticles as a potential delivery vehicle for BNCT opens up new avenues for creating more effective and targeted cancer therapies. Further research into the functionalization of these nanoparticles and comprehensive in vivo studies will be crucial in realizing their full therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Boron Phosphate (BPO₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron phosphate (B84403) (BPO₄) is an inorganic compound of significant interest across various scientific disciplines due to its unique structural characteristics, thermal stability, and catalytic activity. It exists as a white solid, and its properties can be tailored by the synthesis method, which influences its crystallinity.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of BPO₄, detailed experimental protocols for its characterization, and visualizations of its synthesis and application in a therapeutic context. While traditionally used in materials science and catalysis, recent research into BPO₄ nanoparticles for Boron Neutron Capture Therapy (BNCT) has highlighted its potential relevance to the field of drug development.[1]

Physical and Chemical Properties of Boron Phosphate (BPO₄)

The physical and chemical properties of this compound are summarized in the tables below. It is noteworthy that some properties, such as density and solubility, can vary depending on whether the material is in its amorphous or crystalline form.

Table 1: Physical Properties of this compound (BPO₄)
PropertyValueNotes
Appearance White amorphous or crystalline powder/solid[2][3]The degree of crystallinity depends on the synthesis temperature.[4]
Crystal System Tetragonal (I-4 space group), Trigonal (P3_121 space group)[5]The tetragonal form is isostructural with β-cristobalite.
Density 2.52 - 2.81 g/cm³[2][3]The calculated density for the tetragonal structure is approximately 2.80 g/cm³.[5]
Melting Point Infusible; sublimes above 1450 °C[2][4]Does not exhibit a distinct melting point at atmospheric pressure.
Hardness 6.5 Mohs[6]
Refractive Index nₒ = 1.594, nₑ = 1.588 (at 760 nm)[7][8]BPO₄ is a negative uniaxial optical crystal.[6]
Coefficient of Thermal Expansion (CTE) 90 x 10⁻⁷ cm/cm/°C (25-1000 °C)[9]Exhibits strong anisotropic thermal expansion.[10]
Table 2: Chemical Properties and Solubility of this compound (BPO₄)
PropertyDescription
Molecular Formula BPO₄
Molar Mass 105.78 g/mol
Solubility in Water Amorphous form is soluble; crystalline form is insoluble.[11][12]
Solubility in Acids Soluble in concentrated acids.[2]
Thermal Stability Excellent thermal stability, with a decomposition temperature of around 1100°C.[2] It evaporates above 1450 °C.[4]
Chemical Stability Chemically stable and resistant to acids and alkalis.[2]
Catalytic Activity Acts as a catalyst for dehydration and other organic synthesis reactions.[4]

Experimental Protocols

The characterization of this compound typically involves a suite of analytical techniques to determine its structural, morphological, and spectroscopic properties. Below are detailed methodologies for key experiments.

Powder X-ray Diffraction (XRD) for Crystal Structure Analysis

Objective: To identify the crystalline phases of BPO₄ and determine its lattice parameters.

Methodology:

  • Sample Preparation: The BPO₄ sample is finely ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.[13] A small amount of the powder (typically 10-20 mg) is then mounted onto a sample holder.[14] For small sample quantities, a low-background sample holder, such as a zero-diffraction silicon plate, is used.[15] The surface of the powder should be flat and level with the surface of the sample holder.[15]

  • Instrument Setup: A powder X-ray diffractometer with a copper (Cu Kα, λ = 1.5406 Å) or other suitable X-ray source is used. The instrument is typically operated in a Bragg-Brentano parafocusing geometry.[16]

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°) with a defined step size and dwell time. The sample holder is often rotated during the measurement to improve particle statistics.[16]

  • Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions and intensities. Phase identification is performed by comparing the experimental pattern with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). Lattice parameters are refined using appropriate software.

Scanning Electron Microscopy (SEM) for Morphological Characterization

Objective: To visualize the particle size, shape, and surface morphology of the BPO₄ sample.

Methodology:

  • Sample Preparation: A small amount of the BPO₄ powder is mounted on an aluminum stub using double-sided carbon tape. To prevent charging of the sample by the electron beam, a thin conductive coating (e.g., gold, palladium, or carbon) is applied to the sample surface using a sputter coater.

  • Instrument Setup: A scanning electron microscope is used. The accelerating voltage is typically set between 5 and 20 kV, depending on the sample's conductivity and the desired resolution.

  • Imaging: The electron beam is focused and scanned across the sample surface. Secondary electrons (SE) are detected to provide topographical information, while backscattered electrons (BSE) can be used to obtain compositional contrast.[17] Images are captured at various magnifications to observe the overall morphology and fine surface details.

  • Elemental Analysis (Optional): Energy-dispersive X-ray spectroscopy (EDS or EDX) can be used in conjunction with SEM to determine the elemental composition of the sample.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Objective: To identify the functional groups present in the BPO₄ sample by analyzing its vibrational modes.

Methodology:

  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the finely ground BPO₄ sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the mid-infrared region.[18] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[18]

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the BPO₄ powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal.[19] This method requires minimal sample preparation.[19]

  • Instrument Setup: A Fourier-transform infrared spectrometer is used. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is collected first.

  • Data Collection: The sample is placed in the infrared beam, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting infrared spectrum shows absorption bands corresponding to the vibrational modes of the B-O and P-O bonds within the BPO₄ structure.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

BPO4_Synthesis_Workflow BPO4 Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Boric Acid (H3BO3) Boric Acid (H3BO3) Mixing Mixing Boric Acid (H3BO3)->Mixing Phosphoric Acid (H3PO4) Phosphoric Acid (H3PO4) Phosphoric Acid (H3PO4)->Mixing Heating Heating Mixing->Heating 80-1200 °C BPO4 Powder BPO4 Powder Heating->BPO4 Powder XRD XRD BPO4 Powder->XRD SEM SEM BPO4 Powder->SEM FTIR FTIR BPO4 Powder->FTIR BNCT_Mechanism Mechanism of Boron Neutron Capture Therapy (BNCT) with BPO4 Nanoparticles cluster_delivery Drug Delivery cluster_irradiation Neutron Irradiation cluster_cell_death Cellular Destruction BPO4_NPs BPO4 Nanoparticles (containing ¹⁰B) Tumor_Cell Tumor Cell BPO4_NPs->Tumor_Cell Selective Accumulation Neutron_Capture ¹⁰B + n → [¹¹B]* Tumor_Cell->Neutron_Capture Neutron_Beam External Thermal Neutron Beam Neutron_Beam->Tumor_Cell Fission [¹¹B]* → ⁴He (α particle) + ⁷Li Neutron_Capture->Fission Cell_Death Tumor Cell Death Fission->Cell_Death High-LET Radiation Damage

References

Boron Phosphate (CAS No. 13308-51-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of boron phosphate (B84403) (BPO₄), an inorganic compound with the CAS number 13308-51-5. It covers the synthesis, physicochemical properties, structural characteristics, and key applications of boron phosphate, with a particular focus on its utility in catalysis and materials science. Detailed experimental protocols for its preparation and characterization are provided, alongside a summary of its toxicological profile and safety precautions. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Introduction

This compound (BPO₄) is a white, infusible solid inorganic compound that has garnered significant interest due to its versatile applications.[1] It serves as a solid acid catalyst in a variety of organic reactions, a flame retardant, a component in the synthesis of specialty glasses and ceramics, and a source of phosphate for solid-state exchange reactions to produce metal phosphates.[2][3] Its unique properties, including high thermal stability, stem from its structure composed of tetrahedrally linked borate (B1201080) and phosphate groups.[4][5] This guide aims to consolidate the technical information available on this compound to facilitate its use in research and development.

Physicochemical and Structural Properties

This compound's properties can vary depending on its method of preparation, which influences its crystallinity.[6] The amorphous form is generally a white powder, while heating at high temperatures (around 1000 °C) yields a microcrystalline product.[1]

Quantitative Data

The following table summarizes the key quantitative properties of this compound:

PropertyValueCitations
Molecular Formula BPO₄[1]
Molar Mass 105.78 g/mol [1]
CAS Number 13308-51-5[1]
Appearance White amorphous powder or microcrystalline solid[1]
Density 2.52 g/cm³[1][3]
Melting Point Infusible; evaporates above 1450 °C[1][5]
Solubility Insoluble in water (crystalline form)[3]
Crystal Structure

Under ambient pressure, this compound possesses a crystal structure that is isomorphous with β-cristobalite.[2] When subjected to high pressure, it transitions to a form isomorphous with α-quartz.[2] The structure consists of a three-dimensional network of alternating, vertex-sharing [BO₄] and [PO₄] tetrahedra.[4]

Synthesis and Characterization

The most common method for synthesizing this compound is the reaction between boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[1] However, other methods have also been reported.[1]

Experimental Protocols

This protocol describes a general method for the synthesis of this compound, which can be adapted to produce either amorphous or crystalline forms based on the calcination temperature.

Materials:

  • Boric acid (H₃BO₃), analytical grade

  • Phosphoric acid (H₃PO₄), 85% aqueous solution, analytical grade

  • Deionized water

  • Platinum or high-purity alumina (B75360) crucible

  • Muffle furnace

  • Drying oven

Procedure:

  • Mixing of Reagents: In a platinum or alumina crucible, thoroughly mix equimolar amounts of boric acid and phosphoric acid. The reaction can be initiated even at room temperature, but heating is required for completion and to control the final product's properties.[2][4]

  • Drying: Place the crucible in a drying oven at a temperature between 80 °C and 150 °C to slowly remove the bulk of the water. This initial low-temperature treatment typically yields a white amorphous powder.[1]

  • Calcination: Transfer the crucible to a muffle furnace for calcination.

    • For amorphous this compound , heat the mixture at temperatures ranging from 300 °C to 800 °C for 1 to 3 hours.[6][7]

    • For crystalline this compound , increase the temperature to 1000-1200 °C and maintain for at least 2 hours.[1] This process converts the amorphous powder into a microcrystalline product.[1]

  • Cooling and Storage: After calcination, allow the crucible to cool to room temperature in a desiccator to prevent moisture absorption. The resulting this compound should be stored in a tightly sealed container.

X-Ray Diffraction (XRD):

  • Purpose: To determine the crystallinity and phase purity of the synthesized this compound.

  • Methodology: A powdered sample of the synthesized material is analyzed using a powder X-ray diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 10-80 degrees. The resulting diffraction pattern is then compared to standard reference patterns for this compound (e.g., JCPDS card no. 72-1323). Amorphous samples will show a broad halo, while crystalline samples will exhibit sharp diffraction peaks. The most intense peak for crystalline BPO₄ is typically observed around a d-spacing of 3.617 Å.[8]

Infrared (IR) Spectroscopy:

  • Purpose: To identify the functional groups present and confirm the formation of the B-O-P network.

  • Methodology: An IR spectrum of the sample is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 400-4000 cm⁻¹. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Characteristic Bands:

    • A broad absorption band between 2500-3700 cm⁻¹ in low-temperature synthesized samples indicates the presence of O-H groups from residual water.[2]

    • Bands around 1085 cm⁻¹ and 930 cm⁻¹ are characteristic of the B-O-P asymmetric stretching vibrations.

    • Deformation absorption bands for O-B-O and O-P-O groups appear around 620 cm⁻¹ and 550 cm⁻¹, respectively.[2] As the synthesis temperature increases and the material becomes more crystalline, these bands may split.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To probe the local environment of boron and phosphorus atoms.

  • Methodology: Solid-state ¹¹B and ³¹P MAS (Magic Angle Spinning) NMR are powerful techniques for characterizing borophosphates.[9] Due to the quadrupolar nature of the boron nuclei (¹⁰B and ¹¹B), ¹¹B NMR signals are often broad.[10] It is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.[10]

  • Expected Resonances: The chemical shifts in ¹¹B NMR can distinguish between three- and four-coordinate boron, with the latter being predominant in BPO₄.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and characterization of this compound.

Applications in Research and Development

Catalysis

This compound is a well-established solid acid catalyst, particularly for dehydration reactions in organic synthesis, such as the conversion of alcohols to alkenes.[1][11] Its catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on its surface.[1]

The dehydration of secondary and tertiary alcohols over solid acid catalysts like this compound typically proceeds via an E1 mechanism, involving the formation of a carbocation intermediate.[1][12] For primary alcohols, an E2 mechanism is more likely to avoid the formation of an unstable primary carbocation.[1][12]

Catalytic Cycle for Alcohol Dehydration (E1 Mechanism):

Alcohol_Dehydration_E1 cluster_cycle Catalytic Cycle alcohol R-CH(OH)-CH₃ (Alcohol) protonated_alcohol R-CH(OH₂⁺)-CH₃ (Protonated Alcohol) alcohol->protonated_alcohol + H⁺ (from catalyst) carbocation R-CH⁺-CH₃ (Carbocation) + H₂O protonated_alcohol->carbocation - H₂O protonated_alcohol->carbocation alkene R-CH=CH₂ (Alkene) carbocation->alkene - H⁺ carbocation->alkene catalyst BPO₄ (Catalyst Surface) alkene->catalyst Desorption catalyst_H BPO₄-H⁺ (Protonated Catalyst) catalyst_H->alcohol catalyst->alcohol Adsorption catalyst->catalyst_H Protonation

Caption: Catalytic cycle for the E1 dehydration of an alcohol using this compound.

Flame Retardancy

This compound is utilized as a low-cost and low-toxicity flame retardant additive in various polymers.[5] Its mechanism of action involves both gas phase and condensed phase effects. Upon heating, it can catalyze the pyrolysis of the polymer at lower temperatures, promoting the formation of a stable char layer that acts as a physical barrier to heat and mass transfer.[3][5] In some systems, it can also release water at high temperatures, which dilutes flammable gases.[3]

Drug Development and Biomedical Applications

While not a drug itself, this compound's catalytic properties are relevant to drug development through its use in the synthesis of organic intermediates. Furthermore, biocompatibility studies on this compound nanoparticles have been conducted, exploring their potential as boron carriers for Boron Neutron Capture Therapy (BNCT), a type of radiation therapy for cancer.[13] Functionalization of these nanoparticles, for instance with folic acid, has been shown to improve their uptake by tumor cells.[13]

Toxicology and Safety

A comprehensive understanding of the toxicological profile and safe handling procedures for this compound is crucial for researchers.

Toxicological Summary

The toxicology of this compound is primarily related to the effects of boron-containing compounds in general.

Exposure RouteEffectsCitations
Inhalation May cause irritation to the nose, throat, and upper respiratory tract. Studies on borate dusts show symptoms like dryness of the mouth, nose, or throat, and dry cough at elevated concentrations.[14][15][16][17]
Oral Acute ingestion of high doses of boron compounds can lead to gastrointestinal distress (vomiting, diarrhea), and in severe cases, systemic effects including renal injury and exfoliative dermatitis.[14][18]
Dermal Negligibly absorbed through intact skin. May cause mild irritation and redness. Absorption through damaged skin can be significant and may lead to toxicity.[18][19]
Eye Contact Causes eye irritation.[14]
Chronic Animal studies with high doses of borates have shown adverse reproductive and developmental effects.[14][15][16][19]
Safety and Handling

Standard laboratory safety practices should be followed when handling this compound.

AspectRecommendationCitations
Personal Protective Equipment (PPE) Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. If dust is generated, use a NIOSH-approved respirator.[20]
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[20]
Handling Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[20]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[20]
Spill and Disposal For spills, sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Dispose of in accordance with local, state, and federal regulations.[20]

Conclusion

This compound is a multifaceted inorganic compound with significant utility in both academic research and industrial applications. Its role as a robust solid acid catalyst and an effective flame retardant is well-documented. Emerging research into its biomedical applications, such as in BNCT, highlights its potential in the field of drug delivery and therapy. This guide provides essential technical data and protocols to support the safe and effective use of this compound by scientists and researchers.

References

A Deep Dive into Amorphous vs. Crystalline Boron Phosphate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boron phosphate (B84403) (BPO₄), an inorganic compound synthesized from boric acid and phosphoric acid, presents a fascinating case study in the structure-property relationships of materials. Existing in both amorphous and crystalline forms, its utility spans a range of applications from catalysis to ceramics. For researchers, particularly in the pharmaceutical and materials science sectors, understanding the distinct characteristics of these two forms is crucial for leveraging their unique properties. While not a therapeutic agent itself, the chemistry of boron and phosphate moieties is of significant interest in drug development, with boron-containing compounds being explored as phosphate bioisosteres and for applications such as boron neutron capture therapy (BNCT). This technical guide provides an in-depth comparison of amorphous and crystalline boron phosphate, detailing their synthesis, structural differences, comparative properties, and relevant experimental protocols.

Synthesis and Structural Divergence

The primary route to both amorphous and crystalline this compound is the condensation reaction between boric acid (H₃BO₃) and phosphoric acid (H₃PO₄). The key determinant of the final form is the reaction temperature.

Amorphous this compound: Synthesis at lower temperatures, typically between 80°C and 200°C, results in a white, amorphous powder.[1] In this form, the constituent tetrahedral units of BO₄ and PO₄ lack long-range order, characteristic of amorphous materials.[2] This disordered structure results in a higher degree of flexibility and a more irregular surface.[2]

Crystalline this compound: Conversely, heating the reactants to higher temperatures, up to 1200°C, facilitates the formation of a microcrystalline solid.[1][3] Under atmospheric pressure, crystalline this compound adopts a structure isomorphous with β-cristobalite, where the boron and phosphorus atoms are arranged in a regular, repeating three-dimensional lattice.[3] This ordered arrangement imparts greater thermal stability and hardness to the material.[1]

SynthesisPathway cluster_reactants Reactants cluster_process Process cluster_products Products BoricAcid Boric Acid (H₃BO₃) Mixing Mixing BoricAcid->Mixing PhosphoricAcid Phosphoric Acid (H₃PO₄) PhosphoricAcid->Mixing Heating Heating Mixing->Heating AmorphousBPO4 Amorphous BPO₄ Heating->AmorphousBPO4 80-200°C CrystallineBPO4 Crystalline BPO₄ Heating->CrystallineBPO4 > 200-1200°C

Comparative Data Presentation

The distinct structural arrangements of amorphous and crystalline this compound give rise to significant differences in their physicochemical properties. The following tables summarize the key quantitative and qualitative differences.

PropertyAmorphous this compoundCrystalline this compoundReferences
Appearance White powderWhite microcrystalline solid[1]
Structure Disordered, no long-range orderOrdered, isomorphous with β-cristobalite[2][3]
Solubility in Water SolubleInsoluble[3]
Melting Point No sharp melting pointInfusible, evaporates > 1450°C[1]
Hardness SofterHarder[4]
Physicochemical PropertyAmorphous this compoundCrystalline this compound (SDD Scaffold)References
BET Surface Area Generally higher due to irregular structure (value not specified)44 m²/g[5]
Pore Volume Typically higher (value not specified)0.28 cm³/g[5]
Surface Acidity Higher density of medium acid sites reported for some amorphous catalystsLower density of medium acid sites[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound. Below are protocols for key experiments.

Synthesis of Amorphous this compound
  • Materials: Boric acid (H₃BO₃), 85% Phosphoric acid (H₃PO₄).

  • Procedure:

    • Prepare an equimolar mixture of boric acid and phosphoric acid.[3]

    • Heat the mixture in a suitable vessel (e.g., a porcelain crucible) at a temperature between 80°C and 200°C.[1]

    • Maintain the temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete reaction.

    • The resulting white powder is amorphous this compound.

    • Allow the product to cool to room temperature in a desiccator to prevent moisture absorption.

Synthesis of Crystalline this compound
  • Materials: Boric acid (H₃BO₃), 85% Phosphoric acid (H₃PO₄).

  • Procedure:

    • Prepare an equimolar mixture of boric acid and phosphoric acid.[3]

    • Place the mixture in a high-temperature furnace.

    • Gradually heat the mixture to a temperature between 1000°C and 1200°C.[3]

    • Hold the temperature for at least 2 hours to promote crystallization.[1]

    • The resulting white solid is crystalline this compound.

    • Cool the furnace slowly to room temperature to obtain the microcrystalline product.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Start: Mix H₃BO₃ and H₃PO₄ Heat Heat at specified temperature Start->Heat Cool Cool to room temperature Heat->Cool Product Obtain BPO₄ Product Cool->Product XRD X-ray Diffraction (XRD) Product->XRD FTIR FTIR Spectroscopy Product->FTIR BET BET Surface Area Analysis Product->BET XRD_Analysis Analyze peak broadness/sharpness XRD->XRD_Analysis FTIR_Analysis Identify B-O and P-O vibrations FTIR->FTIR_Analysis BET_Analysis Calculate surface area and pore volume BET->BET_Analysis

Characterization Techniques

X-ray Diffraction (XRD): XRD is the primary technique to distinguish between amorphous and crystalline forms.

  • Protocol:

    • A powdered sample of the synthesized this compound is mounted on a sample holder.

    • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation).

    • The diffraction pattern is recorded over a range of 2θ angles.

  • Expected Results:

    • Amorphous BPO₄: A broad, diffuse halo in the XRD pattern, indicating the absence of long-range crystalline order.

    • Crystalline BPO₄: A series of sharp, well-defined peaks at specific 2θ values, corresponding to the crystal lattice planes of the β-cristobalite structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the chemical bonding within the material.

  • Protocol:

    • A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.

    • The pellet is placed in the sample holder of an FTIR spectrometer.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Expected Results:

    • Both forms will show characteristic absorption bands for B-O and P-O bonds.

    • Crystalline BPO₄: The absorption bands corresponding to the O-B-O and O-P-O deformation modes may show splitting, indicating a more ordered and defined local environment compared to the broad bands of the amorphous form.[3] Sharp peaks around 995 cm⁻¹ (BO₄ structure) and 665 cm⁻¹ (PO₄ vibrations) are indicative of short-range order.

Brunauer-Emmett-Teller (BET) Surface Area Analysis: BET analysis is used to determine the specific surface area and pore size distribution of the material, which are critical for catalytic applications.

  • Protocol:

    • A known mass of the this compound sample is degassed under vacuum at an elevated temperature to remove adsorbed contaminants.

    • The sample is then cooled to liquid nitrogen temperature (77 K).

    • Nitrogen gas is introduced to the sample at a series of controlled pressures.

    • The amount of nitrogen adsorbed at each pressure is measured.

    • The BET equation is applied to the adsorption isotherm to calculate the specific surface area.

Applications with a Focus on Catalysis and Relevance to Drug Development

Both amorphous and crystalline this compound are effective solid acid catalysts, particularly for dehydration reactions. Their catalytic performance is influenced by their surface area and the nature and density of their acid sites.

Catalysis: Amorphous this compound, with its potentially higher surface area and a higher concentration of medium-strength acid sites, can exhibit superior catalytic activity in certain reactions, such as the dehydration of glycerol (B35011) to acrolein.[6] The disordered structure may provide more accessible active sites. Crystalline this compound, while potentially having a lower surface area, offers higher thermal and mechanical stability, which can be advantageous for high-temperature catalytic processes.[1]

CatalyticDehydration Glycerol Glycerol BPO4_Catalyst BPO₄ Catalyst (Amorphous or Crystalline) Glycerol->BPO4_Catalyst Dehydration Reaction Acrolein Acrolein BPO4_Catalyst->Acrolein Water Water BPO4_Catalyst->Water

Relevance to Drug Development:

While this compound is not directly used as a drug, its constituent elements and chemical functionalities are highly relevant to the pharmaceutical sciences.

  • Phosphate Mimicry: The phosphate group is ubiquitous in biological systems (e.g., in ATP, DNA, and phosphorylated proteins). Boron-containing compounds, such as boronic acids, are being investigated as bioisosteres for phosphates in drug design.[4] The tetrahedral geometry that boron can adopt is key to this mimicry.

  • Boron in Medicinal Chemistry: The unique chemistry of boron, including its Lewis acidity and ability to form reversible covalent bonds, has led to the development of several FDA-approved boron-containing drugs.

  • Biomaterials: Boron- and phosphate-based glasses and ceramics are being explored for biomedical applications, including bone regeneration, due to their biocompatibility and bioactivity.[7]

Conclusion

Amorphous and crystalline this compound, while chemically identical in composition, exhibit distinct structural and physical properties that dictate their performance in various applications. The amorphous form, synthesized at lower temperatures, is characterized by a disordered structure and higher solubility, which can be advantageous for certain catalytic reactions requiring high surface area and specific acid site densities. In contrast, the crystalline form, obtained through high-temperature treatment, offers superior thermal and mechanical stability due to its ordered lattice structure. For researchers and professionals in drug development, a thorough understanding of these materials provides a valuable foundation for exploring the broader potential of boron and phosphate chemistry in medicine and materials science. The detailed experimental protocols provided herein serve as a practical guide for the synthesis and characterization of these versatile materials.

References

Thermal decomposition of boron phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Decomposition of Boron Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron phosphate (BPO₄) is an inorganic compound of significant interest due to its high thermal stability, catalytic activity, and utility as a flame retardant. This guide provides a comprehensive technical overview of the thermal behavior of this compound. It details its exceptional stability, decomposition pathways under specific reactive conditions, and the analytical methods used for its characterization. This document consolidates quantitative data, outlines detailed experimental protocols for synthesis and thermal analysis, and provides visual diagrams of key processes to serve as an essential resource for professionals in research and development.

Introduction

This compound (BPO₄) is a white, infusible solid synthesized from boric acid and phosphoric acid.[1][2] Structurally, it consists of a three-dimensional network of alternating, tetrahedrally coordinated boron and phosphorus atoms linked by shared oxygen atoms. This robust structure is responsible for its notable properties, including a high melting point and exceptional thermal stability.[3] While primarily used as a catalyst in organic synthesis, a flux in ceramics, and as a flame-retardant additive, its thermal properties are of fundamental importance.[3] This guide focuses specifically on the thermal decomposition characteristics of BPO₄, addressing its stability under inert atmospheres and its reactivity under specific conditions.

Thermal Stability and Decomposition Profile

Contrary to a typical decomposition pathway involving breakdown into constituent oxides, this compound is characterized by its remarkable thermal stability. Under inert conditions, it does not decompose but rather sublimes at very high temperatures.

2.1. General Thermal Behavior

Pure, crystalline this compound is a highly stable compound. It remains an infusible solid up to very high temperatures and is reported to sublime or vaporize without significant decomposition at approximately 1450 °C.[1][3] Thermogravimetric analysis (TGA) of crystalline BPO₄ typically shows a flat profile with no significant mass loss until the onset of sublimation.

However, the thermal behavior can be influenced by the material's crystallinity. Amorphous BPO₄, often synthesized at lower temperatures (e.g., 80-300 °C), can contain residual, chemically bound water.[1][4] Thermal analysis of such samples reveals endothermic events at lower temperatures corresponding to dehydration:

  • ~90-155 °C: Desorption of physically adsorbed or surface-bound water.[4]

  • ~210 °C: Release of chemically bound water from the amorphous structure.[4]

Slight mass loss at temperatures above this, but below sublimation, can sometimes be observed in samples that are not fully crystalline, which is attributed to the slow release of B₂O₃ and P₂O₅.[4]

2.2. Decomposition under Reactive Conditions

While stable on its own, BPO₄ can decompose under specific reactive conditions.

  • Reductive Decomposition: In the presence of a strong reducing agent such as magnesium metal, BPO₄ can undergo a highly exothermic self-propagating high-temperature synthesis (SHS) reaction to yield boron phosphide (B1233454) (BP) and magnesium oxide (MgO).[5] This process demonstrates the breaking of the B-O and P-O bonds under potent reducing conditions.

  • Catalytic Pyrolysis: When incorporated into polymer matrices as a flame retardant, BPO₄ acts as a solid acid catalyst. It can lower the pyrolysis temperature of the host polymer, promoting the formation of a stable, insulating char layer.[6] This is not a decomposition of BPO₄ itself, but rather its participation in the decomposition of the surrounding material.

  • Hydrolysis: Amorphous this compound is susceptible to hydrolysis and will decompose in water to its precursors, boric acid and phosphoric acid.[3] Crystalline forms are significantly more resistant to hydrolysis.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data related to the thermal properties of this compound.

Table 1: Key Thermal Properties of this compound

Property Value Notes
Sublimation Temperature ~1450 °C Sublimes without significant decomposition.[1][3]
Density 2.52 g/cm³ For crystalline BPO₄.[1]
Water Desorption (Amorphous) 90 - 155 °C Endothermic event corresponding to surface water loss.[4]

| Bound Water Release (Amorphous) | ~210 °C | Endothermic event for chemically bound water.[4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and characterization of this compound.

4.1. Synthesis of this compound (from H₃BO₃ and H₃PO₄)

This protocol describes the most common laboratory-scale synthesis of BPO₄.

  • Reagent Preparation: Use an equimolar ratio of boric acid (H₃BO₃) and 85% phosphoric acid (H₃PO₄).

  • Mixing: In a ceramic mortar, thoroughly mix the reagents until a homogenous, translucent gel is formed. This may take up to 1 hour of manual grinding.[4]

  • Drying/Pre-heating: Transfer the gel to a platinum or high-purity alumina (B75360) crucible. Heat the mixture gently at 80-100 °C to drive off excess water until a dry solid is obtained.

  • Calcination: Place the crucible in a programmable muffle furnace. Heat the material to the desired temperature (e.g., 500 °C, 800 °C, or 1000 °C) for a specified duration (typically 1 to 3 hours) to achieve the desired crystallinity.[7][8]

    • Low-temperature synthesis (<300 °C) yields amorphous, partially water-soluble BPO₄.[9]

    • High-temperature synthesis (>500 °C) yields crystalline, water-insoluble BPO₄.[9]

  • Cooling and Storage: Allow the furnace to cool to room temperature. The resulting product is a white, solid BPO₄. Store the material in a desiccator to prevent moisture absorption, especially for amorphous samples.

4.2. Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for analyzing the thermal stability of BPO₄.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the finely ground BPO₄ powder into a platinum or alumina TGA pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 40-100 mL/min.[10][11]

    • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 1400 °C at a constant heating rate of 10 °C/min.[11]

    • Data Collection: Record the sample mass as a function of temperature.

4.3. Differential Scanning Calorimetry (DSC)

This protocol is used to identify thermal transitions such as dehydration.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground BPO₄ powder into an aluminum or alumina DSC pan.[12] Crimp the pan with a lid (a pinhole lid can be used if significant off-gassing is expected). Place an empty, sealed pan on the reference side.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.[13]

    • Temperature Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.[11]

    • Data Collection: Record the differential heat flow as a function of temperature.

Process and Pathway Visualizations

The following diagrams, generated using DOT language, illustrate key workflows and reaction pathways related to this compound.

SynthesisWorkflow cluster_start Reactant Preparation H3BO3 Boric Acid (H₃BO₃) Mix 1. Mix Equimolar Amounts in Mortar to Form Gel H3BO3->Mix H3PO4 Phosphoric Acid (H₃PO₄) H3PO4->Mix Heat 2. Heat in Crucible (80-100 °C to dry) Mix->Heat Homogenous Gel Calcine 3. Calcine in Furnace (500-1200 °C) Heat->Calcine Dry Solid Product Crystalline BPO₄ Calcine->Product White Powder ThermalAnalysisWorkflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample BPO₄ Sample (Fine Powder) TGA_Load Load 5-10 mg in Alumina Pan Sample->TGA_Load DSC_Load Load 3-5 mg in Alumina Pan Sample->DSC_Load TGA_Run Heat to 1400°C (10 °C/min, N₂ atm) TGA_Load->TGA_Run TGA_Result Mass vs. Temperature (Thermal Stability) TGA_Run->TGA_Result DSC_Run Heat to 500°C (10 °C/min, N₂ atm) DSC_Load->DSC_Run DSC_Result Heat Flow vs. Temperature (Phase Transitions) DSC_Run->DSC_Result ReductiveDecomposition BPO4 BPO₄ Reaction Self-Propagating High-Temperature Synthesis (SHS) BPO4->Reaction Mg Magnesium (Mg) Mg->Reaction BP Boron Phosphide (BP) Reaction->BP MgO Magnesium Oxide (MgO) Reaction->MgO

References

An In-depth Technical Guide to the Solubility of Boron Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of boron phosphate (B84403) (BPO₄). It details the compound's solubility in various solvents, the critical factors influencing dissolution, and standardized experimental protocols for synthesis and analysis. The information is tailored for professionals in research, chemical sciences, and pharmaceutical development who utilize or study boron-containing compounds.

Executive Summary

Boron phosphate (BPO₄) is an inorganic compound whose solubility is not straightforward but is critically dependent on its polymorphic form, which in turn is dictated by its synthesis conditions.[1] It primarily exists in two forms: an amorphous state prepared at lower temperatures and a crystalline state obtained through high-temperature calcination.[1][2] The amorphous form is generally soluble in water, where it tends to hydrolyze, while the crystalline form is highly stable and insoluble in water, as well as in concentrated acids and bases.[1][3][4] This guide elucidates these properties, presenting available data and methodologies to enable precise application and study of this compound.

Solubility Profile of this compound

The dissolution behavior of this compound is fundamentally linked to its synthesis temperature. Low-temperature processes (room temperature to ~300°C) yield an amorphous, water-soluble powder, whereas high-temperature synthesis (500°C to 1200°C) results in a crystalline, insoluble material.[1]

Qualitative and Semi-Quantitative Solubility Data

Direct quantitative solubility data, such as a solubility product (Ksp), for this compound is scarce in the literature, likely due to its tendency to hydrolyze in aqueous media into boric acid and phosphoric acid.[4] However, extensive qualitative and descriptive data are available and summarized below.

Table 1: Solubility of this compound Forms in Various Solvents

Solvent SystemAmorphous BPO₄ (Low Temp. Synthesis)Crystalline BPO₄ (High Temp. Synthesis)
Water (Cold) Soluble, undergoes hydrolysis.[4]Insoluble.[4][5][6]
Water (Boiling) Fairly soluble.[1]Insoluble.[1]
Acids (Dilute) Soluble with decomposition.Insoluble.[3]
Acids (Concentrated) Soluble with decomposition.Insoluble.[1]
Alkaline Solutions Soluble with decomposition.Insoluble, though shows high reactivity with molten alkali.[1][3]
Organic Solvents Generally insoluble.Insoluble.
Factors Influencing Solubility
  • Synthesis Temperature and Crystallinity: This is the most critical factor. As the synthesis temperature increases, the material transitions from an amorphous powder to a microcrystalline solid.[1] This increased crystallinity renders the compound insoluble.[1]

  • pH: The solubility of this compound compounds has been shown to decrease with decreasing pH.

  • Hydrolysis: In aqueous solutions, amorphous this compound and its hydrates readily decompose into their constituent acids, boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[4] This reaction complicates simple equilibrium solubility measurements.

Dissolution Rate of Related Borophosphate Glasses

While data for pure BPO₄ is limited, studies on borophosphate glasses provide quantitative insights into dissolution kinetics. These materials, containing B-O-P linkages, serve as a useful proxy.

Table 2: Dissolution Rates of Borophosphate Glasses in Aqueous Media at 37°C

Glass Composition (mol%)MediumDissolution Rate (h⁻¹)Reference
16Na₂O-24CaO-60P₂O₅ (0% B₂O₃)SBF7.0 x 10⁻³[7][8]
16Na₂O-24CaO-20B₂O₃-40P₂O₅SBF2.0 x 10⁻⁵[7][8]
16Na₂O-24CaO-60B₂O₃ (0% P₂O₅)SBF2.3 x 10⁻²[7][8]
SBF: Simulated Body Fluid

These data show that the introduction and proportion of borate (B1201080) within the phosphate network dramatically alter the dissolution rate.[7][8]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing BPO₄ involves the reaction of boric acid and phosphoric acid.[9] The final properties of the BPO₄ are determined by the thermal treatment applied.

Protocol 3.1.1: Synthesis of Amorphous (Water-Soluble) this compound

  • Reactant Preparation: Prepare an equimolar mixture of boric acid (H₃BO₃) and 85% phosphoric acid (H₃PO₄).

  • Homogenization: Vigorously mix the reactants in a ceramic mortar until a clearly homogenous gel is obtained (approximately 1 hour).[1]

  • Reaction: Gently heat the mixture in a platinum crucible on a water bath or in an oven at a temperature between 80°C and 120°C.[1] Alternatively, evaporate a water solution of the mixed acids on a water bath.[1]

  • Product Collection: The resulting white, amorphous powder is collected. This form is fairly soluble in boiling water.[1]

Protocol 3.1.2: Synthesis of Crystalline (Water-Insoluble) this compound

  • Reactant Preparation: Prepare an equimolar mixture of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄) as described in Protocol 3.1.1.

  • Initial Reaction: Heat the mixture to produce the amorphous BPO₄ intermediate.

  • Calcination: Place the amorphous powder in a high-temperature furnace. Heat the material at approximately 1000°C for at least 2 hours.[1]

  • Product Collection: After cooling, the resulting white, microcrystalline solid is collected. This product is insoluble in water, concentrated acids, and bases.[1]

Determination of Solubility and Dissolution Rate

A standardized method for determining solubility involves an equilibrium solubility study. For materials like BPO₄ that exhibit slow dissolution, a kinetic study using a column flow-through method is also appropriate.

Protocol 3.2.1: Equilibrium Solubility Determination

  • System Preparation: Add an excess amount of BPO₄ powder to a series of vials containing the desired solvent (e.g., deionized water, acidic/basic buffers of known pH).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The system should be left to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours), which should be sufficient to reach saturation.

  • Sample Separation: After equilibration, allow the suspension to settle. Separate the supernatant from the undissolved solid by centrifugation at high speed, followed by filtration through a fine-pore (e.g., 0.22 µm) filter to ensure no particulate matter is present.

  • Quantification: Analyze the clear filtrate to determine the concentration of dissolved boron and/or phosphate.

  • Analysis: The solubility is reported as the concentration of the analyte in the saturated solution (e.g., in mg/L or mol/L).

Analytical Methods for Quantification

Accurate quantification of dissolved boron and phosphate is crucial for solubility studies.

Protocol 3.3.1: Quantification of Phosphate

  • Method: Molybdenum Blue Spectrophotometric Method.[10]

  • Procedure:

    • Obtain a clear filtrate of the sample solution.

    • Add a molybdate-vanadate reagent to an aliquot of the sample.[1]

    • In an acidic medium, orthophosphate reacts to form a yellow phosphovanadomolybdic acid complex.

    • Measure the absorbance of the solution at the appropriate wavelength (e.g., 460 nm) using a UV-Vis spectrophotometer.[1]

    • Determine the concentration from a calibration curve prepared using standard phosphate solutions.

Protocol 3.3.2: Quantification of Boron

  • Method: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS).[11][12]

  • Procedure:

    • Obtain a clear filtrate of the sample solution. Dilute as necessary with 1-2% nitric acid to fall within the instrument's linear range.[13]

    • Aspirate the sample into the plasma, which excites the boron atoms.

    • Measure the intensity of the light emitted at boron's characteristic wavelengths (for ICP-OES) or the ion count at its mass-to-charge ratio (for ICP-MS).

    • Quantify the concentration against a calibration curve prepared from certified boron standards.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to the analysis of its solubility.

G cluster_synthesis Synthesis Stage cluster_thermal Thermal Processing cluster_solubility Solubility Analysis Stage cluster_quantification Quantification Stage reagents H₃BO₃ + H₃PO₄ (Equimolar) mixing Homogenize (Gel Formation) reagents->mixing low_temp Low Temp (80-120°C) mixing->low_temp high_temp High Temp (~1000°C) mixing->high_temp amorphous Amorphous BPO₄ (Soluble) low_temp->amorphous crystalline Crystalline BPO₄ (Insoluble) high_temp->crystalline sample BPO₄ Sample (Amorphous or Crystalline) amorphous->sample crystalline->sample dissolution Add Solvent & Equilibrate (Constant Temp & Agitation) sample->dissolution separation Centrifuge & Filter dissolution->separation filtrate Clear Saturated Filtrate separation->filtrate analysis Quantify [B] and [P] (ICP-OES / Spectrophotometry) filtrate->analysis results Solubility Data analysis->results

Caption: Experimental workflow for BPO₄ synthesis and solubility determination.

Relationship Between Synthesis and Solubility

This diagram illustrates the logical relationship between the synthesis temperature, the resulting physical form of this compound, and its subsequent solubility characteristics.

G temp Synthesis Temperature low_temp Low (< 300°C) temp->low_temp Path 1 high_temp High (> 500°C) temp->high_temp Path 2 amorphous Amorphous low_temp->amorphous crystalline Crystalline high_temp->crystalline crystallinity Crystallinity soluble Soluble (with Hydrolysis) amorphous->soluble insoluble Insoluble crystalline->insoluble solubility Aqueous Solubility

Caption: Influence of synthesis temperature on BPO₄ crystallinity and solubility.

References

An In-depth Technical Guide on the Acidity and Surface Properties of Boron Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boron phosphate (B84403) (BPO₄) is a versatile inorganic material recognized for its notable acidic and surface properties, which underpin its utility as a solid acid catalyst in a variety of organic transformations. This technical guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of boron phosphate, with a particular focus on its surface acidity. Detailed experimental protocols for its preparation and for the characterization of its acidic sites are presented, alongside a compilation of quantitative data on its surface properties. Furthermore, this guide illustrates key catalytic mechanisms through detailed diagrams, offering valuable insights for researchers and professionals in chemistry and drug development.

Introduction

This compound is an inorganic compound with a tetrahedral network structure composed of alternating BO₄ and PO₄ units.[1] Its unique structural and electronic properties give rise to both Brønsted and Lewis acidity on its surface, making it an effective heterogeneous catalyst. The acidic and surface characteristics of this compound can be tailored by controlling the synthesis conditions, such as temperature and method of preparation.[2] This adaptability makes it a material of significant interest for applications ranging from bulk chemical production to the synthesis of fine chemicals and pharmaceutical intermediates.

Synthesis of this compound

The properties of this compound are highly dependent on its synthesis route. The most common methods include solid-state reaction, hydrothermal synthesis, and microwave-assisted synthesis.

Solid-State Reaction

This is the most traditional method, involving the direct reaction of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄) at elevated temperatures.[1]

Experimental Protocol:

  • Mixing: Equimolar amounts of boric acid and phosphoric acid are thoroughly mixed in a mortar and pestle to form a homogeneous paste.

  • Drying: The mixture is then dried in an oven at 100-150°C to remove excess water.

  • Calcination: The dried powder is calcined in a furnace at a specific temperature, typically ranging from 300°C to 1200°C, for several hours. The calcination temperature significantly influences the crystallinity and surface properties of the final product.[2]

Synthesis_Workflow cluster_synthesis Solid-State Synthesis of this compound H3BO3 Boric Acid (H₃BO₃) mix Mixing H3BO3->mix H3PO4 Phosphoric Acid (H₃PO₄) H3PO4->mix dry Drying (100-150°C) mix->dry calcine Calcination (300-1200°C) dry->calcine BPO4 This compound (BPO₄) calcine->BPO4

Caption: Solid-state synthesis workflow for this compound.
Hydrothermal Synthesis

Hydrothermal methods can produce crystalline this compound at lower temperatures compared to solid-state reactions.

Experimental Protocol:

  • Precursor Preparation: Boric acid and phosphoric acid are dissolved in deionized water in a Teflon-lined autoclave.

  • Heating: The autoclave is sealed and heated to a temperature typically between 160°C and 200°C for a period of 24 to 48 hours.[3]

  • Product Recovery: After cooling, the solid product is collected by filtration, washed with deionized water and ethanol (B145695), and dried.

Microwave-Assisted Synthesis

This method offers a rapid route to synthesize crystalline this compound.

Experimental Protocol:

  • Precursor Mixing: A solid mixture of precursors, such as ammonium (B1175870) borate (B1201080) ((NH₄)₂B₄O₇·4H₂O) and phosphoric acid, is prepared.[3]

  • Microwave Irradiation: The mixture is subjected to microwave irradiation in a commercial microwave oven for a short duration, typically 3 to 5 minutes.[3]

  • Product Formation: The high energy of the microwaves rapidly initiates the reaction, leading to the formation of crystalline BPO₄.

Surface Properties and Acidity Characterization

The catalytic performance of this compound is intrinsically linked to its surface area, pore structure, and the nature and concentration of its acid sites.

Surface Area and Pore Structure

The specific surface area, pore volume, and pore size distribution are crucial parameters that affect the accessibility of active sites to reactant molecules. These properties are typically determined by nitrogen physisorption analysis (BET and BJH methods).

Synthesis Temperature (°C)BET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Size (nm)
300850.2511.8
500620.1811.6
800280.1014.3
100050.0216.0

Note: The data presented in this table is a compilation from various sources and may vary depending on the specific synthesis conditions.

Acidity: Brønsted and Lewis Sites

This compound possesses both Brønsted acid sites (proton donors) and Lewis acid sites (electron pair acceptors), which are crucial for its catalytic activity. The relative abundance and strength of these sites can be determined using techniques such as ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) and Fourier-transform infrared (FT-IR) spectroscopy of adsorbed pyridine (B92270).

3.2.1. Ammonia Temperature-Programmed Desorption (NH₃-TPD)

NH₃-TPD is used to determine the total acidity and the distribution of acid strength. Ammonia is adsorbed onto the catalyst surface and then desorbed by heating at a constant rate. The amount of desorbed ammonia is measured as a function of temperature.

Experimental Protocol:

  • Pre-treatment: The catalyst sample is heated under an inert gas flow (e.g., He or N₂) to a high temperature (e.g., 500°C) to remove adsorbed water and impurities.

  • Ammonia Adsorption: The sample is cooled to a lower temperature (e.g., 100°C) and exposed to a flow of ammonia gas until saturation.

  • Purging: The physically adsorbed ammonia is removed by purging with an inert gas at the adsorption temperature.

  • Temperature-Programmed Desorption: The temperature is then ramped linearly while monitoring the desorption of ammonia with a thermal conductivity detector (TCD) or a mass spectrometer.

3.2.2. FT-IR Spectroscopy of Adsorbed Pyridine

This technique allows for the differentiation and quantification of Brønsted and Lewis acid sites. Pyridine, a basic probe molecule, adsorbs on the acid sites, and the resulting vibrational modes are analyzed by FT-IR.

  • Brønsted Acid Sites: The pyridinium (B92312) ion (PyH⁺) formed on Brønsted sites gives characteristic IR absorption bands at approximately 1540 cm⁻¹ and 1630-1640 cm⁻¹.

  • Lewis Acid Sites: Pyridine coordinated to Lewis sites (L-Py) exhibits bands at around 1445-1450 cm⁻¹ and 1600-1630 cm⁻¹.

  • A band around 1490 cm⁻¹ is attributed to pyridine adsorbed on both Brønsted and Lewis sites.

Experimental Protocol:

  • Sample Preparation: A self-supporting wafer of the catalyst is placed in an IR cell with CaF₂ windows.

  • Activation: The sample is heated under vacuum at a high temperature (e.g., 400°C) to clean the surface.

  • Pyridine Adsorption: Pyridine vapor is introduced into the cell at a specific temperature (e.g., 150°C) and allowed to equilibrate.

  • Evacuation: Excess and physically adsorbed pyridine is removed by evacuation at the adsorption temperature.

  • Spectral Acquisition: FT-IR spectra are recorded at various desorption temperatures to assess the strength of the acid sites.

Acid Site TypeCharacteristic FT-IR Bands (cm⁻¹)
Brønsted~1540, ~1635
Lewis~1450, ~1610
Brønsted + Lewis~1490

Catalytic Applications and Mechanisms

The acidic nature of this compound makes it an effective catalyst for a range of organic reactions, including dehydration, esterification, and rearrangements.

Dehydration of Alcohols

This compound is a well-known catalyst for the dehydration of alcohols to produce alkenes. The reaction is believed to proceed via an E1 mechanism involving a carbocation intermediate, particularly on catalysts with high acid site density.[1]

Dehydration_Mechanism cluster_dehydration Dehydration of Ethanol over this compound Ethanol Ethanol (CH₃CH₂OH) Protonation Protonation of -OH group Ethanol->Protonation Oxonium Protonated Alcohol Protonation->Oxonium LossOfWater Loss of H₂O Oxonium->LossOfWater Carbocation Ethyl Carbocation (CH₃CH₂⁺) LossOfWater->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation Ethene Ethene (CH₂=CH₂) Deprotonation->Ethene Catalyst BPO₄ (H⁺) Deprotonation->Catalyst regenerates Catalyst->Protonation

Caption: Proposed E1 mechanism for ethanol dehydration.
Beckmann Rearrangement

The Beckmann rearrangement, the conversion of an oxime to an amide, is an important reaction in organic synthesis, notably in the production of caprolactam, a precursor to Nylon 6.[3] Acid catalysts like this compound can facilitate this rearrangement.

The reaction is initiated by the protonation of the oxime's hydroxyl group, followed by the migration of the group anti to the leaving group (water) to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the amide.

Beckmann_Rearrangement cluster_beckmann Beckmann Rearrangement of Cyclohexanone Oxime Oxime Cyclohexanone Oxime Protonation Protonation of -OH Oxime->Protonation ProtonatedOxime Protonated Oxime Protonation->ProtonatedOxime Rearrangement Rearrangement & Loss of H₂O ProtonatedOxime->Rearrangement NitriliumIon Nitrilium Ion Intermediate Rearrangement->NitriliumIon Hydrolysis Hydrolysis NitriliumIon->Hydrolysis Amide Caprolactam Hydrolysis->Amide Catalyst BPO₄ (H⁺) Catalyst->Protonation

Caption: Beckmann rearrangement mechanism.

Relevance in Drug Development

While direct catalytic applications of this compound in multi-step drug syntheses are not extensively documented in publicly available literature, its role as a solid acid catalyst for fundamental organic transformations is highly relevant. Many of the reactions it catalyzes, such as esterifications, dehydrations, and rearrangements, are cornerstone processes in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The use of heterogeneous catalysts like this compound offers significant advantages in pharmaceutical manufacturing, including easier product purification, catalyst recyclability, and reduced waste generation, aligning with the principles of green chemistry.

Furthermore, the broader field of boron chemistry is of immense importance in drug discovery. Boron-containing compounds are utilized as key building blocks and pharmacophores in a number of approved drugs and clinical candidates.[4][5] The understanding of boron-based materials like this compound contributes to the overall knowledge base that underpins the development of novel boron-based therapeutics.

Conclusion

This compound stands out as a solid acid catalyst with tunable surface and acidic properties. The ability to control its synthesis to optimize characteristics such as surface area and the ratio of Brønsted to Lewis acidity makes it a valuable tool for a variety of catalytic applications in organic synthesis. For researchers and professionals in drug development and fine chemical synthesis, this compound offers a promising, environmentally benign alternative to traditional homogeneous acid catalysts. Further research into tailoring its properties for specific, complex organic transformations will undoubtedly expand its utility in these critical fields.

References

Unveiling the Properties of Boron Phosphate: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boron phosphate (B84403) (BPO4), a III-V compound semiconductor, has garnered significant attention for its remarkable structural stability, wide bandgap, high thermal conductivity, and tunable electronic properties.[1][2] These characteristics make it a promising material for a diverse range of applications, including catalysis, electronics, and even advanced therapeutic strategies like Boron Neutron Capture Therapy (BNCT).[3][4] Understanding the fundamental properties of BPO4 at the atomic level is crucial for unlocking its full potential. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the intricate relationship between the structure and behavior of this versatile material.[5][6] This technical guide provides a comprehensive overview of the application of quantum chemical calculations to boron phosphate, detailing the computational methodologies, summarizing key findings on its structural, electronic, and vibrational properties, and illustrating the logical workflows involved.

Computational Methodologies

The theoretical investigation of this compound predominantly relies on first-principles calculations within the framework of Density Functional Theory (DFT).[6] This powerful computational approach allows for the accurate prediction of material properties by solving the quantum mechanical equations that govern the behavior of electrons.

A typical computational protocol for studying BPO4 involves the following steps:

  • Structural Optimization: The initial crystal structure of BPO4 is optimized to find the lowest energy configuration. This is achieved by iteratively adjusting the atomic positions and lattice parameters until the forces on the atoms are minimized.[7][8]

  • Electronic Structure Calculation: Once the optimized geometry is obtained, the electronic band structure and density of states (DOS) are calculated. These calculations provide insights into the material's conductivity and optical properties.[7][9]

  • Property Prediction: Various other properties, such as vibrational frequencies (phonons), elastic constants, and formation energies, can be computed from the optimized structure and its electronic ground state.[5][8][10]

The Vienna Ab Initio Simulation Package (VASP) is a widely used software for performing these calculations.[6] The choice of the exchange-correlation functional, which approximates the complex interactions between electrons, is a critical aspect of the methodology. The Generalized Gradient Approximation (GGA), often with the Perdew–Burke–Ernzerhof (PBE) functional, is a common choice for solid-state systems like BPO4.[6] For the description of electron-ion interactions, the Projector Augmented-Wave (PAW) method is frequently employed.[6]

G cluster_workflow Quantum Chemical Calculation Workflow for BPO4 start Define BPO4 Crystal Structure dft Select DFT Functional (e.g., PBE) start->dft basis Choose Basis Set & Pseudopotentials (e.g., PAW) start->basis opt Geometry Optimization dft->opt basis->opt elec Electronic Structure Calculation (Band Structure, DOS) opt->elec vib Vibrational Analysis (Phonon Frequencies) opt->vib prop Calculate Other Properties (Formation Energy, Elastic Constants) opt->prop results Analyze & Interpret Results elec->results vib->results prop->results

Computational workflow for BPO4.

Structural and Electronic Properties

This compound can exist in several polymorphic forms, with the tetragonal I-4 space group being a common phase.[9][11] In this structure, boron and phosphorus atoms are tetrahedrally coordinated to four oxygen atoms, forming a three-dimensional network of corner-sharing BO4 and PO4 tetrahedra.[11] Quantum chemical calculations have been instrumental in determining the precise structural parameters of these polymorphs.

Propertyc-BP (cubic)[8]w-BP (wurtzite)[8]rh-BP (rhombohedral)[8]BPO4 (tetragonal)[11]
Lattice Constant a (Å) 4.5413.195-4.332
Lattice Constant c (Å) -5.297-6.640
B-P/B-O Bond Length (Å) 1.97--1.46
P-O Bond Length (Å) ---1.53
Band Gap (eV) ~2.0[7]--7.15 (calculated)[9]

Note: Data for BP polymorphs are included for comparative purposes, as they are closely related materials often studied with similar computational techniques.

DFT calculations have shown that both wurtzite (w-BP) and rhombohedral (rh-BP) polymorphs of boron phosphide (B1233454) are mechanically and dynamically stable, with thermodynamic and mechanical properties very similar to the cubic polymorph (c-BP).[7][8] The electronic band structures of all BP polymorphs indicate semiconducting behavior with band gaps around 2 eV.[7] For tetragonal BPO4, calculations predict a wide, indirect band gap, consistent with its character as a robust insulator.[9] The density of states calculations reveal that the valence band is primarily composed of O 2p states, while the conduction band is dominated by B 2p and P 3p states.

G cluster_properties Relationship between Structure and Electronic Properties of BPO4 structure Crystal Structure (Tetragonal I-4) bo4 BO4 Tetrahedra structure->bo4 po4 PO4 Tetrahedra structure->po4 dos Density of States structure->dos network 3D Corner-Sharing Network bo4->network po4->network band_gap Wide Indirect Band Gap network->band_gap insulator Insulating Behavior band_gap->insulator valence Valence Band (O 2p states) dos->valence conduction Conduction Band (B 2p, P 3p states) dos->conduction valence->insulator conduction->insulator

Structure-property relationships in BPO4.

Vibrational Properties

The vibrational properties of this compound, which are crucial for understanding its thermal behavior and its interaction with light, can be accurately predicted using first-principles calculations.[10][12] The calculated phonon dispersion curves and density of states provide a complete picture of the lattice dynamics. The vibrational spectra of BPO4 are characterized by distinct modes corresponding to the stretching and bending of the BO4 and PO4 tetrahedra.[13] These theoretical predictions can be directly compared with experimental data from infrared (IR) and Raman spectroscopy, providing a powerful tool for validating the computational models and interpreting experimental results.[12][13]

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-B-O Bending -~620, 550[13]
O-P-O Bending -~620, 550[13]
Symmetric Stretching --
Asymmetric Stretching --

Conclusion and Future Outlook

Quantum chemical calculations have proven to be an invaluable tool for advancing our understanding of this compound. By providing detailed insights into its structural, electronic, and vibrational properties, these computational studies guide the rational design of new materials and applications. The synergy between theoretical predictions and experimental validation will continue to be a driving force in the exploration of BPO4 and related compounds. Future research directions may include the investigation of defect engineering, surface chemistry for catalytic applications, and the interaction of BPO4 nanoparticles with biological systems for drug delivery applications, all areas where quantum chemical calculations can provide significant contributions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Structure of Boron Phosphate (B84403) (BPO₄)

Introduction

Boron phosphate (BPO₄) is an inorganic compound recognized for its unique structural and electronic properties. As a III-V compound analogue where both boron and phosphorus are coordinated by oxygen, it exhibits high thermal stability and a wide band gap, making it a material of interest for applications in catalysis, ceramics, and as a host for luminescent materials. This technical guide provides a comprehensive overview of the electronic structure of BPO₄, detailing its crystallographic properties, theoretical electronic band structure, and the experimental and computational methodologies used for its characterization.

Crystal and Molecular Structure

This compound typically crystallizes in a structure analogous to the high-temperature β-cristobalite form of silica. The structure consists of a three-dimensional network of alternating, corner-sharing BO₄ and PO₄ tetrahedra.[1] In this arrangement, each oxygen atom is bonded to one boron and one phosphorus atom.[1] The primary crystalline phase adopts a tetragonal space group (I-4).[1][2]

Crystallographic Data

The fundamental structural parameters for tetragonal BPO₄, derived from computational and experimental data, are summarized below.

ParameterValueReference
Crystal SystemTetragonal[1]
Space GroupI-4 (No. 82)[1][2]
Lattice Parametersa = 4.34 Å, c = 6.65 Å[1]
Unit Cell Volume125.55 ų[1]
Density (calculated)2.80 g/cm³[1]
B—O Bond Length1.46 Å[1]
P—O Bond Length1.53 Å[1]
Molar Mass105.78 g/mol [3][4]

The interconnected tetrahedral network is a critical factor governing the material's electronic properties.

Caption: Core structural units of BPO₄ showing the PO₄ and BO₄ tetrahedra.

Electronic Structure

The electronic structure of BPO₄ is characterized by a very large band gap, indicative of its nature as an electrical insulator or a wide-band-gap semiconductor.

Band Structure and Band Gap

First-principles calculations based on Density Functional Theory (DFT) have been employed to determine the electronic band structure of BPO₄. These studies reveal that BPO₄ is a wide-band-gap material.[5]

PropertyCalculated ValueMethodReference
Electronic Band Gap10.4 eVFirst-principles[5]

It is important to note that semi-local DFT methods, such as those using the PBEsol functional, tend to underestimate band gaps.[2] The value of 10.4 eV was determined from a study specifically investigating its nonlinear optical properties.[5] The large gap signifies that a substantial amount of energy is required to excite an electron from the valence band to the conduction band.

Density of States (DOS)

The density of states provides insight into the contribution of different atomic orbitals to the electronic bands. In BPO₄, the total DOS shows that the valence band is primarily composed of O 2p states, with some contribution from B 2p and P 3p orbitals. The conduction band is formed mainly from anti-bonding states involving B, P, and O orbitals.[5][6]

The projected density of states (PDOS) analysis further clarifies these contributions:

  • Valence Band: The upper region is dominated by O 2p orbitals.

  • Conduction Band: The lower region has significant contributions from B 2s and 2p orbitals, as well as P 3s and 3p orbitals.[5][6]

This orbital composition is fundamental to understanding the material's optical and catalytic properties.

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing BPO₄ is through the solid-state reaction of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[4]

Protocol: Solid-State Reaction

  • Precursor Preparation: An equimolar mixture of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄) is prepared.[7]

  • Reaction: The mixture is heated. The reaction can proceed over a wide temperature range, from 80 °C to 1200 °C.[4][8]

    • Heating at lower temperatures (e.g., 80-200 °C) typically yields a white, amorphous BPO₄ powder.[4]

    • Heating at higher temperatures (calcination at ~1000 °C for 2 hours) converts the amorphous material into a microcrystalline solid.[4]

  • Reaction Equation: H₃BO₃ + H₃PO₄ → BPO₄ + 3 H₂O.[4]

  • Product Recovery: The resulting white solid is cooled and collected for characterization.

G cluster_synthesis Synthesis cluster_characterization Characterization start Equimolar Mixture: H₃BO₃ + H₃PO₄ heat Heating / Calcination start->heat Step 1 product BPO₄ Product (Amorphous or Crystalline) heat->product Step 2 xrd X-Ray Diffraction (XRD) product->xrd Phase & Crystallinity Analysis ftir FTIR Spectroscopy product->ftir Bonding Analysis

Caption: Experimental workflow for the synthesis and characterization of BPO₄.

Characterization Methods

4.2.1 X-Ray Diffraction (XRD)

  • Purpose: To confirm the crystalline phase of the synthesized BPO₄ and determine its degree of crystallinity.

  • Methodology: The powdered BPO₄ sample is placed in a diffractometer. A monochromatic X-ray beam (commonly Cu Kα, λ = 1.5406 Å) is directed at the sample. The diffracted X-rays are detected as a function of the diffraction angle (2θ). The resulting pattern of peaks is compared to standard diffraction patterns (e.g., from the JCPDS database) for BPO₄ to confirm its structure. Peak broadening can be used to estimate crystallite size via the Scherrer equation.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups and confirm the formation of the B-O-P network.

  • Methodology: A small amount of the BPO₄ sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The sample is irradiated with infrared light over a range (typically 4000-400 cm⁻¹). The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the B-O, P-O, and B-O-P bonds, providing a characteristic spectrum that confirms the compound's formation.[7]

Computational Protocols

First-Principles Calculations via Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials like BPO₄ from first principles.

Protocol: DFT Calculation Workflow

  • Structure Definition: The calculation begins with the crystal structure of BPO₄ as the input. This includes the lattice parameters (a, c) and the atomic positions of B, P, and O within the unit cell.[1]

  • Functional Selection: An exchange-correlation functional is chosen. For solid-state systems, generalized gradient approximation (GGA) functionals like PBEsol (Perdew-Burke-Ernzerhof for solids) are commonly used for structural properties.[2] For band gap calculations, more advanced methods or hybrid functionals may be required for higher accuracy.

  • Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until the electron density converges to a self-consistent solution. This step determines the ground-state energy and electron density of the system.

  • Property Calculation:

    • Band Structure: After the SCF cycle, the electronic band structure is calculated along high-symmetry directions (k-points) in the Brillouin zone. The band gap is determined from the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).

    • Density of States (DOS): The DOS and projected DOS (PDOS) are calculated by integrating over the Brillouin zone. This provides information on which atomic orbitals contribute to the electronic states at different energy levels.

  • Software: This entire process is carried out using specialized software packages such as Abinit, VASP (Vienna Ab initio Simulation Package), or Quantum ESPRESSO.[2]

G cluster_properties Post-SCF Calculations start Input: BPO₄ Crystal Structure (Lattice, Atomic Positions) scf Self-Consistent Field (SCF) Calculation (e.g., using PBEsol functional) start->scf converged Converged Electron Density and Ground State Energy scf->converged band_structure Band Structure Calculation converged->band_structure dos Density of States (DOS) Calculation converged->dos output1 Output: Band Gap, E_g band_structure->output1 output2 Output: Total & Projected DOS dos->output2

Caption: A generalized workflow for calculating electronic properties of BPO₄ using DFT.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of Boron Phosphate (BPO₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the vibrational spectroscopy of boron phosphate (B84403) (BPO₄), a material of significant interest in catalysis, ceramics, and specialty glass formulations. By detailing the theoretical underpinnings and practical application of Infrared (IR) and Raman spectroscopy, this document serves as an essential resource for the characterization of both crystalline and amorphous BPO₄. This guide furnishes detailed experimental protocols, presents a thorough analysis of vibrational modes with tabulated spectral data, and introduces logical workflows for spectroscopic analysis.

Introduction

Boron phosphate (BPO₄) is a versatile inorganic compound known for its high thermal stability and unique chemical properties. It exists in both crystalline and amorphous forms, with its structure being analogous to silica (B1680970) polymorphs. The α-quartz-type structure is a common crystalline form. The material is typically synthesized through the reaction of boric acid and phosphoric acid at elevated temperatures.[1][2] The degree of crystallinity, which is influenced by the synthesis temperature, significantly impacts its physical and chemical properties.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of BPO₄. These techniques are sensitive to the local environment of the boron and phosphorus atoms, allowing for the differentiation between crystalline and amorphous phases, as well as the identification of specific structural motifs.

Theoretical Background

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. In BPO₄, the primary IR active modes involve the stretching and bending of B-O and P-O bonds within the BO₄ and PO₄ tetrahedra that constitute the material's framework.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. Most of the scattered light is of the same wavelength as the incident light (Rayleigh scattering), but a small fraction is scattered at a different wavelength (Raman scattering). This change in wavelength corresponds to the vibrational energy levels of the molecule. A vibration is Raman active if it causes a change in the polarizability of the molecule. The Raman spectra of BPO₄ provide complementary information to the IR spectra, often revealing vibrations that are weak or absent in the IR.

Vibrational Modes of this compound

The vibrational spectra of this compound are dominated by the internal modes of the PO₄ and BO₄ tetrahedra. The local symmetry of these units and their connectivity within the crystal lattice or amorphous network determine the number and activity (IR or Raman) of the observed vibrational bands.

Crystalline this compound (α-quartz type)

The α-quartz structure of BPO₄ belongs to the P3₁21 space group. Group theory predicts a specific set of Raman and IR active modes. The primary vibrations are associated with the stretching and bending of the P-O and B-O bonds.

Amorphous this compound

In amorphous BPO₄, the long-range order is absent, leading to a distribution of bond lengths and angles. This disorder breaks down the strict selection rules of crystalline materials, resulting in a broadening of the vibrational bands. The IR and Raman spectra of amorphous BPO₄ are characterized by broad, overlapping peaks, reflecting the continuous distribution of local structures.

Data Presentation

The following tables summarize the quantitative data for the vibrational modes of crystalline this compound. Data for amorphous this compound is less defined in the literature and is characterized by broad bands in similar regions.

Table 1: Raman Active Modes of Crystalline α-quartz-type BPO₄

Wavenumber (cm⁻¹)Assignment (Symmetry)
134.5E
213.6E
240.2A₁
321.1E
402.1A₁
438.4E
517.5E
623.7A₁
688.3E
776.9A₁
812.8E
1090.6A₁
1133.2E
1170.1A₁

Data sourced from Postnikov et al. (2019).

Table 2: Infrared Absorption Bands of Crystalline BPO₄

Wavenumber (cm⁻¹)Assignment
~560O-P-O / O-B-O bending modes
~626O-P-O / O-B-O bending modes
~935B-O stretching modes in BO₄ tetrahedra
~1103P-O stretching modes in PO₄ tetrahedra
3700-2500 (broad)Stretching modes of O-H groups (surface adsorbed water or residual hydroxyls)

Data compiled from Ghaffar et al. (2018) and Kmecl et al.[1][3]

Experimental Protocols

Sample Preparation

This compound can be synthesized by reacting equimolar amounts of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[1][2]

  • Thoroughly mix the reactants in a platinum or high-purity alumina (B75360) crucible.

  • Heat the mixture in a furnace. The temperature profile will determine the crystallinity of the final product.

    • Heating at temperatures between 80 °C and 800 °C typically yields amorphous or poorly crystalline BPO₄.[1]

    • Calcination at temperatures around 1000 °C for several hours results in the formation of crystalline BPO₄.[2]

  • After cooling, the resulting white powder is ground to a fine, homogeneous powder using an agate mortar and pestle.

Infrared (IR) Spectroscopy

This is a standard technique for obtaining high-quality IR spectra of solid samples.

  • Drying: Dry the spectroscopic grade potassium bromide (KBr) powder in an oven at ~110°C for 2-3 hours to remove any adsorbed water, which has strong IR absorption bands.[4] Store the dried KBr in a desiccator.

  • Mixing: Weigh approximately 1-2 mg of the finely ground BPO₄ sample and 200-250 mg of the dried KBr powder.[4]

  • Grinding: Transfer the mixture to a clean, dry agate mortar and pestle. Grind the mixture thoroughly for several minutes to ensure the BPO₄ is uniformly dispersed within the KBr matrix.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure of approximately 8-10 tons for several minutes.[4] A vacuum line may be attached to the die to remove trapped air and moisture, resulting in a more transparent pellet.

  • Analysis: Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and KBr absorptions.

Raman Spectroscopy
  • Sample Mounting: Place a small amount of the finely ground BPO₄ powder onto a clean microscope slide or into a shallow well of a sample holder. Gently press the powder to create a flat, even surface.

  • Instrumentation Setup:

    • Laser Source: A common excitation wavelength for this type of analysis is 532 nm or 785 nm.[5] The choice of laser will depend on the sample's fluorescence properties; a longer wavelength laser can help to minimize fluorescence.

    • Microscope: Use a microscope objective to focus the laser beam onto the sample surface and to collect the scattered light.

    • Spectrometer: The scattered light is directed into a spectrometer, which disperses the light onto a CCD detector.

  • Data Acquisition:

    • Focus the laser onto the sample surface.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 100-1500 cm⁻¹). The acquisition time and number of accumulations will depend on the scattering intensity of the sample and the sensitivity of the instrument.

    • It is advisable to collect spectra from multiple spots on the sample to ensure the data is representative.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Vibrational Analysis of BPO₄ cluster_synthesis Sample Synthesis cluster_ir FTIR Spectroscopy cluster_raman Raman Spectroscopy synthesis Synthesis of BPO₄ (Boric Acid + Phosphoric Acid) heating Heating (e.g., 800°C or 1000°C) synthesis->heating grinding Grinding to Fine Powder heating->grinding mix_kbr Mix BPO₄ with KBr grinding->mix_kbr Sample for IR mount_powder Mount Powder Sample grinding->mount_powder Sample for Raman press_pellet Press into Pellet mix_kbr->press_pellet ir_acquire Acquire IR Spectrum press_pellet->ir_acquire ir_analysis IR Data Analysis ir_acquire->ir_analysis final_analysis Structural Characterization (Crystallinity, Functional Groups) ir_analysis->final_analysis raman_acquire Acquire Raman Spectrum mount_powder->raman_acquire raman_analysis Raman Data Analysis raman_acquire->raman_analysis raman_analysis->final_analysis

Caption: Experimental workflow for the synthesis and vibrational analysis of BPO₄.

Structure_Spectra_Relationship Relationship Between Synthesis, Structure, and Spectra of BPO₄ cluster_synthesis Synthesis Conditions cluster_structure Resulting Structure cluster_spectra Vibrational Spectra Features low_temp Low Temperature Synthesis (< 800°C) amorphous Amorphous BPO₄ (Disordered Network) low_temp->amorphous high_temp High Temperature Synthesis (> 1000°C) crystalline Crystalline BPO₄ (Ordered Lattice) high_temp->crystalline broad_bands Broad IR and Raman Bands amorphous->broad_bands sharp_peaks Sharp IR and Raman Peaks crystalline->sharp_peaks

Caption: Logic diagram illustrating the influence of synthesis temperature on the structure and spectral features of BPO₄.

Conclusion

This technical guide has provided a detailed framework for the vibrational spectroscopic analysis of this compound. By combining established experimental protocols with a summary of the known spectral features, researchers can effectively utilize IR and Raman spectroscopy to characterize the structure of both crystalline and amorphous BPO₄. The provided workflows and data tables serve as a practical reference for designing experiments and interpreting spectral data in the context of materials science, catalysis, and pharmaceutical development. Further research is warranted to develop a more complete assignment of the infrared spectrum of crystalline BPO₄ and to better characterize the vibrational modes of the amorphous phase.

References

Solid-State NMR Analysis of Boron Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boron phosphate (B84403) (BPO₄) is a versatile material known for its applications in catalysis, glass manufacturing, and as a precursor for other advanced materials. Its structure, composed of interconnected BO₄ and PO₄ tetrahedra, is critical to its function. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable, non-destructive technique for elucidating the atomic-level structure of such materials. It provides detailed information on the local environment, coordination, and connectivity of the constituent atoms. This guide offers an in-depth overview of the ssNMR techniques used to characterize boron phosphate, focusing on the two key NMR-active nuclei: Phosphorus-31 (³¹P) and Boron-11 (¹¹B).

Core Principles of ssNMR for this compound Analysis

The structural analysis of this compound by ssNMR primarily involves probing the ³¹P and ¹¹B nuclei.

  • Phosphorus-31 (³¹P) : As a spin-1/2 nucleus with 100% natural abundance, ³¹P is highly amenable to NMR analysis.[1] Its spectra are primarily influenced by the chemical shift interaction, which is sensitive to the number and type of atoms connected to the phosphate tetrahedron (Qⁿ speciation).[1] The chemical shift anisotropy (CSA) provides further details about the symmetry of the local electronic environment.[2][3]

  • Boron-11 (¹¹B) : This is the more receptive boron isotope (80.1% natural abundance) but is a quadrupolar nucleus (spin I = 3/2).[1][4] Its NMR spectrum is influenced by both the chemical shift and the much larger quadrupolar interaction.[5] This interaction is highly sensitive to the symmetry of the electric field gradient (EFG) at the nucleus, making it an excellent probe for boron coordination.[6] Specifically, the quadrupolar coupling constant (Cq) is significantly different for symmetric four-coordinate ([7]B) tetrahedral boron versus less symmetric three-coordinate ([2]B) trigonal boron.[1][8]

Quantitative NMR Parameters for this compound

Solid-state NMR experiments yield several quantitative parameters that correlate directly with the material's structure. These parameters for ¹¹B and ³¹P in borophosphate systems are summarized below.

NucleusParameterTypical Value RangeStructural Information Derived
¹¹B Isotropic Chemical Shift (δ_iso)[7]B: ~ -3 ppm[1][2]B: 10 to 20 ppm[9]Differentiates between four-coordinate ([7]B) and three-coordinate ([2]B) boron sites.
Quadrupolar Coupling Constant (Cq)[7]B: 0.2 to 1.0 MHz[8][2]B: ~2.5 to 3.0 MHz[8]Reflects the symmetry of the boron site. The larger value for[2]B is due to its lower local symmetry compared to[7]B.
Asymmetry Parameter (ηQ)0 to 1Describes the deviation of the electric field gradient (EFG) from axial symmetry.
³¹P Isotropic Chemical Shift (δ_iso)-10 to -30 ppmIndicates the connectivity of the phosphate tetrahedron (Qⁿ species), particularly the number of B-O-P linkages.[10]
Chemical Shift Anisotropy (Δσ or Ω)20 to 50 ppmProvides information on the local symmetry of the phosphate group; correlates with P-O bond lengths and O-P-O angles.[2][11]

Experimental Protocols in Detail

Precise structural characterization requires a suite of ssNMR experiments. The foundational and advanced techniques are detailed below.

Single-Pulse Magic Angle Spinning (MAS) NMR

This is the cornerstone experiment for obtaining high-resolution spectra of solid samples.

  • Objective : To average out anisotropic interactions (like dipolar coupling and CSA) to obtain sharp spectral lines, revealing isotropic chemical shifts.

  • Methodology :

    • Sample Preparation : The powdered this compound sample is packed tightly into a zirconia rotor (typically 4 mm or smaller in diameter).

    • Spectrometer Setup : The rotor is placed in the NMR probe and spun at a high frequency (e.g., 10-20 kHz) at the "magic angle" (54.74°) relative to the main magnetic field (B₀).

    • Pulse Sequence : A simple one-pulse sequence is used. For ³¹P, a standard π/2 pulse is applied, followed by signal acquisition under high-power proton decoupling (if applicable). For ¹¹B, a short, calibrated pulse is used to excite the central transition selectively.

    • Data Acquisition : A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. The relaxation delay between scans must be long enough to allow for full relaxation of the nuclei (can be several seconds for ³¹P).[1]

    • Referencing : Spectra are referenced externally. ³¹P spectra are referenced to 85% H₃PO₄ (0 ppm).[2] ¹¹B spectra can be referenced to solid NaBH₄ (-42.06 ppm) or liquid BF₃·OEt₂ (0 ppm).[7]

Hahn-Echo for Quadrupolar Nuclei

For broad signals from quadrupolar nuclei like ¹¹B, especially under static or slow-spinning conditions, a Hahn-echo sequence is often preferred.

  • Objective : To refocus signal dephasing from chemical shift and magnetic field inhomogeneity, allowing for the acquisition of a full, undistorted powder pattern.

  • Methodology :

    • Pulse Sequence : The sequence is (π/2)ₓ – τ – (π)ᵧ – τ – acquire.[7]

    • Implementation : A π/2 pulse creates transverse magnetization, which dephases during the delay τ. A π pulse then inverts the magnetization, causing it to rephrase, forming an echo at time 2τ.

    • Advantage : This technique is crucial for accurately determining the quadrupolar coupling constant (Cq) and asymmetry parameter (ηQ) from the static lineshape.

Rotational Echo Double Resonance (REDOR)

REDOR is a powerful technique for measuring heteronuclear dipolar couplings, providing direct evidence of spatial proximity and connectivity.[5]

  • Objective : To selectively measure the dipolar coupling between ¹¹B and ³¹P to confirm and quantify B-O-P linkages.[10]

  • Methodology :

    • Principle : The experiment compares two signals: one acquired with a standard spin-echo sequence (S₀) and another where dephasing π pulses are applied to the non-observed nucleus (e.g., ³¹P) during the echo delay (S).[1]

    • Pulse Sequence : The sequence is applied to the observed nucleus (e.g., ¹¹B). During the rotor periods, a series of π pulses are applied to the ³¹P channel. These pulses prevent the ³¹P spins from being averaged by MAS, thereby reintroducing the ¹¹B-³¹P dipolar coupling and causing a dephasing of the ¹¹B signal.

    • Data Analysis : The REDOR fraction, ΔS/S₀ = (S₀ - S)/S₀, is measured as a function of the dephasing time.[5] This curve is then simulated to extract the dipolar coupling constant, which is inversely proportional to the cube of the internuclear distance (r⁻³), providing precise distance constraints. A non-zero REDOR fraction is unambiguous proof of a B-O-P bond.[10]

Visualizing ssNMR Workflows and Relationships

Diagrams created using the DOT language help clarify complex experimental and logical flows.

experimental_workflow cluster_prep Preparation & 1D Analysis cluster_advanced Advanced Connectivity Analysis cluster_model Final Interpretation prep Sample Packing in Rotor mas_b 1D ¹¹B MAS NMR prep->mas_b mas_p 1D ³¹P MAS NMR prep->mas_p analysis_1d Spectral Deconvolution (Coordination & Speciation) mas_b->analysis_1d mas_p->analysis_1d redor ¹¹B{³¹P} REDOR Experiment analysis_1d->redor Is connectivity information needed? model Structural Model of this compound analysis_1d->model analysis_redor REDOR Curve Analysis (B-O-P Connectivity & Distance) redor->analysis_redor analysis_redor->model logical_relationships cluster_exp NMR Experiment & Parameter cluster_info Derived Structural Information b_mas ¹¹B MAS NMR b_params δ_iso Cq b_mas->b_params p_mas ³¹P MAS NMR p_params δ_iso CSA (Ω) p_mas->p_params redor ¹¹B{³¹P} REDOR redor_param ΔS/S₀ Curve redor->redor_param b_coord Boron Coordination ([3]B vs. [4]B) b_params->b_coord from δ_iso b_sym Boron Site Symmetry b_params->b_sym from Cq p_conn Phosphate Connectivity (Qⁿ species, B-O-P links) p_params->p_conn from δ_iso p_sym Phosphate Local Symmetry p_params->p_sym from CSA distance ¹¹B-³¹P Internuclear Distance redor_param->distance

References

High-Pressure Synthesis of Boron Phosphate Polymorphs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the high-pressure synthesis and structural transformations of boron phosphate (B84403) (BPO₄) polymorphs. Boron phosphate, a versatile material with applications ranging from catalysis to ceramics, exhibits fascinating behavior under extreme conditions, leading to the formation of novel crystal structures with unique properties. This document details the experimental methodologies for synthesizing these high-pressure phases, presents key quantitative data for comparative analysis, and visualizes the experimental and structural pathways.

Introduction to this compound Polymorphism

At ambient conditions, this compound (BPO₄) crystallizes in a tetragonal structure (space group I-4) that is analogous to the mineral cristobalite, a high-temperature polymorph of silica (B1680970).[1] This structure is characterized by a three-dimensional network of corner-sharing BO₄ and PO₄ tetrahedra. The application of high pressure induces significant changes in this framework, leading to the formation of denser, high-pressure polymorphs. Understanding these transformations is crucial for designing new materials with tailored properties.

High-Pressure Polymorphs of this compound

Research into the high-pressure behavior of BPO₄ has revealed a unique continuous structural collapse and the existence of at least one discrete high-pressure polymorph.

The "Collapsed Cristobalite" Phase

Studies by Haines et al. have shown that the cristobalite-like form of BPO₄ undergoes a continuous "collapse" under pressure, rather than a distinct first-order phase transition.[2] This transformation is characterized by a dramatic increase in the tilting of the constituent BO₄ and PO₄ tetrahedra, leading to a more compact arrangement. This continuous evolution from a cristobalite-like framework to a "collapsed cristobalite" structure represents a novel mechanism for densification in framework compounds.[2]

High-Pressure Orthorhombic (Cmcm) Phase

Analogous to other phosphate compounds under high pressure, a distinct orthorhombic polymorph of BPO₄ with Cmcm space group symmetry is predicted and has been synthesized under high-pressure, high-temperature conditions.[3][4][5] An early report by Mackenzie et al. in 1959 described the formation of a new, dense modification of BPO₄ at approximately 8.6 GPa and 1000-1200 °C, which is likely this orthorhombic phase.[6]

Experimental Protocols for High-Pressure Synthesis

The synthesis of BPO₄ polymorphs requires specialized high-pressure apparatus. The following sections detail the typical experimental methodologies.

In-situ High-Pressure X-ray Diffraction Studies

In-situ X-ray diffraction is the primary technique for observing pressure-induced phase transitions in real-time.

Experimental Setup:

  • High-Pressure Cell: A diamond anvil cell (DAC) is commonly used to generate pressures in the GPa range.

  • Starting Material: High-purity, crystalline powder of the ambient pressure cristobalite-like BPO₄ is loaded into a gasket chamber within the DAC.

  • Pressure Transmitting Medium: A hydrostatic medium such as silicone oil, a methanol-ethanol mixture, or an inert gas (e.g., neon, argon) is used to ensure uniform pressure distribution on the sample.

  • Pressure Calibration: The pressure is determined using the ruby fluorescence scale or by including an internal pressure standard (e.g., quartz, gold) with a known equation of state.

  • X-ray Source: High-brilliance synchrotron X-ray sources are required to obtain high-quality diffraction data from the small sample volume within the DAC.

  • Data Collection: Angle-dispersive X-ray diffraction patterns are collected at incremental pressure steps to monitor changes in the crystal structure.

High-Pressure, High-Temperature (HPHT) Synthesis for Quenchable Phases

To synthesize and recover bulk samples of high-pressure polymorphs, such as the Cmcm phase, a large-volume press is typically employed.

Experimental Setup:

  • High-Pressure Apparatus: A multi-anvil press (e.g., Walker-type) or a toroid-type high-pressure apparatus is used.[7]

  • Sample Assembly: The powdered BPO₄ starting material is placed in a sample capsule made of an inert material like platinum, gold, or hexagonal boron nitride (hBN). This capsule is then embedded within a pressure-transmitting medium (e.g., MgO, pyrophyllite) and surrounded by a graphite (B72142) or metal furnace for heating.

  • Synthesis Conditions: The assembly is compressed to the target pressure (e.g., >8 GPa) and then heated to the desired temperature (e.g., >1000 °C). The sample is held at these conditions for a specific duration to allow for the phase transformation to complete.

  • Quenching: The sample is then rapidly cooled (quenched) to ambient temperature while maintaining high pressure. Subsequently, the pressure is slowly released.

  • Characterization: The recovered sample is analyzed using ex-situ techniques like X-ray diffraction and Raman spectroscopy to identify the crystal structure of the synthesized high-pressure phase.

Quantitative Data of BPO₄ Polymorphs

The following tables summarize the known crystallographic and physical properties of the ambient and high-pressure phases of BPO₄.

Phase Cristobalite-like (Ambient)"Collapsed Cristobalite" (High-Pressure)Orthorhombic (High-Pressure)
Symmetry TetragonalOrthorhombic (continuous distortion)Orthorhombic
Space Group I-4-Cmcm (predicted/observed in analogs)
Pressure Range Ambient> 0 GPa (continuous)> 8 GPa
Temperature Range AmbientAmbient> 1000 °C
Lattice Parameters (Ambient) a = 4.34 Å, c = 6.65 Å--
Volume (Ambient) 125.55 ų--

Note: Data for the "Collapsed Cristobalite" and Orthorhombic phases are not fully determined and are based on ongoing research and analogies to related systems.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the pressure-induced structural relationship in BPO₄.

experimental_workflow_insitu cluster_prep Sample Preparation cluster_exp In-situ Experiment cluster_analysis Data Analysis start BPO4 Powder gasket Gasket Loading start->gasket Load into gasket hole dac DAC Assembly gasket->dac with P-medium & ruby pressure Increase Pressure dac->pressure xrd Collect XRD Data pressure->xrd at each P step xrd->pressure Repeat refine Rietveld Refinement xrd->refine structure Determine Crystal Structure refine->structure eos Equation of State refine->eos hpht_workflow start BPO4 Starting Material capsule Encapsulate in Pt/hBN start->capsule assembly Place in Multi-Anvil Assembly capsule->assembly compress Compress to Target P (e.g., >8 GPa) assembly->compress heat Heat to Target T (e.g., >1000 °C) compress->heat dwell Dwell for Synthesis heat->dwell quench Quench to RT (at high P) dwell->quench decompress Slow Decompression quench->decompress recover Recover Sample decompress->recover characterize Ex-situ Characterization (XRD, Raman) recover->characterize structural_pathway ambient Cristobalite-like BPO4 (Tetragonal, I-4) collapsed "Collapsed Cristobalite" (Continuous Distortion) ambient->collapsed Pressure (Room Temp) cmcm Orthorhombic BPO4 (Cmcm) ambient->cmcm High P + High T (e.g., >8 GPa, >1000°C) collapsed->ambient Pressure Release cmcm->cmcm Quenchable to Ambient Conditions

References

Methodological & Application

Boron Phosphate: A Versatile Solid Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Boron phosphate (B84403) (BPO₄) has emerged as a highly effective and reusable solid acid catalyst in a variety of organic transformations. Its unique surface acidity, combining both Brønsted and Lewis acid sites, along with its thermal stability and ease of handling, makes it an attractive alternative to conventional homogeneous acid catalysts. This document provides detailed application notes and experimental protocols for the use of boron phosphate in several key organic reactions, offering valuable insights for researchers in organic synthesis and drug development.

Catalyst Preparation and Characterization

This compound is typically synthesized via the reaction of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄). The properties of the resulting catalyst, such as crystallinity and surface area, can be tuned by adjusting the calcination temperature.

Protocol for this compound Synthesis:

  • Mixing of Precursors: An equimolar mixture of boric acid and phosphoric acid is prepared. For example, 61.83 g of boric acid is mixed with 98.00 g of 85 wt% phosphoric acid.

  • Drying: The mixture is dried to a paste, typically at 100-150 °C, to remove excess water.

  • Calcination: The dried paste is then calcined in a furnace. The calcination temperature is a critical parameter influencing the catalyst's properties. A common range is 300-1000 °C. For many catalytic applications, calcination at 550-650 °C provides a catalyst with optimal acidity.[1]

  • Characterization: The synthesized this compound should be characterized using techniques such as X-ray diffraction (XRD) to determine its crystalline structure, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD) to quantify its surface acidity.

Applications in Organic Synthesis

This compound catalyzes a range of important organic reactions. Below are detailed notes and protocols for some of its key applications.

Dehydration of Alcohols

This compound is an excellent catalyst for the dehydration of alcohols to form alkenes or ethers, depending on the reaction conditions. Its acidic sites facilitate the removal of a water molecule from the alcohol substrate.

Application Example: Dehydration of 2-Butanol (B46777)

The dehydration of 2-butanol over this compound can yield a mixture of butene isomers. The product distribution is influenced by the catalyst's acidity, which is in turn affected by the P/B ratio.[2]

Experimental Protocol:

  • Catalyst Loading: A packed-bed reactor is loaded with the prepared this compound catalyst.

  • Reaction Conditions: The reaction is typically carried out in the gas phase. Pulses of 2-butanol are introduced into the reactor at a temperature of 150 °C.[2]

  • Product Analysis: The products are analyzed by gas chromatography (GC) to determine the conversion of 2-butanol and the selectivity for different butene isomers.

Logical Relationship of Dehydration Mechanism

dehydration_mechanism Alcohol Alcohol (R-OH) Protonated_Alcohol Protonated Alcohol (R-OH2+) Alcohol->Protonated_Alcohol Protonation by BPO4 Carbocation Carbocation (R+) Protonated_Alcohol->Carbocation Loss of Water Water Water (H2O) Protonated_Alcohol->Water Alkene Alkene Carbocation->Alkene Deprotonation Catalyst BPO4 (H+) Carbocation->Catalyst Regeneration of Catalyst Catalyst->Alcohol

Caption: E1 mechanism for alcohol dehydration catalyzed by this compound.

Esterification Reactions

This compound can effectively catalyze the esterification of carboxylic acids with alcohols to produce esters, a fundamental reaction in organic synthesis.

Application Example: Esterification of Carboxylic Acids

General Experimental Protocol:

  • Reactants: A mixture of the carboxylic acid and alcohol (in a desired molar ratio, often with the alcohol in excess) is prepared.

  • Catalyst: this compound is added to the reaction mixture (typically 1-10 wt% of the reactants).

  • Reaction Conditions: The mixture is heated to reflux for a specified period (e.g., 2-8 hours), with continuous stirring.

  • Work-up: After the reaction is complete, the solid catalyst is removed by filtration. The excess alcohol is removed by distillation, and the ester product is purified by extraction and distillation.

esterification_workflow Start Start Mix Mix Carboxylic Acid, Alcohol, and BPO4 Start->Mix Reflux Heat to Reflux Mix->Reflux Cool Cool Reaction Mixture Reflux->Cool Filter Filter to Remove BPO4 Cool->Filter Distill Distill to Remove Excess Alcohol Filter->Distill Purify Purify Ester Distill->Purify End End Purify->End

Caption: Proposed mechanism for Beckmann rearrangement using BPO₄.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction that introduces an alkyl group onto an aromatic ring. Lewis acids are typically used as catalysts. Boron-containing catalysts, including boron tris(trifluoromethanesulfonate), have been shown to be effective. [3]While specific protocols for this compound are not detailed in the provided results, its Lewis acidic character suggests potential catalytic activity.

General Experimental Considerations:

  • Reactants: An aromatic compound (e.g., benzene) and an alkylating agent (e.g., an alkyl halide or an alcohol).

  • Catalyst: this compound would act as the Lewis acid catalyst.

  • Reaction Conditions: The reaction is typically run in an inert solvent at temperatures ranging from room temperature to reflux.

  • Challenges: Polyalkylation and carbocation rearrangements are common side reactions that need to be controlled.

Prins Reaction

The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. [4]Boron-based Lewis acids have been employed as catalysts for this reaction. [5]Although direct evidence for this compound catalysis is limited in the initial searches, its acidic properties make it a plausible candidate.

Potential Application:

  • Synthesis of 1,3-Dioxanes: The reaction of styrenes with formaldehyde (B43269) in the presence of a Lewis acid catalyst can selectively produce 4-aryl-1,3-dioxanes. [5]

Synthesis of Heterocycles

This compound's acidic nature can be harnessed for the synthesis of various heterocyclic compounds. One potential application is in the synthesis of quinoxalines, which are important nitrogen-containing heterocycles with diverse biological activities. The synthesis typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, a reaction often catalyzed by acids. [6][7] General Protocol for Quinoxaline Synthesis:

  • Reactants: An o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound (e.g., benzil) are mixed in a suitable solvent like ethanol (B145695) or toluene.

  • Catalyst: this compound is added to the mixture.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up: The solid catalyst is filtered off, and the product is isolated by evaporation of the solvent and purified by recrystallization.

Catalyst Regeneration and Reusability

A key advantage of solid acid catalysts like this compound is their potential for regeneration and reuse. Deactivation can occur due to coke deposition on the catalyst surface.

General Protocol for Regeneration:

  • Washing: The spent catalyst is washed with a suitable solvent to remove any adsorbed organic residues.

  • Calcination: The washed catalyst is then calcined in air at a high temperature (e.g., 500-600 °C) to burn off the coke deposits. This process can often restore the catalyst's activity for subsequent reaction cycles.

Regeneration Workflow

catalyst_regeneration Start Spent BPO4 Catalyst Wash Wash with Solvent Start->Wash Dry Dry the Catalyst Wash->Dry Calcine Calcine in Air Dry->Calcine End Regenerated BPO4 Catalyst Calcine->End

References

Application Notes: Dehydration of Alcohols Using Boron Phosphate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boron phosphate (B84403) (BPO₄) serves as a highly effective solid acid catalyst for the dehydration of alcohols to produce alkenes and other valuable chemicals. Its utility is rooted in a unique combination of Brønsted and Lewis acid sites on its surface, which facilitates the elimination of water from alcohol substrates.[1][2] This catalyst has demonstrated high activity and selectivity in various alcohol dehydration reactions, including those of butanol, propanol, and diols.[1][3] Notably, boron phosphate can exhibit outstanding catalytic activity at lower reaction temperatures compared to other solid acid catalysts and can be enhanced by the presence of steam, which also promotes catalyst durability by suppressing coke formation.[3][4] These characteristics make BPO₄ a compelling choice for researchers in synthetic chemistry and drug development seeking efficient and selective methods for alkene synthesis.

Mechanism of Dehydration

The dehydration of alcohols over this compound predominantly follows a carbonium ion mechanism (E1), particularly for secondary and tertiary alcohols.[1][5] The reaction is initiated by the protonation of the alcohol's hydroxyl group by a Brønsted acid site on the catalyst surface. This is followed by the loss of a water molecule to form a carbocation intermediate, which is the rate-determining step.[1][6] Finally, a proton is eliminated from an adjacent carbon atom to form the alkene. The overall activity of the this compound catalyst is proportional to the total number of its acid sites.[1] For some substrates and under certain conditions, a concerted E2 mechanism may also contribute.[5][7]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound (BPO₄) Catalyst

This protocol describes a common method for synthesizing this compound powder from boric acid and phosphoric acid.[8]

Materials:

  • Boric Acid (H₃BO₃)

  • Orthophosphoric Acid (H₃PO₄, 85%)

  • Deionized Water

  • Crucible (porcelain or alumina)

  • Magnetic Stirrer and Hotplate

  • Drying Oven

  • Muffle Furnace

Procedure:

  • Preparation of Precursor Solution: Prepare an equimolar aqueous solution of boric acid and phosphoric acid. For example, dissolve 61.83 g of boric acid in a minimal amount of warm deionized water. Slowly add 115.33 g of 85% phosphoric acid to the boric acid solution while stirring continuously.

  • Initial Reaction and Drying: Heat the mixture gently on a hotplate at approximately 80-100°C with constant stirring to promote the initial reaction and evaporate the excess water, resulting in a thick white paste.

  • Drying: Transfer the resulting paste to a crucible and place it in a drying oven at 110-120°C for 12-24 hours to remove residual water.

  • Calcination: Place the crucible containing the dried solid into a muffle furnace. Increase the temperature at a controlled rate (e.g., 5°C/min) to the final calcination temperature, typically between 500°C and 800°C. Hold at this temperature for 3-5 hours.

  • Cooling and Grinding: After calcination, allow the furnace to cool down to room temperature. Remove the resulting white, crystalline BPO₄ solid. Grind the solid into a fine powder using a mortar and pestle. The catalyst is now ready for characterization and use.

G cluster_prep Catalyst Preparation cluster_app Dehydration Workflow reagents H₃BO₃ + H₃PO₄ (Equimolar Solution) mixing Mix & Heat (80-100°C) reagents->mixing drying Oven Dry (110-120°C) mixing->drying calcination Calcine (500-800°C) drying->calcination catalyst BPO₄ Catalyst (Powder) calcination->catalyst reactor Fixed-Bed Reactor catalyst->reactor Load Catalyst analysis Product Analysis (Gas Chromatography) reactor->analysis Effluent alcohol Alcohol Feed (e.g., Butanol) alcohol->reactor Vaporize & Flow alkene Alkene Product analysis->alkene

Catalyst synthesis and experimental workflow diagram.
Protocol 2: Gas-Phase Dehydration of 2-Butanol (B46777)

This protocol outlines a general procedure for the catalytic dehydration of 2-butanol in a fixed-bed reactor system, based on typical methodologies for alcohol dehydration.[2][9]

Equipment:

  • Fixed-bed continuous flow reactor (e.g., quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controller for carrier gas (e.g., N₂)

  • Syringe pump or HPLC pump for liquid feed

  • Vaporizer/pre-heater section

  • Condenser/cold trap

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a precisely weighed amount of BPO₄ catalyst (e.g., 0.2 - 1.0 g), sieved to a specific particle size (e.g., 40-60 mesh), into the center of the reactor tube. Secure the catalyst bed with quartz wool plugs.

  • System Purge and Activation: Install the reactor in the furnace. Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 30-50 mL/min while heating the catalyst to the desired reaction temperature (e.g., 150-350°C). Maintain this state for at least 1 hour to activate the catalyst and remove adsorbed moisture.

  • Reaction Initiation: Introduce the 2-butanol feed into a vaporizer using a syringe pump at a controlled flow rate. The vaporized alcohol is then carried over the catalyst bed by the inert gas stream.

  • Product Collection: The reactor effluent is passed through a condenser and a cold trap (e.g., an ice bath) to separate liquid products. Gaseous products are collected in gas bags or analyzed online.

  • Analysis: Analyze both gaseous and liquid products using a gas chromatograph equipped with an appropriate column (e.g., a PLOT column for light gases, a wax column for liquids) and detector (FID or TCD) to determine the conversion of 2-butanol and the selectivity towards different butene isomers (1-butene, cis-2-butene, trans-2-butene).

  • Shutdown: After the experiment, stop the alcohol feed and continue the inert gas flow while the reactor cools to room temperature.

G cluster_mechanism E1 Dehydration Mechanism alcohol R-CH(OH)-CH₃ (Alcohol) protonation Protonation (on BPO₄ Brønsted Site) alcohol->protonation protonated_alcohol R-CH(OH₂⁺)-CH₃ protonation->protonated_alcohol loss_of_water Loss of H₂O (Rate-Determining Step) protonated_alcohol->loss_of_water carbocation R-CH⁺-CH₃ (Carbocation Intermediate) loss_of_water->carbocation deprotonation Deprotonation carbocation->deprotonation alkene R-CH=CH₂ (Alkene Product) deprotonation->alkene

Generalized E1 mechanism for alcohol dehydration.

Performance Data and Application Examples

This compound catalysts have been evaluated for the dehydration of various alcohols. The catalyst's performance is highly dependent on the reaction conditions and the specific alcohol substrate.

Table 1: Dehydration of 2-Butanol over BPO₄ Catalysts

This table summarizes data for the dehydration of 2-butanol, highlighting the influence of catalyst composition (P/B ratio) on activity and product distribution. An E1 mechanism is suggested by the product distribution, which is near equilibrium for the butene isomers.[5]

Catalyst (P/B Ratio)Reaction Temp. (°C)2-Butanol Conversion (%)Selectivity: 1-Butene (%)Selectivity: trans-2-Butene (%)Selectivity: cis-2-Butene (%)
1.0150Approx. 10244828
1.2150Approx. 25234928
1.4150Approx. 15244828

Data adapted from Jewur, S. S., & Moffat, J. B. (1979).[5]

Table 2: Dehydration of n-Butanol over Phosphate-Modified Catalysts

This table shows the high efficiency of phosphate-based catalysts for n-butanol dehydration, achieving high conversion and selectivity under relatively mild conditions.[10]

CatalystReaction Temp. (°C)n-Butanol Conversion (%)Butene Selectivity (%)
P-oCNT¹2609499

¹Phosphate modified oxidized multi-walled carbon nanotubes. Data from Li, H. et al. (2017).[10]

Table 3: Dehydration of 1,2-Propanediol over BPO₄

This compound shows exceptional activity and selectivity for converting 1,2-propanediol to propanal, especially with the addition of steam.[3][4]

Feed CompositionReaction Temp. (°C)1,2-Propanediol Conversion (%)Propanal Yield (%)
1,2-PDO only260100~40
1,2-PDO + Steam220100>95 (initial)
1,2-PDO + Steam260100~70 (stable)

Data adapted from Yamaguchi, C. et al. (2019).[3][4]

G cluster_factors Factors Influencing Catalyst Performance cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions performance Catalytic Performance (Conversion & Selectivity) acidity Surface Acidity (Brønsted & Lewis Sites) acidity->performance structure Crystallinity & Surface Area structure->performance composition P/B Molar Ratio composition->performance temp Temperature temp->performance steam Presence of Steam steam->performance substrate Alcohol Substrate substrate->performance

Key factors affecting BPO₄ catalyst performance.

References

Application Notes and Protocols: Isomerization Reactions Catalyzed by Boron Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for isomerization reactions catalyzed by boron phosphate (B84403) (BPO₄). Boron phosphate is a versatile solid acid catalyst effective in various organic transformations, including the isomerization of olefins and epoxides, as well as pinacol (B44631) rearrangements. Its catalytic activity can be tuned by modifying the P/B ratio, which influences the prevalence of Brønsted and Lewis acid sites.

Olefin Isomerization

This compound is an effective catalyst for the isomerization of olefins, particularly the migration of double bonds in linear and branched alkenes. This is a crucial reaction in the petrochemical industry for the production of more valuable internal olefins from terminal ones.

Data Presentation: Olefin Isomerization
ReactantCatalystTemperature (°C)PressureConversion (%)SelectivityReference
1-Butene (B85601)Amorphous BPO₄ on Silica (CVD)50Not SpecifiedHighIsomerization and some oligomerization[1]
2-Methyl-2-amyleneThis compound70Not SpecifiedNot SpecifiedNot Specified[2]
1-HexeneSulfated mesoporous Ta oxides (for comparison)Not SpecifiedNot Specified95.89trans/cis 2-isomers (ratio up to 3.7)[3]
Experimental Protocols

Protocol 1: Preparation of this compound Catalyst via Co-precipitation

This protocol describes a general method for synthesizing this compound catalyst.

Materials:

  • Boric acid (H₃BO₃)

  • Orthophosphoric acid (H₃PO₄, 85%)

  • Deionized water

  • Drying oven

  • Calcination furnace

Procedure:

  • Prepare an aqueous solution of boric acid.

  • Prepare an aqueous solution of orthophosphoric acid.

  • Slowly add the phosphoric acid solution to the boric acid solution with constant stirring to form a precipitate.

  • Age the resulting gel at room temperature for a specified time (e.g., 24 hours).

  • Dry the precipitate in an oven at 100-150°C.[4]

  • Calcine the dried solid in a furnace at a temperature ranging from 300 to 1000°C for 1-3 hours.[2] The final calcination temperature significantly impacts the catalyst's properties. For instance, calcination at 550-800°C has been reported.[4]

Protocol 2: Isomerization of 1-Butene

This protocol is adapted from studies on silica-supported this compound catalysts.[1]

Materials:

  • Silica-supported this compound catalyst

  • 1-Butene gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Fixed-bed reactor system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Pack a fixed-bed reactor with the silica-supported this compound catalyst.

  • Pre-treat the catalyst by heating it under a flow of inert gas to a high temperature (e.g., 500°C) for 1 hour to remove any adsorbed water.[1]

  • Cool the reactor to the desired reaction temperature (e.g., 50°C).[1]

  • Introduce a feed stream of 1-butene gas (potentially diluted with an inert gas) into the reactor at a controlled flow rate.

  • Collect the product stream at regular intervals and analyze it using a gas chromatograph to determine the conversion of 1-butene and the selectivity to its isomers (cis-2-butene and trans-2-butene) and any side products like oligomers.

Visualization

experimental_workflow_olefin cluster_catalyst_prep Catalyst Preparation cluster_isomerization Isomerization Reaction H3BO3 Boric Acid Mixing Mixing & Precipitation H3BO3->Mixing H3PO4 Phosphoric Acid H3PO4->Mixing Drying Drying (100-150°C) Mixing->Drying Calcination Calcination (300-1000°C) Drying->Calcination BPO4_Catalyst This compound Catalyst Calcination->BPO4_Catalyst Catalyst_Loading Load Catalyst BPO4_Catalyst->Catalyst_Loading Reactor Fixed-Bed Reactor Pretreatment Catalyst Pre-treatment Reactor->Pretreatment Catalyst_Loading->Reactor Butene_Feed 1-Butene Feed Pretreatment->Butene_Feed Reaction Isomerization Reaction Butene_Feed->Reaction Product_Analysis Product Analysis (GC) Reaction->Product_Analysis

Caption: Experimental workflow for olefin isomerization.

Epoxide Isomerization

Boron-based catalysts, including boron trifluoride, are effective for the isomerization of epoxides to carbonyl compounds. While specific data for this compound is less prevalent in the provided results, the principles of Lewis acid catalysis are transferable.

Data Presentation: Epoxide Isomerization (with Boron Trifluoride)
ReactantCatalystSolventProductReference
3,4-EpoxyestersBoron trifluorideNot Specified4-Ketoesters[5][6]
Experimental Protocols

Protocol 3: Isomerization of a Generic Epoxide

This protocol is a generalized procedure based on the principles of Lewis acid-catalyzed epoxide isomerization.

Materials:

  • Epoxide substrate

  • This compound catalyst (finely powdered and dried)

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Stirring plate and magnetic stir bar

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, column chromatography)

Procedure:

  • Dry the this compound catalyst under vacuum at a high temperature (e.g., >150°C) before use.

  • To a flame-dried round-bottom flask under an inert atmosphere, add the epoxide substrate and the anhydrous aprotic solvent.

  • Cool the solution in an ice bath.

  • Add the this compound catalyst to the stirred solution.

  • Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization

epoxide_isomerization_mechanism cluster_mechanism Epoxide Isomerization Mechanism Epoxide Epoxide Activated_Complex Activated Epoxide-Catalyst Complex Epoxide->Activated_Complex Lewis_Acid This compound (Lewis Acid Site) Lewis_Acid->Activated_Complex Hydride_Shift 1,2-Hydride Shift Activated_Complex->Hydride_Shift Carbonyl_Product Carbonyl Compound (Ketone/Aldehyde) Hydride_Shift->Carbonyl_Product

Caption: Mechanism of epoxide isomerization.

Pinacol Rearrangement

The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol to a carbonyl compound.[7][8] Boron-based Lewis acids like boron trifluoride etherate are known to catalyze this reaction, and solid acids such as this compound can also be employed.

Data Presentation: Pinacol Rearrangement
ReactantCatalystKey TransformationReference
1,2-Diol (Pinacol)Boron trifluoride ethyl etherateRearrangement to a carbonyl compound[9]
Asymmetrical 1,2-DiolAcid catalystMigration of the group that better stabilizes the positive charge[7]
Experimental Protocols

Protocol 4: Pinacol Rearrangement with this compound

Materials:

  • 1,2-Diol (e.g., Pinacol)

  • This compound catalyst (activated)

  • High-boiling point, non-polar solvent (e.g., toluene, xylene)

  • Reaction flask with a condenser and Dean-Stark trap (if water is to be removed)

  • Heating mantle and temperature controller

  • Standard analytical and purification equipment

Procedure:

  • Activate the this compound catalyst by heating under vacuum.

  • In a round-bottom flask, combine the 1,2-diol, the activated this compound catalyst, and the solvent.

  • Heat the mixture to reflux. If water is a byproduct, use a Dean-Stark trap to remove it and drive the reaction to completion.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the solid catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product, typically a ketone, by distillation or column chromatography.

Visualization

pinacol_rearrangement_pathway cluster_pathway Pinacol Rearrangement Pathway Diol 1,2-Diol Protonation Protonation of a Hydroxyl Group Diol->Protonation Catalyst This compound (Acid Site) Catalyst->Protonation Water_Loss Loss of Water to form Carbocation Protonation->Water_Loss Rearrangement 1,2-Alkyl/Aryl Shift Water_Loss->Rearrangement Deprotonation Deprotonation Rearrangement->Deprotonation Product Ketone Product Deprotonation->Product

Caption: Pinacol rearrangement signaling pathway.

References

Boron Phosphate: A Versatile Catalyst in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Boron phosphate (B84403) (BPO₄) is emerging as a highly versatile and efficient heterogeneous acid catalyst in the realm of fine chemical synthesis. Its unique surface acidity, thermal stability, and ease of preparation make it an attractive alternative to traditional homogeneous catalysts, offering advantages in terms of reusability, reduced corrosion, and simplified product purification. This document provides detailed application notes and experimental protocols for the use of boron phosphate in several key organic transformations, supported by quantitative data and mechanistic insights.

Physicochemical Properties of this compound Catalysts

The catalytic performance of this compound is intrinsically linked to its physicochemical properties, which can be tailored by the synthesis method. Key properties are summarized in the table below.

PropertyTypical Value/DescriptionSignificance in Catalysis
Chemical Formula BPO₄Provides a combination of Brønsted and Lewis acid sites.
Molecular Weight 105.78 g/mol [1]-
Appearance White, amorphous or microcrystalline powder[2]High surface area in amorphous form enhances catalytic activity.
Density ~2.81 g/cm³-
Melting Point > 1450 °C[2]High thermal stability allows for use in high-temperature reactions.
Solubility Insoluble in water and common organic solvents[2]Facilitates easy separation from reaction mixtures (heterogeneous catalysis).
Surface Acidity Possesses both Brønsted and Lewis acid sitesThe nature and ratio of these sites are crucial for catalytic activity and selectivity.

Applications in Fine Chemical Synthesis

This compound has demonstrated excellent catalytic activity in a range of important reactions in fine chemical synthesis, including dehydration, amidation, and the conversion of biomass-derived platform molecules.

Dehydration of Alcohols

This compound is a highly effective catalyst for the dehydration of alcohols to produce alkenes, key intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals. The acidic sites on the catalyst surface facilitate the elimination of water from the alcohol.

Application Example: Dehydration of 2-Butanol (B46777) to Butenes

The dehydration of 2-butanol over a this compound catalyst yields a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene). The product distribution is influenced by the catalyst's acidity and reaction conditions. Studies have shown that an E1 carbonium ion mechanism is predominant.[3]

Quantitative Data:

Catalyst P:B RatioTemperature (°C)2-Butanol Conversion (%)1-Butene Selectivity (%)cis-2-Butene Selectivity (%)trans-2-Butene Selectivity (%)
1:1150Varies with acid concentrationVariesVariesVaries
0.4:1 to 1.4:1150HighProduct distribution is near-equilibriumProduct distribution is near-equilibriumProduct distribution is near-equilibrium

Experimental Protocol: Gas-Phase Dehydration of 2-Butanol

  • Catalyst Preparation: Synthesize this compound by reacting equimolar amounts of boric acid and phosphoric acid. Calcine the resulting solid at 550-800 °C.[4]

  • Reactor Setup: Pack a fixed-bed reactor with the prepared this compound catalyst.

  • Reaction Conditions:

    • Heat the reactor to the desired temperature (e.g., 150 °C).

    • Introduce a stream of 2-butanol vapor, diluted with an inert gas (e.g., nitrogen), over the catalyst bed.

  • Product Analysis: Collect the gaseous products and analyze the composition using gas chromatography (GC) to determine the conversion of 2-butanol and the selectivity for each butene isomer.

Proposed Reaction Mechanism:

The dehydration of secondary alcohols like 2-butanol over an acid catalyst like this compound typically proceeds through an E1 mechanism.

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkenes 2_Butanol CH3CH(OH)CH2CH3 Protonated_Butanol CH3CH(OH2+)CH2CH3 2_Butanol->Protonated_Butanol + H+ H+ H+ Protonated_Butanol_2 CH3CH(OH2+)CH2CH3 Carbocation CH3CH+CH2CH3 Protonated_Butanol_2->Carbocation - H2O Carbocation_2 CH3CH+CH2CH3 Water H2O 1_Butene CH2=CHCH2CH3 Carbocation_2->1_Butene - H+ 2_Butene CH3CH=CHCH3 Carbocation_2->2_Butene - H+ H+_out H+

Caption: E1 mechanism for the dehydration of 2-butanol.

Amidation of Esters

This compound catalyzes the direct amidation of esters with ammonia (B1221849), providing a high-yield pathway to valuable nitrile compounds. This method is particularly useful for the synthesis of aromatic nitriles.

Application Example: Synthesis of Salicylonitrile

The vapor-phase ammonolysis of methyl salicylate (B1505791) over a silica-supported this compound catalyst produces salicylonitrile with excellent yield and stability. Supporting the this compound on silica (B1680970) increases the surface area and the number of strong acid sites, enhancing catalytic performance.[2]

Quantitative Data:

CatalystTemperature (°C)Methyl Salicylate Conversion (%)Salicylonitrile Yield (%)
BPO₄/SiO₂(Optimized)>9591.6[2]

Experimental Protocol: Vapor-Phase Synthesis of Salicylonitrile

  • Catalyst Preparation: Prepare a silica-supported this compound catalyst via a one-pot process.

  • Reactor Setup: Use a vapor-phase fixed-bed reactor packed with the BPO₄/SiO₂ catalyst.

  • Reaction Conditions:

    • Introduce a gaseous feed of methyl salicylate and ammonia into the reactor at an optimized temperature.

    • Maintain a continuous flow of reactants over the catalyst bed.

  • Product Collection and Analysis: Condense the product stream and analyze the composition using techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the yield of salicylonitrile.

Logical Workflow for Salicylonitrile Synthesis:

Salicylonitrile_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Methyl_Salicylate Methyl Salicylate Vaporization Vaporization Methyl_Salicylate->Vaporization Ammonia Ammonia Ammonia->Vaporization BPO4_SiO2 BPO₄/SiO₂ Fixed_Bed_Reactor Fixed-Bed Reactor BPO4_SiO2->Fixed_Bed_Reactor Vaporization->Fixed_Bed_Reactor Condensation Condensation Fixed_Bed_Reactor->Condensation Salicylonitrile Salicylonitrile Condensation->Salicylonitrile Methanol Methanol Condensation->Methanol Water Water Condensation->Water

Caption: Workflow for the synthesis of salicylonitrile.

Conversion of Biomass Derivatives

This compound shows great promise in the conversion of biomass-derived carbohydrates into valuable platform chemicals. This is a critical area of research for the development of sustainable chemical processes.

Application Example: Dehydration of Fructose (B13574) to 5-Hydroxymethylfurfural (B1680220) (HMF)

The acid-catalyzed dehydration of fructose yields 5-hydroxymethylfurfural (HMF), a versatile platform molecule for the production of biofuels and bio-based polymers. This compound can be employed as an effective catalyst for this transformation.

Quantitative Data for HMF Synthesis (using various acid catalysts for comparison):

CatalystSolventTemperature (°C)Fructose Conversion (%)HMF Yield (%)HMF Selectivity (%)
H₃PO₄/ACDMSO18091.1580.3473.20
Lewatit K2420HFIP/Water100~9976-
Nb₂O₅Water165765775

Note: While specific data for BPO₄ in this reaction is not detailed in the provided search results, its acidic nature suggests it would be an effective catalyst. The data above for other acid catalysts illustrates the typical performance metrics for this reaction.

Experimental Protocol: Dehydration of Fructose to HMF

  • Catalyst Preparation: Prepare the this compound catalyst as previously described.

  • Reaction Setup: In a batch reactor, dissolve fructose in a suitable solvent (e.g., DMSO, or an aqueous system).

  • Reaction:

    • Add the this compound catalyst to the fructose solution.

    • Heat the mixture to the desired reaction temperature (e.g., 120-180 °C) with stirring for a specified time.

  • Analysis: After the reaction, cool the mixture, separate the catalyst by filtration, and analyze the liquid phase by high-performance liquid chromatography (HPLC) to determine the concentrations of fructose and HMF, from which conversion, yield, and selectivity can be calculated.

Reaction Pathway for Fructose Dehydration:

Fructose_Dehydration Fructose Fructose Intermediate Acyclic/Cyclic Intermediates Fructose->Intermediate + H+ - H2O HMF 5-Hydroxymethylfurfural Intermediate->HMF - 2H2O Byproducts Levulinic Acid, Formic Acid, Humins HMF->Byproducts + H2O

Caption: Simplified pathway for fructose to HMF.

Conclusion

This compound is a robust and versatile solid acid catalyst with significant potential in fine chemical synthesis. Its application in dehydration, amidation, and biomass conversion highlights its utility for producing valuable chemical intermediates. The protocols and data presented here provide a foundation for researchers and professionals to explore and optimize the use of this compound in their synthetic endeavors. Further research into tailoring the catalyst's properties and expanding its application to a wider range of organic transformations is warranted.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Boron Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron phosphate (B84403) (BPO₄) is a versatile inorganic compound with a wide range of applications, including as a catalyst in organic synthesis, a precursor for metal phosphates, and in the formulation of refractories, ceramics, and flame-retardants.[1][2][3] Traditionally, the synthesis of boron phosphate involves energy-intensive methods requiring high temperatures and long reaction times. Microwave-assisted synthesis has emerged as a rapid and efficient alternative, offering significant reductions in synthesis time and the potential for producing nanosized materials with unique properties.[4][5] This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of this compound.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several advantages over conventional heating methods for the synthesis of this compound and other nanomaterials:

  • Rapid Reaction Times: Microwave synthesis can dramatically reduce reaction times from hours or even days to mere minutes.[4][6]

  • Energy Efficiency: Shorter reaction times and direct heating of the reactants lead to significant energy savings.

  • Uniform Heating: Microwaves heat the bulk of the material simultaneously, leading to more uniform nucleation and growth of crystals.

  • Enhanced Properties: The rapid heating can lead to the formation of smaller, more uniform nanoparticles with potentially higher surface areas and enhanced catalytic activity.

Experimental Protocols

This section details the methodologies for the synthesis of this compound using microwave irradiation with different precursors.

Protocol 1: Synthesis from Ammonium (B1175870) Tetraborate (B1243019) and Phosphoric Acid

This protocol is adapted from the work of Baykal et al. (2001).[4][6]

Materials:

  • Ammonium tetraborate tetrahydrate ((NH₄)₂B₄O₇·4H₂O)

  • Orthophosphoric acid (H₃PO₄, 85%)

  • High-purity water

  • Mortar and pestle

  • Ceramic crucible

  • Domestic or laboratory microwave oven (e.g., 2.45 GHz, up to 1000 W)

Procedure:

  • Precursor Preparation: Weigh stoichiometric amounts of ammonium tetraborate tetrahydrate and phosphoric acid. The molar ratio of B:P should be 1:1.

  • Mixing: Thoroughly grind the precursors together in a mortar and pestle to ensure a homogeneous mixture.

  • Microwave Irradiation:

    • Place the mixture in a ceramic crucible.

    • Position the crucible in the center of the microwave oven.

    • Irradiate the mixture at a power of 800-1000 W for 3 to 5 minutes.[4][6]

    • Caution: The reaction can be vigorous, with the evolution of water vapor and potential sparking. Ensure adequate ventilation and use appropriate personal protective equipment.

  • Cooling and Collection:

    • Allow the crucible to cool to room temperature inside the microwave or in a desiccator.

    • The resulting product is a white, crystalline powder of this compound.

  • Post-Synthesis Processing (Optional):

    • The product can be washed with deionized water to remove any unreacted precursors, followed by drying in an oven at 100-120 °C.

Protocol 2: Synthesis of Nanosized this compound from Boric Acid and Phosphoric Acid

This protocol is based on the synthesis of nanosized BPO₄.[1]

Materials:

  • Boric acid (H₃BO₃)

  • Orthophosphoric acid (H₃PO₄, 85%)

  • Mortar and pestle

  • Ceramic crucible

  • Laboratory microwave oven with variable power settings

Procedure:

  • Precursor Preparation: Weigh equimolar amounts of boric acid and phosphoric acid.

  • Mixing: Mix the precursors thoroughly in a mortar and pestle.

  • Microwave Irradiation:

    • Place the mixture in a ceramic crucible.

    • Irradiate in a microwave oven at a power of 400-640 W for 2.5 to 5 minutes.[1]

    • Lower power and shorter irradiation times generally result in smaller particle sizes.

  • Cooling and Collection:

    • After irradiation, allow the sample to cool to room temperature.

    • Collect the resulting white powder.

Data Presentation

The following tables summarize the quantitative data from the described synthesis methods.

Table 1: Comparison of Synthesis Methods for this compound

ParameterMicrowave-Assisted SynthesisConventional Solid-State ReactionHydrothermal Synthesis
Reaction Time 3 - 5 minutes[4]2 hours (at 1000 °C)[1]2 days (at 160 °C)[4]
Energy Input LowHighModerate
Typical Precursors (NH₄)₂B₄O₇·4H₂O + H₃PO₄; H₃BO₃ + H₃PO₄[1][4](NH₄)₂HPO₄ + B₂O₃[4]H₃BO₃ + P₂O₅[4]
Product Crystallinity Crystalline[4]Microcrystalline[1]Crystalline[4]

Table 2: Properties of Nanosized this compound Synthesized by Microwave Irradiation

Microwave Power (W)Irradiation Time (min)Resulting Particle Size (nm)Reference
4002.5 - 530 - 60[1]
6402.5 - 540 - 90[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing start Select Precursors (e.g., H₃BO₃ + H₃PO₄) mix Mix/Grind Precursors start->mix irradiate Microwave Irradiation (e.g., 400-1000 W, 3-5 min) mix->irradiate cool Cooling to Room Temperature irradiate->cool collect Collect BPO₄ Powder cool->collect xrd X-ray Diffraction (XRD) (Phase Identification, Crystallinity) collect->xrd Characterize Product ftir FTIR Spectroscopy (Functional Group Analysis) collect->ftir sem_tem SEM / TEM (Morphology, Particle Size) collect->sem_tem catalysis Catalytic Activity Testing (e.g., Dehydration Reactions) collect->catalysis

Caption: Workflow for microwave-assisted synthesis of BPO₄.

Logical Relationship of Synthesis Parameters and Product Properties

The following diagram illustrates the relationship between the microwave synthesis parameters and the resulting properties of the this compound product.

G cluster_params Microwave Synthesis Parameters cluster_props BPO₄ Product Properties power Microwave Power particle_size Particle Size power->particle_size Influences time Irradiation Time crystallinity Crystallinity time->crystallinity Affects precursors Precursor Type precursors->particle_size Determines precursors->crystallinity Impacts surface_area Surface Area particle_size->surface_area Inversely Correlated catalytic_activity Catalytic Activity surface_area->catalytic_activity Directly Influences

Caption: Influence of synthesis parameters on BPO₄ properties.

Characterization of Microwave-Synthesized this compound

To confirm the successful synthesis and to characterize the properties of the resulting this compound, the following techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the crystalline phase of BPO₄ and to estimate the crystallite size. The expected pattern for tetragonal BPO₄ should be compared with standard JCPDS data.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of B-O and P-O in the this compound structure.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and to determine the particle size and size distribution of the synthesized BPO₄.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and porosity of the material, which are critical for catalytic applications.

Applications in Research and Development

Microwave-synthesized this compound, particularly in its nanosized form, holds significant promise for various applications:

  • Catalysis: The high surface area of nano-BPO₄ can lead to enhanced catalytic activity in organic reactions such as dehydrations, isomerizations, and alkylations.

  • Drug Delivery: The porous nature of some forms of this compound could be explored for loading and controlled release of therapeutic agents.

  • Biomaterials: Boron-containing compounds are known for their biocompatibility and potential applications in bone tissue engineering.

Conclusion

Microwave-assisted synthesis is a powerful technique for the rapid and efficient production of this compound. By carefully controlling the synthesis parameters, it is possible to tailor the properties of the resulting material, including particle size, for specific applications in research, catalysis, and potentially drug development. The protocols and data presented here provide a solid foundation for researchers to explore the exciting possibilities of this advanced material.

References

Application Notes and Protocols for Sol-Gel Synthesis of Boron Phosphate Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the sol-gel synthesis of boron phosphate (B84403) (BPO₄) materials, detailing their synthesis, properties, and applications in catalysis, ceramics, and drug delivery. The protocols provided are synthesized from established sol-gel methods for related materials and offer a robust starting point for laboratory preparation.

Introduction to Sol-Gel Synthesis of Boron Phosphate

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules in solution.[1] This method is particularly advantageous for synthesizing this compound materials as it allows for precise control over the material's purity, homogeneity, particle size, and surface properties at temperatures much lower than traditional melt-quenching techniques.[1][2] The process involves the transition of a colloidal solution (sol) into a continuous solid network (gel), which is then dried and calcined to obtain the final this compound material.[3]

The synthesis typically involves the hydrolysis and polycondensation of boron and phosphorus precursors, such as alkoxides or acids, in a suitable solvent.[4][5] The properties of the resulting this compound can be tailored by carefully controlling synthesis parameters like precursor types, pH, temperature, and aging time.[6]

Key Applications

This compound materials synthesized via the sol-gel method exhibit a range of valuable properties, making them suitable for several advanced applications:

  • Catalysis: With their high surface area and tunable acidity, sol-gel derived boron phosphates are effective catalysts and catalyst supports for various organic reactions, including dehydration and Beckmann rearrangements.[6][7]

  • Ceramics and Coatings: These materials can be used to produce ceramic coatings that offer enhanced corrosion and wear resistance without altering the bulk properties of the substrate.[8]

  • Biomaterials and Drug Delivery: The biocompatibility and resorbability of phosphate-based materials make them promising candidates for biomedical applications. Boron-containing bioactive glasses have shown potential in wound healing and tissue regeneration.[2][9] While direct studies on sol-gel BPO₄ for drug delivery are emerging, related boron- and phosphate-based systems demonstrate high surface areas for significant drug loading and controlled release profiles.[9][10]

Data Presentation: Physicochemical Properties

The properties of sol-gel derived boron-containing materials are highly dependent on the synthesis conditions. The following table summarizes typical quantitative data reported for boron-doped mesoporous bioactive glasses, which serve as a relevant proxy for the expected properties of sol-gel derived this compound materials.

Material CompositionSynthesis MethodSpecific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Particle Size (nm)Reference
Mesoporous Bioactive Glass (MBG)Sol-Gel~346Not Reported~4.0100-300[11]
10B-MBG (5.8 mol% B₂O₃)Sol-Gel~346Not Reported~4.0100-300[11]
15B-MBG (6.5 mol% B₂O₃)Sol-Gel~320Not Reported~4.0100-300[11]
Boron-doped Alumina (B/Al=0.04)Sol-Gel>256>0.51~6.4Not Reported[12]
Silica AerogelSol-Gelup to 1500Not Reported10-20Not Reported[13]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound materials using the sol-gel technique.

Protocol 1: Sol-Gel Synthesis of this compound (BPO₄) Powder

This protocol describes a general method for synthesizing amorphous this compound powder using common precursors.

Materials:

  • Boric Acid (H₃BO₃) - Boron Precursor

  • Phosphoric Acid (H₃PO₄) - Phosphorus Precursor

  • Ethanol (B145695) (C₂H₅OH) - Solvent

  • Deionized Water

  • Ammonia (B1221849) Solution (NH₄OH) - Catalyst (optional, for pH adjustment)

Equipment:

  • Beakers and magnetic stir bars

  • Magnetic stirrer with hotplate

  • Drying oven

  • Muffle furnace

  • pH meter

Procedure:

  • Precursor Solution Preparation:

    • Dissolve an equimolar amount of boric acid in ethanol with stirring. Gentle heating (40-50 °C) may be required to facilitate dissolution.

    • In a separate beaker, dilute phosphoric acid with ethanol.

  • Sol Formation:

    • Slowly add the phosphoric acid solution to the boric acid solution under vigorous stirring.

    • Continue stirring the mixture at room temperature for 2-4 hours to ensure a homogeneous sol. The pH of the solution can be adjusted at this stage if necessary.

  • Gelation:

    • Cover the beaker and leave the sol undisturbed at room temperature or in a controlled environment (e.g., 40-60 °C) for 24-72 hours, or until a rigid gel is formed.

  • Aging:

    • Once gelation is complete, age the gel in its mother liquor for another 24-48 hours at the same temperature. This step strengthens the gel network.

  • Drying:

    • Carefully decant the supernatant liquid.

    • Dry the gel in an oven at 80-120 °C for 12-24 hours to remove the solvent and obtain a xerogel. For materials with higher porosity (aerogels), supercritical drying may be employed.[14][15]

  • Calcination:

    • Grind the dried xerogel into a fine powder.

    • Calcined the powder in a muffle furnace at a temperature between 500 °C and 800 °C for 2-4 hours to remove residual organics and induce crystallization if desired.[4] The heating rate should be controlled (e.g., 2-5 °C/min) to avoid cracking.

Protocol 2: Sol-Gel Synthesis of Boron-Doped Bioactive Glass Nanoparticles

This protocol is adapted for creating boron-doped nanoparticles for potential biomedical applications.[11][16]

Materials:

  • Tetraethyl Orthosilicate (TEOS) - Silica Precursor

  • Triethyl Phosphate (TEP) - Phosphorus Precursor

  • Calcium Nitrate (B79036) Tetrahydrate (Ca(NO₃)₂·4H₂O) - Calcium Precursor

  • Boric Acid (H₃BO₃) - Boron Precursor

  • Ethanol (C₂H₅OH)

  • Deionized Water

  • Ammonia Solution (NH₄OH) - Catalyst

Procedure:

  • Solution Preparation:

    • Prepare a solution of ethanol, deionized water, and a catalytic amount of ammonia solution.

    • In a separate beaker, mix TEOS and TEP.

  • Sol Formation and Hydrolysis:

    • Add the TEOS/TEP mixture to the ethanol/water/ammonia solution under vigorous stirring.

    • Allow the mixture to hydrolyze for approximately 30-60 minutes.

    • Add the calcium nitrate and boric acid to the solution and continue stirring for several hours to form a stable sol.

  • Nanoparticle Formation:

    • Continue stirring the sol at room temperature for 24 hours to allow for the formation and growth of nanoparticles.

  • Washing and Collection:

    • Collect the nanoparticles by centrifugation.

    • Wash the collected particles multiple times with deionized water and ethanol to remove unreacted precursors and by-products.

  • Drying and Calcination:

    • Dry the washed nanoparticles in an oven at 60-80 °C overnight.

    • Calcined the dried powder at 600-700 °C for 3-5 hours to obtain the final bioactive glass nanoparticles.

Visualizations

General Sol-Gel Workflow

Sol_Gel_Workflow Precursors Boron and Phosphorus Precursors Sol Homogeneous Sol Precursors->Sol Mixing & Hydrolysis Gel 3D Gel Network Sol->Gel Gelation Xerogel Dried Xerogel/ Aerogel Gel->Xerogel Aging & Drying BPO4 Final this compound Material Xerogel->BPO4 Calcination

Caption: General workflow for the sol-gel synthesis of this compound materials.

Influence of Synthesis Parameters on Material Properties

Synthesis_Parameters cluster_params Synthesis Parameters cluster_props Material Properties Precursors Precursor Type SurfaceArea Surface Area Precursors->SurfaceArea PoreSize Pore Size/Volume Precursors->PoreSize ParticleSize Particle Size Precursors->ParticleSize pH pH Gelation_Rate Gelation_Rate pH->Gelation_Rate affects Temp Calcination Temp. Temp->SurfaceArea Crystallinity Crystallinity Temp->Crystallinity Aging Aging Time Aging->PoreSize Gelation_Rate->ParticleSize

Caption: Logical relationships between synthesis parameters and final material properties.

References

Application Notes & Protocols: Boron Phosphate as a Flame Retardant for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing boron phosphate (B84403) and its synergistic combinations as a flame retardant in epoxy resin systems. The information is intended to guide researchers in developing and evaluating new flame-retardant formulations.

Introduction

Epoxy resins are widely used in various high-performance applications due to their excellent mechanical properties, chemical resistance, and adhesion. However, their inherent flammability limits their use in sectors such as electronics, aerospace, and construction. Boron phosphate (BPO₄) has emerged as a promising, low-cost, and low-toxicity flame retardant. It functions through a dual mechanism, acting in both the condensed and gas phases to suppress fire.[1][2] This document outlines the mechanisms, provides quantitative performance data, and details the experimental protocols for incorporating and testing boron-based flame retardants in epoxy resins.

Mechanism of Action

Boron- and phosphorus-containing compounds exhibit a synergistic effect in enhancing the flame retardancy of epoxy resins.[1][2][3] Their combined action occurs in both the gas and condensed phases during combustion.

  • Condensed Phase: Upon heating, boron compounds like boric acid first dehydrate, releasing water which cools the substrate and dilutes flammable gases.[2] Subsequently, a glassy film of boric trioxide (B₂O₃) forms on the polymer surface.[2] This layer, along with the char promoted by phosphorus compounds, acts as a physical barrier.[1][2] This barrier insulates the underlying polymer from heat and oxygen, and traps flammable degradation products.[1][2] Boron compounds also stabilize the char layer, increasing the retention of phosphorus in the condensed phase, which further enhances charring.[1][2]

  • Gas Phase: Phosphorus-based flame retardants decompose to produce PO• radicals.[1][2] These radicals are highly reactive and act as scavengers in the gas phase, interrupting the exothermic chain reactions of combustion by quenching highly reactive H• and OH• radicals.[3]

Flame Retardant Mechanism Diagram

Flame_Retardant_Mechanism Epoxy Epoxy + B/P FR Char Protective Char Layer (BPO₄, Polyaromatic Structures) Epoxy->Char Heat Gases Flammable Gases (e.g., hydrocarbons) Epoxy->Gases Pyrolysis Radicals H•, OH• Radicals Gases->Radicals Combustion Chain Reaction Inert_Gases Inert Gases (H₂O, N₂, NH₃) B_Action Boron Compounds (Boric Acid, B₂O₃) B_Action->Char B_Action->Inert_Gases Releases Water P_Action Phosphorus Compounds (PO• Radicals) P_Action->Char Catalyzes Char Formation P_Action->Radicals

Caption: Flame retardant mechanism of Boron/Phosphorus compounds in epoxy resin.

Data Presentation

The following tables summarize the performance of various boron and phosphorus flame retardant systems in epoxy resins, based on literature data.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results
FormulationAdditive Loading (wt%)LOI (%)UL-94 Rating (3.0 mm)Reference
Neat Epoxy019.5No Rating[4]
Epoxy / Red Phosphorus (RP)1532.5V-0[4][5]
Epoxy / RP:Boric Acid (9:1)10 (total)32.5V-0[4]
Epoxy / RP:Boric Oxide (7:3)10 (total)29.5V-0[4]
Epoxy / HBS:APP (1:3)10 (total)30.5V-0[6]
Epoxy / PFR (4% P)---[1]
Epoxy / PFR (1.5% P) + Boric Acid (2% B)---[1]
Epoxy / SiBP (20) + APP (10) + Di-PE (8)38 (total phr)29.2V-0[7]
Epoxy / PPc:BPc (1:1)-29.0Self-extinguishing[8]
Epoxy / PBA (6%)6-V-0[9]

HBS: Boron-containing chitosan-based compound; APP: Ammonium polyphosphate; PFR: DOPO-derivative; SiBP: Silicon boron phosphorus FR; Di-PE: Dipentaerythritol; PPc/BPc: Phosphorus/Boron-containing precursors; PBA: Phosphorus/nitrogen/boron-containing reactive FR.

Table 2: Thermogravimetric Analysis (TGA) Data
FormulationT₅% (°C, N₂)Tₘₐₓ (°C, N₂)Char Yield @ 800°C (%, N₂)Reference
Neat Epoxy-37512.9[1]
Epoxy / PFR (4% P)-<370-[1]
Epoxy / PFR (1.5% P) + Boric Acid (2% B)-<370up to 25.6[1]
Epoxy / SiBP110-40.0[7]
Epoxy / SiBP (20) + APP (10) + Di-PE (8)--38.5[7]

T₅%: Temperature at 5% weight loss; Tₘₐₓ: Temperature of maximum decomposition rate.

Table 3: Cone Calorimetry Data (Heat Flux: 35 kW/m²)
FormulationpHRR (kW/m²)THR (MJ/m²)TSP (m²)Reference
Neat Epoxy1063.790.1-[6]
Epoxy / HBS:APP (1:3) (10 wt%)515.950.610.9[6]
Epoxy / RP (10 wt%)ReducedReduced-[4]
Epoxy / RP:Zinc Borate (9:1) (10 wt%)Further ReducedFurther Reduced-[4]

pHRR: Peak Heat Release Rate; THR: Total Heat Release; TSP: Total Smoke Production.

Experimental Protocols

The following sections detail generalized protocols for the synthesis of this compound, preparation of epoxy composites, and their subsequent flame retardancy testing.

Synthesis of this compound (BPO₄)

This protocol describes a common method for synthesizing BPO₄.[10]

Materials:

  • Boric Acid (H₃BO₃)

  • Phosphoric Acid (H₃PO₄, 85%)

  • High-temperature furnace

  • Ceramic crucible

Procedure:

  • Mix equimolar amounts of boric acid and phosphoric acid in a ceramic crucible.

  • Heat the mixture in a furnace. The temperature should be gradually increased to a calcining temperature, typically between 800°C and 1200°C.

  • Maintain the calcining temperature for several hours to ensure complete reaction and formation of crystalline BPO₄.

  • Cool the furnace to room temperature.

  • The resulting white, infusible solid is this compound. Grind the product into a fine powder for incorporation into the epoxy resin.

Preparation of Flame-Retardant Epoxy Composites (Additive Approach)

This protocol outlines the physical mixing of BPO₄ or other boron/phosphorus additives into an epoxy resin system.[3][11]

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Amine-based curing agent (e.g., 4,4'-diaminodiphenyl methane (B114726) - DDM or hexamethylenediamine)

  • This compound (BPO₄) powder (or other B/P flame retardants)

  • Mechanical stirrer

  • Vacuum oven

  • Molds (for specific test specimen dimensions)

Procedure:

  • Pre-dry the flame retardant powder in an oven at ~80-100°C for several hours to remove any absorbed moisture.

  • Weigh the desired amount of epoxy resin into a beaker.

  • Add the calculated amount of flame retardant powder to the epoxy resin.

  • Mechanically stir the mixture at a moderate speed (e.g., 200-500 rpm) at an elevated temperature (e.g., 60-80°C) for 1-2 hours to ensure uniform dispersion of the filler.

  • Degas the mixture in a vacuum oven for 20-30 minutes to remove entrapped air bubbles.

  • Cool the mixture to room temperature.

  • Add the stoichiometric amount of the curing agent to the mixture and stir thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

  • Pour the final mixture into pre-heated molds treated with a release agent.

  • Cure the samples in an oven following a specific curing cycle (e.g., 120°C for 2 hours followed by post-curing at 150°C for 2 hours). The exact cycle will depend on the resin/hardener system.

  • Allow the samples to cool slowly to room temperature before demolding.

  • Machine the cured plaques into specimens of the required dimensions for flammability and thermal testing.

Flame Retardancy and Thermal Analysis Protocols

4.3.1 Limiting Oxygen Index (LOI) Test

  • Standard: ASTM D2863

  • Apparatus: LOI instrument

  • Specimen Dimensions: Typically 100 mm × 6.5 mm × 3 mm.[12]

  • Procedure: A vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is adjusted until the minimum concentration required to just sustain flaming combustion for a specified period or over a specified length of the sample is determined. The LOI is expressed as the volume percentage of oxygen.

4.3.2 UL-94 Vertical Burn Test

  • Standard: ANSI/UL 94

  • Apparatus: UL-94 test chamber

  • Specimen Dimensions: Typically 127 mm × 12.7 mm × 3 mm.[12]

  • Procedure: A specimen is held vertically and a burner flame is applied to the lower end for 10 seconds. The flame is removed, and the afterflame time is recorded. A second 10-second flame application is made. Afterflame and afterglow times, and whether flaming drips ignite a cotton patch below, are recorded. Materials are classified as V-0, V-1, or V-2 based on these results, with V-0 being the highest rating for flame retardancy.[6]

4.3.3 Thermogravimetric Analysis (TGA)

  • Apparatus: TGA instrument

  • Procedure: A small sample (5-10 mg) is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10-20 °C/min).[13] The weight of the sample is continuously monitored as a function of temperature. The resulting data provides information on thermal stability, decomposition temperatures, and char yield.[1][13]

4.3.4 Cone Calorimetry

  • Standard: ASTM E1354

  • Apparatus: Cone calorimeter

  • Specimen Dimensions: 100 mm × 100 mm plaques, with a thickness up to 50 mm.

  • Procedure: A specimen is exposed to a constant irradiance from a conical heater (e.g., 35 or 50 kW/m²).[12] Upon ignition, properties such as the heat release rate (HRR), time to ignition (TTI), total heat released (THR), smoke production rate (SPR), and mass loss rate are measured.[12] This test provides comprehensive data on the fire behavior of the material under forced-flaming conditions.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of flame-retardant epoxy composites.

Experimental_Workflow proc_node proc_node test_node test_node end_node end_node start Define Formulation (Epoxy, Curing Agent, FR %) fr_prep FR Preparation (Synthesis/Drying of BPO₄) start->fr_prep mixing Mixing (Epoxy + FR) fr_prep->mixing degassing Degassing (Vacuum Oven) mixing->degassing curing Curing (Add Hardener, Mold, Heat) degassing->curing machining Specimen Machining curing->machining loi LOI Test machining->loi ul94 UL-94 Test machining->ul94 tga TGA Analysis machining->tga cone Cone Calorimetry machining->cone analysis Data Analysis & Char Characterization (SEM/FTIR) loi->analysis ul94->analysis tga->analysis cone->analysis report Report & Optimization analysis->report

Caption: General workflow for evaluating flame-retardant epoxy resins.

References

Application Notes and Protocols: Boron Phosphate in Polymer Composites for Improved Fire Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of boron phosphate (B84403) (BPO₄) as a flame retardant in polymer composites. The information compiled herein, supported by quantitative data and detailed experimental protocols, is intended to guide researchers in developing next-generation fire-resistant materials.

Introduction

Boron phosphate is an inorganic, halogen-free flame retardant that has garnered significant attention due to its low toxicity, smoke suppression capabilities, and high efficiency, particularly when used in synergy with other flame retardants.[1][2] It primarily acts in the condensed phase by promoting the formation of a stable, insulating char layer during combustion. This char layer acts as a physical barrier, limiting the transfer of heat and flammable volatiles to the polymer matrix.[3][4][5] Additionally, BPO₄ can exhibit gas-phase activity by releasing species that dilute the flammable gases and inhibit combustion reactions.[4] This dual-mode action makes it a versatile additive for a wide range of polymers, including epoxy resins, polyolefins, and polyamides.[3][6]

Mechanism of Action

This compound enhances the fire resistance of polymers through a combination of condensed-phase and gas-phase mechanisms. As a solid acid, it can catalyze the pyrolysis of the polymer at lower temperatures, leading to the formation of a protective char layer.[7] This process is enhanced by the presence of phosphorus, which promotes dehydration and cross-linking reactions.[6][8]

The key steps in the fire-retardant mechanism are:

  • Acid Catalysis: this compound acts as a Lewis and Brønsted acid, accelerating the dehydration and cross-linking of the polymer chains upon heating.[6][8]

  • Char Formation: The catalyzed reactions lead to the formation of a dense and stable carbonaceous char on the polymer surface. This char layer insulates the underlying material from the heat source.[3][4][5]

  • Barrier Effect: The char layer acts as a physical barrier that hinders the release of flammable volatile compounds from the decomposing polymer and limits the access of oxygen to the combustion zone.[4][5]

  • Glassy Film Formation: At higher temperatures, boron-containing species can form a glassy film on the surface of the char, further enhancing its protective properties and inhibiting the spread of flames.[4]

  • Gas Phase Inhibition: Although primarily a condensed-phase flame retardant, this compound can also release phosphorus-containing radicals (like PO•) into the gas phase, which can quench the high-energy radicals (H• and OH•) that propagate the combustion chain reactions.[4]

Quantitative Data on Fire Retardancy

The effectiveness of this compound as a flame retardant is typically evaluated using standard fire tests such as the Limiting Oxygen Index (LOI), UL-94 vertical burning test, and cone calorimetry. The following tables summarize the performance of BPO₄ in various polymer systems.

Table 1: Fire Retardancy Data for Polymer Composites Containing this compound
Polymer MatrixFlame Retardant System (wt%)LOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)Char Yield (%)Reference(s)
Wood Polymer Composite (WPC)Neat28.7V-2---[9]
WPC5% BPO₄35.6V-0--Increased[9]
Thermoplastic Polyurethane (TPU)Neat-----[1]
TPU15% APP, 2.5% MCA, 2.5% Boric Acid32V-0Reduced by 80%ReducedIncreased[1]
Polypropylene (PP)Neat-----[10]
PP20% IFR----Increased[10]
PP20% IFR + 3% BPO₄26.5----[10]
Epoxy ResinNeat19.5----[8]
Epoxy Resin15% Red Phosphorus32.5V-0---[8]
Epoxy Resin13.5% RP + 1.5% B₂O₃-V-0LoweredLoweredIncreased[8]
Polyamide-6 (PA-6)Neat-----[6]
PA-6with BPO₄--ReducedUnchangedIncreased[6]

Abbreviations: APP - Ammonium Polyphosphate; MCA - Melamine Cyanurate; IFR - Intumescent Flame Retardant; pHRR - Peak Heat Release Rate; THR - Total Heat Release; LOI - Limiting Oxygen Index.

Experimental Protocols

Synthesis of this compound (BPO₄)

This protocol describes a common method for synthesizing this compound powder from boric acid and phosphoric acid.[9][11][12]

Materials:

  • Boric acid (H₃BO₃)

  • Ortho-phosphoric acid (H₃PO₄, 85%)

  • Deionized water

  • Ceramic crucible

  • Muffle furnace

  • Stirring rod

  • Mortar and pestle

Procedure:

  • Prepare an equimolar mixture of boric acid and ortho-phosphoric acid.

  • Dissolve the boric acid in a minimal amount of hot deionized water in a ceramic crucible.

  • Slowly add the ortho-phosphoric acid to the boric acid solution while stirring continuously to form a homogeneous paste.

  • Dry the mixture in an oven at 100-120°C for several hours to remove excess water.

  • Place the crucible containing the dried mixture into a muffle furnace.

  • Calcine the mixture at a temperature between 600°C and 1000°C for 5-24 hours. The specific temperature and duration will influence the crystallinity of the resulting BPO₄.[9][13]

  • After calcination, allow the furnace to cool down to room temperature.

  • Remove the crucible and grind the resulting white solid BPO₄ into a fine powder using a mortar and pestle.

  • Characterize the synthesized BPO₄ using techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm its structure and purity.[9]

Preparation of Polymer Composites

This protocol provides a general procedure for incorporating BPO₄ into a polymer matrix via melt compounding, a common technique for thermoplastics.

Materials and Equipment:

  • Polymer pellets (e.g., polypropylene, polyamide-6)

  • This compound powder

  • Other flame-retardant additives (if applicable)

  • Twin-screw extruder

  • Injection molding machine or compression molding press

  • Drying oven

Procedure:

  • Dry the polymer pellets and BPO₄ powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.

  • Premix the dried polymer pellets, BPO₄ powder, and any other additives at the desired weight percentages.

  • Feed the premixed materials into the hopper of a twin-screw extruder.

  • Melt compound the mixture at a temperature profile suitable for the polymer. The screw speed should be optimized to ensure good dispersion of the BPO₄ particles.

  • Extrude the molten composite into strands, cool them in a water bath, and pelletize them.

  • Dry the composite pellets thoroughly.

  • Use an injection molding machine or a compression molding press to prepare specimens of the required dimensions for fire testing and mechanical characterization.

Fire Resistance Testing

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented specimen.[9]

Apparatus:

  • LOI apparatus with a glass chimney

  • Specimen holder

  • Ignition source (propane torch)

  • Oxygen and nitrogen gas cylinders with flow meters

Procedure:

  • Prepare specimens with dimensions of 3.2 mm x 12.7 mm x 125 mm.[9]

  • Mount the specimen vertically in the holder inside the glass chimney.

  • Adjust the flow rates of oxygen and nitrogen to achieve a specific oxygen concentration.

  • Ignite the top of the specimen with the propane (B168953) torch.

  • Observe the combustion behavior. The test is considered positive if the flame sustains for at least 3 minutes or burns for a length of 5 cm.

  • Repeat the test with varying oxygen concentrations until the minimum concentration required for sustained combustion is determined. This concentration is the LOI value.

The UL-94 test evaluates the self-extinguishing properties of a plastic material.[9]

Apparatus:

  • UL-94 test chamber

  • Specimen holder

  • Bunsen burner

  • Surgical cotton

  • Timer

Procedure:

  • Prepare specimens with dimensions of 125 mm x 13 mm x thickness (typically 3.2 mm).[9]

  • Clamp the specimen vertically in the holder.

  • Place a layer of surgical cotton on the base of the chamber, 300 mm below the specimen.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t₁).

  • Immediately reapply the flame for another 10 seconds and remove it.

  • Record the second afterflame time (t₂) and the afterglow time (t₃).

  • Note if any flaming drips ignite the cotton below.

  • Classify the material as V-0, V-1, or V-2 based on the specific criteria for afterflame times, afterglow time, and dripping behavior as defined in the UL-94 standard.

The cone calorimeter is a versatile instrument for studying the fire behavior of materials under controlled heat flux conditions.[14] It measures key parameters such as the heat release rate (HRR), total heat release (THR), and smoke production.[14]

Apparatus:

  • Cone calorimeter

  • Specimen holder (typically 100 mm x 100 mm)

  • Spark igniter

  • Load cell

  • Gas analysis system

Procedure:

  • Prepare specimens of 100 mm x 100 mm with a specified thickness.

  • Wrap the back and sides of the specimen in aluminum foil and place it in the holder on a load cell.

  • Expose the specimen to a predetermined radiant heat flux (e.g., 35 or 50 kW/m²).

  • Ignite the evolved flammable gases with a spark igniter.

  • Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.

  • From these measurements, the instrument calculates the heat release rate (HRR), total heat release (THR), mass loss rate (MLR), and other fire-related parameters.

  • The test is typically terminated when flaming ceases or after a predetermined time.

Visualizations

Fire_Retardant_Mechanism Fire-Retardant Mechanism of this compound cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Matrix Dehydration Dehydration & Cross-linking Polymer->Dehydration Volatiles Flammable Volatiles Polymer->Volatiles Heat BPO4_condensed BPO₄ (Solid Acid) BPO4_condensed->Dehydration Catalyzes Char Stable Char Layer (Insulating Barrier) Dehydration->Char Glassy_Film Glassy Film (B₂O₃) Char->Glassy_Film High Temp. Char->Volatiles Reduces Release Combustion Combustion (H•, OH• radicals) Volatiles->Combustion BPO4_gas PO• radicals BPO4_gas->Combustion Inhibits Experimental_Workflow Experimental Workflow for Composite Development start Start synthesis Synthesis & Characterization of BPO₄ (XRD, FTIR) start->synthesis drying Drying of Polymer & Additives synthesis->drying compounding Melt Compounding (Twin-Screw Extruder) drying->compounding molding Specimen Preparation (Injection/Compression Molding) compounding->molding testing Fire Resistance Testing molding->testing loi LOI Test testing->loi Flammability ul94 UL-94 Test testing->ul94 Self-Extinguishing cone Cone Calorimetry testing->cone Combustion Behavior analysis Data Analysis & Performance Evaluation loi->analysis ul94->analysis cone->analysis end End analysis->end

References

Application Notes and Protocols: Boron Phosphate as a Slow-Release Boron Fertilizer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boron (B) is an essential micronutrient critical for the growth and development of plants, playing a key role in cell wall structure, membrane function, and reproductive growth.[1] However, the concentration range between boron deficiency and toxicity in soils is very narrow.[2][3][4] Standard boron fertilizers are often highly water-soluble, which can lead to seedling toxicity shortly after application and significant loss through leaching in high rainfall environments.[5] This can result in an insufficient supply of boron during later growth stages, such as flowering, when the nutrient is crucial.[5] Slow-release fertilizers offer a solution by providing a sustained supply of nutrients throughout the crop cycle, minimizing toxicity risks and enhancing nutrient use efficiency.[5]

Boron phosphate (B84403) (BPO₄) has been identified as a promising material for slow-release boron fertilization.[5][6] Synthesized by heating boric acid and phosphoric acid, its solubility and boron release rate can be controlled by adjusting the synthesis temperature.[6][7][8] Compounds synthesized at higher temperatures (e.g., 500-800°C) are non-hygroscopic, free-flowing, and exhibit low water solubility and slow boron release kinetics, making them ideal for agricultural applications, especially when co-granulated with macronutrient fertilizers.[5][6][7]

These application notes provide detailed protocols for the synthesis, characterization, and evaluation of boron phosphate as a slow-release fertilizer, intended for researchers in materials science, plant science, and agricultural chemistry.

Section 1: Synthesis and Characterization of this compound (BPO₄)

The physical and chemical properties of BPO₄, particularly its solubility, are highly dependent on the synthesis conditions. The following protocols describe the synthesis of BPO₄ with slow-release characteristics and the standard methods for its characterization.

Protocol 1.1: Synthesis of Slow-Release this compound

This protocol is based on the high-temperature solid-state reaction of boric acid and phosphoric acid.[6][7][8][9]

Materials:

  • Boric acid (H₃BO₃), analytical reagent grade

  • Phosphoric acid (H₃PO₄), 85% solution, analytical reagent grade

  • High-purity water

  • Ceramic or platinum crucibles

  • Muffle furnace capable of reaching 1000°C

  • Mortar and pestle or mechanical grinder

Procedure:

  • Mixing Reagents: In a crucible, mix equimolar amounts of boric acid and phosphoric acid. For example, combine 61.83 g of H₃BO₃ with 115.29 g of 85% H₃PO₄ solution.

  • Heating/Calcination: Place the crucible in a muffle furnace.

    • Heat the mixture at a controlled rate to the desired synthesis temperature. Temperatures of 500°C and 800°C are recommended for producing BPO₄ with slow-release properties.[5][6]

    • Maintain the target temperature for a specified duration, typically 1 to 24 hours. A 1-hour duration has been shown to be effective.[6][7]

  • Cooling and Grinding: After calcination, allow the furnace to cool down to room temperature.

  • Remove the resulting white, solid BPO₄ from the crucible.

  • Grind the BPO₄ product into a fine powder using a mortar and pestle or a mechanical grinder.

  • Storage: Store the final product in a desiccator to prevent moisture absorption, although products synthesized at ≥500°C are typically non-hygroscopic.[6][7][8]

Workflow for BPO₄ Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization reagents Mix H₃BO₃ + H₃PO₄ (Equimolar) heat Heat in Furnace (e.g., 500°C or 800°C, 1h) reagents->heat cool Cool to Room Temp heat->cool grind Grind BPO₄ Product cool->grind xrd XRD (Crystallinity) grind->xrd ftir FTIR (Functional Groups) grind->ftir sol Solubility Test (Release Potential) grind->sol

Caption: Workflow for the synthesis and subsequent characterization of this compound.

Section 2: Evaluation of Boron Release Kinetics

To function as a slow-release fertilizer, the rate of boron dissolution from BPO₄ must be quantified. A soil column leaching experiment is a standard method for this evaluation.

Protocol 2.1: Soil Column Leaching for B Release Kinetics

This protocol simulates the leaching of boron from fertilizer granules in a soil environment.[10]

Materials:

  • BPO₄ granules (or co-granulated with a macronutrient fertilizer like MAP).[10]

  • Other boron sources for comparison (e.g., borax, ulexite).[10]

  • Chromatography columns.

  • Washed sand and sieved soil.

  • Deionized water or a background electrolyte solution (e.g., 0.01 M CaCl₂).

  • Peristaltic pump.

  • Fraction collector or sample vials.

  • ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry) for boron analysis.

Procedure:

  • Column Preparation:

    • Place a glass wool plug at the bottom of a chromatography column.

    • Add a layer of washed sand.

    • Pack the column with a known mass of sieved soil to a consistent bulk density.

  • Fertilizer Application:

    • Accurately weigh a specified amount of the BPO₄ fertilizer granules.

    • Place the granules on the soil surface in the column and cover with a thin layer of soil or sand.[10]

  • Leaching:

    • Set up a peristaltic pump to deliver deionized water or electrolyte solution to the top of the column at a constant, slow flow rate (e.g., 2 mL/h).[10]

    • Collect the leachate (the solution passing through the column) in fractions at regular time intervals (e.g., every 12 or 24 hours).

  • Sample Analysis:

    • Measure the volume of each collected fraction.

    • Analyze the boron concentration in each leachate fraction using ICP-OES.

  • Data Calculation:

    • Calculate the mass of boron leached in each fraction (Concentration × Volume).

    • Calculate the cumulative boron released over time as a percentage of the total boron initially applied to the column.

Data Presentation: Boron Release from Fertilizers

The following table summarizes typical results from a soil column leaching study, comparing BPO₄ with other boron sources when co-granulated with Mono-Ammonium Phosphate (MAP).

Table 1: Cumulative Boron Release (%) from Co-granulated Fertilizers Over a 4-Week Period.

Fertilizer Source Cumulative B Release (%)
Ulexite + MAP 97%
Borax + MAP 75%
Colemanite + MAP 58%
BPO₄ (500°C) + MAP 16%
BPO₄ (800°C) + MAP 4%

(Data synthesized from reference[10])

This data clearly demonstrates the significantly slower release of boron from BPO₄ compounds compared to more soluble sources.[10]

Logical Diagram of Slow-Release Mechanism

G cluster_fertilizer Fertilizer Granule cluster_soil Soil Environment BPO4 Solid BPO₄ Matrix (Low Solubility) SoilWater Soil Water BPO4->SoilWater Slow Dissolution BoricAcid Boric Acid (H₃BO₃) in Solution SoilWater->BoricAcid Hydrolysis PlantRoot Plant Root Surface BoricAcid->PlantRoot Diffusion & Uptake G cluster_soil Soil cluster_root Root Cell cluster_xylem Xylem BPO4 BPO₄ Granule BoricAcid H₃BO₃ Boric Acid BPO4->BoricAcid Slow Release PM Plasma Membrane Cytoplasm BoricAcid->PM:f0 Passive Diffusion NIP NIP Channel BoricAcid->NIP Facilitated Diffusion BOR BOR Exporter PM:f1->BOR Borate (B(OH)₄⁻) XylemStream Xylem Sap Flow (to Shoots) BOR->XylemStream Efflux

References

Application Notes and Protocols for Functionalized Boron Phosphate Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of functionalized boron phosphate (B84403) (BPO₄) nanoparticles as a promising platform for targeted drug delivery. Boron-based nanomaterials are gaining significant attention, particularly for applications in Boron Neutron Capture Therapy (BNCT), owing to their high boron content and the potential for selective accumulation in tumor tissues. This document outlines the synthesis, functionalization, drug loading, and characterization of these nanoparticles, as well as protocols for in vitro and in vivo evaluation.

Introduction

Boron phosphate (BPO₄) nanoparticles are inorganic nanomaterials with desirable characteristics for drug delivery, including biocompatibility and the ability to be functionalized with targeting moieties. Their application is particularly explored in cancer therapy, where targeted delivery of chemotherapeutic agents can enhance efficacy while minimizing systemic toxicity. Functionalization with ligands such as folic acid allows for active targeting of cancer cells that overexpress the folate receptor, a common feature of many solid tumors.

Data Presentation

The following tables summarize key quantitative data related to the physicochemical properties and drug delivery performance of functionalized this compound and analogous nanoparticle systems.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

Nanoparticle TypeTargeting LigandAverage Diameter (nm)Zeta Potential (mV)Drug
BPO₄Folic Acid150-250-25 to -35Doxorubicin (B1662922)
PLGAFolic Acid200-300-10 to -15Paclitaxel
ChitosanFolic Acid~250+20 to +30Doxorubicin
Magnetic (Fe₃O₄)Folic Acid~180Not SpecifiedDoxorubicin

Table 2: Drug Loading and Release Characteristics

Nanoparticle SystemDrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)pH-Dependent Release Profile (Cumulative Release at 48h)
BPO₄-Folic Acid Doxorubicin Data not availableData not availableExpected to be higher at acidic pH (tumor microenvironment)
PLGA-PEGDoxorubicin~5.3% (w/w)~50%Not specified
Magnetic-Alginate-PEGDoxorubicinNot specifiedNot specified~43% at pH 6.0, ~23% at pH 7.4
ChitosanDoxorubicinNot specified~45.4%Slower release at pH 7.4

Table 3: In Vitro Cytotoxicity Data

Nanoparticle FormulationCell LineAssayIC₅₀ (µg/mL)
BPO₄-Folic Acid Colon Carcinoma, OsteosarcomaCytotoxicity AssayConcentration-dependent toxicity observed
BPO₄ (unfunctionalized)Colon Carcinoma, OsteosarcomaCytotoxicity AssayHigher toxicity compared to functionalized
Doxorubicin-loaded Magnetic NPsMDA-MB-231AlamarBlue®Viability reduced to ~53%
Free DoxorubicinMDA-MB-231AlamarBlue®Higher cytotoxicity than nano-formulation

Experimental Protocols

Protocol 1: Synthesis of this compound (BPO₄) Nanoparticles

This protocol is adapted from methods for synthesizing phosphate-based nanoparticles and is a suggested starting point for producing BPO₄ nanoparticles suitable for biomedical applications.

Materials:

Procedure:

  • Prepare a 0.5 M solution of boric acid in a 1:1 (v/v) ethanol/water mixture.

  • Prepare a 0.5 M aqueous solution of phosphoric acid.

  • In a dropwise manner, add the phosphoric acid solution to the boric acid solution under vigorous stirring at room temperature.

  • Continue stirring for 30 minutes to form a pre-reaction mixture.

  • Slowly add ammonium hydroxide to the mixture to adjust the pH to ~7. This will initiate the precipitation of this compound nanoparticles.

  • Age the resulting suspension for 24 hours at room temperature with gentle stirring to allow for particle growth and stabilization.

  • Collect the nanoparticles by centrifugation at 10,000 x g for 20 minutes.

  • Wash the nanoparticle pellet three times with deionized water and once with ethanol to remove unreacted precursors.

  • Dry the purified BPO₄ nanoparticles in a vacuum oven at 60°C overnight.

  • Characterize the size, morphology, and composition of the synthesized nanoparticles using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: Functionalization of BPO₄ Nanoparticles with Folic Acid

This protocol describes the covalent conjugation of folic acid to the surface of BPO₄ nanoparticles, assuming the presence of surface hydroxyl groups that can be amino-functionalized.

Materials:

  • Synthesized BPO₄ nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (B28343), anhydrous

  • Folic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Amine Functionalization of BPO₄ Nanoparticles: a. Disperse 100 mg of BPO₄ nanoparticles in 50 mL of anhydrous toluene. b. Add 2 mL of APTES to the suspension. c. Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere. d. Cool the suspension to room temperature and collect the nanoparticles by centrifugation. e. Wash the amino-functionalized nanoparticles (BPO₄-NH₂) extensively with toluene and ethanol to remove excess APTES. f. Dry the BPO₄-NH₂ nanoparticles under vacuum.

  • Activation of Folic Acid: a. Dissolve 10 mg of folic acid, 5 mg of EDC, and 3 mg of NHS in 5 mL of anhydrous DMSO. b. Stir the mixture at room temperature for 4 hours in the dark to activate the carboxylic acid group of folic acid.

  • Conjugation of Folic Acid to BPO₄-NH₂: a. Disperse 50 mg of BPO₄-NH₂ nanoparticles in 10 mL of PBS (pH 7.4). b. Add the activated folic acid solution to the nanoparticle suspension. c. Stir the reaction mixture at room temperature for 24 hours in the dark. d. Collect the folic acid-functionalized nanoparticles (BPO₄-FA) by centrifugation. e. Wash the BPO₄-FA nanoparticles repeatedly with PBS and deionized water to remove unconjugated folic acid and byproducts. f. Lyophilize the final product and store at 4°C.

Protocol 3: Loading of Doxorubicin onto BPO₄-FA Nanoparticles

This protocol outlines a method for loading the chemotherapeutic drug doxorubicin (DOX) onto the functionalized nanoparticles.

Materials:

  • BPO₄-FA nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Triethylamine (TEA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse 20 mg of BPO₄-FA nanoparticles in 10 mL of PBS (pH 7.4).

  • Prepare a 1 mg/mL solution of DOX in deionized water. Add a molar excess of TEA to neutralize the hydrochloride salt and increase the hydrophobicity of DOX.

  • Add the DOX solution to the nanoparticle suspension.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Separate the DOX-loaded nanoparticles (BPO₄-FA-DOX) from the unloaded drug by centrifugation at 15,000 x g for 30 minutes.

  • Collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer at 480 nm to determine the drug loading efficiency and encapsulation efficiency.

  • Wash the nanoparticle pellet with PBS to remove any loosely bound drug.

  • Lyophilize the BPO₄-FA-DOX nanoparticles and store at 4°C.

Calculations:

  • Drug Loading Efficiency (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug) x 100

Protocol 4: In Vitro pH-Dependent Drug Release Study

This protocol describes how to evaluate the release of DOX from the nanoparticles under different pH conditions, mimicking physiological and tumor microenvironments.

Materials:

  • BPO₄-FA-DOX nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO suitable to retain nanoparticles but allow free drug to pass)

  • Shaking incubator

Procedure:

  • Disperse a known amount of BPO₄-FA-DOX nanoparticles in 2 mL of PBS (pH 7.4 or 5.5).

  • Transfer the suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in 50 mL of the corresponding PBS buffer in a beaker.

  • Place the beaker in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the concentration of DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the drug-loaded nanoparticles on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, or a folate receptor-positive line)

  • Complete cell culture medium

  • BPO₄-FA-DOX nanoparticles, BPO₄-FA (drug-free), and free DOX

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of BPO₄-FA-DOX, BPO₄-FA, and free DOX in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 6: Cellular Uptake Analysis by ICP-MS

This protocol quantifies the amount of boron from the nanoparticles taken up by the cells.

Materials:

  • Cancer cell line

  • BPO₄-FA nanoparticles

  • Complete cell culture medium

  • Trypsin-EDTA

  • Nitric acid (trace metal grade)

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

Procedure:

  • Seed cells in 6-well plates and grow until they reach 80-90% confluency.

  • Treat the cells with a known concentration of BPO₄-FA nanoparticles for a specific time period (e.g., 4 or 24 hours).

  • After incubation, wash the cells three times with ice-cold PBS to remove any nanoparticles that are not internalized.

  • Harvest the cells using trypsin-EDTA and count them using a hemocytometer or an automated cell counter.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Digest the cell pellet with a known volume of concentrated nitric acid overnight.

  • Dilute the digested samples with deionized water to a suitable concentration for ICP-MS analysis.

  • Prepare a calibration curve using boron standards.

  • Analyze the boron content in the samples using ICP-MS.

  • Express the results as the mass of boron per cell or per million cells.

Visualization of Pathways and Workflows

Signaling Pathways

The targeting of cancer cells is often achieved by exploiting specific cell surface receptors. Folic acid functionalization targets the folate receptor, leading to receptor-mediated endocytosis. Another common target is the Epidermal Growth Factor Receptor (EGFR).

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/ TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_1 Transcription Factors ERK->Transcription_Factors_1 Proliferation Proliferation Transcription_Factors_1->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Transcription_Factors_2 Transcription Factors mTOR->Transcription_Factors_2 Survival Survival Transcription_Factors_2->Survival Angiogenesis Angiogenesis Transcription_Factors_2->Angiogenesis

Caption: EGFR signaling pathway activation.

LDLR_Mediated_Endocytosis LDL_Particle LDL Particle LDLR LDL Receptor LDL_Particle->LDLR Binding Clathrin_Coated_Pit Clathrin-Coated Pit LDLR->Clathrin_Coated_Pit Clustering Recycling_Vesicle Recycling Vesicle LDLR->Recycling_Vesicle Sorting Coated_Vesicle Coated Vesicle Clathrin_Coated_Pit->Coated_Vesicle Invagination Early_Endosome Early Endosome (pH ~6.0-6.5) Coated_Vesicle->Early_Endosome Uncoating & Fusion Early_Endosome->LDLR Dissociation Late_Endosome_Lysosome Late Endosome/ Lysosome (pH ~4.5-5.0) Early_Endosome->Late_Endosome_Lysosome Maturation Recycling_Vesicle->LDLR Recycling to Plasma Membrane Amino_Acids Amino Acids Late_Endosome_Lysosome->Amino_Acids Cholesterol Cholesterol Late_Endosome_Lysosome->Cholesterol

Caption: LDLR-mediated endocytosis pathway.

Experimental Workflows

The following diagrams illustrate the overall workflow for the synthesis, characterization, and evaluation of functionalized this compound nanoparticles for drug delivery.

Nanoparticle_Synthesis_Workflow Start Start Synthesis BPO₄ Nanoparticle Synthesis Start->Synthesis Functionalization Surface Functionalization (e.g., Folic Acid) Synthesis->Functionalization Drug_Loading Drug Loading (e.g., Doxorubicin) Functionalization->Drug_Loading Purification Purification & Lyophilization Drug_Loading->Purification Characterization Physicochemical Characterization (DLS, TEM, FTIR) Purification->Characterization End End Product Characterization->End

Caption: Nanoparticle synthesis and functionalization workflow.

In_Vitro_Evaluation_Workflow Start Start with Functionalized NPs Drug_Release In Vitro Drug Release (pH 7.4 & 5.5) Start->Drug_Release Cell_Culture Cancer Cell Culture Start->Cell_Culture Data_Analysis Data Analysis Drug_Release->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity Cellular_Uptake Cellular Uptake Study (ICP-MS) Cell_Culture->Cellular_Uptake Cytotoxicity->Data_Analysis Cellular_Uptake->Data_Analysis End End Data_Analysis->End

Caption: In vitro evaluation workflow.

Conclusion

Functionalized this compound nanoparticles represent a versatile and promising platform for targeted drug delivery in cancer therapy. The protocols provided herein offer a foundational framework for the synthesis, functionalization, and evaluation of these nanoparticles. Further optimization of these protocols will be necessary to tailor the nanoparticle characteristics for specific applications and to enhance their therapeutic potential. The ability to systematically characterize their properties and biological interactions is crucial for the successful translation of these nanomaterials from the laboratory to clinical settings.

Application Notes and Protocols for Boron Phosphate in Specialty Glasses and Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron phosphate (B84403) (BPO₄) is a versatile material that plays a significant role in the manufacturing of specialty glasses and ceramics. Its unique structural properties, acting as a network former, allow for the creation of materials with tailored thermal, mechanical, and chemical characteristics. In borophosphate glasses, the combination of boron oxide (B₂O₃) and phosphorus pentoxide (P₂O₅) as glass formers leads to the "mixed network former effect," resulting in properties that are often superior to those of simple borate (B1201080) or phosphate glasses. This includes enhanced thermal stability, improved chemical durability, and higher ionic conductivity, making them suitable for applications such as glass-to-metal seals, bioactive glasses, and solid-state electrolytes.[1][2] In ceramics, boron phosphate is utilized as a binder in refractories and as a constituent in the synthesis of advanced ceramic composites, contributing to high-temperature strength and stability.[3][4]

These application notes provide detailed protocols for the synthesis of this compound-containing glasses and ceramics, summarize key quantitative data on their properties, and illustrate important concepts and workflows through diagrams.

Key Applications

The unique properties of this compound-containing materials lend them to a variety of specialized applications:

  • Specialty Glasses:

    • Bioactive Glasses: Used in bone regeneration and tissue engineering, where the glass composition is designed to dissolve at a controlled rate and promote the formation of hydroxyapatite.[5][6][7]

    • Glass-to-Metal Seals: The ability to tailor the coefficient of thermal expansion makes these glasses ideal for creating hermetic seals between glass and metal components in electronic and vacuum devices.

    • Solid Electrolytes: High ionic conductivity in certain compositions makes them promising candidates for use in solid-state batteries.[1]

    • Optical Glasses: Used in applications requiring specific refractive indices and transmission properties.

  • Specialty Ceramics:

    • Refractory Binders: this compound acts as an effective binder in high-temperature refractory materials, providing strength from room temperature up to sintering temperatures.[3][4]

    • Bioceramics: Porous this compound-based ceramic scaffolds are being investigated for bone tissue engineering applications due to their biocompatibility and resorbability.[3][5]

    • Catalyst Supports: The acidic nature of this compound makes it a useful catalyst and catalyst support in various organic reactions.

Experimental Protocols

Protocol 1: Synthesis of Sodium Borophosphate Glass via Melt-Quenching

This protocol describes a standard melt-quenching technique for preparing a series of sodium borophosphate glasses.

Materials:

  • Sodium carbonate (Na₂CO₃), anhydrous, high purity (≥99.9%)

  • Boric acid (H₃BO₃), high purity (≥99.9%)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄), high purity (≥99.9%)

  • Platinum or high-purity alumina (B75360) crucible

  • High-temperature furnace (capable of reaching at least 1200°C)

  • Stainless steel or graphite (B72142) mold, preheated to ~300-400°C

  • Annealing furnace

Procedure:

  • Batch Calculation: Calculate the required weight of each precursor to yield the desired molar composition of the final glass (e.g., xNa₂O-(60-x)P₂O₅-40B₂O₃).

  • Mixing: Thoroughly mix the precursor powders in a mortar and pestle or a ball mill to ensure homogeneity.

  • Melting:

    • Transfer the mixed batch into a platinum or alumina crucible.

    • Place the crucible in a high-temperature furnace.

    • Heat the furnace to the melting temperature, typically between 900°C and 1200°C, depending on the composition.[8] Maintain this temperature for 1-2 hours to ensure a homogeneous, bubble-free melt. Swirling the crucible periodically can aid in homogenization.

  • Quenching:

    • Remove the crucible from the furnace.

    • Quickly pour the molten glass into a preheated stainless steel or graphite mold. Pressing the melt with another plate can create a flat, uniform sample.

  • Annealing:

    • Immediately transfer the glass sample to an annealing furnace preheated to a temperature slightly below the glass transition temperature (Tg) of the specific composition (typically 350-500°C).

    • Hold the sample at this temperature for 2-4 hours to relieve internal stresses.

    • Slowly cool the furnace to room temperature over several hours.

  • Sample Preparation: Once at room temperature, the glass can be cut and polished for characterization.

Protocol 2: Synthesis of Borophosphate Glass via Sol-Gel Method

This protocol provides a low-temperature route to producing homogeneous borophosphate glasses, which is particularly useful for compositions with volatile components.

Materials:

  • Phosphorus precursor (e.g., a mixture of mono- and diethylphosphates)

  • Boric acid (H₃BO₃)

  • Sodium methoxide (B1231860) (Na(CH₃O)) solution in methanol

  • Anhydrous methanol

  • Nitrogen atmosphere glovebox or dry box

  • Glassware, dried overnight at 200°C

  • Stirring plate and magnetic stir bars

  • Calcination furnace

Procedure:

  • Precursor Preparation: All steps should be performed in a dry nitrogen atmosphere.

    • Prepare the phosphorus precursor as described in the literature.[1]

    • Dissolve boric acid in anhydrous methanol.

  • Sol Formation:

    • Add the boric acid solution to the phosphorus precursor under constant stirring.[1]

    • Slowly add the sodium methoxide solution to the mixture and continue stirring for at least 3 hours to form a homogeneous sol.[1]

  • Gelation:

    • Transfer the sol to a sealed container and leave it at room temperature.

    • Gelation will occur over approximately 10 days.[1]

  • Drying and Calcination:

    • The resulting wet gel (alcogel) is dried to remove the solvent, forming a xerogel. Mild heating can be used to facilitate this process.

    • Calcine the xerogel in a furnace in an air atmosphere. A typical heating program involves ramping up to 200-400°C at a rate of 5°C/min and holding for 2 hours to remove residual organics and strengthen the glass network.[1]

Protocol 3: Fabrication of Porous this compound Ceramic Scaffolds

This protocol describes the fabrication of porous ceramic scaffolds using the polymer foam replication method, suitable for bioceramic applications.

Materials:

  • This compound powder, synthesized via the reaction of boric acid and phosphoric acid and calcined.

  • Polyurethane (PU) foam with desired pore structure.

  • Binder (e.g., polyvinyl alcohol solution).

  • Dispersant.

  • Deionized water.

  • High-temperature furnace with controlled atmosphere capabilities.

Procedure:

  • Slurry Preparation:

    • Prepare a stable aqueous slurry of the this compound powder.

    • Add a binder and a dispersant to the deionized water and mix until fully dissolved.

    • Gradually add the this compound powder while stirring to achieve a homogeneous slurry with a suitable viscosity for coating.

  • Foam Impregnation:

    • Cut the PU foam to the desired shape and size.

    • Immerse the foam in the ceramic slurry until it is fully saturated.

    • Pass the coated foam through rollers to remove excess slurry and ensure the pores are not clogged.

  • Drying: Dry the coated foams at room temperature, followed by drying in an oven at a low temperature (e.g., 60-80°C) to remove water.

  • Binder Burnout and Sintering:

    • Place the dried foams in a furnace.

    • Slowly heat the furnace to a temperature around 600°C to burn out the PU foam template. Ensure adequate ventilation.

    • Increase the temperature to the sintering temperature, which will depend on the specific composition and desired density (typically in the range of 1000-1500°C). Hold at the sintering temperature for several hours.

    • The sintering atmosphere may need to be controlled (e.g., inert atmosphere) depending on the specific chemistry to avoid unwanted reactions.

  • Cooling: Cool the furnace slowly to room temperature to avoid thermal shock and cracking of the porous ceramic scaffold.

Data Presentation

The properties of borophosphate glasses are highly dependent on their composition. The following tables summarize quantitative data from various studies, illustrating the effect of substituting P₂O₅ with B₂O₃ and the influence of modifier oxides.

Table 1: Effect of B₂O₃/P₂O₅ Ratio on the Properties of xB₂O₃-(60-x)P₂O₅-40Na₂O Glasses

B₂O₃ Content (x, mol%)Density (ρ) (g/cm³)Molar Volume (Vₘ) (cm³/mol)Glass Transition Temp. (T₉) (°C)Thermal Expansion Coeff. (α) (x10⁻⁷/°C)Dissolution Rate (DR) (x10⁻⁹ g/cm²/min)
02.5342.130125110.5
102.5141.23452057.8
202.4940.43891654.2
302.4739.74211321.5
402.4539.14151452.8

Data synthesized from[9].

Table 2: Properties of (P₂O₅)₄₅-(CaO)₁₆-(Na₂O)₁₅₋ₓ-(MgO)₂₄-(B₂O₃)ₓ Glasses

B₂O₃ Content (x, mol%)Density (ρ) (g/cm³)Glass Transition Temp. (T₉) (°C)Crystallization Onset (T꜀,ₒₙₛ) (°C)Thermal Expansion Coeff. (α) (x10⁻⁷/°C)Processing Window (T꜀,ₒₙₛ - T₉) (°C)
02.6449558513890
12.63506617134111
52.61525655126130
102.58545690118145

Data synthesized from[10].

Table 3: Properties of (100-x)[0.4Na₂O-0.2Nb₂O₅-0.4P₂O₅]-xB₂O₃ Glasses

B₂O₃ Content (x, mol%)Density (ρ) (g/cm³)Molar Volume (Vₘ) (cm³/mol)Glass Transition Temp. (T₉) (°C)Thermal Expansion Coeff. (α) (ppm/°C)Refractive Index (nₔ)
03.33241.5948616.41.701
83.20140.0149915.11.682
163.09538.6251214.21.666
242.99237.4252413.51.649
322.88736.3853112.81.632
402.78135.4853512.21.615
482.67134.7553811.81.598

Data sourced from[11].

Visualizations

The Mixed Network Former Effect in Borophosphate Glasses

The "mixed network former effect" describes the non-linear variation in glass properties with the substitution of one network-forming oxide for another. In borophosphate glasses, the interaction between borate and phosphate units leads to the preferential formation of B-O-P linkages, which strengthens the glass network compared to pure borate or phosphate glasses. This diagram illustrates the structural changes that occur as B₂O₃ is incorporated into a phosphate glass network.

Mixed_Network_Former_Effect cluster_pure_phosphate Pure Phosphate Glass cluster_borophosphate Borophosphate Glass (Mixed Network) cluster_properties Resulting Properties P1 P-O-P P2 Phosphate Chains P1->P2 forms BOP B-O-P Linkages P2->BOP B2O3 addition replaces P-O-P prop1 Increased Tg BOP->prop1 prop2 Improved Chemical Durability BOP->prop2 prop3 Higher Ionic Conductivity BOP->prop3 BO4 [BO4] Tetrahedra BO4->BOP PO4 [PO4] Tetrahedra PO4->BOP

The Mixed Network Former Effect
Experimental Workflow for Borophosphate Glass Synthesis and Characterization

This diagram outlines a typical workflow for the synthesis and characterization of borophosphate glasses, from raw material preparation to property analysis.

Experimental_Workflow cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis start Precursor Weighing & Mixing melt Melt-Quenching or Sol-Gel start->melt anneal Annealing melt->anneal cut Cutting & Polishing anneal->cut xrd XRD (Amorphous/Crystalline Nature) cut->xrd dsc DSC/DTA (Tg, Tc) cut->dsc dil Dilatometry (CTE) cut->dil spec Spectroscopy (Raman, NMR, FTIR) cut->spec mech Mechanical Testing (Hardness, Modulus) cut->mech chem Chemical Durability cut->chem analysis Structure-Property Correlation xrd->analysis dsc->analysis dil->analysis spec->analysis mech->analysis chem->analysis

Borophosphate Glass Workflow
Logical Relationship in this compound Ceramic Sintering

This diagram illustrates the key relationships between processing parameters and final properties in the sintering of this compound ceramics.

Ceramic_Sintering cluster_params Sintering Parameters cluster_micro Microstructure cluster_props Final Properties temp Sintering Temperature density Density / Porosity temp->density influences grain_size Grain Size temp->grain_size influences time Holding Time time->density influences time->grain_size influences pressure Applied Pressure (for Hot Pressing) pressure->density influences atmosphere Sintering Atmosphere phase Phase Composition atmosphere->phase influences mech_strength Mechanical Strength density->mech_strength grain_size->mech_strength thermal_props Thermal Properties phase->thermal_props chem_stability Chemical Stability phase->chem_stability

Ceramic Sintering Relationships

References

Application Notes and Protocols: Boron Phosphate as a Catalyst Support for Metal Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boron phosphate (B84403) (BPO₄) is a versatile solid acid catalyst characterized by its unique surface properties, including both Brønsted and Lewis acidity, high thermal stability, and a well-defined crystalline structure.[1] These attributes make it an excellent candidate as a support material for metal nanoparticles in heterogeneous catalysis. The strong interaction between the metal nanoparticles and the boron phosphate support can enhance catalytic activity, selectivity, and stability in a variety of chemical transformations relevant to pharmaceutical and fine chemical synthesis.

This document provides detailed application notes and experimental protocols for the synthesis of this compound-supported metal nanoparticle catalysts, specifically focusing on platinum (Pt), palladium (Pd), gold (Au), and ruthenium (Ru).

Physicochemical Properties of this compound Support

The catalytic performance of supported metal nanoparticles is intrinsically linked to the properties of the support material. This compound offers several advantageous characteristics:

  • Surface Acidity: The surface of this compound possesses both Brønsted and Lewis acid sites, which can actively participate in catalytic reactions, often creating a synergistic effect with the supported metal nanoparticles.

  • Thermal Stability: this compound is thermally stable, allowing for high-temperature calcination and reaction conditions without significant degradation of the support structure.[1]

  • Chemical Stability: It exhibits remarkable chemical stability, resisting corrosion in various acidic environments.[1]

  • Structural Integrity: The crystalline nature of this compound provides a robust framework for the dispersion and stabilization of metal nanoparticles, potentially inhibiting sintering and deactivation.

Table 1: Typical Physicochemical Properties of this compound Support

PropertyTypical Value RangeSignificance in Catalysis
BET Surface Area 10 - 200 m²/gInfluences the dispersion of metal nanoparticles; higher surface area is generally desirable.
Pore Volume 0.1 - 0.5 cm³/gAffects reactant and product diffusion to and from the active sites.
Pore Size 2 - 20 nm (Mesoporous)Can influence selectivity by controlling access of molecules to the catalytic sites.
Surface Acidity 0.1 - 1.0 mmol/gProvides active sites for acid-catalyzed reactions and can modify the electronic properties of the metal nanoparticles.
Crystallization Temp. > 500 °CIndicates high thermal stability, suitable for high-temperature applications.

Experimental Protocols

Protocol 1: Synthesis of this compound (BPO₄) Support

This protocol describes a common method for synthesizing this compound powder with a high surface area.

Materials:

  • Boric acid (H₃BO₃)

  • Orthophosphoric acid (H₃PO₄, 85 wt%)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Drying oven

  • Muffle furnace

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Preparation of Precursor Solution: In a round-bottom flask, dissolve boric acid in deionized water with stirring. An equimolar amount of orthophosphoric acid is then slowly added to the solution.

  • Refluxing: The mixture is heated to 70-80°C and refluxed for 6-12 hours with continuous stirring.

  • Drying: The resulting white precipitate is collected and dried in an oven at 120-150°C for 12-24 hours to remove water and other volatile components.

  • Calcination: The dried powder is then transferred to a crucible and calcined in a muffle furnace. The calcination temperature is typically ramped up slowly to a final temperature between 500°C and 800°C and held for 2-4 hours. Higher temperatures generally lead to a more crystalline and stable material.

  • Post-treatment: After calcination, the this compound powder is allowed to cool to room temperature, ground to a fine powder, and stored in a desiccator.

Synthesis_of_Boron_Phosphate cluster_synthesis This compound Synthesis Workflow start Start dissolve Dissolve H₃BO₃ and H₃PO₄ in deionized water start->dissolve reflux Reflux at 70-80°C for 6-12 hours dissolve->reflux dry Dry in oven at 120-150°C reflux->dry calcine Calcine in furnace at 500-800°C dry->calcine grind Grind and Store calcine->grind end_product This compound (BPO₄) Support grind->end_product

Synthesis of this compound Support
Protocol 2: Deposition of Platinum Nanoparticles on BPO₄ (Pt/BPO₄) via Impregnation

This protocol is adapted from standard impregnation methods for preparing supported platinum catalysts.

Materials:

  • This compound (BPO₄) support (from Protocol 1)

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Deionized water

  • Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄) or hydrogen gas (H₂))

Equipment:

  • Rotary evaporator

  • Tube furnace

  • Beakers, volumetric flasks, and other standard laboratory glassware

Procedure:

  • Preparation of Platinum Precursor Solution: Prepare an aqueous solution of H₂PtCl₆ of a concentration calculated to achieve the desired platinum loading (e.g., 1-5 wt%) on the BPO₄ support.

  • Impregnation: Add the BPO₄ support to the platinum precursor solution. The volume of the solution should be just enough to fill the pores of the support (incipient wetness impregnation). The slurry is then agitated for several hours at room temperature.

  • Drying: The impregnated support is dried in a rotary evaporator under reduced pressure, followed by drying in an oven at 100-120°C for 12 hours.

  • Calcination (Optional): The dried material can be calcined in air at 300-400°C for 2-4 hours to decompose the platinum precursor.

  • Reduction: The calcined powder is then reduced to form metallic platinum nanoparticles. This is typically done in a tube furnace under a flow of hydrogen gas (e.g., 5% H₂ in Ar) at 300-500°C for 2-4 hours. Alternatively, a chemical reduction using a solution of NaBH₄ can be performed at room temperature.

  • Washing and Drying: After reduction, the catalyst is cooled down, washed with deionized water to remove any remaining precursors or byproducts, and dried in an oven at 100°C.

Protocol 3: Deposition of Palladium Nanoparticles on BPO₄ (Pd/BPO₄) via Deposition-Precipitation

This protocol is adapted from methods used for preparing palladium catalysts on various oxide supports.

Materials:

  • This compound (BPO₄) support (from Protocol 1)

  • Palladium(II) chloride (PdCl₂) or Palladium(II) nitrate (B79036) (Pd(NO₃)₂)

  • Deionized water

  • Precipitating agent (e.g., NaOH or Na₂CO₃ solution)

  • Reducing agent (e.g., hydrazine (B178648) hydrate (B1144303) or sodium borohydride)

Equipment:

  • Jacketed reaction vessel with overhead stirrer and pH meter

  • Filtration apparatus

  • Drying oven

  • Tube furnace

Procedure:

  • Slurry Preparation: Disperse the BPO₄ support in deionized water in the reaction vessel and heat to 60-80°C with vigorous stirring.

  • Precipitation: Slowly add an aqueous solution of the palladium precursor to the slurry. Simultaneously, add a solution of the precipitating agent (e.g., 1 M NaOH) dropwise to maintain a constant pH (typically between 8 and 10). This causes the precipitation of a palladium hydroxide (B78521) or oxide species onto the support.

  • Aging: Continue stirring the slurry at the same temperature and pH for 1-2 hours to allow for aging of the precipitate.

  • Filtration and Washing: The solid is collected by filtration and washed thoroughly with deionized water until the filtrate is free of chloride or nitrate ions.

  • Drying: The material is dried in an oven at 100-120°C overnight.

  • Reduction: The dried powder is reduced to form metallic palladium nanoparticles under a hydrogen flow in a tube furnace at 200-400°C for 2-4 hours.

Metal_Deposition_Workflow cluster_impregnation Impregnation Method (e.g., Pt/BPO₄) cluster_deposition Deposition-Precipitation Method (e.g., Pd/BPO₄) imp_start Start imp_solution Prepare Metal Precursor Solution imp_start->imp_solution imp_impregnate Impregnate BPO₄ Support imp_solution->imp_impregnate imp_dry Dry the Impregnated Support imp_impregnate->imp_dry imp_calcine Calcination (Optional) imp_dry->imp_calcine imp_reduce Reduction (H₂ or NaBH₄) imp_calcine->imp_reduce imp_end Final Catalyst imp_reduce->imp_end dep_start Start dep_slurry Prepare BPO₄ Slurry dep_start->dep_slurry dep_precipitate Precipitate Metal Hydroxide (Control pH) dep_slurry->dep_precipitate dep_age Age the Precipitate dep_precipitate->dep_age dep_filter Filter and Wash dep_age->dep_filter dep_dry Dry the Solid dep_filter->dep_dry dep_reduce Reduction (H₂) dep_dry->dep_reduce dep_end Final Catalyst dep_reduce->dep_end

Metal Nanoparticle Deposition Workflows
Protocol 4: Synthesis of Gold Nanoparticles on BPO₄ (Au/BPO₄) via Deposition-Precipitation with Urea (B33335)

This protocol is adapted from the synthesis of gold nanoparticles on other phosphate supports.[2]

Materials:

  • This compound (BPO₄) support (from Protocol 1)

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

Equipment:

  • Jacketed reaction vessel with overhead stirrer

  • Filtration apparatus

  • Drying oven

  • Muffle furnace

Procedure:

  • Slurry Preparation: Disperse the BPO₄ support in an aqueous solution of HAuCl₄.

  • Homogeneous Precipitation: Add a calculated amount of urea to the slurry and heat the mixture to 80-90°C with vigorous stirring. The slow hydrolysis of urea at this temperature will gradually increase the pH, leading to the homogeneous precipitation of a gold precursor onto the support.

  • Aging: Maintain the temperature and stirring for 2-4 hours.

  • Filtration and Washing: Collect the solid by filtration and wash it extensively with hot deionized water.

  • Drying: Dry the material in an oven at 100°C overnight.

  • Calcination: Calcine the dried powder in air at 300-400°C for 2-4 hours to decompose the gold precursor and form metallic gold nanoparticles.

Protocol 5: Preparation of Ruthenium Nanoparticles on BPO₄ (Ru/BPO₄) via Impregnation-Reduction

This protocol is based on methods for preparing supported ruthenium catalysts.

Materials:

  • This compound (BPO₄) support (from Protocol 1)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Deionized water or ethanol

  • Reducing agent (e.g., hydrogen gas)

Equipment:

  • Rotary evaporator

  • Tube furnace

  • Standard laboratory glassware

Procedure:

  • Impregnation: Prepare a solution of RuCl₃ in deionized water or ethanol and add the BPO₄ support. Agitate the slurry for several hours.

  • Drying: Remove the solvent using a rotary evaporator, followed by drying in an oven at 110°C.

  • Reduction: Place the dried powder in a tube furnace and reduce it under a flow of hydrogen gas. A typical reduction program involves heating to 400-500°C and holding for 2-4 hours.

  • Passivation and Storage: After reduction, the catalyst is cooled to room temperature under an inert gas flow (e.g., argon or nitrogen) to prevent rapid oxidation of the ruthenium nanoparticles.

Characterization and Performance Data

The following tables summarize representative data for metal nanoparticles supported on various phosphate-based materials, which can be considered analogous to this compound supports.

Table 2: Representative Characterization Data for Metal Nanoparticles on Phosphate Supports

Catalyst System (Analogous)Metal Loading (wt%)Average Particle Size (nm)BET Surface Area (m²/g)Reference (Support)
Pt/Ca-P-O1.02-5~50Ca-P-O[3]
Pd/Phosphate-MOF0.04 mol%~2Not reportedMOF[4]
Au/BiPO₄1.53-6~30BiPO₄[2]
Ru/Ca-P-O1.0Highly dispersed (amorphous)~49.5Ca-P-O[5]

Table 3: Representative Catalytic Performance Data

Catalyst System (Analogous)ReactionTemperature (°C)Conversion (%)Selectivity (%)Reference (Support)
Pt/Ca-P-OCO Oxidation92 (T₅₀)50-Ca-P-O[3]
Pd/Phosphate-MOF1-Octene HydrogenationRoom Temp.>99>95 (Octane)MOF[4]
Au/BiPO₄CO Oxidation40100100 (CO₂)BiPO₄[2]
Ru/Ca-P-ON₂O Decomposition400100100 (N₂, O₂)Ca-P-O[5]

Note: The data in Tables 2 and 3 are for metal nanoparticles on various phosphate supports and are intended to provide an expected range of properties and performance for catalysts based on this compound.

Logical Relationships in Catalyst Design

The design and synthesis of effective BPO₄-supported metal nanoparticle catalysts involve a series of interconnected steps and considerations. The following diagram illustrates these logical relationships.

Catalyst_Design_Logic cluster_design Catalyst Design and Synthesis Logic cluster_support_params Support Properties cluster_metal_params Metal Properties support_synthesis BPO₄ Support Synthesis metal_deposition Metal Nanoparticle Deposition support_synthesis->metal_deposition surface_area Surface Area support_synthesis->surface_area acidity Acidity support_synthesis->acidity pore_structure Pore Structure support_synthesis->pore_structure characterization Physicochemical Characterization metal_deposition->characterization particle_size Particle Size metal_deposition->particle_size dispersion Dispersion metal_deposition->dispersion metal_support_interaction Metal-Support Interaction metal_deposition->metal_support_interaction catalytic_testing Catalytic Performance Evaluation characterization->catalytic_testing optimization Optimization characterization->optimization catalytic_testing->optimization surface_area->characterization acidity->characterization pore_structure->characterization particle_size->characterization dispersion->characterization metal_support_interaction->characterization

Logical Flow for Catalyst Development

References

Application Notes and Protocols: Catalytic Conversion of Biomass Using Boron Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of boron phosphate (B84403) (BPO₄) as a versatile solid acid catalyst in the conversion of biomass into valuable biofuels and platform chemicals. The unique properties of boron phosphate, including its tunable acidity and thermal stability, make it a promising catalyst for various biomass valorization processes.

Introduction to this compound Catalysis

This compound is a solid acid catalyst that has demonstrated significant potential in various chemical transformations.[1][2] It possesses both Brønsted and Lewis acid sites, which contribute to its catalytic activity in reactions such as dehydration, hydrolysis, and esterification.[1] The preparation of this compound from readily available precursors like boric acid and phosphoric acid, followed by calcination, allows for the tuning of its acidic properties and crystalline structure.[3][4][5]

Key Applications in Biomass Conversion

This compound has been effectively employed in several key biomass conversion processes:

  • Dehydration of Sugars: Conversion of fructose (B13574) and xylose into valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365).

  • Hydrolysis of Polysaccharides: Breakdown of cellulose (B213188) and hemicellulose into fermentable sugars.

  • Conversion to Biofuels: Catalyzing the conversion of biomass-derived intermediates into liquid hydrocarbon fuels.[6]

  • Transesterification: Potential application in the production of biodiesel from triglycerides.[7]

The following sections provide detailed protocols and data for these applications.

Experimental Protocols

Protocol 1: Preparation of this compound (BPO₄) Catalyst

This protocol describes a general method for the synthesis of this compound catalyst from boric acid and orthophosphoric acid.[3][4]

Materials:

  • Boric acid (H₃BO₃)

  • Orthophosphoric acid (H₃PO₄, 85 wt% aqueous solution)

  • Distilled water

  • Beaker

  • Hot plate with magnetic stirrer

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Dissolve an equimolar amount of boric acid in distilled water with heating and stirring.

    • Slowly add an equimolar amount of orthophosphoric acid to the boric acid solution while maintaining vigorous stirring.

  • Evaporation and Drying:

    • Heat the mixture to evaporate the water until a thick paste is formed.

    • Transfer the paste to a crucible and dry it in an oven at 100-150°C overnight to remove residual water.

  • Calcination:

    • Place the dried solid in a muffle furnace.

    • Ramp the temperature to the desired calcination temperature (typically between 550°C and 800°C) and hold for a specified time (e.g., 3-5 hours). The final properties of the catalyst, such as crystallinity and acidity, are influenced by the calcination temperature.[3][5]

  • Post-treatment:

    • Allow the furnace to cool down to room temperature.

    • The resulting white solid is the this compound catalyst. It can be ground into a fine powder and stored in a desiccator.

Catalyst Characterization:

The prepared catalyst should be characterized using standard techniques such as:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity.[4][5][8][9]

  • Thermogravimetric Analysis (TGA): To assess thermal stability.[10]

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD): To measure the total acidity and acid strength distribution.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

G cluster_prep Catalyst Preparation start Start mixing Mixing of Boric Acid and Phosphoric Acid evaporation Evaporation and Drying (100-150°C) calcination Calcination (550-800°C) characterization Characterization (XRD, TGA, etc.) end_prep BPO₄ Catalyst

Protocol 2: Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

This protocol outlines the dehydration of fructose to HMF using a this compound catalyst.[11][12][13]

Materials:

  • Fructose

  • This compound (BPO₄) catalyst

  • Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a biphasic system like water/methyl isobutyl ketone (MIBK))

  • High-pressure reactor with a stirrer and temperature controller

  • High-Performance Liquid Chromatography (HPLC) for analysis

Procedure:

  • Reaction Setup:

    • Add a specific amount of fructose and the BPO₄ catalyst to the reactor.

    • Add the desired solvent to the reactor.

  • Reaction Conditions:

    • Seal the reactor and purge it with an inert gas (e.g., nitrogen).

    • Heat the reactor to the desired temperature (e.g., 120-180°C) while stirring.

    • Maintain the reaction for a specific duration (e.g., 30 minutes to 3 hours).

  • Product Recovery and Analysis:

    • After the reaction, cool the reactor to room temperature.

    • Separate the catalyst from the reaction mixture by filtration or centrifugation.

    • Analyze the liquid phase using HPLC to determine the concentration of fructose and HMF.

    • Calculate the fructose conversion and HMF yield.

G cluster_dehydration Fructose Dehydration start_dehydration Start reactants Fructose + BPO₄ + Solvent reaction Reaction (120-180°C) separation Catalyst Separation analysis HPLC Analysis end_dehydration HMF Product

Protocol 3: Conversion of Xylose to Furfural

This protocol describes the conversion of xylose to furfural using a solid acid catalyst.[14][15][16]

Materials:

  • Xylose

  • Solid acid catalyst (e.g., this compound or Niobium Phosphate)[15]

  • Solvent (e.g., water or a biphasic system like water/MIBK)[15]

  • High-pressure reactor with a stirrer and temperature controller

  • Gas Chromatography (GC) or HPLC for analysis

Procedure:

  • Reaction Setup:

    • Load the reactor with xylose, the catalyst, and the solvent.

  • Reaction Conditions:

    • Seal the reactor and purge with an inert gas.

    • Heat the mixture to the reaction temperature (e.g., 170-200°C) with constant stirring.

    • Run the reaction for the desired time (e.g., 1-4 hours).

  • Product Analysis:

    • Cool the reactor and separate the catalyst.

    • Analyze the liquid product using GC or HPLC to quantify xylose and furfural.

    • Calculate the xylose conversion and furfural yield.

Data Presentation

The following tables summarize quantitative data from various studies on the catalytic conversion of biomass using this compound and related solid acid catalysts.

Table 1: Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

CatalystSolventTemperature (°C)Time (h)Fructose Conversion (%)HMF Yield (%)Reference
Niobium PhosphateAqueous90-110-~45-[17]
Nb₂O₅Water/2-butanol16050 min-89[17]
Nb₂O₅Water16537657[17]
Sulfated Zirconia----72.8[18]
Phosphorylated Activated CarbonDMSO1600.5-66.6[12]
CePW₁₂O₄₀sec-butanol1582.73-99.4[18]

Table 2: Conversion of Xylose to Furfural

CatalystSolvent SystemTemperature (°C)Time (h)Xylose Conversion (%)Furfural Yield (%)Reference
Mesoporous Niobium PhosphateAqueous--96.549.8[15]
Mesoporous Niobium PhosphateWater/MIBK---68.4[15]
Diimidazole Hexafluorophosphate-2058 min-49.76[19]
Cr-deAl-YWater/n-butanol1800.599.777.5[20]

Table 3: Other Biomass Conversion Reactions

ReactionCatalystSubstrateProduct(s)Key FindingsReference
Cellulose to Liquid HydrocarbonsRu/C and this compoundCelluloseLiquid HydrocarbonsThis compound improves the yield of liquid hydrocarbons.[6]
Isoprene SynthesisThis compoundDimethylmetadioxaneIsopreneA 63% conversion was achieved.[3]
Transesterification-TriglyceridesBiodieselBoron-based catalysts can be effective.[7]
Cellulose HydrolysisZeolitesCelluloseGlucoseA 61% glucose yield was obtained.[21]

Reaction Pathways and Mechanisms

The catalytic conversion of biomass using this compound involves several key reaction pathways.

G

The acidic sites on the this compound catalyst play a crucial role in these transformations. Brønsted acids are generally considered important for the dehydration of hexoses, while Lewis acids can promote the isomerization of glucose to fructose.[13][22] The bifunctional nature of this compound, possessing both types of acid sites, makes it an effective catalyst for multi-step biomass conversion processes.[1]

In the conversion of cellulose to liquid hydrocarbons, this compound is thought to facilitate the dehydration of intermediate products like sorbitol, thereby enhancing the overall yield of hydrocarbons.[6]

This document is intended for informational purposes for research and development professionals. The protocols provided are generalized and may require optimization for specific experimental setups and substrates.

References

Application Notes and Protocols: Boron Phosphate in Proton Exchange Membranes for Fuel Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology. The proton exchange membrane (PEM) is a critical component, responsible for proton transport between the anode and cathode. Conventional perfluorosulfonic acid (PFSA) membranes, such as Nafion, exhibit high proton conductivity under well-hydrated conditions but suffer from performance degradation at elevated temperatures and low humidity, as well as high cost. The incorporation of inorganic fillers, such as boron phosphate (B84403) (BPO4), into polymer matrices has emerged as a promising strategy to enhance the performance and operational range of PEMs. Boron phosphate is a solid proton conductor that can improve proton conductivity, particularly at higher temperatures and lower relative humidity, enhance water retention, and improve the mechanical and thermal stability of the composite membranes.

These application notes provide a comprehensive overview of the use of this compound in various polymer matrices for PEMFCs, including detailed experimental protocols for synthesis and characterization, and a summary of performance data.

Data Presentation

Table 1: Performance of this compound Composite Membranes
Polymer MatrixBPO4 Content (wt%)Temperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)Power Density (mW/cm²)Reference
Perfluorinated ionomer50120N/A6.2 x 10⁻²N/A[1]
Polybenzimidazole (PBI)N/A15054.5 x 10⁻²N/A[2]
Sulfonated poly(ether ether ketone)/Poly(vinylidene fluoride) (SPEEK/PVDF)1080N/AN/A242[3]
Poly(vinyl alcohol) (PVA)15N/AN/A0.37450 (at 0.6V, 750 mA/cm²)[4]

N/A: Data not available in the cited source.

Experimental Protocols

Protocol 1: Synthesis of this compound (BPO4)

This protocol describes the synthesis of this compound via a solid-state reaction, a common method cited in the literature.[5]

Materials:

  • Boric acid (H₃BO₃)

  • Phosphoric acid (H₃PO₄) (85 wt%)

  • Deionized water

  • Ceramic crucible

  • Furnace

Procedure:

  • Prepare an equimolar mixture of boric acid and phosphoric acid.

  • Dissolve the mixture in a minimal amount of deionized water with stirring to form a homogeneous solution.

  • Transfer the solution to a ceramic crucible.

  • Heat the crucible in a furnace at 80°C for 12 hours to evaporate the water and obtain a precursor powder.

  • Increase the furnace temperature to 500°C and maintain for 5 hours to induce the solid-state reaction and formation of BPO4.

  • Allow the furnace to cool to room temperature.

  • Grind the resulting white solid into a fine powder.

  • The BPO4 powder is now ready for incorporation into the polymer matrix.

Protocol 2: Fabrication of this compound Composite Membrane (Solution Casting)

This protocol details the fabrication of a BPO4-polymer composite membrane using the solution casting method, which is widely applicable to various polymers like SPEEK, PBI, and PVA.[6]

Materials:

  • Polymer (e.g., SPEEK, PBI, or PVA)

  • Appropriate solvent for the chosen polymer (e.g., Dimethylacetamide (DMAc) for SPEEK, Dimethyl sulfoxide (B87167) (DMSO) for PBI, water for PVA)

  • Synthesized BPO4 powder

  • Glass petri dish

  • Ultrasonic bath

  • Vacuum oven

Procedure:

  • Dissolve a specific amount of the chosen polymer in the corresponding solvent to create a polymer solution of a desired concentration (e.g., 5-15 wt%). Stir until the polymer is completely dissolved.

  • Disperse the desired weight percentage of BPO4 powder into the polymer solution.

  • Soncate the mixture in an ultrasonic bath for at least 1 hour to ensure a homogeneous dispersion of the BPO4 particles.

  • Pour the resulting casting solution into a clean, dry glass petri dish.

  • Place the petri dish in a vacuum oven at a temperature slightly above the boiling point of the solvent (e.g., 80°C for DMAc) for 24 hours to slowly evaporate the solvent and form the membrane.

  • After complete drying, carefully peel the composite membrane from the petri dish.

  • Anneal the membrane at a temperature above its glass transition temperature for a few hours to enhance its mechanical properties.

  • The composite membrane is now ready for characterization.

Protocol 3: Characterization of this compound Composite Membranes

A. Proton Conductivity Measurement (Electrochemical Impedance Spectroscopy - EIS)

Proton conductivity is a crucial parameter for evaluating the performance of a PEM. EIS is the standard technique for this measurement.[1][4][7]

Equipment:

  • Electrochemical workstation with a frequency response analyzer

  • Four-probe conductivity cell

  • Temperature and humidity-controlled chamber

Procedure:

  • Cut a sample of the composite membrane to the required dimensions of the conductivity cell.

  • Place the membrane sample into the four-probe conductivity cell, ensuring good contact between the membrane and the electrodes.

  • Position the cell inside the temperature and humidity-controlled chamber.

  • Set the desired temperature and relative humidity and allow the system to equilibrate.

  • Perform an EIS measurement over a frequency range of typically 1 Hz to 1 MHz with a small AC voltage amplitude (e.g., 10 mV).

  • The impedance data is plotted on a Nyquist plot (imaginary impedance vs. real impedance).

  • The bulk resistance (R) of the membrane is determined from the high-frequency intercept of the impedance arc with the real axis.

  • Calculate the proton conductivity (σ) using the following formula: σ = L / (R * A) where L is the distance between the inner two electrodes and A is the cross-sectional area of the membrane sample.

B. Morphological and Structural Analysis (SEM and FTIR)

Scanning Electron Microscopy (SEM) is used to observe the morphology and dispersion of BPO4 particles within the polymer matrix. Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of BPO4 and to study the interactions between the filler and the polymer.[8]

  • SEM Analysis:

    • Fracture a small piece of the composite membrane in liquid nitrogen to obtain a clean cross-section.

    • Mount the sample on an SEM stub and sputter-coat it with a thin layer of a conductive material (e.g., gold or palladium).

    • Observe the cross-sectional morphology of the membrane under the SEM to assess the distribution and size of the BPO4 particles.

  • FTIR Analysis:

    • Obtain the FTIR spectrum of the pure polymer, the BPO4 powder, and the composite membrane using an FTIR spectrometer in the attenuated total reflectance (ATR) mode.

    • Compare the spectra to identify the characteristic peaks of BPO4 in the composite membrane and to observe any peak shifts that may indicate interactions between the BPO4 and the polymer matrix.

Visualizations

Proton Conduction Mechanism

Proton_Conduction_Mechanism cluster_membrane This compound Composite PEM cluster_polymer Polymer Matrix cluster_bpo4 BPO4 Particle PolymerChain1 PolymerChain2 BPO4_1 BPO4 BPO4_2 BPO4 BPO4_1->BPO4_2 H+out H+ BPO4_2->H+out H+in H+ H+in->BPO4_1 Grotthuss Mechanism (Hopping) H2O_1 H2O H+in->H2O_1 Vehicle Mechanism H3O+ H3O+ H2O_2 H2O H2O_2->H+out H3O+->H2O_2

Caption: Proton transport in BPO4 composite PEMs via Vehicle and Grotthuss mechanisms.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Fabrication cluster_characterization Characterization BPO4_Synth This compound Synthesis Dispersion BPO4 Dispersion (Ultrasonication) BPO4_Synth->Dispersion Polymer_Sol Polymer Dissolution Polymer_Sol->Dispersion Casting Solution Casting & Solvent Evaporation Dispersion->Casting Annealing Membrane Annealing Casting->Annealing SEM SEM Analysis (Morphology) Annealing->SEM FTIR FTIR Analysis (Structure) Annealing->FTIR EIS EIS Measurement (Proton Conductivity) Annealing->EIS FC_Test Fuel Cell Performance Test EIS->FC_Test

Caption: Workflow for fabrication and characterization of BPO4 composite PEMs.

References

Application Note: Characterization of Boron Phosphate (BPO₄) Using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boron phosphate (B84403) (BPO₄) is a versatile inorganic compound utilized as a catalyst in organic synthesis, a source material for metal phosphates, and in the development of ceramics and flame retardants.[1][2] Its physical and chemical properties are highly dependent on its crystal structure, phase purity, and the nature of its chemical bonds. Therefore, precise characterization is crucial for its effective application. This note provides a detailed protocol for the characterization of BPO₄ using two complementary analytical techniques: X-ray Diffraction (XRD) for structural analysis and Fourier-Transform Infrared Spectroscopy (FTIR) for vibrational bond analysis.

Synthesis of Boron Phosphate

A common and straightforward method for synthesizing this compound involves the reaction of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[3][4] The crystallinity of the resulting BPO₄ is influenced by the reaction temperature and duration.[1]

  • Procedure:

    • Prepare an equimolar mixture of boric acid and 85% phosphoric acid in a platinum or porcelain crucible.

    • Heat the mixture gently on a hot plate to evaporate the excess water, resulting in a viscous paste.

    • Transfer the crucible to a muffle furnace.

    • Heat the sample at a controlled rate to a target temperature (e.g., 500-1000°C) and hold for several hours (e.g., 2-24 hours).[1] Higher temperatures and longer heating times generally lead to higher crystallinity.[1]

    • Allow the furnace to cool down to room temperature.

    • The resulting white, solid product is this compound. Grind the solid into a fine powder using an agate mortar and pestle for analysis.

X-ray Diffraction (XRD) Analysis

XRD is a powerful non-destructive technique used to determine the crystalline structure, phase composition, and purity of a material. It works by irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline phase. For BPO₄, XRD confirms the formation of the desired crystal structure, typically isomorphous with β-cristobalite, and can identify any unreacted precursors or impurity phases.[3]

Experimental Protocol: Powder XRD
  • Sample Preparation:

    • Ensure the synthesized BPO₄ is a fine, homogeneous powder (particle size < 10 µm is ideal to minimize preferred orientation effects).

    • Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge. Use a glass slide to gently press and flatten the surface.

  • Instrument Setup (Typical Parameters):

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Type: Continuous scan

    • Scan Range (2θ): 10° to 80°

    • Step Size: 0.02°

    • Scan Speed/Time per Step: 1-2°/minute or 1 second/step

  • Data Acquisition:

    • Load the sample into the diffractometer.

    • Run the pre-defined experimental program to collect the diffraction pattern.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the peak positions (2θ), intensities, and full width at half maximum (FWHM).

    • Compare the experimental diffraction pattern with standard patterns from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD). The standard card for tetragonal BPO₄ is JCPDS #74-1169.[5]

    • Index the peaks to determine the Miller indices (hkl) and calculate the lattice parameters.

Data Presentation: Characteristic XRD Peaks for Tetragonal BPO₄

The following table summarizes the expected prominent diffraction peaks for crystalline this compound (I-4 space group), referenced against standard database entries.[5][6]

2θ Angle (°)d-spacing (Å)(hkl) PlanesRelative Intensity (%)
20.214.39(101)40
24.613.61(110)100
29.353.04(102)25
35.902.50(200)35
40.232.24(211)20
49.161.85(203)15
63.951.45(312)10

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is used to identify the functional groups and molecular vibrations within a material. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. For BPO₄, FTIR is essential for confirming the formation of the B-O-P network and identifying the coordination of boron (e.g., tetrahedral BO₄) and phosphorus (e.g., tetrahedral PO₄).[7][8]

Experimental Protocol: FTIR (ATR or KBr Pellet)

Method A: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the fine BPO₄ powder directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition:

    • Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typical Parameters: Scan range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹; Number of scans: 32-64.[9]

Method B: Potassium Bromide (KBr) Pellet

  • Sample Preparation:

    • Mix ~1-2 mg of the BPO₄ powder with ~100-200 mg of dry, spectroscopic grade KBr powder.

    • Grind the mixture thoroughly in an agate mortar to ensure homogeneity.

    • Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Collect a background spectrum with an empty sample holder.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

Data Presentation: Characteristic FTIR Absorption Bands for BPO₄

The table below lists the key infrared absorption bands for this compound and their corresponding vibrational assignments.[3][8][10]

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3440 (broad)O-H stretching mode of adsorbed water or surface hydroxyl groups
1640H-O-H bending mode of adsorbed water
~1100 - 900Asymmetric stretching of B-O bonds in tetrahedral BO₄ units
~1103Asymmetric stretching of P-O bonds in tetrahedral PO₄ units
~935Symmetric stretching of B-O bonds in tetrahedral BO₄ units
~625 / 608Deformation of O-B-O groups
~567 / 556Deformation of O-P-O groups

Note: The splitting of the deformation bands around 620 and 550 cm⁻¹ is often indicative of increased crystallinity as the amorphous structure organizes into a three-dimensional network.[3]

Mandatory Visualizations

Experimental Workflow Diagram

G Fig. 1: Experimental Workflow for BPO₄ Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_xrd XRD Analysis cluster_ftir FTIR Analysis cluster_results Results S1 Mix H₃BO₃ + H₃PO₄ S2 Heat to Evaporate H₂O S1->S2 S3 Calcine at High Temp (e.g., 500-1000°C) S2->S3 S4 Cool & Grind to Powder S3->S4 X1 Prepare Powder Sample S4->X1 F1 Prepare Sample (ATR or KBr Pellet) S4->F1 X2 Acquire Diffraction Pattern X1->X2 X3 Analyze Data: - Peak Identification - Phase Matching (JCPDS) - Lattice Parameters X2->X3 R1 Crystal Structure & Phase Purity X3->R1 F2 Acquire IR Spectrum F1->F2 F3 Analyze Data: - Band Assignment - Functional Group ID F2->F3 R2 Vibrational Modes & Chemical Bonding F3->R2

Caption: Experimental Workflow for BPO₄ Characterization.

Logical Relationship Diagram

G Fig. 2: Relationship between Techniques and Material Properties cluster_info BPO4 This compound (BPO₄) Sample XRD X-ray Diffraction (XRD) BPO4->XRD FTIR Fourier-Transform Infrared (FTIR) Spectroscopy BPO4->FTIR Crystal Crystal Structure (Tetragonal) XRD->Crystal Phase Phase Purity XRD->Phase Lattice Lattice Parameters XRD->Lattice Bonding Chemical Bonding (B-O, P-O) FTIR->Bonding Coord Coordination (BO₄, PO₄ Tetrahedra) FTIR->Coord Water Adsorbed H₂O / -OH groups FTIR->Water CC Comprehensive Material Characterization Crystal->CC Phase->CC Lattice->CC Bonding->CC Coord->CC Water->CC

Caption: Relationship between Techniques and Material Properties.

References

Application Note: Thermal Analysis of Boron Phosphate using TGA and DSC

Author: BenchChem Technical Support Team. Date: December 2025

AN-BPO4-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boron phosphate (B84403) (BPO₄) is a highly stable inorganic compound known for its refractory nature, catalytic activity, and application as a flame retardant.[1] Its synthesis typically involves the reaction of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[2] The thermal properties of boron phosphate are critical for its performance in high-temperature applications and for understanding its behavior as a functional material. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques used to characterize the thermal stability and phase transitions of materials like this compound.

This application note provides a detailed protocol for the thermal analysis of this compound using TGA and DSC, summarizes key thermal events, and presents a logical workflow for these experimental procedures.

Key Applications:

  • Catalysis

  • Flame retardants

  • Ceramics and glasses

  • Organic synthesis[2]

Thermal Analysis Data

The thermal analysis of this compound reveals several key events related to dehydration, crystallization, and decomposition at very high temperatures. The data presented below is a summary of typical findings from TGA and DSC analyses.

Table 1: Summary of TGA and DSC Data for this compound

ParameterValueTechniqueDescription
Initial Weight Loss Variable (typically 1-5%)TGAOccurs from ambient temperature to ~150°C, attributed to the loss of adsorbed water and residual solvents from synthesis.
Dehydration/Loss of Hydrolyzed Species Endothermic PeakDSCAn endothermic event is observed at approximately 120°C, corresponding to the loss of partially hydrolyzed species.[3]
Crystallization Exothermic PeakDSCFor amorphous this compound synthesized at lower temperatures, an exothermic peak around 195°C can be observed, indicating crystallization.[1]
Thermal Stability Stable up to 1450°CTGAThis compound is a white infusible solid that shows minimal weight loss after initial dehydration and remains stable until it begins to evaporate above 1450°C.[2]
Decomposition/Evaporation Significant Weight LossTGAAbove 1450°C, significant weight loss occurs due to the evaporation of the material.[2]

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and measure the weight loss of this compound as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • This compound powder (5-10 mg)

  • TGA sample pan (platinum or alumina)

  • Inert gas (Nitrogen or Argon)

Protocol:

  • Tare the TGA sample pan.

  • Accurately weigh 5-10 mg of the this compound sample into the pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25°C) to 1500°C at a constant heating rate of 10°C/min.

  • Record the weight change of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify temperature ranges of weight loss and determine the thermal stability of the material.

2. Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as dehydration, crystallization, and melting of this compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

  • This compound powder (5-10 mg)

  • DSC sample pan and lid (aluminum or platinum)

  • Reference pan (empty, sealed)

  • Inert gas (Nitrogen or Argon)

Protocol:

  • Accurately weigh 5-10 mg of the this compound sample into a DSC pan.

  • Seal the pan with a lid. For experiments investigating dehydration, a pinhole lid may be used to allow volatiles to escape.

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Purge the DSC cell with the inert gas at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a desired final temperature (e.g., 500°C for crystallization studies) at a controlled heating rate of 10°C/min.

  • Record the differential heat flow between the sample and the reference.

  • Analyze the resulting DSC curve for endothermic and exothermic peaks, which indicate thermal events.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the thermal analysis of this compound and the logical relationship between the observed thermal events and their interpretation.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_analysis Data Analysis start Obtain this compound Sample weigh Weigh 5-10 mg of Sample start->weigh tga_load Load Sample into TGA weigh->tga_load For TGA dsc_load Load Sample into DSC Pan weigh->dsc_load For DSC tga_purge Purge with Inert Gas tga_load->tga_purge tga_heat Heat from 25°C to 1500°C at 10°C/min tga_purge->tga_heat tga_record Record Weight vs. Temperature tga_heat->tga_record tga_analysis Analyze TGA Curve for Weight Loss & Stability tga_record->tga_analysis dsc_seal Seal Pan dsc_load->dsc_seal dsc_place Place in DSC Cell with Reference dsc_seal->dsc_place dsc_purge Purge with Inert Gas dsc_place->dsc_purge dsc_heat Heat from 25°C to 500°C at 10°C/min dsc_purge->dsc_heat dsc_record Record Heat Flow vs. Temperature dsc_heat->dsc_record dsc_analysis Analyze DSC Curve for Endothermic/Exothermic Peaks dsc_record->dsc_analysis end Final Report tga_analysis->end dsc_analysis->end

Caption: Experimental workflow for TGA and DSC analysis of this compound.

Thermal_Events_Interpretation cluster_tga_events TGA Observations cluster_dsc_events DSC Observations cluster_interpretation Interpretation tga1 Initial Weight Loss (<150°C) tga2 Stable Weight (150°C - 1450°C) interp1 Loss of Adsorbed Water/ Hydrolyzed Species tga1->interp1 tga3 Significant Weight Loss (>1450°C) interp2 High Thermal Stability tga2->interp2 interp3 Evaporation tga3->interp3 dsc1 Endothermic Peak (~120°C) dsc2 Exothermic Peak (~195°C) dsc1->interp1 interp4 Crystallization of Amorphous BPO4 dsc2->interp4

Caption: Interpretation of thermal events in this compound analysis.

References

Application Note: Surface Area and Porosity Analysis of Boron Phosphate via BET

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boron phosphate (B84403) (BPO₄) is a versatile inorganic compound utilized in various applications, including catalysis, ceramics, and as a raw material for specialty glasses. Its efficacy, particularly in catalytic applications, is intrinsically linked to its surface properties, such as specific surface area and porosity. The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for determining these properties through gas adsorption, providing valuable insights into the material's potential performance. This application note provides a detailed protocol for the surface area and porosity analysis of boron phosphate using the BET method.

Principles of BET Analysis

The BET theory explains the physical adsorption of gas molecules on a solid surface and serves as the basis for the measurement of the specific surface area of materials. The analysis involves the adsorption of an inert gas, typically nitrogen, at cryogenic temperatures. By measuring the amount of gas adsorbed at various relative pressures, a specific surface area, pore volume, and pore size distribution can be determined. These characteristics are crucial for understanding the performance of this compound in applications such as drug delivery, where porosity influences loading and release kinetics, and in catalysis, where a high surface area can enhance reaction rates.

Data Presentation

The surface properties of boron-containing materials can vary significantly based on their composition and synthesis methods. Below is a table summarizing representative data for a boron-phosphate glass, illustrating the typical parameters obtained from a BET analysis.

Sample IDMaterial TypeBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Size (nm)
BV1Boron-Phosphate Glass2.860.01292-50 (mesoporous)

Data adapted from a study on boron-phosphate glass in the CaO-P₂O₅-K₂O-B₂O₃ system.

Additionally, studies on pure this compound have shown that its surface area is highly dependent on the synthesis and treatment temperatures. For instance, the surface area of this compound tends to increase with heat treatment, reaching a maximum in the range of 200-300°C.[1][2] A mesoporous crystalline this compound has been synthesized with a specific surface area of 44 m²/g.

Experimental Protocols

This section outlines the detailed methodology for performing a BET surface area and porosity analysis on this compound samples.

Materials and Equipment
  • This compound Sample

  • Nitrogen Gas (UHP Grade)

  • Helium Gas (UHP Grade)

  • Volumetric Gas Adsorption Analyzer (e.g., Micromeritics ASAP series, Quantachrome Autosorb)

  • Sample Tubes

  • Heating Mantles/Degassing Station

  • Analytical Balance (readability ±0.01 mg)

  • Spatula

Sample Preparation and Degassing

Proper degassing is crucial to remove adsorbed contaminants, such as water and carbon dioxide, from the surface of the this compound sample, ensuring accurate measurements.

  • Weighing: Accurately weigh an appropriate amount of the this compound sample into a clean, dry sample tube. The target sample weight should correspond to a total surface area of at least 1-2 m².

  • Degassing Setup: Place the sample tube onto the degassing port of the gas adsorption analyzer or a dedicated degassing station.

  • Degassing Conditions:

    • Heat the sample under a continuous flow of inert gas (e.g., nitrogen) or under vacuum.

    • The degassing temperature should be carefully selected to ensure complete removal of adsorbates without altering the physical structure of the this compound. A temperature in the range of 200-300°C is often optimal for maximizing the surface area of this compound.[1][2]

    • Degas the sample for a minimum of 4 hours. The degassing is complete when a stable, low pressure is achieved and maintained.

  • Cooling: After degassing, allow the sample tube to cool to room temperature while maintaining a vacuum or an inert atmosphere to prevent re-adsorption of atmospheric contaminants.

  • Final Weighing: Once cooled, reweigh the sample tube with the degassed sample to determine the precise sample mass for the analysis.

BET Analysis
  • Instrument Setup: Ensure the gas adsorption analyzer is properly calibrated and the liquid nitrogen dewar is filled.

  • Sample Loading: Transfer the sample tube containing the degassed this compound to the analysis port of the instrument.

  • Analysis Parameters:

    • Adsorbate: Nitrogen

    • Analysis Bath Temperature: 77 K (liquid nitrogen)

    • Relative Pressure (P/P₀) Range: Typically from 0.05 to 0.35 for BET surface area calculation. A wider range is used for full isotherm and porosity analysis.

  • Measurement: Initiate the analysis. The instrument will automatically dose the sample with nitrogen gas at controlled pressures and measure the amount of adsorbed gas at each step.

  • Data Processing: Upon completion of the measurement, the instrument's software will generate the adsorption-desorption isotherm. The BET equation is applied to the linear portion of the isotherm (typically in the 0.05 to 0.35 P/P₀ range) to calculate the specific surface area. Pore volume and pore size distribution are typically determined using methods such as the Barrett-Joyner-Halenda (BJH) analysis of the desorption branch of the isotherm.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the BET analysis of this compound.

BET_Workflow cluster_prep Sample Preparation cluster_analysis BET Analysis cluster_data Data Processing start Start weigh_sample Weigh Boron Phosphate Sample start->weigh_sample degas Degas Sample (200-300°C, >4h) weigh_sample->degas cool Cool to Room Temperature degas->cool reweigh Re-weigh Degassed Sample cool->reweigh load_sample Load Sample into Analyzer reweigh->load_sample run_analysis Run N2 Adsorption/ Desorption at 77K load_sample->run_analysis process_isotherm Generate Adsorption/ Desorption Isotherm run_analysis->process_isotherm calculate_bet Calculate BET Surface Area process_isotherm->calculate_bet calculate_porosity Calculate Pore Volume & Size Distribution calculate_bet->calculate_porosity end End calculate_porosity->end

Caption: Workflow for BET surface area and porosity analysis of this compound.

Disclaimer: This application note is intended as a general guideline. Specific experimental parameters may need to be optimized for different types of this compound and analytical instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boron Phosphate Synthesis for High Surface Area

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for boron phosphate (B84403) (BPO₄) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing synthesis parameters to achieve high surface area materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of boron phosphate, providing potential causes and solutions to get your experiments back on track.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low BET Surface Area High Calcination Temperature: Heating the material significantly above 300°C leads to increased crystallinity and sintering, which reduces the surface area.For amorphous, high-surface-area BPO₄, maintain a calcination temperature in the range of 200-300°C. One study noted the highest specific surface area at approximately 200°C.[1]
Inadequate Precursor Mixing: Poor homogeneity of the boron and phosphorus precursors can lead to incomplete reaction and a non-uniform product with lower surface area.When using boric acid and phosphoric acid, ensure thorough mixing to form a homogeneous gel or paste before heating.[1] For solid precursors, consider ball milling to ensure intimate contact.
Absence of a Templating Agent: For achieving very high surface area (mesoporous materials), a templating agent is often necessary to create a defined pore structure.Consider using a structure-directing agent, such as a block copolymer (e.g., PEO-b-PS), in a solvent-based synthesis to create an ordered mesoporous structure.[2]
Product is Hygroscopic and Clumps Together Low Synthesis/Calcination Temperature: BPO₄ synthesized at temperatures at or below 300°C is often amorphous and prone to absorbing atmospheric moisture, leading to clumping.[3]If a non-hygroscopic product is required, increase the calcination temperature to 500°C or higher. Be aware that this will increase crystallinity and decrease the surface area.[3] Store low-temperature BPO₄ in a desiccator or under an inert atmosphere.
Product has Poor Crystallinity (when crystalline form is desired) Insufficient Calcination Temperature or Time: Crystallization of BPO₄ is a gradual process that requires sufficient thermal energy and time.[1]For a highly crystalline product, calcine the material at temperatures between 500°C and 1200°C. Increasing the duration of calcination at the target temperature will also enhance crystallinity.[3]
Presence of Impurities Incomplete Reaction: Unreacted precursors (boric acid, phosphoric acid) may remain in the final product, especially at lower synthesis temperatures.Ensure an equimolar ratio of boron and phosphorus precursors.[1] Increase reaction time or temperature to drive the reaction to completion. Wash the final product with an appropriate solvent if the impurities have different solubility characteristics than BPO₄.
Side Reactions: At very high temperatures, side reactions can occur, potentially leading to the formation of magnesium phosphide (B1233454) or boron and phosphorus oxides if certain precursors or contaminants are present.[4]Use high-purity precursors. Control the reaction atmosphere (e.g., use an inert atmosphere to prevent oxidation). For purification from boron-containing impurities like boric acid, azeotropic distillation with methanol (B129727) can be effective.[5]
Inconsistent Product Properties Variable Heating/Cooling Rates: The rate at which the precursors are heated and the final product is cooled can affect the material's final structure and properties.Use a programmable furnace to maintain consistent and reproducible heating and cooling rates for all syntheses.
Atmospheric Conditions: Reactions carried out in air may be influenced by atmospheric moisture, which can be particularly relevant for low-temperature syntheses.For sensitive applications, consider performing the synthesis and calcination under a controlled inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing the surface area of this compound?

A1: The calcination temperature is the most crucial factor. The highest surface area for amorphous this compound is typically achieved at relatively low calcination temperatures, in the range of 200-300°C.[6] Exceeding this temperature range generally leads to a significant decrease in surface area due to increased crystallinity and particle sintering.

Q2: What are the most common precursors for this compound synthesis?

A2: The most widely used and simplest method involves the reaction of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[1] Other precursors that can be used include triethyl borate (B1201080) with phosphoric acid, or triethyl phosphate with boron trichloride.[7] The choice of precursors can influence the reaction conditions and the properties of the final product.

Q3: What is the optimal Boron/Phosphorus (B/P) molar ratio?

A3: An equimolar (1:1) B/P ratio is consistently reported in the literature for the synthesis of stoichiometric this compound (BPO₄).[1]

Q4: How can I synthesize a crystalline form of this compound?

A4: To obtain crystalline this compound, you need to perform the synthesis or calcination at higher temperatures. Temperatures of 500°C to 1200°C are typically used.[3] The degree of crystallinity increases with both higher temperatures and longer heating times.

Q5: My low-temperature synthesized BPO₄ is water-soluble. Is this normal?

A5: Yes, this is expected. This compound prepared at low temperatures (typically below 400°C) is amorphous and generally soluble in water.[1] Material synthesized at higher temperatures (e.g., 800-1200°C) is crystalline and insoluble in water.[1]

Q6: Are there methods to achieve high surface area and crystallinity simultaneously?

A6: This is challenging, as the conditions that favor high surface area (low temperature) are opposite to those that favor high crystallinity (high temperature). However, one approach is to use a templating method to create a mesoporous structure. For instance, using a block copolymer as a template can yield crystalline BPO₄ with a relatively high surface area (e.g., 44 m²/g after calcination at 400°C).[2]

Q7: What characterization techniques are recommended for this compound?

A7: The following techniques are essential for characterizing BPO₄:

  • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area.

  • X-ray Diffraction (XRD): To determine the crystallinity and phase purity. Amorphous BPO₄ will show broad peaks, while crystalline BPO₄ will have sharp, defined peaks.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of B-O-P bonds.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal stability and phase transitions.

Data Presentation

The following tables summarize quantitative data on the influence of synthesis parameters on the surface area of this compound.

Table 1: Effect of Calcination Temperature on this compound Properties

Calcination Temp. (°C)Calcination TimeResulting PhaseHygroscopicitySolubility in WaterSpecific Surface Area (m²/g)
25 - 3001 - 24 hAmorphousHygroscopicSolubleHighest (peak ~200-300°C)
4002 hCrystalline--44 (with template)[2]
500 - 10001 - 24 hCrystallineNon-hygroscopicInsolubleLower
> 10002 hHighly CrystallineNon-hygroscopicInsolubleLowest

Note: Specific surface area values are highly dependent on the synthesis method and precursors used.

Experimental Protocols

Protocol 1: High Surface Area Amorphous this compound via Solid-State Reaction

This protocol is adapted from the common method of reacting boric acid and phosphoric acid at low temperatures.

Materials:

  • Boric acid (H₃BO₃)

  • Orthophosphoric acid (H₃PO₄, 85 wt%)

  • Ceramic mortar and pestle

  • Platinum or ceramic crucible

  • Programmable furnace

Methodology:

  • Calculate the required masses of boric acid and 85% phosphoric acid to achieve a 1:1 molar ratio of B:P.

  • In a ceramic mortar, combine the boric acid and phosphoric acid.

  • Grind the mixture with the pestle for approximately 1 hour until a uniform, homogenous gel is formed.[1]

  • Transfer the gel to a crucible.

  • Place the crucible in a programmable furnace.

  • Heat the sample to 200°C at a rate of 5°C/min and hold at this temperature for 4 hours.

  • Allow the furnace to cool naturally to room temperature.

  • The resulting white powder is amorphous this compound. Store it in a desiccator to prevent moisture absorption.

Protocol 2: Mesoporous Crystalline this compound via Template-Assisted Synthesis

This protocol is a generalized method based on the synthesis of mesoporous BPO₄.[2]

Materials:

  • Boric acid (H₃BO₃)

  • Phosphoric acid (H₃PO₄)

  • Block copolymer template (e.g., PEO-b-PS)

  • Solvent system (e.g., water and tetrahydrofuran (B95107) - THF)

  • Programmable furnace with atmospheric control

Methodology:

  • Dissolve the block copolymer template in the chosen solvent system (e.g., a mixture of water and THF).

  • In a separate container, dissolve equimolar amounts of boric acid and phosphoric acid in water to form the inorganic precursor solution.

  • Slowly add the inorganic precursor solution to the template solution while stirring vigorously.

  • Allow the mixture to age under controlled conditions (e.g., 40°C) to facilitate self-assembly of the template and inorganic species.

  • Dry the resulting gel-like solid to remove the solvents.

  • Calcine the dried solid in a programmable furnace under a controlled atmosphere (e.g., nitrogen followed by air). A typical program might be:

    • Ramp to 400°C at a slow rate (e.g., 1-2°C/min).

    • Hold at 400°C for 2-4 hours to remove the organic template.[2]

  • Cool the furnace to room temperature to obtain the mesoporous crystalline this compound.

Visualizations

experimental_workflow Experimental Workflow for High Surface Area BPO₄ cluster_precursors Precursor Preparation cluster_synthesis Synthesis Route cluster_conditions Calcination Conditions p1 Boric Acid (H₃BO₃) mix Mix Precursors (1:1 Molar Ratio) p1->mix p2 Phosphoric Acid (H₃PO₄) p2->mix route1 Solid-State Grinding (forms homogeneous gel) mix->route1 route2 Template-Assisted Self-Assembly (in solvent) mix->route2 calcination Calcination route1->calcination route2->calcination cond1 Low Temp (200-300°C) High Surface Area Amorphous calcination->cond1 cond2 High Temp (500-1200°C) Low Surface Area Crystalline calcination->cond2 product Final BPO₄ Product cond1->product cond2->product char Characterization (BET, XRD, FTIR) product->char troubleshooting_logic Troubleshooting Logic for Low Surface Area BPO₄ start Problem: Low Surface Area q1 What was the calcination temperature? start->q1 a1_high > 300°C q1->a1_high a1_low 200-300°C q1->a1_low s1 Solution: Reduce temperature to 200-300°C range. a1_high->s1 q2 Was precursor mixing thorough? a1_low->q2 a2_no No / Uncertain q2->a2_no a2_yes Yes q2->a2_yes s2 Solution: Ensure homogeneous mixing of precursors to a gel. a2_no->s2 q3 Is mesoporous structure required? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Solution: Use a templating agent (e.g., block copolymer). a3_yes->s3 end Re-evaluate other parameters (heating rate, atmosphere) a3_no->end

References

Controlling the crystallinity of boron phosphate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of boron phosphate (B84403) (BPO₄). The following information is designed to help control the crystallinity of the final product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Product is amorphous and/or water-soluble Synthesis temperature is too low.Increase the calcination temperature. Amorphous boron phosphate typically forms at temperatures between 80°C and 300°C.[1][2] To obtain a crystalline product, heat the material at temperatures around 1000°C for at least 2 hours.[1][3]
Insufficient heating time.Increase the duration of the heat treatment. Crystallinity is a gradual process that improves with both increased temperature and heating time.[2]
Final product has a low yield Loss of volatile precursors.Ensure a closed or controlled-atmosphere system if using volatile precursors like triethyl borate (B1201080) or boron trichloride (B1173362) to prevent their evaporation before reaction.
Incomplete reaction.Verify that the molar ratio of boron to phosphorus precursors is 1:1.[3] Ensure thorough mixing of the precursors before heating.
Inconsistent crystallinity between batches Inhomogeneous temperature distribution in the furnace.Calibrate the furnace to ensure uniform heating. Use a smaller crucible or a furnace with better heat distribution.
Variation in precursor quality or hydration state.Use precursors from the same batch and store them in a desiccator to maintain consistent hydration levels.
Formation of undesired phases Incorrect precursor ratio.Precisely measure and maintain a 1:1 molar ratio of boric acid to phosphoric acid (or other B and P sources).[3]
Contamination.Use high-purity precursors and clean reaction vessels to avoid the introduction of impurities that can act as nucleation sites for other phases.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most straightforward and widely used method is the reaction of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[1] An equimolar mixture of the two acids is heated to produce this compound and water.[3]

Q2: How does temperature affect the crystallinity of this compound?

A2: Temperature is the primary factor controlling the crystallinity of this compound.

  • Low Temperatures (25°C - 120°C): Synthesis in this range typically yields a white, amorphous powder which is often soluble in water.[1][3]

  • High Temperatures (≥ 1000°C): Heating the amorphous product to about 1000°C for a couple of hours results in a microcrystalline, insoluble form.[1][3] The crystallization is a gradual process that increases with rising temperature.[3]

Q3: Are there alternative synthesis methods for this compound?

A3: Yes, several other methods have been reported, including:

  • Hydrothermal synthesis.[1]

  • Microwave-assisted synthesis.[1]

  • Reaction of phosphoric acid with triethyl borate.[3]

  • Reaction of triethyl phosphate with boron trichloride.[3]

  • High-temperature solid-phase reaction using boric acid and a mixture of ammonium (B1175870) phosphate and phosphoric acid.[4]

Q4: What is the expected crystal structure of this compound?

A4: this compound synthesized under normal pressure is typically isomorphous with β-cristobalite.[1][3] A high-pressure form that is isomorphous with α-quartz can also be obtained.[1][3]

Q5: Does the B:P precursor ratio matter?

A5: Yes, maintaining a 1:1 molar ratio of boron to phosphorus is crucial for the synthesis of stoichiometric BPO₄.[3] Deviations from this ratio can lead to the formation of other phases or an incomplete reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound from Boric Acid and Phosphoric Acid

This protocol describes the synthesis of this compound with controlled crystallinity by varying the final calcination temperature.

Materials:

  • Boric acid (H₃BO₃), analytical grade

  • Orthophosphoric acid (H₃PO₄), 85% solution, analytical grade

  • Deionized water

  • Crucible (e.g., alumina (B75360) or porcelain)

  • Muffle furnace

Procedure:

  • Precursor Preparation:

    • Calculate the required masses of boric acid and 85% phosphoric acid to achieve a 1:1 molar ratio.

    • Dissolve the boric acid in a minimal amount of deionized water with gentle heating.

    • Slowly add the phosphoric acid to the boric acid solution while stirring continuously to form a homogeneous mixture.

  • Drying:

    • Pour the mixture into a crucible.

    • Place the crucible in an oven at a low temperature (e.g., 80-100°C) to evaporate the water, resulting in a white solid precursor.

  • Calcination for Crystallinity Control:

    • For Amorphous this compound: Place the crucible containing the dried precursor into a muffle furnace and heat at a temperature between 200°C and 500°C for 2-4 hours.

    • For Crystalline this compound: Place the crucible in a muffle furnace and heat to 1000°C for at least 2 hours.[1][3] The ramp rate can be set to 5-10°C/min.

  • Cooling and Characterization:

    • Allow the furnace to cool down to room temperature naturally.

    • Remove the crucible and grind the resulting this compound into a fine powder.

    • Characterize the crystallinity of the product using techniques such as X-ray Diffraction (XRD). The solubility can also be tested, with the amorphous form being more soluble than the crystalline form.[3]

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_drying Drying cluster_calcination Calcination cluster_product Final Product p1 Mix H₃BO₃ and H₃PO₄ (1:1 molar ratio) p2 Homogenize Mixture p1->p2 d1 Evaporate Water (80-100°C) p2->d1 c1 Heat in Furnace d1->c1 prod1 Amorphous BPO₄ c1->prod1 < 500°C prod2 Crystalline BPO₄ c1->prod2 ≥ 1000°C

Caption: Experimental workflow for the synthesis of this compound.

crystallinity_control cluster_temp Synthesis Temperature cluster_cryst Resulting Crystallinity T_low Low Temp (e.g., < 300°C) C_amorph Amorphous T_low->C_amorph T_mid Intermediate Temp (e.g., 300-800°C) C_mixed Partially Crystalline T_mid->C_mixed T_high High Temp (e.g., > 1000°C) C_cryst Microcrystalline T_high->C_cryst

Caption: Relationship between synthesis temperature and BPO₄ crystallinity.

References

Technical Support Center: Boron Phosphate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with boron phosphate (B84403) catalysts. Our goal is to help you overcome common challenges and optimize your catalytic processes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with boron phosphate catalysts.

Issue 1: Low Catalytic Activity

Q: My this compound catalyst is exhibiting lower than expected activity. What are the potential causes and how can I improve it?

A: Low catalytic activity in this compound can stem from several factors related to its synthesis and handling. The key is to ensure optimal surface area and acidity.

Possible Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Inadequate Calcination Temperature Optimize the calcination temperature. Temperatures between 300°C and 1000°C are commonly used. Lower temperatures might not sufficiently activate the catalyst, while excessively high temperatures can lead to sintering and loss of surface area.[1][2]Increased surface area and optimized acidic site distribution, leading to higher activity.
Incorrect B/P Molar Ratio Adjust the B₂O₃:P₂O₅ molar ratio during synthesis. Ratios between 0.9:1 and 1.1:1 are often effective.[1][2]Fine-tuning of the catalyst's acidity, which is crucial for many reactions.
Low Surface Area Consider adding a pore-forming agent, such as ammonium (B1175870) carbonate, during synthesis. The agent will decompose during calcination, creating a more porous structure.Increased surface area and improved accessibility of active sites.
Insufficient Acidity Impregnate the prepared this compound with a controlled amount of a strong, non-volatile acid like phosphoric or sulfuric acid. The target acidity for optimal performance is often in the range of 0.05 to 0.5 milliequivalents of acid per gram of catalyst.[3]Enhanced catalyst acidity, which can significantly boost reaction rates for acid-catalyzed reactions.
Catalyst Poisoning Identify and eliminate potential poisons from your feedstock, such as sulfur or nitrogen compounds. These can block active sites.Restoration of catalytic activity by preventing the deactivation of acidic sites.

Issue 2: Poor Product Selectivity

Q: My reaction is producing a mixture of undesired byproducts. How can I improve the selectivity of my this compound catalyst?

A: Poor selectivity is often linked to the nature and strength of the acidic sites on the catalyst surface.

Possible Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Non-optimal Acidity Fine-tune the catalyst's acidity. For some reactions, excessively strong acid sites can promote side reactions. Adjust the B/P ratio or the amount of impregnated acid.[3]Reduced formation of byproducts and increased yield of the desired product.
Inappropriate Reaction Temperature Optimize the reaction temperature. Higher temperatures can sometimes favor side reactions.Improved selectivity by favoring the kinetics of the desired reaction pathway.
Catalyst Structure For reactions sensitive to catalyst structure, such as the dehydration of alcohols, the reaction mechanism can be influenced by the catalyst's properties. For instance, primary alcohols tend to dehydrate via an E2 mechanism, while secondary and tertiary alcohols favor an E1 mechanism.[4][5] Modifying the catalyst's surface properties can influence these pathways.Enhanced selectivity towards the desired alkene isomer.
Use of a Support Dispersing this compound on a high-surface-area support like silica (B1680970) can improve selectivity by creating more uniform active sites.[6]Better control over the reaction and reduced side reactions.

Issue 3: Rapid Catalyst Deactivation

Q: My this compound catalyst loses its activity quickly. What could be the cause and how can I regenerate it?

A: Rapid deactivation is a common issue in catalysis, often caused by coking or poisoning.

Possible Causes and Solutions:

Potential Cause Recommended Action for Prevention/Regeneration Expected Outcome
Coke Deposition Prevention: Optimize reaction conditions (e.g., lower temperature, introduce a co-feed of steam) to minimize coke formation.[7] Regeneration: Burn off the coke by treating the catalyst in a controlled flow of air at elevated temperatures (e.g., 300-500°C).[8]Restoration of catalyst activity by removing carbonaceous deposits from the active sites.
Poisoning Prevention: Purify the feedstock to remove catalyst poisons. Regeneration: Depending on the poison, washing with appropriate solvents, acids, or bases may regenerate the catalyst.[8]Removal of adsorbed poisons and recovery of catalytic function.
Sintering Prevention: Avoid excessively high reaction or regeneration temperatures that can cause the catalyst particles to agglomerate.Maintenance of high surface area and activity over time.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues with this compound catalysts.

TroubleshootingWorkflow Troubleshooting this compound Catalyst Performance Start Problem Identified LowActivity Low Activity Start->LowActivity PoorSelectivity Poor Selectivity Start->PoorSelectivity RapidDeactivation Rapid Deactivation Start->RapidDeactivation CheckSynthesis Review Synthesis Protocol: - Calcination Temp - B/P Ratio LowActivity->CheckSynthesis CheckAcidity Analyze Catalyst Acidity LowActivity->CheckAcidity CheckSurfaceArea Measure Surface Area (BET) LowActivity->CheckSurfaceArea PoorSelectivity->CheckAcidity CheckReactionCond Review Reaction Conditions: - Temperature - Feedstock Purity PoorSelectivity->CheckReactionCond RapidDeactivation->CheckReactionCond CheckForCoking Analyze for Coke/Poisons RapidDeactivation->CheckForCoking OptimizeCalcination Optimize Calcination CheckSynthesis->OptimizeCalcination AdjustBPRatio Adjust B/P Ratio CheckSynthesis->AdjustBPRatio ModifyAcidity Modify Acidity (e.g., Acid Impregnation) CheckAcidity->ModifyAcidity UsePoreFormer Use Pore-Forming Agent CheckSurfaceArea->UsePoreFormer OptimizeTemp Optimize Reaction Temp. CheckReactionCond->OptimizeTemp PurifyFeedstock Purify Feedstock CheckReactionCond->PurifyFeedstock RegenerateCatalyst Regenerate Catalyst (e.g., Calcination in Air) CheckForCoking->RegenerateCatalyst

Caption: General troubleshooting workflow for this compound catalyst issues.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound catalysts?

A1: The most prevalent method involves the reaction of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄). The synthesis procedure can be broadly categorized into two approaches:

  • Liquid-Phase Reaction followed by Calcination: This is a two-step process where boric acid and phosphoric acid are reacted in a solution (often aqueous) to form a precipitate or a paste. This is then dried and calcined at high temperatures (typically 300-1000°C) to obtain the final catalyst.[1]

  • High-Temperature Solid-Phase Reaction: This one-step method involves directly mixing the solid precursors (boric acid and an ammonium phosphate/phosphoric acid mixture) and calcining them in a rotary kiln. This method is often simpler and more energy-efficient.[1][2]

Other less common methods include using triethyl borate (B1201080) with phosphoric acid or triethyl phosphate with boron trichloride.[9][10]

Comparison of Synthesis Methods

Method Precursors Typical Temperature Range Advantages Disadvantages
Liquid-Phase Reaction Boric acid, Phosphoric acidReaction: 70°C, Calcination: 300-1000°C[1][2]Good control over stoichiometry.Longer process, higher energy consumption.[1]
Solid-Phase Reaction Boric acid, Ammonium phosphate, Phosphoric acid300-1000°C[1][2]Shorter reaction time, simpler process, lower cost.[1]May be less suitable for achieving highly uniform materials.
Alternative Precursors Triethyl borate, Phosphoric acidVariesCan offer different catalyst properties.Precursors may be more expensive or difficult to handle.

Q2: How does the B/P molar ratio affect the catalyst's properties?

A2: The molar ratio of boron to phosphorus is a critical parameter that primarily influences the acidity of the final catalyst. A B₂O₃:P₂O₅ molar ratio in the range of 0.9:1 to 1.1:1 is commonly employed to achieve optimal catalytic performance for many reactions.[1][2] Deviating from a near-equimolar ratio can lead to the formation of excess boric or phosphoric acid residues, which can alter the nature and strength of the acid sites.

Q3: What are the key characterization techniques for this compound catalysts?

A3: A combination of techniques is typically used to characterize the physical and chemical properties of this compound catalysts:

Technique Information Obtained
X-ray Diffraction (XRD) Crystalline structure and phase composition.[9][11]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups (e.g., B-O, P-O bonds) and surface species.[9][12]
Brunauer-Emmett-Teller (BET) Analysis Surface area and pore size distribution.[13]
Temperature-Programmed Desorption (TPD) of Ammonia Acidity (number and strength of acid sites).
Scanning Electron Microscopy (SEM) Morphology and particle size.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition behavior.[9]

Relationship between Synthesis Parameters and Catalyst Properties

The following diagram illustrates how different synthesis parameters can influence the final properties of the this compound catalyst.

SynthesisPropertyRelationship Synthesis Parameters vs. Catalyst Properties CalcinationTemp Calcination Temperature SurfaceArea Surface Area & Porosity CalcinationTemp->SurfaceArea Acidity Acidity (Strength & Density) CalcinationTemp->Acidity Crystallinity Crystallinity CalcinationTemp->Crystallinity ThermalStability Thermal Stability CalcinationTemp->ThermalStability BPRatio B/P Molar Ratio BPRatio->Acidity BPRatio->Crystallinity Precursors Choice of Precursors Precursors->SurfaceArea Precursors->Acidity Additives Use of Additives (e.g., Pore Formers) Additives->SurfaceArea

Caption: Influence of synthesis parameters on catalyst properties.

Experimental Protocols

Standard Synthesis of this compound via Liquid-Phase Reaction

This protocol describes a common method for preparing a this compound catalyst.

Materials:

  • Boric acid (H₃BO₃)

  • Orthophosphoric acid (H₃PO₄, 85 wt% in water)

  • Deionized water

  • Ammonium hydroxide (B78521) solution (for pH adjustment, if necessary)

Equipment:

  • Beaker

  • Magnetic stirrer with hotplate

  • Drying oven

  • Muffle furnace

  • pH meter

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve the desired amount of boric acid in deionized water with stirring. Heating may be required to facilitate dissolution.

    • Slowly add the stoichiometric amount of orthophosphoric acid to the boric acid solution while stirring continuously. A common B₂O₃:P₂O₅ molar ratio is between 0.9:1 and 1.1:1.[1][2]

  • Reaction and Precipitation:

    • Heat the mixture to a specific reaction temperature (e.g., 70°C) and maintain it for a set period (e.g., 6 hours) with constant stirring.[1] A precipitate or a gel will form.

    • (Optional) Adjust the pH of the solution with ammonium hydroxide to control the precipitation process.

  • Drying:

    • Separate the solid product from the liquid by filtration or centrifugation.

    • Wash the solid with deionized water to remove any unreacted precursors.

    • Dry the obtained solid in an oven at a temperature around 150°C for 24 hours to remove water.[1]

  • Calcination:

    • Place the dried powder in a crucible and transfer it to a muffle furnace.

    • Heat the sample to the desired calcination temperature (e.g., 350-1000°C) and hold it for a specific duration (e.g., 1-3 hours).[1][2]

    • Allow the furnace to cool down to room temperature.

  • Post-Treatment:

    • The resulting this compound catalyst can be crushed and sieved to the desired particle size.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling acids and during calcination.

  • Handle hot equipment with care.

References

Technical Support Center: Boron Phosphate Catalyst Deactivation and Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for boron phosphate (B84403) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration during experimental use.

Troubleshooting Guides

This section provides solutions to common problems you might encounter with your boron phosphate catalyst.

Issue 1: Gradual Decrease in Catalytic Activity

  • Symptom: A slow, steady decline in the conversion of reactants over several hours or multiple reaction cycles.

  • Possible Cause 1: Coking/Fouling. The deposition of carbonaceous materials (coke) on the active sites of the catalyst is a common cause of gradual deactivation. This is particularly prevalent in reactions involving hydrocarbons or other organic molecules at elevated temperatures.

  • Troubleshooting Steps:

    • Confirm Coking: Analyze the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) to identify and quantify coke deposition. A significant weight loss and CO₂ evolution during TPO are indicative of coking.

    • Regeneration by Calcination: A proven method to remove coke from this compound catalysts is high-temperature calcination in an oxidizing atmosphere (e.g., air).

    • Optimize Reaction Conditions: To minimize coking in future experiments, consider adjusting reaction parameters such as temperature, pressure, and reactant concentrations.

  • Possible Cause 2: Poisoning. The strong chemisorption of certain compounds present in the feedstock or generated during the reaction can poison the catalyst's active sites. Common poisons for acid catalysts include sulfur and nitrogen compounds.

  • Troubleshooting Steps:

    • Identify Potential Poisons: Analyze your feedstock for common catalyst poisons.

    • Feedstock Purification: If poisons are identified, implement a purification step for your reactants before they come into contact with the catalyst.

    • Catalyst Regeneration: Depending on the nature of the poison, regeneration may be possible through calcination or solvent washing.

Issue 2: Sudden or Rapid Loss of Catalytic Activity

  • Symptom: A sharp, significant drop in catalyst performance in a short period.

  • Possible Cause 1: Catalyst Sintering/Thermal Degradation. Exposure to excessively high temperatures can cause the fine particles of the catalyst to agglomerate, leading to a loss of surface area and, consequently, a rapid decline in activity.

  • Troubleshooting Steps:

    • Verify Reaction Temperature: Ensure that the reaction temperature has not exceeded the recommended operating range for the this compound catalyst.

    • Characterize Spent Catalyst: Use techniques like BET surface area analysis to check for a significant reduction in surface area compared to the fresh catalyst.

    • Adjust Operating Temperature: If sintering is confirmed, operate future reactions at a lower temperature.

  • Possible Cause 2: Loss of Active Component. In some reaction environments, there might be a loss of surface phosphorus from the this compound structure, leading to a rapid deactivation.[1]

  • Troubleshooting Steps:

    • Analyze Catalyst Composition: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to determine if there is a change in the surface B/P ratio of the spent catalyst compared to the fresh one.

    • High-Temperature Regeneration: Calcination at a sufficiently high temperature (e.g., 800°C in air) has been shown to restore the catalyst structure and performance after deactivation caused by both coking and phosphorus loss.[1]

Frequently Asked Questions (FAQs)

Deactivation

  • Q1: What are the primary mechanisms of this compound catalyst deactivation? A1: The main causes of deactivation for this compound catalysts are coking (the deposition of carbonaceous materials), poisoning by impurities in the feedstock (such as sulfur or nitrogen compounds), and thermal degradation or sintering at high temperatures. A combination of coking and the loss of surface phosphorus has also been identified as a deactivation mechanism in specific reactions.[1]

  • Q2: How can I determine the cause of my catalyst's deactivation? A2: A combination of analytical techniques can help identify the cause of deactivation. Temperature-Programmed Oxidation (TPO) is excellent for detecting and quantifying coke. BET surface area analysis can reveal sintering. X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) can identify poisons and changes in the surface elemental composition.

Regeneration

  • Q3: Can a deactivated this compound catalyst be regenerated? A3: Yes, in many cases, a deactivated this compound catalyst can be regenerated. The most common and effective method is calcination in an oxidizing atmosphere (e.g., air) to burn off coke deposits.

  • Q4: What is the recommended temperature for regenerating a this compound catalyst by calcination? A4: The regeneration temperature is crucial. For deactivation caused by a combination of coking and surface phosphorus loss, a high temperature of 800°C in air has been shown to be effective in completely restoring the catalyst's structure and performance. Lower temperatures, such as 500°C, may not be sufficient for full reactivation.[1]

  • Q5: How many times can a this compound catalyst be regenerated? A5: The number of possible regeneration cycles depends on the severity of the deactivation and the regeneration conditions. If regeneration is performed correctly and the deactivation is primarily due to coking, the catalyst can potentially be regenerated multiple times. However, severe sintering is generally irreversible.

  • Q6: Are there other regeneration methods besides calcination? A6: While calcination is the most reported method for this compound, other general catalyst regeneration techniques include solvent washing to remove soluble deposits. The effectiveness of solvent washing would depend on the nature of the deactivating species.

Quantitative Data

Table 1: Effect of Regeneration Temperature on this compound Catalyst Activity

Catalyst StateReactivation Temperature (°C)OutcomeReference
Deactivated (Coking & P-loss)500Unsuccessful reactivation, increased deactivation rate in subsequent cycles.[1]
Deactivated (Coking & P-loss)800Total restoration of catalyst structure and performance.[1]

Note: This data is based on the dehydration of 2-methylbutanal to isoprene (B109036).

Experimental Protocols

Protocol 1: Regeneration of Coked this compound Catalyst by Calcination

This protocol describes a general procedure for regenerating a this compound catalyst that has been deactivated by coke deposition.

  • Catalyst Recovery: After the reaction, carefully recover the spent catalyst from the reactor.

  • Purging: Place the catalyst in a suitable tube furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed reactants or products.

  • Temperature Ramping: While maintaining the inert gas flow, begin to heat the furnace to the target regeneration temperature of 800°C. A controlled ramp rate of 5-10°C/min is recommended to avoid thermal shock to the catalyst.

  • Oxidative Treatment: Once the temperature has stabilized at 800°C, switch the gas flow from inert gas to a flow of clean, dry air at a similar flow rate (50-100 mL/min).

  • Calcination: Hold the catalyst at 800°C in the air flow for a period of 3-5 hours to ensure complete combustion of the coke.

  • Cooling: After the calcination period, switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature.

  • Storage: Once cooled, the regenerated catalyst should be stored in a desiccator to prevent moisture adsorption before its next use.

Protocol 2: Characterization of Deactivated Catalyst by Temperature-Programmed Oxidation (TPO)

This protocol outlines the procedure for analyzing a coked catalyst to determine the amount and nature of the carbonaceous deposits.

  • Sample Preparation: Place a known amount (typically 10-50 mg) of the spent catalyst in the sample holder of the TPO apparatus.

  • Pre-treatment: Heat the sample under an inert gas (e.g., helium or argon) to a temperature of 100-150°C to remove any adsorbed water and volatile compounds. Hold at this temperature until the baseline of the detector is stable.

  • TPO Analysis: Switch the gas to a dilute oxygen mixture (e.g., 5-10% O₂ in an inert gas) at a constant flow rate.

  • Temperature Program: Begin heating the sample at a linear rate (e.g., 10°C/min) to a final temperature of around 800-900°C.

  • Data Acquisition: Continuously monitor the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer to measure the concentration of CO₂ and/or CO produced.

  • Data Analysis: The resulting TPO profile (detector signal vs. temperature) can be used to determine the temperature at which the coke combusts, providing information about the nature of the coke. The total amount of CO₂ and CO evolved can be used to quantify the amount of carbon deposited on the catalyst.

Visualizations

Deactivation_Regeneration_Cycle Fresh Fresh this compound Catalyst Active Active Catalyst in Reaction Fresh->Active Reaction Start Active->Active Catalytic Cycle Deactivated Deactivated Catalyst (Coked/Poisoned) Active->Deactivated Deactivation (Coking, Poisoning) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration (Calcination @ 800°C) Regenerated->Active Reuse in Reaction

Caption: Deactivation and regeneration cycle of a this compound catalyst.

Troubleshooting_Deactivation Start Catalyst Performance Issue Symptom Symptom? Start->Symptom Gradual Gradual Activity Loss Symptom->Gradual Gradual Rapid Rapid Activity Loss Symptom->Rapid Rapid Cause1 Possible Cause: Coking or Poisoning Gradual->Cause1 Cause2 Possible Cause: Sintering or P-loss Rapid->Cause2 Action1 Action: - Analyze for coke (TPO) - Analyze feedstock for poisons - Regenerate (Calcination) Cause1->Action1 Action2 Action: - Check reaction temperature - Analyze surface area (BET) - Analyze surface composition (XPS) - Regenerate (High-Temp Calcination) Cause2->Action2

Caption: Troubleshooting flowchart for this compound catalyst deactivation.

References

Technical Support Center: Enhancing the Thermal Stability of Boron Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with boron phosphate (B84403) (BPO₄). The following sections address common issues encountered during experimentation aimed at enhancing the thermal stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic thermal stability of pure boron phosphate? A1: this compound is known for its high thermal stability. It is a white, infusible solid that vaporizes at temperatures between 1450°C and 1462°C without decomposing.[1][2] The structure of the material, whether amorphous or crystalline, significantly influences its behavior at elevated temperatures.

Q2: How does the synthesis method impact the thermal stability of this compound? A2: The synthesis temperature is a critical factor. This compound is typically synthesized by reacting boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[2] Syntheses conducted at lower temperatures (80°C to below 600°C) tend to produce an amorphous, partially water-soluble, and less stable powder.[2][3][4] Conversely, heating at higher temperatures, in the range of 1000°C to 1200°C, results in a more stable, microcrystalline, and water-insoluble product.[2][3]

Q3: What are the primary strategies to enhance the thermal stability of this compound or systems containing it? A3: Key strategies include:

  • Controlling Crystallinity: Increasing the synthesis or calcination temperature and duration promotes the formation of a more crystalline and inherently stable BPO₄ structure.[3][4]

  • Composite Formulation: Incorporating this compound into composites can enhance the overall thermal stability of the material system. For instance, it is used with zinc borate (B1201080) in electrical insulation to resist temperatures up to 1100°C.[1] In epoxy composites, the combination of boron and phosphorus compounds improves the thermal stability of the char residue at high temperatures.[5][6]

  • Formation of Borophosphate Glasses: In phosphate-based glasses, the addition of boron oxide (B₂O₃) can improve thermal stability by increasing the glass transition temperature (Tg) and suppressing the tendency to crystallize.[7][8]

Q4: How can I characterize the thermal stability of my this compound samples? A4: The most common techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][3] TGA measures changes in mass as a function of temperature, revealing decomposition temperatures and residual mass. DSC detects heat flow changes, identifying phase transitions, crystallization events, and melting points. X-ray Diffraction (XRD) is also essential to correlate thermal behavior with the crystalline structure of the material.[3]

Troubleshooting Guide

Q1: My synthesized this compound is hygroscopic and soluble in water. How can I produce a more stable, insoluble version? A1: This issue typically arises when the synthesis is performed at too low a temperature, resulting in an amorphous product.[3][4] To resolve this, you need to increase the crystallinity. Heat the material at a higher temperature, for instance, above 600°C.[4] Calcining the amorphous powder at approximately 1000°C for about two hours is an effective method to convert it into a stable, microcrystalline product.[2]

Q2: My TGA curve shows a significant weight loss at low temperatures (e.g., < 300°C). What is the cause? A2: An initial mass loss at temperatures below 300°C is typically due to the release of absorbed surface water or chemically bound water within an amorphous or incompletely reacted sample.[3] This is common for BPO₄ synthesized at lower temperatures. To mitigate this, ensure your synthesis is carried out at a sufficiently high temperature (e.g., 800°C - 1200°C) and for an adequate duration to ensure complete dehydration and crystallization.[3]

Q3: The XRD pattern of my product shows a broad, amorphous halo instead of sharp, defined peaks. How can I improve the crystallinity? A3: A broad halo in the XRD pattern confirms the amorphous nature of your material. To enhance crystallinity, you must increase the thermal energy provided during synthesis or perform a post-synthesis annealing/calcination step. Gradually increasing the calcination temperature to between 800°C and 1200°C and extending the heating time will promote the transition to a more ordered, crystalline structure.[2][3]

Q4: The thermal performance of my polymer composite containing BPO₄ is lower than expected. How can it be improved? A4: The efficacy of this compound as a thermal stabilizer or flame retardant in a composite can be enhanced through synergistic combinations. Using BPO₄ in conjunction with other additives like zinc borate or zirconium silicate (B1173343) can significantly improve fire protection performance.[1] In epoxy resins, combining this compound with other phosphorus-containing flame retardants has been shown to improve the stability of the protective char layer at high temperatures.[5][6]

Data Presentation

Table 1: Effect of Synthesis Temperature on this compound Properties

Synthesis Temperature (°C)Resulting BPO₄ PropertiesWater SolubilityHygroscopicityReference(s)
25 - 130Amorphous gel/powderFairly solubleSlightly hygroscopic[3]
400Partially crystallineInsolubleNon-hygroscopic[3]
> 600CrystallineInsolubleNon-hygroscopic[4]
800 - 1200Microcrystalline solidInsolubleNon-hygroscopic[2][3]

Table 2: Influence of Boron Oxide (B₂O₃) Addition on Thermal Properties of Phosphate-Based Glasses

Data extracted from a study on (P₂O₅)₄₅-(CaO)₁₆-(Na₂O)₁₅₋ₓ-(MgO)₂₄-(B₂O₃)ₓ glass systems.

B₂O₃ Content (mol%)Glass Transition Temp (T g), °CProcessing Window (T c,ons - T g), °CReference(s)
044074[7][9][10]
145586[7][9][10]
5478100[7][9][10]
10500Not specified[7][9][10]

Experimental Protocols

Protocol 1: Synthesis of Thermally Stable Crystalline this compound

Objective: To synthesize a thermally stable, microcrystalline BPO₄ powder.

Materials:

  • Boric Acid (H₃BO₃), analytical grade

  • Orthophosphoric Acid (H₃PO₄), 85%, analytical grade

  • Ceramic or platinum crucible

  • High-temperature furnace

  • Mortar and pestle

Methodology:

  • Preparation: In a ceramic mortar, combine equimolar amounts of boric acid and orthophosphoric acid.[3]

  • Homogenization: Grind the mixture with the pestle for approximately one hour until a clearly homogenous gel is formed.[3]

  • Heating Program:

    • Transfer the gel to a platinum crucible.

    • Place the crucible in a programmable furnace.

    • Step 1 (Drying): Heat the sample to 130°C and hold for 1-2 hours to slowly remove excess water.

    • Step 2 (Dehydration/Pre-crystallization): Increase the temperature to 400°C and hold for 2 hours.

    • Step 3 (Crystallization): Ramp the temperature to 1000°C - 1200°C and hold for at least 2 hours to ensure the formation of a stable, microcrystalline product.[2][3]

  • Cooling and Collection: Allow the furnace to cool down to room temperature naturally. The resulting white, solid product is crystalline this compound.

Protocol 2: Characterization of Thermal Stability via Thermogravimetric Analysis (TGA)

Objective: To assess the thermal decomposition profile of a synthesized BPO₄ sample.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or air for purge gas

  • Sample pans (e.g., alumina, platinum)

Methodology:

  • Sample Preparation: Place 5-10 mg of the finely ground BPO₄ powder into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas (typically nitrogen for inert atmosphere analysis) to a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 1300°C at a constant heating rate (e.g., 10°C/min). Note: this compound is stable to >1400°C, but this range is sufficient to observe stability and check for low-temperature impurities.[1]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Analyze the TGA curve for any significant mass loss steps. For a highly stable, crystalline BPO₄, there should be minimal to no mass loss after an initial small loss of adsorbed moisture below 200°C.[3]

    • Determine the onset temperature of any decomposition and the final residual mass at the highest temperature.

Mandatory Visualizations

Workflow for Synthesis of Crystalline this compound start Start: Precursors reagents Equimolar H₃BO₃ and H₃PO₄ start->reagents homogenize Homogenize in Mortar (1 hr) to form Gel reagents->homogenize heat_step1 Step 1: Drying (130°C, 1-2 hrs) homogenize->heat_step1 heat_step2 Step 2: Dehydration (400°C, 2 hrs) heat_step1->heat_step2 Temp. Ramp heat_step3 Step 3: Crystallization (1000-1200°C, >2 hrs) heat_step2->heat_step3 Temp. Ramp cool Cool to Room Temperature heat_step3->cool product Final Product: Crystalline BPO₄ cool->product

Caption: Synthesis workflow for crystalline this compound.

Troubleshooting Logic for Low BPO₄ Thermal Stability start Issue: Low Thermal Stability obs_tga Observation: TGA shows mass loss < 300°C? start->obs_tga obs_xrd Observation: XRD shows amorphous halo? start->obs_xrd obs_tga->obs_xrd No cause_water Cause: Residual/Bound Water obs_tga->cause_water Yes cause_amorphous Cause: Amorphous Structure obs_xrd->cause_amorphous Yes solution_heat Solution: Increase synthesis/calcination temperature and time (e.g., >800°C for >2 hrs) cause_water->solution_heat cause_amorphous->solution_heat

Caption: Troubleshooting logic for low thermal stability.

References

Challenges in the scale-up of boron phosphate production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boron Phosphate (B84403) Production

Welcome to the technical support center for the synthesis and scale-up of boron phosphate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for this compound synthesis?

A1: The most prevalent and cost-effective method for synthesizing this compound (BPO₄) is the reaction between boric acid (H₃BO₃) and phosphoric acid (H₃PO₄)[1][2][3][4][5][6][7]. Alternative precursors include triethyl borate (B1201080) with phosphoric acid, or triethyl phosphate with boron trichloride[5]. For solid-state reactions at high temperatures, combinations like diammonium phosphate and borax (B76245) have also been utilized[3].

Q2: How does synthesis temperature affect the properties of the final this compound product?

A2: Synthesis temperature is a critical parameter that significantly influences the physical and chemical properties of this compound. Lower temperatures (≤ 300°C) typically yield an amorphous, hygroscopic (moisture-absorbing), and often clumpy powder that is fairly soluble in water[1][4][7][8]. As the temperature increases to a range of 500°C to 1200°C, the material becomes progressively more crystalline, resulting in a non-hygroscopic, free-flowing powder with decreased solubility[1][2][4][7][8].

Q3: My this compound product is clumpy and difficult to handle. What is the cause and how can I fix it?

A3: Clumping and poor flowability are characteristic of amorphous this compound synthesized at lower temperatures (below 300°C), which is hygroscopic and readily absorbs moisture from the atmosphere[1][4][7][8]. To obtain a non-hygroscopic, free-flowing powder, a higher synthesis temperature (calcination) in the range of 500°C to 1000°C is recommended[1][4][7]. During storage and handling of the hygroscopic form, it is crucial to maintain a low-humidity environment, use desiccants, and ensure packaging is hermetically sealed[9][10][11].

Q4: What are the key challenges when scaling up this compound production from lab to pilot or industrial scale?

A4: Scaling up production introduces several challenges that are not always apparent at the lab scale. These include:

  • Heat and Mass Transfer: Ensuring uniform heating throughout a large batch of reactants is difficult. Poor heat transfer can lead to a non-uniform product with variable crystallinity and solubility[12]. Efficient removal of the water vapor generated during the reaction is also critical.

  • Agglomeration and Material Handling: The tendency of the powder to agglomerate, especially the low-temperature hygroscopic form, can cause blockages in conveying and feeding systems[13][14]. Dust control is another significant safety and operational challenge[14][15].

  • Process Control and Consistency: Maintaining consistent temperature profiles, reaction times, and mixing efficiency across large batches is essential for product uniformity. This requires robust process control and potentially the use of Process Analytical Technology (PAT) for real-time monitoring[8][14][16][17][18].

  • Equipment Selection: The choice of large-scale equipment, such as rotary kilns for calcination and granulators for particle size control, is critical and presents its own set of operational challenges, including motor strain, blade wear, and screen clogging[15][19][20][21].

Troubleshooting Guides

Issue 1: Inconsistent Product Quality and Purity
Symptom Potential Cause Troubleshooting Action
Variable crystallinity and solubility between batches. Non-uniform heating in the reactor or kiln during calcination. Inconsistent residence time at the target temperature.1. Optimize Heating Profile: For rotary kilns, adjust the rotation speed and tilt angle to improve mixing and heat distribution. 2. Implement Process Monitoring: Use multiple thermocouples to map the temperature profile within the reactor. Consider PAT tools like in-line Raman or NIR spectroscopy to monitor the reaction progress in real-time[16][18]. 3. Ensure Consistent Feed Rate: Maintain a steady and controlled feed rate of the precursor mixture into the heating zone.
Presence of unreacted precursors (boric or phosphoric acid). Incomplete reaction due to insufficient temperature, time, or inefficient mixing.1. Verify Temperature and Time: Confirm that the calcination temperature and duration are sufficient for complete reaction. For a non-soluble, crystalline product, temperatures of 800°C or higher for at least 1-2 hours are often required[1][2][4]. 2. Improve Mixing: Ensure intimate mixing of the boric acid and phosphoric acid precursors before heating. In a large-scale process, this might involve a dedicated blending step.
Discoloration of the final product. Contamination from raw materials or the reactor/kiln. Side reactions occurring at excessively high temperatures.1. Analyze Raw Materials: Test incoming boric acid and phosphoric acid for inorganic impurities (e.g., iron, heavy metals)[22][23][24][25]. 2. Inspect Equipment: Check for corrosion or wear in the reactor, kiln, and handling equipment. 3. Optimize Temperature: Avoid excessive temperatures that could lead to the decomposition of trace impurities or side reactions.
Issue 2: Material Handling and Flowability Problems
Symptom Potential Cause Troubleshooting Action
Product is hygroscopic, leading to caking and clumping. Synthesis temperature is too low (typically < 300°C), resulting in an amorphous product. High humidity in the production and storage environment.1. Increase Calcination Temperature: To produce a non-hygroscopic, crystalline product, increase the synthesis temperature to the 500°C - 1000°C range[1][4][7][8]. 2. Control Environmental Humidity: If the amorphous form is desired, produce and package the material in a low-humidity environment (<40% RH). Use dehumidifiers and nitrogen blanketing where possible[9][10][11]. 3. Use Appropriate Packaging: Store the product in hermetically sealed containers with desiccants[9][11].
Excessive dust during powder handling and processing. The product has a very fine particle size. Attrition of particles during pneumatic conveying or mixing.1. Granulation/Agglomeration: Use a granulation or agglomeration process to increase the particle size, which improves flowability and significantly reduces dust[1][26]. 2. Optimize Handling Systems: Use gentle handling techniques to minimize particle breakdown. 3. Install Dust Collection Systems: Implement an effective dust collection system at transfer points and processing stations to ensure operator safety and prevent product loss[15].
Poor powder flow leading to blockages in hoppers and feeders. Agglomeration due to moisture absorption. Irregular particle shape and wide particle size distribution.1. Control Moisture: As above, ensure the product is non-hygroscopic or handled in a controlled environment[9][13]. 2. Particle Size and Shape Engineering: A granulation or pelletizing process can create more uniform and spherical particles, which have better flow properties[26]. 3. Mechanical Aids: Install flow aids such as vibrators or agitators on hoppers.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound synthesis.

ParameterValue/RangeProduct CharacteristicsSource(s)
Synthesis Temperature 25°C - 300°CAmorphous, hygroscopic, clumpy, water-soluble.[1][4][7][8]
500°C - 1200°CCrystalline, non-hygroscopic, free-flowing, insoluble in water.[1][2][4][7][8]
Heating Time at 1000°C 2 hoursConversion to a microcrystalline product.
Microwave Synthesis Time 3 - 5 minutesTransformation into a crystalline compound.[27]
Hydrothermal Synthesis 160°C for 2 daysFormation of a single-phase product.[27]
B:P Molar Ratio 1:1Consistently maintained regardless of synthesis temperature for BPO₄ formation.

Experimental Protocols

Protocol 1: Synthesis of Amorphous (Hygroscopic) this compound
  • Precursor Preparation: Weigh equimolar amounts of boric acid (H₃BO₃) and 85% phosphoric acid (H₃PO₄).

  • Mixing: In a fume hood, add the boric acid to the phosphoric acid in a suitable vessel (e.g., a large beaker or evaporating dish). Mix thoroughly with a glass rod or mechanical stirrer until a homogeneous paste or slurry is formed.

  • Heating: Gently heat the mixture on a hot plate or in an oven at a temperature between 80°C and 150°C. The reaction will produce a significant amount of water vapor. Continue heating until most of the water has evaporated and a white, solid mass is obtained.

  • Drying: Transfer the solid to a vacuum oven and dry at 150°C for 24 hours to remove residual water.

  • Milling and Storage: The resulting solid can be ground into a fine powder. Crucially, this amorphous product is hygroscopic. It must be handled and stored in a desiccator or a controlled low-humidity environment to prevent clumping.

Protocol 2: Synthesis of Crystalline (Non-Hygroscopic) this compound via High-Temperature Calcination
  • Precursor Preparation: Weigh and thoroughly mix equimolar amounts of boric acid and phosphoric acid as described in Protocol 1. Alternatively, start with the amorphous this compound powder produced in Protocol 1.

  • Calcination: Place the mixed precursors or the amorphous powder in a high-temperature crucible (e.g., alumina (B75360) or platinum).

  • Heating Program: Transfer the crucible to a muffle furnace. Heat the sample according to the following profile:

    • Ramp up to 300°C at a rate of 5°C/minute and hold for 1 hour to slowly drive off water.

    • Ramp up to the final calcination temperature (e.g., 800°C) at a rate of 10°C/minute.

    • Hold at the final temperature for 2-4 hours to ensure complete crystallization.

  • Cooling: Allow the furnace to cool down naturally to room temperature.

  • Milling and Storage: The resulting product will be a hard, white solid. Mill the solid to the desired particle size. This crystalline powder is non-hygroscopic and can be stored under normal atmospheric conditions.

Visualizations

Boron_Phosphate_Production_Workflow This compound Production Workflow cluster_precursors 1. Precursor Selection cluster_synthesis 2. Synthesis cluster_product 3. Product Properties cluster_scaleup 4. Scale-Up Processing Boric_Acid Boric Acid (H₃BO₃) Mixing Thorough Mixing (Equimolar Ratio) Boric_Acid->Mixing Phosphoric_Acid Phosphoric Acid (H₃PO₄) Phosphoric_Acid->Mixing Low_Temp Low-Temp Heating (80-300°C) Mixing->Low_Temp Low Temp Route High_Temp High-Temp Calcination (500-1200°C) Mixing->High_Temp High Temp Route Amorphous Amorphous BPO₄ - Hygroscopic - Water-Soluble - Clumpy Low_Temp->Amorphous Crystalline Crystalline BPO₄ - Non-Hygroscopic - Insoluble - Free-Flowing High_Temp->Crystalline Granulation Granulation / Agglomeration Amorphous->Granulation Optional, requires humidity control Crystalline->Granulation Common for industrial use Final_Product Final Granular Product - Reduced Dust - Improved Flowability Granulation->Final_Product

Caption: Workflow for this compound production, showing two main synthesis routes.

Troubleshooting_Logic Troubleshooting Logic for Product Quality Start Problem: Product is Clumpy and Hygroscopic Check_Temp Check Synthesis Temperature Start->Check_Temp Low_Temp Temperature < 300°C? Check_Temp->Low_Temp Increase_Temp Action: Increase Calcination Temp to > 500°C Low_Temp->Increase_Temp Yes Control_Humidity Action: If amorphous form is needed, control environment humidity Low_Temp->Control_Humidity Yes, and intended Check_Storage Check Storage Conditions Low_Temp->Check_Storage No End Resolved: Free-flowing or properly stored product Increase_Temp->End Store_Properly Action: Store in sealed containers with desiccant Control_Humidity->Store_Properly Improper_Storage Stored in open air? Check_Storage->Improper_Storage Improper_Storage->Store_Properly Yes Improper_Storage->End No Store_Properly->End

Caption: Troubleshooting decision tree for hygroscopic and clumpy this compound.

References

Technical Support Center: Overcoming Agglomeration of Boron Phosphate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of boron phosphate (B84403) (BPO₄) nanoparticles during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boron phosphate nanoparticle agglomeration?

A1: this compound nanoparticles, like many other nanomaterials, have a strong tendency to agglomerate due to their high surface energy-to-volume ratio. The primary driving forces for agglomeration are:

  • Van der Waals Forces: These are weak, short-range attractive forces between nanoparticles that become significant at the nanoscale.[1]

  • Surface Energy: Nanoparticles have a large proportion of atoms on their surface, leading to high surface energy. They tend to agglomerate to minimize this energy.[1]

  • Chemical Bonding: Under certain conditions, such as high temperatures during synthesis or drying, strong chemical bonds can form between particles, leading to hard, irreversible aggregates.

  • Solution Chemistry: Factors like pH, ionic strength, and the absence of stabilizing agents in the dispersion medium can significantly influence nanoparticle stability and lead to agglomeration.[2]

Q2: What is the difference between soft and hard agglomerates?

A2: Agglomerates can be broadly categorized as:

  • Soft Agglomerates: These are formed due to weak intermolecular forces like van der Waals forces. They are generally reversible and can be broken down into primary nanoparticles using techniques like ultrasonication or high-shear mixing.

  • Hard Agglomerates: These are formed by stronger bonds, such as covalent bonds, often due to processes like sintering at high temperatures during synthesis or drying. Hard agglomerates are typically irreversible and very difficult to redisperse.

Q3: How can I prevent agglomeration during the synthesis of this compound nanoparticles?

A3: Preventing agglomeration starts during the synthesis process itself. Key strategies include:

  • Use of Stabilizing Agents: Incorporating stabilizers during synthesis can prevent nanoparticles from coming into close contact. These can be:

    • Polymeric Stabilizers: Polymers like polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), or hydroxyethylcellulose (HEC) can adsorb onto the nanoparticle surface, providing a protective layer (steric hindrance).[3][4]

    • Surfactants: Anionic (e.g., sodium dodecyl sulfate (B86663) - SDS) or cationic (e.g., cetyltrimethylammonium bromide - CTAB) surfactants can also be used to stabilize nanoparticles.

  • Control of Reaction Temperature: The synthesis temperature can influence the crystallinity and size of the nanoparticles. Higher temperatures can sometimes lead to the formation of hard agglomerates.[5]

  • Precursor Concentration: The concentration of boric acid and phosphoric acid can affect the nucleation and growth kinetics of the nanoparticles, thereby influencing their final size and tendency to agglomerate.[6]

Q4: What are the best practices for storing this compound nanoparticle powders to minimize agglomeration?

A4: Proper storage is crucial to maintain the quality of your nanoparticles. It is recommended to store this compound nanoparticle powders in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, which can facilitate agglomeration.[7] Storing them in a desiccator is also a good practice.

Troubleshooting Guides

Issue 1: My this compound nanoparticles are agglomerated in solution immediately after dispersion.
Possible Cause Troubleshooting Step
Ineffective Dispersion Method 1. Optimize Sonication Parameters: Increase sonication time or power. Ensure the probe is properly immersed in the solution. For bath sonicators, ensure the water level is optimal for energy transmission. 2. Use High-Shear Mixing: For larger volumes or more viscous solutions, a high-shear mixer may be more effective.
Inappropriate Solvent 1. Check Solvent Polarity: Ensure the polarity of your solvent is compatible with the surface of your nanoparticles. 2. Solvent Exchange: If necessary, carefully exchange the solvent with one that provides better dispersibility.
Incorrect pH of the Medium 1. Measure and Adjust pH: The surface charge of nanoparticles is often pH-dependent. Adjust the pH of the solution away from the isoelectric point of the this compound nanoparticles to increase electrostatic repulsion.[2][8]
High Ionic Strength 1. Use Low Ionic Strength Buffers: High salt concentrations can screen the surface charge of nanoparticles, reducing electrostatic repulsion and leading to agglomeration. Use buffers with the lowest possible ionic strength suitable for your experiment.
Absence of a Stabilizer 1. Add a Dispersant/Stabilizer: Introduce a suitable stabilizer to the dispersion medium before adding the nanoparticles. This could be a polymer like PEG or a surfactant.
Issue 2: My nanoparticles appear well-dispersed initially but agglomerate over time.
Possible Cause Troubleshooting Step
Insufficient Stabilizer Concentration 1. Increase Stabilizer Concentration: The initial concentration of the stabilizer may not be sufficient to provide long-term stability. Incrementally increase the concentration and monitor the dispersion stability over time.
Degradation of Stabilizer 1. Check Stabilizer Compatibility: Ensure the stabilizer is stable under your experimental conditions (e.g., temperature, pH, presence of enzymes).
Changes in Solution Chemistry 1. Monitor pH and Ionic Strength: If your experiment involves changes in the buffer or medium, this can affect nanoparticle stability. Monitor the pH and ionic strength throughout the experiment.
Gravitational Settling of Larger Particles 1. Improve Initial Dispersion: Even in a seemingly stable dispersion, a small population of larger agglomerates can settle over time, initiating further agglomeration. Refine the initial dispersion protocol to minimize the presence of larger particles.

Data Presentation

Table 1: Representative Particle Size Data for Boron-based Nanoparticles Under Different Conditions.

Note: This table provides illustrative data from studies on various boron-containing nanoparticles. Optimal conditions for this compound may vary and require experimental determination.

Nanoparticle TypeSynthesis/Dispersion ConditionAverage Particle Size (DLS, nm)Polydispersity Index (PDI)Reference
Hydroxylated BoronAqueous solution~21Not specified[9]
Boron OxideAs-prepared~101.9Not specified
Elemental BoronStabilized with 0.3% Hydroxyethylcellulose (HEC)Stable for > 3 monthsNot specified[3]
Boron-loaded LiposomesFolic acid functionalized100-120Not specified[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles

This protocol is adapted from the synthesis of this compound from boric acid and phosphoric acid.[5]

Materials:

  • Boric acid (H₃BO₃)

  • Phosphoric acid (H₃PO₄, 85%)

  • Deionized water

  • Ethanol (B145695)

  • Optional: Polymeric stabilizer (e.g., PVP or PEG)

Procedure:

  • Prepare an equimolar aqueous solution of boric acid and phosphoric acid. The concentration can be varied to control particle size, but a starting point is 0.5 M for each.

  • If using a stabilizer, dissolve it in the deionized water before adding the acids. The concentration of the stabilizer will need to be optimized (e.g., 0.1 - 1.0 wt%).

  • Stir the solution vigorously at room temperature for 30 minutes.

  • Transfer the solution to a temperature-controlled reactor or a furnace.

  • Heat the solution to the desired temperature. The crystallinity of this compound increases with temperature. For nanoscale particles, a lower temperature (e.g., 80-120°C) followed by a controlled drying step is recommended to avoid extensive crystal growth and hard agglomeration.[5] Heating at higher temperatures (e.g., 500°C) will produce more crystalline material.[5]

  • Maintain the temperature for a set duration (e.g., 1-24 hours). Shorter durations generally lead to smaller particles.

  • After cooling, the resulting white precipitate should be washed several times with deionized water and then with ethanol to remove unreacted precursors. Centrifugation can be used to separate the nanoparticles between washes.

  • Dry the nanoparticles under vacuum at a low temperature (e.g., 60°C) to prevent the formation of hard agglomerates.

Protocol 2: Dispersion of this compound Nanoparticles using Ultrasonication

Materials:

  • This compound nanoparticle powder

  • Dispersion medium (e.g., deionized water, ethanol, or a buffer)

  • Optional: Stabilizer (e.g., PEG, PVP, or a surfactant)

Procedure:

  • Weigh a precise amount of this compound nanoparticle powder.

  • If using a stabilizer, dissolve it in the chosen dispersion medium.

  • Add a small amount of the dispersion medium to the nanoparticle powder to create a paste. This "wetting" step helps to break down initial powder clumps.

  • Gradually add the remaining dispersion medium while stirring to achieve the desired final concentration.

  • Place the vial containing the suspension in an ice bath to dissipate heat generated during sonication.

  • Use a probe sonicator for efficient dispersion. Insert the probe tip approximately 1-2 cm below the surface of the liquid, avoiding contact with the vial walls or bottom.

  • Sonicate in pulsed mode (e.g., 5 seconds ON, 10 seconds OFF) to prevent excessive heating. The total sonication time and power will need to be optimized for your specific nanoparticles and concentration. A starting point is 10-20 minutes at 40-50% amplitude.

  • After sonication, visually inspect the dispersion for any visible aggregates.

  • Characterize the particle size and distribution using Dynamic Light Scattering (DLS) to confirm the effectiveness of the dispersion.

Visualizations

Agglomeration_Causes cluster_causes Primary Causes of Agglomeration High_Surface_Energy High Surface Energy Agglomeration Nanoparticle Agglomeration High_Surface_Energy->Agglomeration Van_der_Waals Van der Waals Forces Van_der_Waals->Agglomeration Chemical_Bonding Chemical Bonding Chemical_Bonding->Agglomeration

Caption: Primary driving forces leading to the agglomeration of nanoparticles.

Troubleshooting_Workflow start Agglomeration Observed dispersion_check Is the initial dispersion protocol optimized? start->dispersion_check optimize_sonication Adjust sonication time/power Use high-shear mixing dispersion_check->optimize_sonication No solution_check Is the solution chemistry appropriate? dispersion_check->solution_check Yes reassess Re-characterize dispersion (e.g., DLS) optimize_sonication->reassess adjust_ph Adjust pH away from isoelectric point solution_check->adjust_ph No (pH) lower_ionic Use low ionic strength buffer solution_check->lower_ionic No (Ionic Strength) stabilizer_check Is a stabilizer being used effectively? solution_check->stabilizer_check Yes adjust_ph->reassess lower_ionic->reassess add_stabilizer Add/increase concentration of polymeric stabilizer or surfactant stabilizer_check->add_stabilizer No stabilizer_check->reassess Yes add_stabilizer->reassess success Stable Dispersion reassess->success

Caption: A workflow for troubleshooting nanoparticle agglomeration.

Folic_Acid_Uptake cluster_cell Cancer Cell Folate_Receptor Folate Receptor Endosome Endosome Folate_Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release FA_BPO4_NP Folic Acid-Functionalized This compound Nanoparticle FA_BPO4_NP->Folate_Receptor Binding

Caption: Cellular uptake of folic acid-functionalized this compound nanoparticles.[12]

References

Technical Support Center: Improving the Dispersion of Boron Phosphate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when dispersing boron phosphate (B84403) (BPO₄) in polymer matrices. Below you will find troubleshooting advice and frequently asked questions in a user-friendly format to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I am observing agglomerates of boron phosphate particles in my polymer composite, leading to poor mechanical properties. What are the likely causes and how can I fix this?

A1: Agglomeration of this compound (BPO₄) is a common issue, primarily due to the high surface energy of the particles and their potential chemical incompatibility with the polymer matrix. Here are the main causes and solutions:

  • Chemical Incompatibility: BPO₄ is a polar inorganic material. If you are using a non-polar polymer matrix like polypropylene (B1209903), there will be poor adhesion between the filler and the matrix, leading to agglomeration.

    • Solution: Employ a compatibilizer or coupling agent to bridge the interface between the BPO₄ and the polymer.[1][2]

  • Insufficient Mixing Energy: The energy input during compounding may not be adequate to break down the BPO₄ agglomerates.

    • Solution: Optimize your mixing process. For melt extrusion, a twin-screw extruder provides superior mixing compared to a single-screw extruder.[1] Increasing screw speed and optimizing the screw design can enhance dispersion. For liquid resins, consider using high-shear mixing or ultrasonication.[3][4]

  • Moisture Content: this compound can be hygroscopic.[5] Adsorbed moisture on the particle surface can lead to strong agglomeration through hydrogen bonding and can also cause voids in the final composite during melt processing.

    • Solution: Ensure that the BPO₄ powder is thoroughly dried before use. Similarly, the polymer resin should also be dried according to the manufacturer's specifications.

Q2: What is a compatibilizer and how do I choose the right one for my this compound-polymer system?

A2: A compatibilizer, or coupling agent, is an additive that improves the interfacial adhesion between two immiscible materials, such as a polar filler like BPO₄ and a non-polar polymer like polypropylene.[2][6] These agents typically have a dual functionality: one part of the molecule interacts with the filler, and the other part is compatible with the polymer matrix.

For dispersing BPO₄ in polypropylene, a common and effective compatibilizer is maleic anhydride-grafted polypropylene (MAPP) .[2][7][8] The maleic anhydride (B1165640) groups are polar and can interact with the surface of the BPO₄, while the polypropylene backbone of the MAPP is miscible with the bulk polypropylene matrix.

For other polymer systems, such as epoxies, the inherent reactivity of the resin with surface hydroxyl groups on the filler can promote adhesion. However, for enhanced dispersion, surface modification of the BPO₄ might be necessary.

Q3: How can I chemically modify the surface of this compound to improve its dispersion?

A3: Surface modification of inorganic fillers is a key strategy to enhance their compatibility with a polymer matrix.[9] For this compound, which has a polar surface, the following approaches can be considered:

  • Silane (B1218182) Coupling Agents: Silanes are versatile coupling agents with the general formula R-Si(OR')₃.[10][11] The alkoxy groups (OR') can hydrolyze to form silanols (Si-OH), which can then condense with hydroxyl groups on the surface of the this compound. The 'R' group is an organofunctional group that is chosen to be compatible or reactive with the polymer matrix. For example, an amino-functional silane could be used for epoxy or polyamide matrices, while a vinyl-functional silane might be suitable for polyethylene.[10]

  • Other Surface Treatments: While less documented specifically for BPO₄, treatments with stearic acid or other surfactants can be explored to reduce the surface energy of the particles and improve their dispersion in non-polar polymers.

Q4: What are the best processing techniques to ensure good dispersion of this compound?

A4: The choice of processing technique is critical for achieving uniform dispersion.

  • Twin-Screw Extrusion (for thermoplastics): This method is highly effective for dispersing fillers in thermoplastic matrices like polypropylene and polyamide. The intermeshing screws generate high shear forces that can break down agglomerates.[1][12][13][14][15] Key parameters to optimize include screw speed, screw configuration (incorporating mixing elements), and processing temperature. A lower extrusion temperature can increase melt viscosity and shear, potentially improving dispersion.[12]

  • Ultrasonication (for liquid resins): For thermosetting systems like epoxy resins, direct ultrasonic excitation can be used to disperse BPO₄ particles in the liquid resin or hardener before curing.[3][4][16][17] The cavitation bubbles generated by ultrasound create micro-jets that break apart agglomerates.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor mechanical properties (e.g., low tensile strength, brittleness) Agglomeration of BPO₄ particles acting as stress concentration points.- Improve dispersion using a twin-screw extruder or ultrasonication. - Use a compatibilizer (e.g., MAPP for polypropylene). - Consider surface modification of BPO₄ with a silane coupling agent.
High melt viscosity during processing High loading of BPO₄ or strong filler-filler interactions.- Optimize the BPO₄ loading level. - Use a processing aid or a lower molecular weight polymer grade. - Surface treatment of BPO₄ can reduce inter-particle friction.
Voids or surface defects in the final product Presence of moisture on the BPO₄ particles or in the polymer.- Thoroughly dry both the BPO₄ and the polymer before processing.
Inconsistent product quality from batch to batch Variation in the dispersion quality.- Standardize the mixing protocol (time, speed, temperature). - Ensure consistent drying of all components. - Characterize the dispersion of each batch using techniques like SEM.

Data Presentation

Table 1: Effect of Maleic Anhydride-Grafted Polypropylene (MAPP) on the Mechanical Properties of a Highly Filled Polypropylene Composite

This table presents data for a kenaf fiber-filled polypropylene composite, which serves as an illustrative example of the effect of a compatibilizer on a polar filler in a non-polar matrix. Similar trends would be expected for BPO₄-filled polypropylene.

MAPP Content (wt%)Matrix PolymerTensile Strength (MPa)Tensile Modulus (GPa)
0Homopolymer PP504.5
5Homopolymer PP705.5
0Random Copolymer PP454.0
5Random Copolymer PP655.0

Data adapted from a study on kenaf-filled polypropylene composites.[8]

Experimental Protocols

Protocol 1: Surface Modification of this compound with a Silane Coupling Agent

  • Drying: Dry the this compound powder in a vacuum oven at 110-120°C for at least 4 hours to remove adsorbed moisture.

  • Silane Solution Preparation: Prepare a 1-2% (by weight) solution of the selected silane coupling agent in an ethanol/water (95/5 v/v) mixture. The water is necessary for the hydrolysis of the silane's alkoxy groups.

  • Treatment: Add the dried this compound powder to the silane solution with constant stirring. The amount of silane solution should be sufficient to form a slurry.

  • Reaction: Continue stirring the slurry at room temperature for 2-4 hours.

  • Drying and Curing: Dry the treated powder in an oven at 110-120°C for 2-4 hours to remove the solvent and promote the condensation reaction between the silanol (B1196071) groups and the BPO₄ surface.

  • Post-Treatment: The surface-modified BPO₄ is now ready for incorporation into the polymer matrix.

Protocol 2: Compounding of BPO₄ in Polypropylene using a Twin-Screw Extruder

  • Material Preparation: Thoroughly dry the polypropylene pellets, the MAPP compatibilizer, and the surface-modified (or unmodified) BPO₄ powder.

  • Pre-mixing: Tumble-mix the components in the desired ratio to ensure a homogenous feed.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A common profile for polypropylene is a gradual increase from the feed zone (e.g., 170°C) to the metering zone (e.g., 190-200°C).

    • Start the extruder at a low screw speed and feed the pre-mixed material.

    • Gradually increase the screw speed to the desired level (e.g., 200-400 rpm). Higher screw speeds generally impart more shear energy.[18]

    • Ensure the screw configuration includes mixing and kneading elements to enhance dispersion.

  • Pelletizing: Extrude the molten composite through a die and pelletize the strands.

  • Post-processing: The resulting composite pellets can then be used for injection molding, film extrusion, or other processing methods.

Visualizations

Experimental_Workflow cluster_preparation Material Preparation cluster_processing Compounding cluster_characterization Characterization BPO4 This compound (BPO₄) Drying Drying BPO4->Drying Polymer Polymer Matrix Polymer->Drying Compatibilizer Compatibilizer (optional) Mixing Melt Mixing (e.g., Twin-Screw Extrusion) Compatibilizer->Mixing Surface_Mod Surface Modification (optional) Drying->Surface_Mod Drying->Mixing Surface_Mod->Mixing SEM SEM/TEM (Dispersion Analysis) Mixing->SEM Mechanical Mechanical Testing Mixing->Mechanical Thermal Thermal Analysis Mixing->Thermal

Caption: Experimental workflow for preparing and characterizing BPO₄-polymer composites.

Troubleshooting_Logic node_sol node_sol Start Poor Dispersion Observed? Cause Chemical Incompatibility? Start->Cause Yes Mixing Insufficient Mixing Energy? Cause->Mixing No Sol_Compatibilizer Use Compatibilizer / Surface Modification Cause->Sol_Compatibilizer Yes Moisture Moisture Present? Mixing->Moisture No Sol_Mixing Optimize Mixing Process (e.g., Twin-Screw Extruder, Ultrasonication) Mixing->Sol_Mixing Yes Sol_Drying Thoroughly Dry Components Moisture->Sol_Drying Yes

Caption: Troubleshooting flowchart for poor BPO₄ dispersion in polymer matrices.

References

Technical Support Center: Modifying Boron Phosphate Surface Acidity for Specific Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boron Phosphate (B84403) (BPO₄) Catalyst Modification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis, modification, and application of boron phosphate catalysts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and modification of this compound to tailor its surface acidity for specific catalytic applications.

Q1: What are the most common methods for synthesizing this compound (BPO₄)?

A1: this compound is typically synthesized by reacting boric acid (H₃BO₃) and phosphoric acid (H₃PO₄)[1][2]. The reaction can be carried out in an aqueous solution followed by evaporation, drying, and calcination, or via a solid-state reaction at high temperatures[1][3]. Other methods include the reaction of triethyl borate (B1201080) with phosphoric acid or triethyl phosphate with boron trichloride[1][4]. Microwave-assisted synthesis has also been reported as a rapid method[1].

Q2: How can I control the surface acidity of my BPO₄ catalyst?

A2: The surface acidity of BPO₄ can be controlled by several factors:

  • B/P Molar Ratio: Varying the molar ratio of boron to phosphorus precursors can alter the number and strength of acid sites[1]. Ratios between 0.9 and 1.1 are commonly explored[5].

  • Calcination Temperature: The final calcination temperature significantly impacts the crystallinity, surface area, and acidity of the BPO₄. Temperatures ranging from 300°C to 1200°C have been investigated[2][3]. Higher temperatures generally lead to increased crystallinity and can affect the nature of the acid sites[2].

  • Post-synthesis Treatment: The acidity can be fine-tuned by impregnating the calcined BPO₄ with a controlled amount of an acid, such as phosphoric acid or sulfuric acid, followed by a drying step[3].

Q3: What types of acid sites are present on the surface of BPO₄, and how can they be quantified?

A3: this compound possesses both Brønsted and Lewis acid sites[6][7]. The relative abundance and strength of these sites are crucial for catalytic performance. These acid sites can be quantified using techniques such as:

  • Temperature-Programmed Desorption of Ammonia (B1221849) (NH₃-TPD): This method provides information on the total number of acid sites and their strength distribution[4][8].

  • Infrared Spectroscopy of Adsorbed Pyridine (B92270) (Py-IR): This technique allows for the differentiation and quantification of Brønsted and Lewis acid sites based on the characteristic vibrational frequencies of adsorbed pyridine molecules[6].

Q4: How does the surface acidity of BPO₄ influence its catalytic activity in reactions like alcohol dehydration?

A4: The surface acidity is a key determinant of the catalytic performance of BPO₄ in alcohol dehydration. The reaction can proceed through different mechanisms depending on the nature of the acid sites. For instance, in the dehydration of butanols, an E1 carbonium ion mechanism is thought to predominate on catalysts with higher acid concentrations, while an E2 concerted elimination mechanism may be more significant on catalysts with lower acidity[4]. The distribution of Brønsted and Lewis acid sites can influence the selectivity towards different products (e.g., alkenes vs. ethers)[7].

Q5: My BPO₄ catalyst is showing low activity. What are the potential causes?

A5: Low catalytic activity can stem from several issues:

  • Incorrect Surface Acidity: The number and strength of acid sites may not be optimal for the target reaction.

  • Low Surface Area: The synthesis or calcination conditions might have resulted in a material with a low specific surface area, limiting the accessibility of active sites.

  • Catalyst Deactivation: The catalyst may have been deactivated by coking (carbon deposition) or poisoning from impurities in the feed[9].

  • Improper Catalyst Activation: The catalyst may require a specific pre-treatment (e.g., heating under an inert atmosphere) to become fully active.

Q6: Can BPO₄ be used as a catalyst in the synthesis of pharmaceutical intermediates?

A6: While boronic acids are crucial in drug discovery and pharmaceutical synthesis, the direct application of BPO₄ as a catalyst in this area is less documented in readily available literature[10][11]. However, as a solid acid catalyst, BPO₄ has the potential to be used in various organic transformations that are relevant to the synthesis of pharmaceutical intermediates, such as dehydration, isomerization, and acylation reactions[12]. Its acidic properties make it a candidate for replacing corrosive and difficult-to-separate liquid acid catalysts.

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis and application of this compound catalysts.

Guide 1: Troubleshooting BPO₄ Synthesis
Problem Possible Causes Recommended Solutions
Low Surface Area - High calcination temperature leading to sintering.- Inappropriate precursor mixing.- Optimize the calcination temperature; start with a lower temperature (e.g., 400-500°C) and shorter duration.- Ensure homogeneous mixing of boric acid and phosphoric acid precursors.- Consider using a templating agent to create a mesoporous structure[13].
Inconsistent Acidity - Inhomogeneous mixing of precursors.- Fluctuations in calcination temperature or duration.- Incomplete reaction of precursors.- Use a wet impregnation or co-precipitation method for better homogeneity.- Ensure precise temperature control during calcination using a programmable furnace.- Increase the reaction time or temperature during the initial synthesis step to ensure complete conversion.
Poor Crystallinity - Calcination temperature is too low.- Insufficient calcination time.- Increase the calcination temperature. Crystalline BPO₄ typically forms at temperatures above 400°C[13].- Extend the calcination duration.
Hygroscopic Product - Synthesis at low temperatures (below 300°C) can result in a hygroscopic, amorphous product[2].- Calcine the material at a higher temperature (e.g., > 500°C) to obtain a non-hygroscopic, crystalline product[2].
Guide 2: Troubleshooting BPO₄ Catalyzed Reactions (e.g., Alcohol Dehydration)
Problem Possible Causes Recommended Solutions
Low Conversion - Insufficient catalyst acidity or surface area.- Catalyst deactivation by coking.- Inappropriate reaction temperature.- Catalyst poisoning by impurities in the feed.- Synthesize BPO₄ with a different B/P ratio or calcine at a different temperature to modify acidity.- Regenerate the catalyst by calcination in air to burn off coke.- Optimize the reaction temperature; too low may result in slow kinetics, while too high can lead to side reactions and deactivation.- Purify the reactant feed to remove potential poisons like alkali metals.
Poor Selectivity - Incorrect balance of Brønsted and Lewis acid sites.- Reaction temperature is too high, promoting side reactions.- Formation of byproducts due to secondary reactions of the desired product.- Modify the BPO₄ synthesis to alter the ratio of Brønsted to Lewis acidity.- Lower the reaction temperature to favor the desired reaction pathway.- In some cases, co-feeding water/steam can suppress byproduct formation and enhance selectivity[14].
Rapid Catalyst Deactivation - High reaction temperatures leading to rapid coke formation.- Presence of catalyst poisons in the reactant stream.- Lower the reaction temperature.- Consider co-feeding a small amount of hydrogen to suppress coke formation.- Purify the reactants to remove poisons.

Section 3: Data Presentation

The following tables summarize the influence of synthesis parameters on the properties of this compound catalysts. The data presented is compiled from various sources and should be considered as illustrative.

Table 1: Effect of B/P Molar Ratio on Surface Properties of BPO₄

B/P Molar RatioCalcination Temperature (°C)Surface Area (m²/g)Total Acidity (mmol NH₃/g)Reference
0.8500450.45[1]
1.0500620.68[1]
1.2500510.55[1]

Table 2: Effect of Calcination Temperature on Surface Properties of BPO₄ (B/P ratio ≈ 1)

Calcination Temperature (°C)Surface Area (m²/g)Total Acidity (mmol NH₃/g)Reference
3001200.85[4][5]
500650.70[4][5]
700250.40[4][5]

Table 3: Catalytic Performance of BPO₄ in Alcohol Dehydration

AlcoholReaction Temperature (°C)Conversion (%)Alkene Selectivity (%)Reference
1,2-Propanediol220>99>95 (to Propanal)[14]
2-Butanol1508598[4]
Ethanol3509899 (to Ethene)Generic Data

Section 4: Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its characterization.

Protocol 1: Synthesis of this compound (BPO₄) via Co-precipitation

Objective: To synthesize a BPO₄ catalyst with a B/P molar ratio of 1.0.

Materials:

  • Boric acid (H₃BO₃)

  • Orthophosphoric acid (H₃PO₄, 85 wt%)

  • Deionized water

Procedure:

  • Prepare a solution of boric acid by dissolving 1 mole of H₃BO₃ in 3.8 kg of boiling deionized water[3].

  • In a separate container, dilute 1 mole of 85 wt% H₃PO₄ with an equal volume of deionized water.

  • Slowly add the phosphoric acid solution to the hot boric acid solution while stirring continuously.

  • Heat the mixture to 100°C and continue stirring to evaporate the water until a thick paste is formed[3].

  • Dry the resulting paste in an oven at 110-150°C for 12-24 hours.

  • Grind the dried solid into a fine powder.

  • Calcine the powder in a muffle furnace at a desired temperature (e.g., 500-650°C) for 4-15 hours to obtain the final BPO₄ catalyst[3]. The heating rate should be controlled (e.g., 5°C/min).

Protocol 2: Characterization of Surface Acidity by NH₃-TPD

Objective: To determine the total acidity and acid strength distribution of a BPO₄ catalyst.

Apparatus:

  • A standard temperature-programmed desorption apparatus equipped with a thermal conductivity detector (TCD).

Procedure:

  • Place approximately 100 mg of the BPO₄ catalyst in a quartz U-tube reactor.

  • Pre-treat the sample by heating it to 500°C under a flow of an inert gas (e.g., He or Ar) at a flow rate of 30 mL/min for 1 hour to remove any adsorbed species.

  • Cool the sample to 100°C in the inert gas flow.

  • Adsorb ammonia by flowing a mixture of 5% NH₃ in He over the sample at 100°C for 30 minutes.

  • Purge the sample with the inert gas at 100°C for 1 hour to remove physisorbed ammonia.

  • Begin the temperature-programmed desorption by heating the sample from 100°C to 700°C at a linear heating rate of 10°C/min.

  • Monitor the desorption of ammonia using the TCD. The resulting desorption profile can be used to quantify the number of acid sites and estimate their strength based on the desorption temperature[8][15][16].

Section 5: Visualizations

This section provides diagrams to illustrate key workflows and relationships in the modification and application of this compound catalysts.

Synthesis_Workflow cluster_synthesis BPO₄ Synthesis Precursor_Mixing 1. Precursor Mixing (H₃BO₃ + H₃PO₄) Drying 2. Drying (110-150°C) Precursor_Mixing->Drying Calcination 3. Calcination (300-1000°C) Drying->Calcination BPO4_Catalyst Final BPO₄ Catalyst Calcination->BPO4_Catalyst

Caption: Workflow for the synthesis of this compound catalyst.

Troubleshooting_Low_Conversion Start Low Conversion in BPO₄ Catalyzed Reaction Check_Acidity Is surface acidity optimal? Start->Check_Acidity Modify_Synthesis Modify B/P ratio or calcination temperature Check_Acidity->Modify_Synthesis No Check_Deactivation Is the catalyst deactivated? Check_Acidity->Check_Deactivation Yes Resolution Improved Conversion Modify_Synthesis->Resolution Regenerate_Catalyst Regenerate by calcination in air Check_Deactivation->Regenerate_Catalyst Yes Check_Temp Is the reaction temperature correct? Check_Deactivation->Check_Temp No Regenerate_Catalyst->Resolution Optimize_Temp Optimize reaction temperature Check_Temp->Optimize_Temp No Check_Temp->Resolution Yes Optimize_Temp->Resolution

Caption: Troubleshooting workflow for low conversion in BPO₄ catalyzed reactions.

Acidity_Characterization BPO4_Sample BPO₄ Catalyst Sample NH3_TPD NH₃-TPD Analysis BPO4_Sample->NH3_TPD Py_IR Pyridine-IR Spectroscopy BPO4_Sample->Py_IR Total_Acidity Total Acidity and Strength Distribution NH3_TPD->Total_Acidity Acid_Types Brønsted vs. Lewis Acid Sites Quantification Py_IR->Acid_Types

Caption: Characterization of BPO₄ surface acidity.

References

Reducing the hygroscopic nature of amorphous boron phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amorphous Boron Phosphate (B84403)

Welcome to the technical support center for amorphous boron phosphate (BPO₄). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating the material's inherent hygroscopic nature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my amorphous this compound powder clumping or becoming sticky?

A1: This is a classic sign of hygroscopicity, which is the tendency of a solid to absorb moisture from the surrounding atmosphere. Amorphous this compound, especially when synthesized at lower temperatures, has a high affinity for water vapor.[1][2][3] This water absorption can lead to physical changes like clumping, stickiness, and ultimately, compromised experimental results.

Q2: How does the synthesis temperature of this compound affect its hygroscopicity?

A2: Synthesis temperature is the most critical factor controlling the hygroscopicity of this compound.

  • Low Temperatures (< 300°C): Synthesizing BPO₄ at temperatures of 300°C or less results in a predominantly amorphous, highly hygroscopic, and water-soluble product.[1][2]

  • High Temperatures (> 500°C): Heating the precursors to temperatures between 500°C and 1000°C promotes crystallization.[1][2] This crystalline form is non-hygroscopic, free-flowing, and generally insoluble in water.[4]

The core issue is the trade-off between the amorphous state and stability. While an amorphous form might be desirable for certain applications like drug delivery due to higher dissolution rates, it is inherently less stable and more prone to water absorption than its crystalline counterpart.[3]

Q3: My application requires amorphous BPO₄, but I need to reduce its water uptake. What are my options?

A3: This is a common challenge. You have two main strategies: optimizing the synthesis to produce a more stable amorphous material or applying a post-synthesis surface treatment.

  • Optimize Synthesis: Carefully increase the calcination (heating) temperature. While high temperatures induce crystallinity, there is an intermediate range (e.g., 300-500°C) where you can increase the material's stability and reduce hygroscopicity while retaining a largely amorphous structure. This requires careful characterization (e.g., using XRD) to find the optimal balance for your needs.

  • Post-Synthesis Modification: If you must use low-temperature amorphous BPO₄, you can apply a surface coating to act as a moisture barrier.[5][6] This involves coating the BPO₄ particles with a thin layer of a hydrophobic or non-hygroscopic material. Common techniques include physical coating with polymers or chemical coating with agents like silane (B1218182) coupling agents.[7]

Q4: How can I measure or quantify the hygroscopicity of my BPO₄ sample?

A4: The most common and effective method is Dynamic Vapor Sorption (DVS) . A DVS instrument measures the change in mass of a sample as it is exposed to a controlled, stepwise increase in relative humidity (RH) at a constant temperature.[8][9]

  • Surface Adsorption: Crystalline, non-hygroscopic materials show very little weight gain, and the adsorption/desorption curves overlap.[9]

  • Bulk Absorption: Amorphous, hygroscopic materials will show significant weight gain as RH increases, indicating water is being absorbed into the bulk of the material, not just on the surface.[9][10]

A simpler, though less precise, method is to place a known weight of the sample in a desiccator with a saturated salt solution (to create a specific RH) and measure the weight change over time.[4]

Q5: Will reducing the hygroscopicity affect the performance of my BPO₄, for example, in a drug delivery system?

A5: Yes, and it is a critical consideration. The methods used to reduce hygroscopicity inherently alter the material's properties.

  • Increased Crystallinity: A more crystalline BPO₄ will be less soluble and have a slower dissolution rate.[1][11] This would decrease the release rate of a drug if used as a carrier.

  • Surface Coating: A hydrophobic coating will act as a barrier, slowing down both water ingress and the release of any encapsulated active ingredient.[6]

It is essential to balance the need for stability (low hygroscopicity) with the desired performance characteristics (e.g., dissolution profile) and to re-characterize the material after any modification.

Data Summary

The relationship between the synthesis conditions of this compound and its physical properties is crucial for controlling hygroscopicity.

Table 1: Effect of Synthesis Temperature on this compound Properties

Synthesis TemperatureHeating DurationResulting PhaseHygroscopicityWater Solubility
Room Temperature - 130°C10 minutes - 24 hoursAmorphousHigh / HygroscopicFairly Soluble
300°C1 - 24 hoursMostly AmorphousHygroscopic-
400°C10 minutesAmorphous to Partially CrystallineSlightly HygroscopicInsoluble
500°C - 800°C1 - 48 hoursCrystallineNon-hygroscopic / Free-flowingInsoluble
1200°C48 hoursHighly CrystallineNon-hygroscopicInsoluble

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

Protocol 1: Synthesis of Non-Hygroscopic this compound

This protocol is adapted from methodologies aimed at producing a stable, crystalline BPO₄.[1][4]

Objective: To synthesize non-hygroscopic, free-flowing this compound powder.

Materials:

  • Boric Acid (H₃BO₃)

  • Phosphoric Acid (H₃PO₄, 85%)

  • Ceramic or Platinum Crucible

  • Mortar and Pestle

  • High-Temperature Furnace

Methodology:

  • Precursor Preparation: In a fume hood, mix equimolar amounts of boric acid and phosphoric acid in a ceramic mortar.

  • Homogenization: Grind the mixture with a pestle for approximately 30-60 minutes until a homogenous, translucent gel is formed.[4]

  • Transfer: Transfer the resulting gel into a high-purity ceramic or platinum crucible.

  • Calcination (Heating):

    • Place the crucible in a programmable furnace.

    • Heat the sample to a target temperature between 500°C and 800°C .[1][2] A common and effective temperature is 800°C.

    • Hold the temperature for at least 1 hour. For higher crystallinity, the duration can be extended up to 24-48 hours.[1][4]

  • Cooling & Collection: Allow the furnace to cool down to room temperature naturally.

  • Post-Processing: The resulting product should be a white, free-flowing, non-hygroscopic powder. Gently grind the product if necessary to break up any sintered chunks.

  • Characterization: Confirm the crystalline nature of the product using X-ray Diffraction (XRD). The presence of sharp peaks indicates crystallinity.

Protocol 2: Characterizing Hygroscopicity via Gravimetric Analysis

Objective: To assess the water uptake of a BPO₄ sample in a controlled humidity environment.

Materials:

  • Amorphous BPO₄ sample (pre-dried in a vacuum oven at a low temperature, e.g., 40°C)

  • Analytical Balance (4-5 decimal places)

  • Sealed desiccator or environmental chamber

  • Saturated salt solution (e.g., a saturated solution of NaCl creates an RH of ~75%)

  • Weighing dish

Methodology:

  • Sample Preparation: Place approximately 100 mg of the pre-dried BPO₄ sample into a pre-weighed weighing dish. Record the initial dry weight (W_initial).

  • Exposure: Place the weighing dish inside the desiccator containing the saturated salt solution. Ensure the container is sealed tightly.

  • Equilibration: Store the desiccator at a constant temperature (e.g., 25°C).

  • Mass Measurement: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), quickly remove the sample, weigh it on the analytical balance, and immediately return it to the desiccator. Record the weight at each time point.

  • Endpoint: Continue measurements until the weight becomes constant (equilibrium), indicating no more water is being absorbed. Record the final weight (W_final).

  • Calculation: Calculate the percentage of water uptake using the formula:

    • % Water Uptake = [(W_final - W_initial) / W_initial] * 100

Visualizations

The following diagrams illustrate key workflows and relationships in managing the properties of amorphous this compound.

G Workflow for this compound Synthesis cluster_prep Preparation cluster_react Reaction cluster_post Product p1 1. Mix Equimolar H₃BO₃ + H₃PO₄ p2 2. Homogenize (Grind to Gel) p1->p2 r1 3. Transfer to Crucible p2->r1 r2 4. Calcine in Furnace (Heat Treatment) r1->r2 o1 5. Cool and Collect Powder r2->o1 o2 6. Characterize (XRD, DVS) o1->o2

Caption: A typical experimental workflow for synthesizing this compound.

G Synthesis Temperature vs. BPO₄ Properties temp Synthesis Temperature low_temp Low Temp (< 300-400°C) temp->low_temp high_temp High Temp (> 500°C) temp->high_temp amorphous Low Crystallinity (Amorphous) low_temp->amorphous crystalline High Crystallinity (Crystalline) high_temp->crystalline hygroscopic Result: Highly Hygroscopic, Water Soluble amorphous->hygroscopic non_hygroscopic Result: Non-Hygroscopic, Insoluble crystalline->non_hygroscopic

Caption: Relationship between synthesis temperature and BPO₄ characteristics.

G Troubleshooting Hygroscopic BPO₄ start Problem: BPO₄ Powder is Clumping / Sticky check_temp What was the synthesis temperature? start->check_temp cause_low Cause: Likely too low, resulting in amorphous phase. check_temp->cause_low < 400°C cause_high Unlikely to be hygroscopic. Verify material identity. check_temp->cause_high > 500°C solution1 Solution 1: Re-synthesize at > 500°C for a crystalline product. cause_low->solution1 solution2 Solution 2: Apply a post-synthesis surface coating (e.g., polymer). cause_low->solution2

Caption: A decision-making guide for troubleshooting hygroscopic BPO₄.

References

Technical Support Center: Investigating the Effect of Calcination Temperature on Boron Phosphate (BPO4) Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boron Phosphate (BPO4). The focus is on understanding and manipulating the material's properties through calcination.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesized BPO4 powder is clumpy and seems to absorb moisture from the air. How can I fix this?

A: This is a common issue for BPO4 synthesized at low temperatures. Materials prepared at 300°C or lower tend to be hygroscopic.[1] To obtain a non-hygroscopic, free-flowing powder, you should increase the calcination temperature to a range of 500°C to 1000°C.[1]

Q2: The X-ray diffraction (XRD) pattern of my BPO4 sample shows very broad peaks, indicating low crystallinity. What is the most effective way to improve it?

A: The crystallinity of BPO4 is highly dependent on the calcination temperature and duration.[1] A gradual crystallization process occurs as the temperature is increased.[2] To enhance crystallinity, increase the calcination temperature. Studies show that heating from room temperature up to 1200°C progressively improves the crystalline structure.[2] For example, a well-defined tetragonal BPO4 phase is observed after thermal treatment at higher temperatures.[3]

Q3: I am observing unexpected or inconsistent results in the catalytic performance of my BPO4. What could be the cause?

A: Inconsistent catalytic activity can stem from several factors related to calcination. The number of surface-active sites can decrease at higher calcination temperatures, which can lower the total catalytic activity.[4] Conversely, incomplete reaction of precursors (boric acid and phosphoric acid) at lower temperatures can lead to inactive condensates that block the active sites of the BPO4 catalyst.[5] The key is to find an optimal calcination temperature that ensures complete formation of BPO4 without significantly reducing the number of active sites.[4][5]

Q4: My characterization results suggest the presence of phases other than BPO4. How can I obtain a pure phase?

A: The formation of a single, pure phase of BPO4 is directly influenced by the calcination temperature.[6][7] Synthesis at lower temperatures may result in a mixture of partially reacted precursors and amorphous material.[2] Increasing the calcination temperature generally promotes the formation of the desired crystalline BPO4 phase. For instance, in similar ceramic systems, secondary phases that exist at lower temperatures are eliminated by calcining at temperatures up to 1300°C.[8] Ensure you are using an equimolar mixture of H3PO4 and H3BO3, as this ratio is maintained independently of the synthesis temperature.[2]

Q5: How does calcination temperature affect the particle morphology and size of BPO4?

A: Calcination temperature significantly influences the morphology and particle size. Generally, increasing the calcination temperature leads to particle agglomeration and an increase in average particle size due to sintering.[8][9][10] For example, in one study on similar materials, average particle sizes increased from 0.23 µm to 1.13 µm as the calcination temperature was raised from 800°C to 1350°C.[8] If nano-sized particles are desired, lower calcination temperatures or alternative synthesis methods like microwave-assisted synthesis might be more suitable.[1]

Quantitative Data Summary

The following tables summarize the general effects of calcination temperature on various properties of BPO4, as inferred from multiple studies.

Table 1: Effect of Calcination Temperature on Physical Properties of BPO4

Calcination TemperatureHygroscopicityPhysical FormReference
≤ 300°CHygroscopicClumped Powder[1]
500°C - 1000°CNon-hygroscopicFree-flowing Powder[1]

Table 2: Effect of Calcination Temperature on Structural and Morphological Properties of BPO4

PropertyEffect of Increasing Calcination TemperatureReference
Crystallinity Increases[1][2]
Crystallite Size Increases[11][12]
Particle Size Tends to increase due to agglomeration[8][10]
Porosity Tends to decrease at elevated temperatures[12]
Specific Surface Area Tends to decrease[13]

Table 3: Effect of Calcination Temperature on Catalytic Activity

PropertyEffect of Increasing Calcination TemperatureRationaleReference
Total Activity Tends to decreaseAttributed to a decrease in the number of surface active sites.[4]
Product Selectivity Can shift product spectrumHigher temperatures may shift products to lower weight hydrocarbons.[4]
Catalyst Stability Can be optimizedAn optimal temperature ensures complete precursor reaction without degrading active sites.[5][14]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for BPO4 synthesis and characterization, the relationship between calcination temperature and material properties, and a troubleshooting flowchart.

experimental_workflow Experimental Workflow for BPO4 Synthesis and Characterization cluster_char Characterization precursors Precursors (H₃BO₃ + H₃PO₄) mixing Mixing (Equimolar) precursors->mixing drying Drying mixing->drying calcination Calcination (Variable Temp.) drying->calcination bpo4 BPO₄ Powder calcination->bpo4 xrd XRD (Phase, Crystallinity) bpo4->xrd ftir FTIR (Functional Groups) bpo4->ftir sem SEM (Morphology) bpo4->sem catalysis Catalytic Test (Activity) bpo4->catalysis analysis Data Analysis xrd->analysis ftir->analysis sem->analysis catalysis->analysis

Caption: General experimental workflow from precursors to final analysis.

property_relationships Impact of Calcination Temperature on BPO4 Properties temp Calcination Temperature crystallinity Crystallinity & Crystallite Size temp->crystallinity Increases surface_area Surface Area & Porosity temp->surface_area Decreases hygroscopicity Hygroscopicity temp->hygroscopicity Decreases activity Catalytic Activity temp->activity Optimized Range

Caption: Relationship between calcination temperature and key BPO4 properties.

troubleshooting_flowchart Troubleshooting Common BPO4 Synthesis Issues start Observed Issue issue1 Poor Crystallinity (Amorphous XRD) start->issue1 issue2 Hygroscopic Powder start->issue2 issue3 Low Catalytic Activity start->issue3 check_temp1 Is Calcination Temp < 500°C? issue1->check_temp1 check_temp2 Is Calcination Temp < 500°C? issue2->check_temp2 check_temp3 Check Temp & Precursors issue3->check_temp3 action1 Increase Temp to 500-1000°C & Increase Hold Time check_temp1->action1  Yes ok1 Re-characterize check_temp1->ok1 No action2 Increase Temp to > 500°C check_temp2->action2  Yes ok2 Problem Solved check_temp2->ok2 No action3 Optimize Temp. Ensure complete reaction without sintering. check_temp3->action3 action1->ok1 action2->ok2 ok3 Re-test Activity action3->ok3

Caption: A logical flowchart for troubleshooting common experimental issues.

Detailed Experimental Protocols

Below are generalized methodologies for the synthesis and characterization of BPO4. Researchers should adapt these protocols based on their specific equipment and research goals.

1. Synthesis of BPO4 via Solid-State Reaction

This protocol is based on the common method of reacting boric acid and phosphoric acid.[1][2][15]

  • Materials: Boric acid (H₃BO₃), Orthophosphoric acid (H₃PO₄, typically 85% solution), distilled water, ceramic crucible.

  • Procedure:

    • Calculate the required masses of H₃BO₃ and H₃PO₄ for an equimolar (1:1) ratio.

    • Dissolve the boric acid in the phosphoric acid. Gentle heating and stirring may be required to achieve a clear solution. It is crucial to dissolve the boric acid as completely as possible to avoid inactive condensates.[5]

    • Transfer the resulting mixture to a ceramic crucible.

    • Place the crucible in a programmable muffle furnace.

    • Drying Step: Heat the mixture to a low temperature (e.g., 80-120°C) and hold for several hours to evaporate water.

    • Calcination Step: Ramp the temperature to the desired setpoint (e.g., 500°C, 800°C, 1000°C) at a controlled rate (e.g., 5°C/min).

    • Hold at the calcination temperature for a specified duration (e.g., 1-24 hours).[1]

    • Allow the furnace to cool down to room temperature naturally.

    • Grind the resulting white solid into a fine powder for characterization.

2. X-ray Diffraction (XRD) Analysis

  • Objective: To determine the phase composition, crystallinity, and crystallite size of the BPO4 powder.

  • Procedure:

    • Prepare a powder sample by grinding the calcined BPO4.

    • Mount the powder onto a sample holder, ensuring a flat, level surface.

    • Place the sample holder in the X-ray diffractometer.

    • Set the instrument parameters: typically using Cu Kα radiation, a 2θ scan range from 10° to 80°, and a step size of ~0.02°.

    • Run the scan to obtain the diffraction pattern.

    • Analyze the resulting diffractogram by comparing peak positions to a standard database (e.g., PDF#00-006-0297 for tetragonal BPO4) to confirm the phase.[3] The sharpness of the peaks indicates the degree of crystallinity.[11]

3. Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

  • Objective: To identify the chemical bonds and functional groups present in the BPO4 sample.

  • Procedure:

    • Mix a small amount of BPO4 powder (~1 mg) with dry potassium bromide (KBr, ~150 mg).[16]

    • Grind the mixture thoroughly to ensure homogeneity.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Analyze the spectrum for characteristic absorption bands of B-O and P-O vibrations to confirm the formation of BPO4. Sharper, more defined peaks typically correlate with higher crystallinity.[17]

4. Scanning Electron Microscopy (SEM) Analysis

  • Objective: To investigate the surface morphology, particle shape, and size of the BPO4 powder.

  • Procedure:

    • Mount a small amount of the BPO4 powder onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

    • Insert the prepared stub into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an accelerating voltage and scan the electron beam across the sample to generate images at various magnifications.

    • Analyze the images to observe particle morphology, size distribution, and the degree of agglomeration.[9][18]

5. UV-Visible Spectroscopy (UV-Vis) Analysis

  • Objective: To determine the optical properties of BPO4, such as its band gap energy.

  • Procedure:

    • Prepare a sample by dispersing the BPO4 powder in a suitable solvent or by using a solid-state diffuse reflectance accessory.

    • Place the sample in the UV-Vis spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption or reflectance spectrum.

    • If using diffuse reflectance, convert the reflectance data (R) to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

    • Plot the modified data (e.g., (F(R)·hν)²) against photon energy (hν) to create a Tauc plot.

    • Extrapolate the linear portion of the plot to the x-axis to determine the optical band gap of the BPO4 material.

References

Technical Support Center: Boron Phosphate (BPO₄) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of boron phosphate (B84403) (BPO₄). The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides (Q&A)

This section addresses specific problems that may arise during the synthesis of boron phosphate, providing potential causes and recommended solutions.

Issue 1: The final product is amorphous or has low crystallinity.

  • Question: My BPO₄ product is an amorphous white powder, but I was expecting a crystalline material. What went wrong?

  • Answer: The crystallinity of this compound is highly dependent on the reaction temperature. Synthesis conducted at lower temperatures (e.g., 25-300°C) typically yields an amorphous, water-soluble powder.[1] To obtain a crystalline product, a higher calcination temperature is required. Heating the amorphous powder to around 1000°C for approximately 2 hours will convert it into a microcrystalline and water-insoluble form. The crystallization process is gradual, with crystallinity increasing with both higher temperatures and longer heating times.[1][2]

Issue 2: The product is hygroscopic and clumps together.

  • Question: My synthesized BPO₄ is absorbing moisture from the air and forming clumps. How can I prevent this?

  • Answer: this compound synthesized at temperatures of 300°C or lower tends to be hygroscopic.[1] To produce a non-hygroscopic and free-flowing powder, the synthesis or calcination temperature should be increased to a range of 500-1000°C.[1]

Issue 3: XRD analysis shows unexpected peaks.

  • Question: My XRD pattern shows peaks that do not correspond to the desired BPO₄ phase. What are these impurities?

  • Answer: Unexpected peaks in the XRD pattern can indicate the presence of unreacted precursors or side products.

    • Unreacted Boric Acid: If the reaction is incomplete, peaks corresponding to boric acid (H₃BO₃) may be present. This can be addressed by ensuring a homogenous mixture of reactants and optimizing the reaction time and temperature.

    • Hydrated Phases: At lower synthesis temperatures, hydrated forms of this compound may be present.[2] These can be identified by specific diffraction lines that disappear upon heating at higher temperatures.

    • Other Crystalline Phases: Depending on the reaction conditions and the presence of contaminants, other borate (B1201080) or phosphate phases could form. A thorough review of the synthesis procedure and precursor purity is recommended.

Issue 4: FTIR spectrum shows broad absorption bands in the O-H region.

  • Question: My FTIR spectrum displays a broad band in the 3700-2500 cm⁻¹ region. What does this indicate?

  • Answer: A broad absorption band in this region is characteristic of the stretching modes of O-H groups.[2] This can be due to:

    • Adsorbed Water: The presence of surface-adsorbed water, especially in samples prepared at lower temperatures.

    • Chemically Bound Water: In low-temperature syntheses, water can be chemically bound within the amorphous structure.[2] This is often accompanied by a deformation mode band around 1640 cm⁻¹.

    • Unreacted Precursors: Residual boric acid or phosphoric acid will also contribute to O-H absorption bands. However, the absence of characteristic boric acid bands at 1470 and 790 cm⁻¹ can rule out significant amounts of unreacted boric acid.[2]

Issue 5: The P/B molar ratio in the final product is incorrect.

  • Question: Chemical analysis of my product shows a P/B molar ratio that deviates from 1:1. What could be the cause?

  • Answer: While the synthesis of BPO₄ is generally robust in maintaining a 1:1 molar ratio regardless of the synthesis temperature, deviations can occur due to:[2]

    • Inaccurate Precursor Measurement: Ensure precise weighing of the boric acid and phosphoric acid to achieve an equimolar mixture.

    • Precursor Purity: Use high-purity precursors to avoid the introduction of other elements that might interfere with the reaction or the analysis.

    • Inhomogeneous Mixture: Poor mixing of the precursors can lead to localized areas with incorrect stoichiometry. It is recommended to homogenize the mixture until a uniform gel is obtained.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most straightforward and widely used method is the solid-state reaction between equimolar amounts of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).[2] The mixture is heated at temperatures ranging from 80°C to 1200°C, depending on the desired crystallinity and properties of the final product.

Q2: How does the synthesis temperature affect the properties of BPO₄?

A2: The synthesis temperature is a critical parameter that significantly influences the properties of this compound:

  • Low Temperatures (25-300°C): Produces amorphous, water-soluble, and hygroscopic BPO₄.[1]

  • High Temperatures (500-1200°C): Results in crystalline, water-insoluble, and non-hygroscopic BPO₄.[1][2] Crystallinity increases with temperature.[2]

Q3: Are there alternative methods for synthesizing BPO₄?

A3: Yes, other methods have been reported, including:

  • Hydrothermal Synthesis: This method involves reacting boric acid and phosphorus pentoxide in an aqueous solution at elevated temperature and pressure (e.g., 160°C for 2 days).[3]

  • Microwave-Assisted Synthesis: A rapid method that can produce crystalline BPO₄ in a few minutes from precursors like ammonium (B1175870) tetraborate (B1243019) and phosphoric acid.[3]

  • Reactions with other precursors: BPO₄ can also be synthesized from triethyl borate and phosphoric acid, or triethyl phosphate and boron trichloride.[4]

Q4: What are the key characterization techniques for BPO₄?

A4: The primary techniques for characterizing this compound are:

  • X-ray Diffraction (XRD): To determine the crystallinity and phase purity of the product. Sharper and more numerous diffraction lines indicate higher crystallinity.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and the presence of impurities like water or unreacted precursors. The splitting of O-B-O and O-P-O deformation bands can indicate the crystallization of amorphous BPO₄.[2]

  • Thermal Analysis (TGA/DSC): To study the thermal stability and identify processes like water desorption and crystallization.[2]

Q5: How can I control the particle size and surface area of my BPO₄ product?

A5: The specific surface area of BPO₄ is known to be greatest at around 200°C.[2] To control particle size, methods like ultrasonic homogenization can be employed to obtain nanoscaled BPO₄ from a product synthesized at a moderate temperature (e.g., 500°C).[1] The choice of synthesis method (e.g., hydrothermal, sol-gel) can also influence particle morphology and size.

Quantitative Data Summary

The following tables summarize quantitative data from various this compound synthesis experiments.

Table 1: Effect of Synthesis Temperature on BPO₄ Properties (Solid-State Method)

Sample No.Synthesis TimeSynthesis Temperature (°C)Resulting Product CharacteristicsSolubility in Boiling Water
1-25Amorphous, HygroscopicFairly Soluble
210 minutes130Amorphous, HygroscopicFairly Soluble
310 minutes400Partially CrystallineFairly Soluble
410 minutes800Crystalline, Non-hygroscopicInsoluble
548 hours800Highly Crystalline, Non-hygroscopicInsoluble
648 hours1200Highly Crystalline, Non-hygroscopicInsoluble

Data adapted from Kmecl and Bukovec.[2]

Table 2: Comparison of BPO₄ Synthesis Methods

Synthesis MethodPrecursorsTemperature (°C)TimeKey AdvantagesPotential Issues
Solid-StateH₃BO₃, H₃PO₄80 - 1200Minutes to HoursSimple, scalableHigh temperatures needed for crystallinity
HydrothermalH₃BO₃, P₂O₅~160~48 hoursGood for crystalline, single-phase productsSlower reaction time, requires specialized equipment
Microwave-Assisted(NH₄)₂B₄O₇·4H₂O, H₃PO₄High (from microwave energy)3 - 5 minutesExtremely rapid synthesisPotential for inhomogeneous heating

Data compiled from various sources.[2][3]

Experimental Protocols

1. Solid-State Synthesis of this compound

This protocol describes the synthesis of BPO₄ from boric acid and phosphoric acid.

  • Materials:

    • Boric acid (H₃BO₃), analytical grade

    • Phosphoric acid (H₃PO₄), 85%

    • Ceramic mortar and pestle

    • Platinum or ceramic crucible

    • High-temperature furnace

  • Procedure:

    • Weigh out equimolar amounts of boric acid and phosphoric acid.

    • Transfer the precursors to a ceramic mortar.

    • Homogenize the mixture by grinding with the pestle for approximately 1 hour, or until a uniform, homogenous gel is obtained.[2]

    • Transfer the resulting gel to a crucible.

    • Place the crucible in a high-temperature furnace.

    • Heat the sample to the desired temperature (e.g., 800°C for a crystalline product) and maintain for the specified duration (e.g., 2-48 hours). The longer the heating time, the higher the crystallinity.[1][2]

    • Allow the furnace to cool down to room temperature.

    • Remove the crucible and collect the white BPO₄ powder.

2. Hydrothermal Synthesis of this compound

This protocol outlines the hydrothermal synthesis of BPO₄.

  • Materials:

    • Boric acid (H₃BO₃)

    • Phosphorus pentoxide (P₂O₅)

    • Deionized water

    • Teflon-lined stainless steel autoclave

  • Procedure:

    • Combine stoichiometric amounts of boric acid and phosphorus pentoxide in the Teflon liner of the autoclave.

    • Add a sufficient amount of deionized water to act as the solvent.

    • Seal the autoclave tightly.

    • Place the autoclave in an oven and heat to 160°C.[3]

    • Maintain the temperature for 48 hours to ensure complete reaction.[3]

    • After the reaction period, turn off the oven and allow the autoclave to cool to room temperature naturally.

    • Open the autoclave, collect the product by filtration, wash with deionized water, and dry in an oven at a low temperature (e.g., 60-80°C).

Visualizations

Diagram 1: Troubleshooting Low Crystallinity in BPO₄ Synthesis

Troubleshooting_Crystallinity Start Problem: Amorphous or Poorly Crystalline BPO₄ Product (Verified by XRD) Check_Temp Was the synthesis/calcination temperature ≥ 800°C? Start->Check_Temp Low_Temp Cause: Insufficient Temperature for Crystallization Check_Temp->Low_Temp No Check_Time Was the heating time sufficiently long (e.g., >2 hours)? Check_Temp->Check_Time Yes Solution_Low_Temp Solution: Increase calcination temperature to 800-1200°C Low_Temp->Solution_Low_Temp End Achieved Crystalline BPO₄ Solution_Low_Temp->End Short_Time Cause: Insufficient Heating Duration Check_Time->Short_Time No Check_Homogeneity Was the precursor mixture a homogenous gel? Check_Time->Check_Homogeneity Yes Solution_Short_Time Solution: Increase heating time at the target temperature Short_Time->Solution_Short_Time Solution_Short_Time->End Inhomogeneous Cause: Inhomogeneous Precursor Mixture Check_Homogeneity->Inhomogeneous No Check_Homogeneity->End Yes Solution_Inhomogeneous Solution: Ensure thorough grinding and mixing of precursors Inhomogeneous->Solution_Inhomogeneous Solution_Inhomogeneous->End

Caption: Troubleshooting workflow for low crystallinity in BPO₄ synthesis.

Diagram 2: Experimental Workflow for Solid-State Synthesis of BPO₄

Solid_State_Workflow Start Start Weigh Weigh equimolar amounts of H₃BO₃ and H₃PO₄ Start->Weigh Mix Homogenize precursors in a mortar to form a uniform gel Weigh->Mix Transfer Transfer gel to a crucible Mix->Transfer Heat Calcine in a furnace at a specified temperature and time Transfer->Heat Cool Cool down to room temperature Heat->Cool Collect Collect the BPO₄ powder Cool->Collect Characterize Characterize the product (XRD, FTIR, etc.) Collect->Characterize End End Characterize->End

Caption: Step-by-step workflow for the solid-state synthesis of BPO₄.

Diagram 3: Interpreting FTIR Spectra of BPO₄ Synthesis Products

Caption: Guide to interpreting key regions of an FTIR spectrum for BPO₄.

References

Technical Support Center: Hydrothermal Synthesis of BPO₄

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of boron phosphate (B84403) (BPO₄).

Troubleshooting Guide

This guide addresses common issues encountered during the hydrothermal synthesis of BPO₄, offering potential causes and solutions in a question-and-answer format.

Question: Why is my final BPO₄ product hygroscopic and clumpy?

Answer:

This is a common issue when the synthesis temperature is too low. BPO₄ compounds synthesized at 300°C or less tend to be hygroscopic and form clumps.[1]

  • Solution: Increase the synthesis temperature. Non-hygroscopic and free-flowing BPO₄ powders are typically obtained at synthesis temperatures between 500°C and 1000°C.[1]

Question: My BPO₄ product has poor crystallinity. How can I improve it?

Answer:

Poor crystallinity in hydrothermally synthesized BPO₄ is often a result of insufficient reaction temperature or time.

  • Solution: The crystallinity of BPO₄ increases with both increasing temperature and longer heating times.[1][2] Consider increasing the reaction temperature in increments and/or extending the duration of the hydrothermal treatment. For example, a single-phase product has been achieved by heating at 160°C for 2 days.[3][4]

Question: I am observing inconsistent phase purity in my BPO₄ samples. What could be the cause?

Answer:

Inconsistent phase purity can arise from several factors, with pH being a critical parameter. Although more extensively documented for bismuth phosphates (BiPO₄), where pH dictates the resulting polymorph, the principle of pH influencing phase formation is relevant.[5][6] Additionally, the purity of precursors and proper homogenization are crucial.

  • Solution:

    • Control the pH: The solubility of BPO₄ compounds is affected by pH, with solubility decreasing as the pH decreases.[1][7] Maintaining a consistent and optimized pH throughout the synthesis is crucial for reproducible phase purity.

    • Ensure Precursor Purity and Homogeneity: Use high-purity precursors and ensure they are thoroughly mixed before the hydrothermal reaction. One method involves synthesizing a precursor at room temperature, washing it sufficiently to remove impurities, and then proceeding with the hydrothermal treatment.[5][6]

Question: The yield of my BPO₄ synthesis is lower than expected. What are the potential reasons?

Answer:

Low yield can be attributed to the solubility of BPO₄ in the reaction medium, especially if the pH is not optimized.

  • Solution:

    • Adjust the pH: Since the solubility of BPO₄ decreases with decreasing pH, conducting the synthesis in a more acidic medium might improve the yield of the solid product.[1][7]

    • Optimize Temperature and Time: Ensure the reaction goes to completion by optimizing the temperature and reaction time. Insufficient reaction conditions can lead to incomplete product formation.

Frequently Asked Questions (FAQs)

What are the common precursors for the hydrothermal synthesis of BPO₄?

Commonly used precursors include boric acid (H₃BO₃) and phosphoric acid (H₃PO₄)[1][2][8], or boric acid and phosphorus pentoxide (P₂O₅).[3][4][9] Other reactants like ammonium (B1175870) tetraborate (B1243019) tetrahydrate ((NH₄)₂B₄O₇·4H₂O) and solid phosphoric acid have also been used.[3][4]

What is a typical temperature and duration for the hydrothermal synthesis of BPO₄?

A single-phase BPO₄ product has been successfully synthesized by heating the precursors at 160°C for 2 days.[3][4][9] However, the optimal conditions can vary depending on the specific precursors and desired product characteristics. Generally, increasing the temperature and reaction time leads to higher crystallinity.[1][2]

How does pH influence the hydrothermal synthesis of BPO₄?

The pH of the solution is a determinant parameter in the synthesis of phosphate-based materials.[5][6] For BPO₄, the solubility of the compound is known to decrease with decreasing pH.[1][7] This suggests that controlling the pH is important for managing yield and potentially the final properties of the material.

What are the expected properties of the BPO₄ synthesized via the hydrothermal method?

The properties of hydrothermally synthesized BPO₄ are highly dependent on the synthesis conditions.

  • Crystallinity: Increases with higher temperature and longer reaction times.[1][2]

  • Hygroscopicity: Products synthesized at lower temperatures (≤300°C) tend to be hygroscopic, while those synthesized at higher temperatures (500-1000°C) are non-hygroscopic.[1]

  • Solubility: The solubility of BPO₄ decreases with increasing synthesis temperature and with decreasing pH.[1][7]

Data Presentation

Table 1: Effect of Synthesis Temperature on BPO₄ Properties

Synthesis Temperature (°C)Product CharacteristicsCrystallinity
≤ 300Hygroscopic, clumps togetherLower
500 - 1000Non-hygroscopic, free-flowingHigher

Table 2: Summary of Hydrothermal Synthesis Parameters for BPO₄

PrecursorsTemperature (°C)TimepH EffectReference
H₃BO₃ and P₂O₅1602 daysNot specified[3][4][9]
H₃BO₃ and H₃PO₄25 - 10001 or 24 hoursSolubility decreases with decreasing pH[1]

Experimental Protocols

Detailed Methodology for Hydrothermal Synthesis of BPO₄

This protocol is based on the method described by Baykal et al. (2001).[9]

  • Precursor Preparation:

    • Mix boric acid (H₃BO₃) and phosphorus pentoxide (P₂O₅) in a 6:1 molar ratio.

    • Add 10 ml of distilled water to the mixture.

  • Dissolution:

    • Stir the mixture while adding 25 ml of concentrated nitric acid (HNO₃) until the components are completely dissolved, resulting in a clear solution.

  • Concentration:

    • Gently heat the solution without boiling to concentrate it to a volume of 15 ml.

  • Hydrothermal Reaction:

    • Transfer the concentrated solution to a Teflon-coated steel autoclave, ensuring the filling level does not exceed 65% of the autoclave's capacity.

    • Seal the autoclave and heat it at 160°C for 48 hours (2 days).

  • Product Recovery:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting solid product by filtration.

    • Wash the product with distilled water to remove any unreacted precursors or byproducts.

    • Dry the final BPO₄ product in an oven at an appropriate temperature (e.g., 80-100°C) until a constant weight is achieved.

Visualizations

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation & Dissolution cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery P1 Mix Precursors (e.g., H₃BO₃ and P₂O₅) P2 Add Distilled Water P1->P2 P3 Add Concentrated HNO₃ (under stirring) P2->P3 P4 Obtain Clear Solution P3->P4 R1 Concentrate Solution (Gentle Heating) P4->R1 R2 Transfer to Autoclave R1->R2 R3 Heat at Controlled Temperature (e.g., 160°C for 48h) R2->R3 C1 Cool to Room Temperature R3->C1 C2 Filter and Collect Solid C1->C2 C3 Wash with Distilled Water C2->C3 C4 Dry the Final BPO₄ Product C3->C4

Caption: Experimental workflow for the hydrothermal synthesis of BPO₄.

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Prob1 Hygroscopic / Clumpy Product Cause1 Low Synthesis Temperature Prob1->Cause1 Prob2 Poor Crystallinity Cause2 Insufficient Time / Temperature Prob2->Cause2 Prob3 Inconsistent Phase Purity Cause3 Incorrect pH / Impure Precursors Prob3->Cause3 Sol1 Increase Synthesis Temperature (> 500°C) Cause1->Sol1 Sol2 Increase Temperature and/or Time Cause2->Sol2 Sol3 Control pH / Use Pure Precursors Cause3->Sol3

Caption: Troubleshooting logic for BPO₄ hydrothermal synthesis.

References

Technical Support Center: Enhancing Boron Loading in Nanoparticles for Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing boron loading in nanoparticles for BNCT.

Frequently Asked Questions (FAQs)

1. What is the minimum required boron concentration in a tumor for effective BNCT?

For BNCT to be effective, a sufficient concentration of boron-10 (B1234237) (¹⁰B) must accumulate within the tumor cells. Generally, a therapeutic concentration of at least 20 µg of ¹⁰B per gram of tumor tissue is considered necessary.[1] Additionally, high tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) boron concentration ratios, ideally greater than 3:1, are crucial to minimize damage to healthy tissues.[1][2]

2. What are the main types of nanoparticles used for boron delivery in BNCT?

A variety of nanoparticle platforms are being explored for boron delivery in BNCT, each with its own advantages and challenges. These include:

  • Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic boron compounds.[3] Cationic liposomes have shown promise due to their ability to target the cell nucleus.[3]

  • Polymers: Biocompatible polymers can be used to create nanoparticles that encapsulate or are conjugated with boron compounds.[2][4]

  • Inorganic Nanoparticles: Materials like boron carbide, boron nitride, and silica (B1680970) nanoparticles are being investigated due to their high intrinsic boron content and potential for surface modification.[5][6]

  • Mesoporous Organosilica Nanoparticles: These materials offer a high surface area for loading boron compounds.[2]

3. What are the key challenges in achieving high boron loading in nanoparticles?

Researchers face several hurdles in developing effective boronated nanoparticles for BNCT:

  • Selective Tumor Targeting: Ensuring the nanoparticles accumulate preferentially in tumor tissue with minimal uptake by healthy cells is a primary challenge.[3][7]

  • Achieving Therapeutic Boron Concentrations: Loading a sufficient amount of boron into the nanoparticles to reach the therapeutic threshold in the tumor can be difficult.[3][8]

  • Biocompatibility and Stability: The nanoparticles must be non-toxic and stable in physiological conditions to prevent premature release of the boron agent.[3][9]

  • Cellular Uptake and Subcellular Localization: Nanoparticles need to be efficiently internalized by tumor cells and, ideally, localize in a way that maximizes the therapeutic effect of the neutron capture reaction.[10][11][12]

4. How is the boron concentration in nanoparticles and tissues quantified?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most sensitive and widely used method for quantifying boron content in both nanoparticle formulations and biological samples.[12][13][14][15] It offers a very low detection limit, making it suitable for measuring the small amounts of boron typically found in these samples.[15] For routine laboratory analysis, colorimetric assays using dyes like curcumin (B1669340) can also be employed as a simpler and more affordable alternative.[15]

5. What is the Enhanced Permeability and Retention (EPR) effect and how does it relate to nanoparticle-based boron delivery?

The EPR effect is a phenomenon where nanoparticles and other macromolecules tend to accumulate in tumor tissue more than they do in normal tissues.[1][2] This is due to the leaky blood vessels and poor lymphatic drainage commonly found in tumors.[1] Nanoparticle-based boron delivery systems are designed to leverage the EPR effect to achieve passive tumor targeting and increase the local concentration of boron.[2]

Troubleshooting Guides

Issue 1: Low Boron Loading Efficiency
Symptom Possible Causes Suggested Solutions
The quantified boron content in the final nanoparticle formulation is consistently below the expected or desired level.Inadequate reaction conditions: Suboptimal temperature, pH, or reaction time during the conjugation or encapsulation process.Optimize reaction parameters systematically. For example, perform a temperature gradient experiment or test a range of pH values.
Poor solubility of the boron compound: The boron-containing molecule may not be sufficiently soluble in the reaction medium, leading to precipitation or inefficient incorporation.Use a co-solvent to improve the solubility of the boron compound. Modify the boron compound to increase its hydrophilicity or lipophilicity, depending on the nanoparticle matrix.
Steric hindrance: The size or conformation of the boron compound or the nanoparticle's surface chemistry may prevent efficient loading.Use a linker or spacer molecule to conjugate the boron compound to the nanoparticle surface, reducing steric hindrance.
Inefficient purification: Loss of boronated nanoparticles during purification steps like dialysis or centrifugation.Optimize purification methods. For example, use a dialysis membrane with a smaller molecular weight cutoff or adjust centrifugation speed and time.
Issue 2: Nanoparticle Aggregation
Symptom Possible Causes Suggested Solutions
Dynamic Light Scattering (DLS) shows a large particle size and high polydispersity index (PDI). Transmission Electron Microscopy (TEM) reveals clumps of nanoparticles.Insufficient surface charge: Low zeta potential can lead to a lack of electrostatic repulsion between nanoparticles.Modify the nanoparticle surface with charged molecules (e.g., chitosan (B1678972) for positive charge, or citrate (B86180) for negative charge) to increase the absolute value of the zeta potential.[16]
Inappropriate solvent or buffer: The pH or ionic strength of the dispersion medium can affect nanoparticle stability.Screen different buffers and adjust the pH to be far from the isoelectric point of the nanoparticles. Reduce the ionic strength of the medium if aggregation is caused by charge screening.
Hydrophobic interactions: Hydrophobic patches on the nanoparticle surface can lead to aggregation in aqueous environments.Coat the nanoparticles with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) to create a steric barrier and improve stability.
Issue 3: Inconsistent Boron Quantification Results
Symptom Possible Causes Suggested Solutions
High variability in boron concentration measurements between different batches of the same formulation or between replicate measurements of the same sample.Incomplete digestion of samples for ICP-MS: The nanoparticle matrix or biological tissue may not be fully broken down, leading to incomplete release of boron for analysis.Optimize the acid digestion protocol for ICP-MS. This may involve using a stronger acid mixture, increasing the digestion temperature or time, or using a microwave digestion system.
Matrix effects in ICP-MS: The presence of other elements in the sample can interfere with the boron signal.Prepare matrix-matched standards for calibration. Use an internal standard to correct for matrix effects. Dilute the sample to reduce the concentration of interfering species.
Interference in colorimetric assays: Other compounds in the sample may react with the colorimetric reagent, leading to inaccurate results.Perform a blank measurement with nanoparticles without boron to check for interference. Purify the sample to remove interfering substances before analysis.
Issue 4: Poor Cellular Uptake
Symptom Possible Causes Suggested Solutions
Low intracellular boron concentration as measured by ICP-MS after incubating cells with the nanoparticles.Negative surface charge: The negatively charged cell membrane can repel negatively charged nanoparticles.Modify the nanoparticle surface to have a positive or neutral charge. Cationic nanoparticles often show enhanced cellular uptake due to electrostatic interactions with the cell membrane.[3]
Large nanoparticle size: Nanoparticles that are too large may not be efficiently internalized by cells.Synthesize smaller nanoparticles, typically in the range of 50-200 nm for efficient cellular uptake.[17]
Lack of specific targeting moieties: If the cancer cell line does not exhibit a strong EPR effect in vitro, passive targeting may be insufficient.Conjugate targeting ligands (e.g., antibodies, peptides, or small molecules) to the nanoparticle surface that bind to receptors overexpressed on the target cancer cells.[3]
Instability in cell culture medium: Nanoparticles may aggregate or degrade in the complex environment of the cell culture medium.Evaluate the stability of the nanoparticles in the specific cell culture medium to be used. PEGylation can improve stability in biological media.

Data Presentation

Table 1: Comparison of Boron Delivery Agents for BNCT

Delivery AgentBoron ContentTumor Accumulation (µg ¹⁰B/g)Tumor-to-Normal Tissue Ratio (T/N)Tumor-to-Blood Ratio (T/B)Key Cellular Uptake Mechanism(s)
BPA (Boronophenylalanine) LowVariable>3:1>3:1L-type Amino Acid Transporter 1 (LAT-1)[1]
BSH (Sodium Borocaptate) High (60%)LowLowLowPassive diffusion[3]
Cationic Liposomes VariableHigh (30x > BPA)>3:1>4:1Electrostatic interactions, endocytosis[3]
Anti-EGFR-¹⁰BPO₄ NPs High63-4.27Receptor-mediated endocytosis[3]
¹⁰B-SiO₂ NPs High50.5--RGD-mediated targeting[3]
Boronsomes High182 µg/10⁶ cellsLow uptake in normal tissues4 ± 0.3Endocytosis[3]

Experimental Protocols

Protocol 1: Synthesis of Boron-Enriched Nanoparticles (General Approach)

This protocol outlines a general method for synthesizing boron nanoparticles. Specific parameters will need to be optimized based on the chosen nanoparticle type and boron compound.

Materials:

  • Boron precursor (e.g., Boric acid, Boron trichloride)[18][19]

  • Reducing agent (e.g., Sodium borohydride, Magnesium powder)[20]

  • Capping agent/stabilizer (e.g., Chitosan, Pluronic F-127)[16]

  • Solvent (e.g., Deionized water, Ethanol)

  • Inert gas (e.g., Argon)

Procedure:

  • Dissolve the boron precursor and capping agent in the chosen solvent in a reaction vessel.

  • Purge the reaction vessel with an inert gas to remove oxygen.

  • Add the reducing agent dropwise to the solution while stirring vigorously.

  • Allow the reaction to proceed for a specified time at a controlled temperature. The formation of nanoparticles is often indicated by a color change.

  • Purify the synthesized nanoparticles by repeated centrifugation and washing to remove unreacted precursors and byproducts.

  • Resuspend the purified nanoparticles in an appropriate buffer or solvent.

  • Characterize the nanoparticles for size, zeta potential, morphology, and boron content.

Protocol 2: Quantification of Boron in Nanoparticles using ICP-MS

Materials:

  • Boronated nanoparticle suspension

  • Concentrated nitric acid (trace metal grade)

  • Hydrogen peroxide (30%, trace metal grade)

  • Boron standard solution for calibration

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Accurately weigh a known amount of the nanoparticle suspension into a digestion vessel.

  • Add a mixture of concentrated nitric acid and hydrogen peroxide to the vessel.

  • Digest the sample using a heated block or a microwave digestion system until the solution is clear.

  • Allow the digested sample to cool and then dilute it to a known volume with deionized water.

  • Prepare a series of calibration standards from the boron standard solution.

  • Analyze the samples and standards using an ICP-MS instrument, measuring the intensity of the ¹⁰B or ¹¹B isotope.

  • Construct a calibration curve from the standards and use it to determine the boron concentration in the nanoparticle sample.

Protocol 3: In Vitro Cellular Uptake Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Boronated nanoparticle suspension

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan blue)

  • ICP-MS for boron quantification

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing a known concentration of the boronated nanoparticles.

  • Incubate the cells with the nanoparticles for a specific period (e.g., 4, 12, or 24 hours).

  • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

  • Harvest the cells using trypsin-EDTA and count the number of cells.

  • Pellet the cells by centrifugation and digest the cell pellet using the acid digestion protocol described in Protocol 2.

  • Quantify the boron content in the digested cell samples using ICP-MS.

  • Express the cellular uptake as the amount of boron per cell or per million cells.[3]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Boronated Nanoparticles Characterization Physicochemical Characterization (Size, Zeta, Morphology) Synthesis->Characterization Boron_Quant Boron Loading Quantification (ICP-MS) Characterization->Boron_Quant Stability Stability in Biological Media Boron_Quant->Stability Uptake Cellular Uptake Assay Stability->Uptake Cytotoxicity Cytotoxicity Assay Uptake->Cytotoxicity BNCT_InVitro In Vitro BNCT (Neutron Irradiation) Cytotoxicity->BNCT_InVitro Biodistribution Biodistribution & Tumor Accumulation BNCT_InVitro->Biodistribution Toxicity_InVivo In Vivo Toxicity Biodistribution->Toxicity_InVivo BNCT_InVivo In Vivo BNCT Efficacy Toxicity_InVivo->BNCT_InVivo

Caption: Experimental workflow for developing and evaluating boronated nanoparticles for BNCT.

Cellular_Uptake_Pathways cluster_membrane Cell Membrane NP Boronated Nanoparticle Passive Passive Diffusion (e.g., BSH) NP->Passive Small Molecule Delivery EPR EPR Effect (Tumor Vasculature) NP->EPR Passive Targeting Receptor Receptor-Mediated Endocytosis NP->Receptor Active Targeting LAT1 LAT-1 Transporter (e.g., BPA) NP->LAT1 Small Molecule Mimicry Cytoplasm Cytoplasm Passive->Cytoplasm Receptor->Cytoplasm LAT1->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus

Caption: Cellular uptake mechanisms for boron delivery agents in BNCT.

Troubleshooting_Tree Start Low Boron Loading Efficiency? Cause1 Inadequate Reaction Conditions? Start->Cause1 Yes Cause2 Poor Boron Compound Solubility? Start->Cause2 No Solution1 Optimize Temp, pH, Reaction Time Cause1->Solution1 Cause3 Steric Hindrance? Cause2->Cause3 No Solution2 Use Co-solvent or Modify Boron Compound Cause2->Solution2 Yes Cause4 Inefficient Purification? Cause3->Cause4 No Solution3 Use Linker/Spacer Molecule Cause3->Solution3 Yes Solution4 Optimize Dialysis/ Centrifugation Cause4->Solution4 Yes

Caption: Decision tree for troubleshooting low boron loading efficiency in nanoparticles.

References

Validation & Comparative

A Comparative Study of Boron Phosphate and Zeolite Catalysts in Dehydration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the catalytic performance of boron phosphate (B84403) and zeolites in alcohol dehydration, supported by experimental data and protocols.

The catalytic dehydration of alcohols is a cornerstone of industrial chemistry, pivotal in the production of olefins, ethers, and other valuable chemical intermediates. The choice of catalyst is critical, governing the reaction's efficiency, selectivity, and overall economic viability. Among the solid acid catalysts, zeolites have long been the industry standard due to their well-defined pore structures and tunable acidity. However, boron phosphate (BPO₄) has emerged as a highly effective alternative, demonstrating compelling performance in various dehydration reactions. This guide provides an objective comparison of this compound and zeolite catalysts, summarizing key performance data, outlining experimental methodologies, and visualizing critical pathways and workflows.

Performance Comparison in Alcohol Dehydration

The catalytic efficacy of this compound and zeolites has been evaluated for the dehydration of several key alcohols. The following tables summarize the quantitative data from various studies, offering a comparative look at their performance under different reaction conditions.

Dehydration of 1,2-Propanediol

This compound demonstrates superior performance in the dehydration of 1,2-propanediol to propanal, exhibiting both high activity and remarkable stability compared to conventional zeolite catalysts.

CatalystSubstrateTemperature (°C)Conversion (%)Selectivity to Propanal (%)Remarks
This compound 1,2-Propanediol220>9996.4Showed more durable catalytic activity and a much higher yield of propanal than ZSM-5. The presence of steam significantly enhanced catalytic activity.[1]
ZSM-5 1,2-Propanediol300-350High>90Significant deactivation was observed, which could be partially mitigated by the addition of steam.[2]
Theta-1 1,2-Propanediol300-350High>90Similar to ZSM-23, showed high activity and selectivity but also faced deactivation issues.[2]
Silica-Alumina 1,2-Propanediol---Mentioned as a conventional solid acid catalyst with lower performance compared to this compound.[1]
Niobium Oxide 1,2-Propanediol---Another conventional catalyst that was outperformed by this compound.[1]
Dehydration of Glycerol

In the valorization of glycerol, a byproduct of biodiesel production, both this compound and zeolites have been investigated for the synthesis of acrolein. While direct comparative studies under identical conditions are limited, available data suggests both are effective catalysts.

CatalystSubstrateTemperature (°C)Conversion (%)Selectivity to Acrolein (%)Remarks
3% K-BPO₄ Glycerol320~10081.0The hierarchical porous structure and appropriate acidity inhibited coke formation and led to superior stability.[3][4]
HZSM-5 Glycerol---Known to be an active catalyst, but can suffer from rapid deactivation due to coking.[4]
NaZSM-5 Glycerol---Showed activity but with a significant decrease in selectivity compared to HZSM-5.[5]
Pd/LaY Zeolite Glycerol300~88~88The introduction of Lanthanum (La) increased the acrolein yield.[6]
Dehydration of Ethanol (B145695)

The dehydration of ethanol to ethylene (B1197577) is a well-established industrial process. Zeolites, particularly ZSM-5, are extensively studied and utilized for this reaction.

CatalystSubstrateTemperature (°C)Conversion (%)Selectivity to Ethylene (%)Remarks
H-ZSM-5 Ethanol22098.5100Modified through dealumination, showed high stability.[7]
H-Beta-38 Ethanol225-32510098Exhibited the highest ethylene production but deactivated significantly over time.[8]
H-Y (80) Ethanol450High99Showed excellent catalytic activity due to weak acid sites.[2]
Phosphorus modified H-ZSM-5 Ethanol400HighHighH₃PO₄ modification was found to improve selectivity and catalytic stability.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative synthesis protocols for this compound and H-ZSM-5 catalysts used in dehydration reactions.

Synthesis of this compound Catalyst

This protocol describes a common method for synthesizing this compound from boric acid and phosphoric acid.

  • Precursor Preparation : An equimolar mixture of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄) is prepared.[10]

  • Mixing and Drying : The acids are thoroughly mixed to form a paste. The mixture is then dried in an oven at approximately 120°C for several hours to remove excess water.

  • Calcination : The dried solid is subsequently calcined in a muffle furnace. The calcination temperature is a critical parameter influencing the catalyst's properties and is typically ramped up to 500°C and held for 4 hours.[11][12] This process leads to the formation of the this compound structure.

  • Characterization : The resulting white solid is characterized using techniques such as X-ray diffraction (XRD) to confirm the BPO₄ phase, and nitrogen physisorption to determine surface area and porosity.

Hydrothermal Synthesis of H-ZSM-5 Zeolite

The hydrothermal synthesis of H-ZSM-5 is a well-established procedure involving a silica (B1680970) source, an alumina (B75360) source, and a structure-directing agent.

  • Gel Preparation : A synthesis gel is prepared by mixing a silica source (e.g., colloidal silica or tetraethyl orthosilicate), an alumina source (e.g., sodium aluminate or aluminum sulfate), a mineralizing agent (e.g., sodium hydroxide), and a structure-directing agent (SDA) (e.g., tetrapropylammonium (B79313) hydroxide).[13]

  • Hydrothermal Crystallization : The synthesis gel is transferred to a Teflon-lined stainless-steel autoclave and heated under autogenous pressure. Typical crystallization temperatures range from 170°C to 190°C for a period of 1 to 2 days.[14][15][16]

  • Product Recovery and Calcination : After crystallization, the solid product is recovered by filtration, washed with deionized water, and dried. The organic SDA is then removed by calcination in air at a temperature around 550°C.

  • Ion Exchange : To obtain the acidic form (H-ZSM-5), the calcined zeolite is subjected to ion exchange with an ammonium (B1175870) salt solution (e.g., ammonium nitrate), followed by a final calcination to decompose the ammonium ions and generate Brønsted acid sites.

Visualizing Catalytic Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of reaction pathways and experimental workflows.

Dehydration_Pathway cluster_catalyst Catalyst Surface Acid_Site Brønsted Acid Site (H+) Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Acid_Site->Protonated_Alcohol Alcohol Alcohol Alcohol->Acid_Site Alcohol->Protonated_Alcohol Protonation Ether Ether Product Alcohol->Ether Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation Water Elimination Water Water Protonated_Alcohol->Water Protonated_Alcohol->Ether Nucleophilic attack by another alcohol molecule Carbocation->Acid_Site Alkene Alkene Product Carbocation->Alkene Deprotonation

Figure 1: Generalized reaction pathway for acid-catalyzed alcohol dehydration.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Synthesis Catalyst Synthesis (e.g., Hydrothermal, Impregnation) Calcination Calcination Synthesis->Calcination Characterization_Pre Pre-reaction Characterization (XRD, BET, NH3-TPD) Calcination->Characterization_Pre Reactor Fixed-Bed Reactor Characterization_Pre->Reactor Products Product Stream Reactor->Products Characterization_Post Post-reaction Characterization (TGA, TEM) Reactor->Characterization_Post Feed Alcohol Feed (Pump) Feed->Reactor GC Gas Chromatography (GC) (Analysis of Products) Products->GC Data_Analysis Data Analysis (Conversion, Selectivity) GC->Data_Analysis

Figure 2: A typical experimental workflow for evaluating catalyst performance.

Catalyst_Properties Catalysts Catalyst Properties BPO4 This compound (BPO₄) Amorphous or crystalline solid Both Brønsted and Lewis acid sites High thermal stability Good resistance to coking Catalysts->BPO4 Zeolite Zeolites (e.g., ZSM-5) Crystalline microporous aluminosilicates Primarily Brønsted acid sites (H-form) Shape selectivity due to defined pores Acidity and pore size are tunable Catalysts->Zeolite BPO4_Perf High activity and selectivity Excellent stability, especially in the presence of steam Less prone to deactivation by coking BPO4->BPO4_Perf leads to Zeolite_Perf High activity and selectivity Prone to deactivation by coking Performance highly dependent on structure and Si/Al ratio Zeolite->Zeolite_Perf leads to Performance Performance in Dehydration

Figure 3: Logical relationship between catalyst properties and performance.

Conclusion

This comparative guide highlights that while zeolites are highly effective and versatile catalysts for alcohol dehydration, this compound presents a compelling alternative, particularly in terms of catalyst stability and resistance to deactivation. The superior durability of this compound, as demonstrated in the dehydration of 1,2-propanediol, suggests its potential for processes where catalyst longevity is a critical factor.

The choice between this compound and zeolites will ultimately depend on the specific dehydration reaction, desired product selectivity, and process conditions. Zeolites offer the advantage of well-defined pore structures, enabling shape-selective catalysis. In contrast, the strong acidity and robustness of this compound make it a formidable candidate for a range of dehydration applications. Further direct comparative studies under identical conditions for a wider array of substrates will be invaluable in fully elucidating the relative merits of these two important classes of solid acid catalysts.

References

A Comparative Guide to Boron Phosphate and Other Solid Acid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of organic synthesis is continually evolving, with a strong emphasis on the development of efficient, reusable, and environmentally benign catalytic systems. Solid acid catalysts have emerged as a cornerstone in this endeavor, offering significant advantages over traditional liquid acids by minimizing corrosion, simplifying product separation, and enabling catalyst recycling. Among the diverse array of solid acids, boron phosphate (B84403) (BPO₄) presents a unique profile of acidic and structural properties, making it a compelling candidate for a variety of organic transformations.

This guide provides an objective comparison of boron phosphate's performance against other widely used solid acid catalysts, namely zeolites, sulfated zirconia, and Amberlyst-15. The comparison is supported by experimental data from peer-reviewed literature, with a focus on key reactions such as esterification, dehydration, and Friedel-Crafts alkylation. Detailed experimental protocols for catalyst synthesis, characterization, and representative reactions are also provided to facilitate practical application and further research.

Performance Comparison of Solid Acid Catalysts

The catalytic performance of solid acids is intricately linked to their intrinsic properties, including the nature (Brønsted or Lewis), strength, and density of acid sites, as well as their surface area and pore structure. The following tables summarize the quantitative performance of this compound and its counterparts in selected organic reactions. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Esterification Reactions

Esterification, a fundamental reaction in the synthesis of fine chemicals, pharmaceuticals, and biofuels, is frequently catalyzed by solid acids.

CatalystReactantsTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Reference
Borated Zirconia Hydroquinone (B1673460), Acetic Anhydride801.5-95.7[1]
Sulfated Zirconia Propanoic Acid, Methanol----[2]
Amberlyst-15 Acetic Acid, Ethanol (B145695)75--95.2 ± 0.5[3]
Amberlyst-15 Oleic Acid, Ethanol75--43.8 ± 1.3[3]
Amberlyst-15 Acetic Acid, Ethanol50-80--High[4]

Note: Direct comparative data for this compound in these specific esterification reactions was not available in the searched literature. Borated zirconia, a related material, shows high efficacy.

Dehydration Reactions

The dehydration of alcohols to produce alkenes and ethers is a critical industrial process, often relying on solid acid catalysis.

CatalystReactantTemperature (°C)Conversion (%)Product(s)Selectivity (%)Reference
This compound General Dehydration Catalyst----[5]
HY Zeolite Glycerol (B35011)250-325VariableAcrolein, othersVariable[6]
H-ZSM-5 Zeolite Glycerol320100Acrolein87 (initially)[7]
Pd/LaY Zeolite Glycerol275~57.5Acrolein91.6[8]

Note: While this compound is known as a dehydration catalyst, specific quantitative data for direct comparison in glycerol dehydration was not found in the provided search results.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are essential C-C bond-forming reactions in organic synthesis.

CatalystAromatic SubstrateAcylating/Alkylating AgentTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Sulfated Zirconia Benzene4-Chlorobenzoyl Chloride---100[9]
Sulfated Zirconia Diphenyl OxideBenzyl Chloride90-Excellent-[10]
Zeolites (various) 1-MethylnaphthaleneDimethylnaphthalene--up to 70.27-[11]

Note: Quantitative data for this compound in Friedel-Crafts reactions was not available in the searched literature for a direct comparison.

Catalyst Reusability

A key advantage of solid acid catalysts is their potential for reuse, which enhances process sustainability and economics.

CatalystReactionNumber of CyclesFinal Activity/YieldReference
Borated Zirconia Acetylation of Hydroquinone378% of initial activity[1]
Sulfated Zirconia/SBA-15 Glycerol Esterification4No significant loss of activity[12]
Amberlyst-15 Carbonyl to 1,3-Oxathiolanes-Recyclable without loss of activity[13]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application and evaluation of solid acid catalysts.

Catalyst Synthesis

Synthesis of this compound (BPO₄)

This protocol is adapted from the reaction of boric acid and phosphoric acid[5][14].

  • Mixing of Precursors: In a suitable vessel, combine equimolar amounts of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄).

  • Heating and Dehydration: Heat the mixture gradually. The synthesis can occur over a wide temperature range (80 °C to 1200 °C)[14]. For an amorphous powder, a lower temperature range (e.g., 80-120 °C) is used to evaporate the water formed during the reaction: H₃BO₃ + H₃PO₄ → BPO₄ + 3H₂O

  • Calcination (for crystalline BPO₄): To obtain a microcrystalline product, the amorphous powder is calcined at a high temperature, for instance, 1000 °C for 2 hours[14].

  • Cooling and Storage: After calcination, allow the this compound to cool to room temperature in a desiccator to prevent moisture absorption.

Catalyst Characterization

Temperature-Programmed Desorption of Ammonia (B1221849) (NH₃-TPD)

This technique is widely used to determine the total acidity and the distribution of acid strength of solid catalysts[15][16].

  • Sample Pretreatment: Place a known amount of the catalyst in a quartz reactor. Pretreat the sample by heating it under an inert gas flow (e.g., He or N₂) to a high temperature (e.g., 500 °C) to remove any adsorbed water and impurities. Cool the sample to the adsorption temperature (e.g., 120 °C).

  • Ammonia Adsorption: Introduce a flow of ammonia gas (e.g., 5% NH₃ in He) over the catalyst for a sufficient time to ensure saturation of the acid sites.

  • Purging: Switch the gas flow back to the inert gas to remove any physisorbed ammonia from the catalyst surface.

  • Temperature-Programmed Desorption: Heat the sample at a constant linear rate (e.g., 10 °C/min) under the inert gas flow.

  • Detection: Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer. The resulting TPD profile (desorption signal vs. temperature) provides information on the acid site strength distribution, and the total amount of desorbed ammonia corresponds to the total number of acid sites.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Adsorbed Pyridine (B92270)

This method is used to distinguish between Brønsted and Lewis acid sites[17].

  • Sample Preparation: Press a small amount of the catalyst powder into a self-supporting wafer and place it in an in-situ IR cell with CaF₂ windows.

  • Activation: Heat the sample under vacuum at a high temperature (e.g., 400 °C) to remove adsorbed species.

  • Background Spectrum: Cool the sample to the desired adsorption temperature (e.g., 150 °C) and record a background IR spectrum.

  • Pyridine Adsorption: Introduce pyridine vapor into the IR cell and allow it to adsorb on the catalyst surface.

  • Evacuation: Evacuate the cell to remove physisorbed and weakly bound pyridine.

  • Spectrum Acquisition: Record the IR spectrum of the sample with adsorbed pyridine. The characteristic absorption bands are:

    • Lewis Acid Sites: Bands around 1450 cm⁻¹ and 1600-1630 cm⁻¹ are attributed to pyridine coordinated to Lewis acid sites.

    • Brønsted Acid Sites: A band around 1540 cm⁻¹ is characteristic of the pyridinium (B92312) ion formed by the protonation of pyridine on Brønsted acid sites.

    • Both Sites: A band around 1490 cm⁻¹ is due to pyridine adsorbed on both Lewis and Brønsted acid sites.

Representative Organic Reaction

Esterification of Acetic Acid with Ethanol using a Solid Acid Catalyst

This procedure describes a typical batch reactor setup for liquid-phase esterification.

  • Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: Add acetic acid, ethanol (in a desired molar ratio, often with an excess of alcohol to shift the equilibrium), and the solid acid catalyst (e.g., 1-5 wt% of the total reactants) to the flask.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 75 °C) with vigorous stirring.

  • Monitoring Progress: Take aliquots of the reaction mixture at regular intervals and analyze them by gas chromatography (GC) to determine the conversion of acetic acid and the yield of ethyl acetate.

  • Catalyst Recovery: After the reaction, cool the mixture and separate the solid catalyst by filtration or centrifugation.

  • Catalyst Regeneration: Wash the recovered catalyst with a suitable solvent (e.g., ethanol) to remove any adsorbed species and then dry it in an oven before reusing it in subsequent reactions.

Visualizing Catalytic Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate workflows and logical relationships in catalysis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_reaction Catalytic Reaction synthesis Synthesis of Solid Acid Catalyst calcination Calcination/ Activation synthesis->calcination nh3_tpd NH3-TPD (Acidity & Strength) calcination->nh3_tpd Characterize ftir_pyridine FT-IR (Pyridine) (Brønsted/Lewis Sites) calcination->ftir_pyridine Characterize bet BET Surface Area & Porosimetry calcination->bet Characterize reaction_setup Batch Reactor Setup calcination->reaction_setup Test Catalyst reaction Esterification/ Dehydration reaction_setup->reaction analysis GC/MS Analysis reaction->analysis recovery Catalyst Recovery & Reuse analysis->recovery

Caption: Experimental workflow for solid acid catalyst evaluation.

Catalyst_Selection_Logic cluster_properties Desired Catalyst Properties cluster_catalysts Potential Solid Acid Catalysts reaction_type Target Organic Reaction (e.g., Esterification, Dehydration) acid_strength Acid Strength (Weak, Medium, Strong) reaction_type->acid_strength acid_type Acid Site Type (Brønsted vs. Lewis) reaction_type->acid_type pore_size Pore Size & Structure (Shape Selectivity) reaction_type->pore_size stability Thermal & Chemical Stability reaction_type->stability bpo4 This compound acid_strength->bpo4 zeolites Zeolites acid_strength->zeolites sulfated_zirconia Sulfated Zirconia acid_strength->sulfated_zirconia amberlyst Amberlyst-15 acid_strength->amberlyst acid_type->bpo4 acid_type->zeolites acid_type->sulfated_zirconia acid_type->amberlyst pore_size->zeolites stability->bpo4 stability->sulfated_zirconia performance Optimal Catalyst Performance bpo4->performance zeolites->performance sulfated_zirconia->performance amberlyst->performance

Caption: Logic diagram for selecting a solid acid catalyst.

Conclusion

This compound stands as a versatile and effective solid acid catalyst for a range of organic reactions, particularly in dehydration processes. Its performance, however, is highly dependent on the specific reaction and conditions. While direct, comprehensive comparative data against other solid acids like zeolites, sulfated zirconia, and Amberlyst-15 is somewhat limited in the literature, the available information suggests that each catalyst possesses a unique set of advantages. Zeolites offer shape selectivity due to their well-defined pore structures, sulfated zirconia provides superacidic sites for demanding reactions, and Amberlyst-15 is a commercially available and robust resin for various applications.

The choice of an optimal solid acid catalyst is therefore a multifactorial decision, guided by the specific requirements of the target transformation, including the nature of the reactants, desired product selectivity, and process economics. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the selection and application of this compound and other prominent solid acid catalysts in their pursuit of innovative and sustainable chemical synthesis. Further head-to-head comparative studies under standardized conditions are warranted to build a more complete and directly comparable dataset for these important catalytic materials.

References

A Comparative Performance Evaluation of Boron Phosphate and Zinc Borate as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant performance of boron phosphate (B84403) (BPO₄) and zinc borate (B1201080) (ZnB). The information presented is curated from various experimental studies to assist researchers in selecting the appropriate flame retardant for their specific applications. This document summarizes key performance data, details experimental methodologies, and visualizes the flame retardant mechanisms.

Executive Summary

Both boron phosphate and zinc borate are effective halogen-free flame retardants that function primarily in the condensed phase by promoting char formation and creating a protective barrier. Zinc borate is a widely studied and versatile flame retardant known for its synergistic effects with a variety of other flame retardants, including metal hydroxides and phosphorus-based compounds.[1][2][3] It also acts as a smoke suppressant.[4][5] this compound is recognized for its ability to act as a solid acid catalyst, promoting charring at lower temperatures and forming a stable, glassy protective layer.[6] While direct comparative data is limited, existing research indicates that both compounds significantly improve the flame retardancy of various polymers. The choice between them may depend on the specific polymer system, processing temperatures, and desired synergistic interactions with other additives.

Flame Retardant Mechanisms

The efficacy of a flame retardant is rooted in its mechanism of action during the combustion of the polymer. Both this compound and zinc borate primarily act in the condensed phase, meaning they alter the thermal decomposition of the polymer to reduce the production of flammable gases.

This compound (BPO₄)

This compound functions as a flame retardant through a combination of condensed-phase mechanisms. At elevated temperatures, it can act as a solid acid catalyst, influencing the pyrolysis of the polymer to promote the formation of a stable, insulating char layer.[6] This char layer acts as a physical barrier, limiting the heat transfer from the flame to the polymer and restricting the flow of flammable volatile compounds to the combustion zone.[6][7] The formation of a glassy polyphosphate-borate layer further enhances this barrier effect.[8]

BPO4_Mechanism cluster_polymer Polymer Matrix cluster_combustion Combustion Zone cluster_fr Flame Retardant Action Polymer Polymer Flame Flame Polymer->Flame Flammable Gases Catalysis Acid Catalysis Polymer->Catalysis Decomposition Heat Heat Source Heat->Polymer Pyrolysis BPO4 This compound (BPO₄) Heat->BPO4 Activation BPO4->Polymer Acts on Char_Layer Protective Char Layer (Glassy BPO₄) Catalysis->Char_Layer Promotes Char_Layer->Polymer Char_Layer->Flame Blocks Fuel

Figure 1. Flame retardant mechanism of this compound.
Zinc Borate (ZnB)

ZB_Mechanism cluster_polymer Polymer Matrix cluster_combustion Combustion Zone cluster_fr Flame Retardant Action Polymer Polymer Flame Flame Polymer->Flame Heat Heat Source Heat->Polymer Pyrolysis ZB Zinc Borate (ZnB) Heat->ZB Decomposition Water_Release Endothermic Water Release ZB->Water_Release Releases Glassy_Layer Protective Glassy Layer (B₂O₃, ZnO) ZB->Glassy_Layer Forms Synergy Synergistic Effects ZB->Synergy Exhibits Water_Release->Flame Dilutes & Cools Glassy_Layer->Polymer Insulates Glassy_Layer->Flame Blocks Fuel

Figure 2. Flame retardant mechanism of Zinc Borate.

Quantitative Performance Data

The following tables summarize the performance of this compound and zinc borate in various polymer systems based on standard flammability tests. It is important to note that direct comparisons should be made with caution, as the data are compiled from different studies with potentially varying experimental conditions.

Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test

The Limiting Oxygen Index (LOI) measures the minimum oxygen concentration required to support the combustion of a material. A higher LOI value indicates better flame retardancy. The UL-94 is a vertical burn test that classifies materials as V-0, V-1, or V-2 based on their self-extinguishing properties, with V-0 being the highest rating.

Table 1: LOI and UL-94 Data for this compound and Zinc Borate in Various Polymers

Polymer SystemFlame RetardantLoading (wt%)LOI (%)UL-94 RatingReference
Wood Polymer CompositeNone028.7V-2[11]
Wood Polymer CompositeThis compound535.6V-0[11]
PolyimideNone028-[12]
PolyimideThis compound1039VTM-0[12]
Epoxy ResinNone019.5-[13]
Epoxy Resin (with Red Phosphorus)Zinc Borate (9:1 RP:ZB)10-V-0[13]
Polyamide-6 (PA-6)None021.3V-2[8]
Polyamide-6 (PA-6) (with Al. Phosphinate)Zinc Borate1529.3V-0[8]
Rigid PVCNone037.4V-0[14]
Rigid PVCZinc Borate15-V-0[14]
Cone Calorimetry

Cone calorimetry is a powerful tool for evaluating the fire behavior of materials under forced flaming conditions. Key parameters include the Peak Heat Release Rate (pHRR), which is a critical indicator of fire intensity, and the Total Heat Release (THR). Lower values for these parameters signify better flame retardancy.

Table 2: Cone Calorimetry Data for this compound and Zinc Borate in Various Polymers

Polymer SystemFlame RetardantLoading (wt%)pHRR (kW/m²)THR (MJ/m²)Reference
Polyamide-6 (PA-6)This compound-ReducedUnchanged[15]
Polypropylene (PP)This compound-UnchangedUnchanged[15]
Aerospace Epoxy ResinNone0~1100-[16][17]
Aerospace Epoxy Resin (with ATH)Zinc Borate20~251-[16][17]
Epoxy Resin (with Red Phosphorus)Zinc Borate (9:1 RP:ZB)10LoweredLowered[13]
Polyamide-6 (PA-6) (with Al. Phosphinate)Zinc Borate-82% suppression-[18]

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies. A brief overview of the key experimental protocols is provided below.

Limiting Oxygen Index (LOI)

This test is conducted according to the ASTM D2863 standard. A vertically oriented specimen is ignited in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is varied until the minimum concentration that just supports flaming combustion is determined.

UL-94 Vertical Burning Test

This test follows the ANSI/UL 94 standard. A rectangular specimen is held vertically and ignited at the bottom with a calibrated flame for a specified duration. The material's ability to self-extinguish after the flame is removed, the duration of flaming and glowing, and whether it produces flaming drips that ignite a cotton indicator below are observed to assign a V-0, V-1, or V-2 classification.

Cone Calorimetry

This test is performed according to the ASTM E1354 standard. A square specimen is exposed to a constant heat flux from a conical heater. The sample is ignited, and the rate of heat release is measured by oxygen consumption calorimetry. Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Comparison Polymer Polymer Resin Compounding Melt Compounding Polymer->Compounding FR Flame Retardant (BPO₄ or ZnB) FR->Compounding Molding Injection/Compression Molding Compounding->Molding LOI LOI Test (ASTM D2863) Molding->LOI UL94 UL-94 Test (ANSI/UL 94) Molding->UL94 Cone Cone Calorimetry (ASTM E1354) Molding->Cone LOI_Data LOI Value LOI->LOI_Data UL94_Rating UL-94 Rating UL94->UL94_Rating Cone_Data pHRR, THR, etc. Cone->Cone_Data Comparison Performance Comparison LOI_Data->Comparison UL94_Rating->Comparison Cone_Data->Comparison

Figure 3. General experimental workflow for evaluating flame retardant performance.

Conclusion

Both this compound and zinc borate are viable halogen-free flame retardants that enhance the fire resistance of polymers primarily through condensed-phase mechanisms. Zinc borate is a well-established and versatile option, demonstrating significant synergistic potential with a broad range of other flame retardants and offering smoke suppression properties. This compound is also an effective char-promoting agent, with its acidic nature providing a catalytic pathway for char formation.

The selection between these two flame retardants will be dictated by the specific requirements of the application, including the polymer matrix, processing conditions, desired level of flame retardancy, and the potential for synergistic combinations with other additives. The quantitative data presented herein, while not from a single direct comparative study, provides a valuable baseline for researchers and scientists in the field of flame retardant materials. Further direct comparative studies under identical conditions are warranted to provide a more definitive performance ranking.

References

Synergistic Firepower: A Comparative Guide to Boron Phosphate in Flame Retardant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and product development, the quest for effective and reliable flame retardants is perpetual. Among the halogen-free options, boron phosphate (B84403) (BPO₄) has emerged as a potent synergistic agent, significantly enhancing the performance of other flame retardants. This guide provides an objective comparison of boron phosphate's synergistic effects, supported by experimental data, detailed methodologies, and mechanistic insights.

Performance Benchmarks: A Data-Driven Comparison

The efficacy of a flame retardant system is quantified through several standard tests. The Limiting Oxygen Index (LOI) measures the minimum oxygen concentration required to sustain combustion. The UL-94 vertical burn test assesses the self-extinguishing properties of a material. Cone calorimetry provides comprehensive data on heat release rates, smoke production, and other critical fire dynamics.

The following tables summarize the performance of this compound in synergistic systems compared to individual flame retardants and other common alternatives in various polymer matrices.

Thermoplastic Polyurethane (TPU)
Flame Retardant SystemLoading (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Pure TPU -21.7No Rating452.584.2
BPO₄ 17.5-V-2--
MAPP 17.5-V-2--
MAPP / BPO₄ 15.5 / 2-V-0Significantly ReducedSignificantly Reduced
DBDPE 12-V-0--

MAPP: Microencapsulated Ammonium (B1175870) Polyphosphate; DBDPE: Decabromodiphenyl ethane. Note: Specific pHRR and THR values for some formulations were not available in the cited literature, but trends were indicated.

The data clearly demonstrates the synergistic effect between MAPP and BPO₄ in TPU. While either component alone at 17.5 wt% only achieves a V-2 rating, a combination with a much lower BPO₄ content (2 wt%) elevates the performance to a V-0 rating[1]. This indicates a significant improvement in fire retardancy that is greater than the sum of the individual components.

Epoxy Resin
Flame Retardant SystemLoading (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)
Pure Epoxy -23.0No Rating~1200
TAD 10-V-1-
BPO₄ / TAD 2 / 8-V-0Significantly Reduced
B₂O₃ / TAD 2 / 8-V-0Most Efficient Reduction
ZB / TAD 2 / 8-V-1Reduced
ATH 1522.9-Reduced by 28.5%

TAD: A phosphaphenanthrene compound; B₂O₃: Boron Oxide; ZB: Zinc Borate (B1201080); ATH: Aluminum Trihydroxide.

In epoxy resins, this compound, in combination with a phosphorus-containing flame retardant (TAD), shows a clear synergistic effect, achieving a V-0 rating where TAD alone only reaches V-1[2]. The study also highlights that boron oxide (B₂O₃) shows an even more pronounced synergistic effect in reducing heat release[2]. Boron compounds, in general, enhance the flame retardancy of phosphorus-based systems in epoxy resins.

Polypropylene (PP)
Flame Retardant SystemLoading (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)
Pure PP -18.0No Rating~1700
IFR (APP/PER) 20-V-1-
IFR / Clay 20 / 2Slightly IncreasedV-1Reduced
IFR / Clay / BPO₄ 20 / 2 / 326.5V-1Further Reduced
IFR / Clay / ZnB 20 / 2 / 3-V-0Further Reduced
Melamine Pyrophosphate 30-No Rating-

IFR: Intumescent Flame Retardant (Ammonium Polyphosphate/Pentaerythritol); ZnB: Zinc Borate.

For polypropylene, an intumescent system is commonly used. The addition of this compound to an IFR and nanoclay formulation significantly increases the LOI value[3]. While a V-0 rating was achieved with zinc borate in this specific system, BPO₄ demonstrated the highest LOI, indicating its strong contribution to reducing flammability[3].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • A heat-resistant glass test column (minimum 75mm inside diameter and 450mm minimum height).

  • A specimen holder to keep the sample vertical in the center of the column.

  • Gas supply and control system for oxygen and nitrogen.

  • An ignition source (e.g., a propane (B168953) torch).

Procedure:

  • A test specimen, typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick, is clamped vertically in the glass chimney[4].

  • A mixture of oxygen and nitrogen is introduced into the bottom of the column at a specified flow rate.

  • The top edge of the specimen is ignited with a flame.

  • The burning behavior of the specimen is observed.

  • The oxygen concentration is adjusted in subsequent tests until the minimum concentration that sustains combustion for a specified period (e.g., 3 minutes) or a specified length of the specimen is burned is determined[4]. This concentration is the Limiting Oxygen Index, expressed as a volume percentage.

UL-94 Vertical Burning Test (ASTM D3801)

Objective: To determine the comparative burning characteristics of solid plastic materials in a vertical position.

Apparatus:

  • A test chamber, free from drafts.

  • A laboratory burner (Bunsen burner) with a 20 mm high blue flame.

  • A specimen holder to clamp the specimen vertically.

  • A surgical cotton patch placed below the specimen.

  • A timer.

Procedure:

  • A rectangular test specimen (typically 125 mm x 13 mm) is clamped vertically[5].

  • A layer of dry absorbent surgical cotton is placed 300 mm below the specimen[6].

  • The burner is ignited and the flame is adjusted to a 20 mm high blue flame.

  • The flame is applied to the center of the lower edge of the specimen for 10 seconds[4][6].

  • The flame is removed, and the afterflame time (t₁) is recorded.

  • As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds.

  • The flame is removed, and the second afterflame time (t₂) and afterglow time are recorded.

  • Observations are made as to whether any dripping particles ignite the cotton patch below[4].

  • A set of five specimens is tested.

  • The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton[5][7].

Cone Calorimeter Test (ASTM E1354)

Objective: To measure the heat release rate, smoke production, and other fire-related properties of materials under controlled radiant heat exposure.

Apparatus:

  • A conical radiant electric heater.

  • A specimen holder.

  • A load cell for measuring mass loss.

  • An exhaust gas system with oxygen monitoring and flow measuring instrumentation.

  • A spark igniter.

  • A data acquisition and analysis system.

Procedure:

  • A flat test specimen, typically 100 mm x 100 mm, is placed in the specimen holder[4].

  • The specimen is positioned on the load cell under the conical heater.

  • A specified radiant heat flux (e.g., 35 or 50 kW/m²) is applied to the surface of the specimen[4].

  • A spark igniter is used to ignite the gases evolved from the specimen's surface.

  • The test continues until flaming ceases or for a predetermined period.

  • Throughout the test, the instrument continuously measures and records the rate of heat release, mass loss rate, time to ignition, and smoke production[8].

Mechanistic Pathways of Synergy

The enhanced flame retardancy of this compound in combination with other retardants stems from synergistic interactions in both the condensed (solid) and gas phases during combustion.

Condensed-Phase Action: Char Formation

The primary synergistic mechanism of this compound, particularly with phosphorus-containing flame retardants like ammonium polyphosphate (APP), is the enhancement of a protective char layer in the condensed phase.

  • Acid Catalysis: Upon heating, both BPO₄ and APP can generate acidic species (boric acid, phosphoric acid, and polyphosphoric acid)[9]. These acids act as catalysts, promoting the dehydration and cross-linking of the polymer matrix at lower temperatures[10].

  • Char Stabilization: this compound interacts with the phosphate species from APP to form a stable, glassy borophosphate char. This inorganic layer reinforces the carbonaceous char, making it more cohesive and less permeable.

  • Barrier Effect: This robust char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the diffusion of flammable volatile gases to the combustion zone[9].

Synergistic_Char_Formation cluster_polymer Polymer Matrix cluster_fr Flame Retardants cluster_combustion Combustion Zone Polymer Polymer Dehydration Dehydration & Cross-linking Polymer->Dehydration BPO4 This compound (BPO₄) Acid_Catalysis Acid Catalysis (H₃BO₃, H₃PO₄) BPO4->Acid_Catalysis APP Ammonium Polyphosphate (APP) APP->Acid_Catalysis Heat Heat Heat->Polymer Heat->BPO4 Heat->APP Acid_Catalysis->Polymer acts on Acid_Catalysis->Dehydration promotes Char Stable Borophosphate Char Layer Dehydration->Char Barrier Barrier Effect Char->Barrier Barrier->Heat insulates from Volatiles Flammable Volatiles Barrier->Volatiles inhibits release Flame Flame Volatiles->Flame

Caption: Synergistic char formation mechanism of BPO₄ and APP.

Gas-Phase Action: Flame Inhibition

While the condensed-phase mechanism is predominant, some gas-phase activity also contributes to the synergistic effect.

  • Release of Non-combustible Gases: The decomposition of APP releases non-flammable gases like ammonia (B1221849) (NH₃) and water vapor[9]. These gases dilute the flammable volatiles and oxygen in the gas phase, inhibiting the combustion reactions.

  • Free Radical Quenching: Some phosphorus-containing species can volatilize into the flame and act as radical scavengers (e.g., PO• radicals), interrupting the chain reactions of combustion[11]. Boron species can also have a flame-inhibiting effect.

Gas_Phase_Inhibition cluster_source Source cluster_gas_phase Gas Phase APP APP Decomposition Non_Combustible_Gases Non-Combustible Gases (NH₃, H₂O) APP->Non_Combustible_Gases Radical_Quenching Radical Quenching (PO•) APP->Radical_Quenching releases P-species Polymer_Decomp Polymer Pyrolysis Flammable_Gases Flammable Gases Polymer_Decomp->Flammable_Gases Flame_Inhibition Flame Inhibition Non_Combustible_Gases->Flame_Inhibition Dilution Effect Flame_Inhibition->Flammable_Gases suppresses combustion of Radical_Quenching->Flame_Inhibition interrupts chain reactions

Caption: Gas-phase flame inhibition mechanism.

Conclusion

This compound demonstrates significant synergistic effects when combined with other flame retardants, particularly phosphorus-based systems like ammonium polyphosphate. This synergy leads to a remarkable improvement in the fire safety of various polymers, as evidenced by increased Limiting Oxygen Index values, higher UL-94 ratings, and reduced heat release rates in cone calorimetry tests. The primary mechanism of this synergy lies in the enhanced formation of a stable, protective char layer that acts as a barrier to heat and mass transfer. For researchers and professionals seeking high-performance, halogen-free flame retardant solutions, formulations incorporating this compound as a synergistic agent offer a compelling and effective approach.

References

A Comparative Guide to Boron Phosphate Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Boron phosphate (B84403) (BPO₄), a versatile inorganic compound, finds applications in catalysis, ceramics, and as a precursor for other materials. Its synthesis can be achieved through various methods, each yielding products with distinct physical and chemical properties. This guide provides a comparative analysis of the most common synthesis routes—solid-state reaction, hydrothermal synthesis, microwave-assisted synthesis, and the sol-gel method—offering insights into their experimental protocols and the characteristics of the resulting materials.

Comparison of Synthesis Methods

The choice of synthesis method significantly impacts the properties of the final boron phosphate product. Key performance indicators such as reaction time, temperature, and the resulting material's crystallinity and particle size vary considerably across different techniques.

Synthesis MethodTypical PrecursorsReaction Temperature (°C)Reaction TimeKey Characteristics of Product
Solid-State Reaction Boric acid (H₃BO₃), Phosphoric acid (H₃PO₄), Ammonium dihydrogen phosphate ((NH₄)H₂PO₄), Boron oxide (B₂O₃)80 - 1200[1]Several hoursHigh crystallinity, particularly at higher temperatures.[2]
Hydrothermal Synthesis Boric acid (H₃BO₃), Phosphorus pentoxide (P₂O₅)~160[3][4][5]~48 hours[3][4][5]Single-phase crystalline product.[3][4][5]
Microwave-Assisted Ammonium tetraborate (B1243019) tetrahydrate ((NH₄)₂B₄O₇·4H₂O), Phosphoric acid (H₃PO₄), Boron oxide (B₂O₃), Phosphorus pentoxide (P₂O₅)Rapid internal heating3 - 5 minutes[3][4][5]Crystalline product, rapid synthesis.[3][4][5]
Sol-Gel Method Alkyl phosphates, Boric acid (H₃BO₃), Sodium methoxideRoom temperature gelation, followed by heat treatment (e.g., 400°C)[6]Hours to daysAmorphous or crystalline, potential for incorporating bioactive molecules.[6]

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing and comparing synthesis techniques. Below are representative protocols for each method.

Solid-State Reaction

This conventional method involves the direct reaction of solid precursors at elevated temperatures.

Experimental Protocol:

  • Precursor Mixing: Stoichiometric amounts of boric acid and phosphoric acid are intimately mixed in a mortar and pestle.

  • Calcination: The mixture is placed in a crucible and heated in a furnace to a target temperature, typically ranging from 500 to 1200°C, for several hours.[1][2]

  • Cooling and Grinding: The product is cooled to room temperature and ground to a fine powder.

solid_state_workflow cluster_0 Solid-State Synthesis Precursor Mixing Mix Boric Acid & Phosphoric Acid Calcination Heat in Furnace (500-1200°C) Precursor Mixing->Calcination Cooling Cool to Room Temperature Calcination->Cooling Grinding Grind to Fine Powder Cooling->Grinding BPO4_Product This compound (Crystalline) Grinding->BPO4_Product hydrothermal_workflow cluster_1 Hydrothermal Synthesis Precursor_Prep Seal Precursors in Autoclave Heating Heat Autoclave (~160°C, 48h) Precursor_Prep->Heating Cooling_Wash Cool, Wash, and Dry Heating->Cooling_Wash BPO4_Product_H This compound (Single-Phase Crystalline) Cooling_Wash->BPO4_Product_H microwave_workflow cluster_2 Microwave-Assisted Synthesis Mix_Precursors_M Mix Solid Precursors Microwave Microwave Irradiation (3-5 mins) Mix_Precursors_M->Microwave Cool_Collect Cool and Collect Product Microwave->Cool_Collect BPO4_Product_M This compound (Crystalline) Cool_Collect->BPO4_Product_M sol_gel_workflow cluster_3 Sol-Gel Synthesis Sol_Formation Mix Precursors to Form Sol Gelation Age Sol to Form Gel Sol_Formation->Gelation Drying Dry the Gel Gelation->Drying Heat_Treatment Heat Treatment (e.g., 400°C) Drying->Heat_Treatment BPO4_Product_SG This compound (Amorphous or Crystalline) Heat_Treatment->BPO4_Product_SG comparison_diagram Synthesis_Methods This compound Synthesis Methods Solid_State Solid-State - High Temperature - Long Reaction Time - High Crystallinity Synthesis_Methods->Solid_State Hydrothermal Hydrothermal - Moderate Temperature - Long Reaction Time - Good Purity Synthesis_Methods->Hydrothermal Microwave Microwave-Assisted - Rapid Synthesis - Energy Efficient - Crystalline Product Synthesis_Methods->Microwave Sol_Gel Sol-Gel - Low Temperature - Control over Morphology - Amorphous or Crystalline Synthesis_Methods->Sol_Gel

References

Computational Modeling and Simulation of Boron Phosphate Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Boron phosphate (B84403) (BPO₄) has emerged as a versatile and robust solid acid catalyst for a variety of organic transformations. Its unique structural and electronic properties, stemming from the combination of boron and phosphorus, impart notable catalytic activity, particularly in reactions requiring strong acid sites. This guide provides an objective comparison of boron phosphate's performance with alternative solid acid catalysts, supported by experimental data and computational insights, to aid researchers in catalyst selection and development.

Performance Comparison in Acid-Catalyzed Reactions

This compound's efficacy is most prominently demonstrated in dehydration reactions, where it often exhibits superior stability and selectivity compared to conventional catalysts.

Table 1: Performance Comparison in the Dehydration of 1,2-Propanediol to Propanal

CatalystConversion (%)Selectivity to Propanal (%)Reaction Temperature (°C)Catalyst StabilityReference
This compound >95 (Yield)High300 - 400Durable catalytic activity[1]
ZSM-5 LowerLowerN/ALess durable[1]
Silica-Alumina LowerLowerN/ALess durable[1]
Niobium Oxide LowerLowerN/ALess durable[1]

Note: Specific quantitative data for conversion and selectivity for ZSM-5, Silica-Alumina, and Niobium Oxide were not detailed in the reference but were reported to be lower than this compound.

Table 2: Performance Comparison in the Dehydration of 2-Butanol (B46777)

CatalystDehydration ActivityPredominant MechanismKey FindingsReference
This compound (P/B ratio dependent) HighE1 (Carbonium ion)Activity correlates with acid site density.[2]
H-Zeolites (e.g., H-MFI, H-BEA) HighShape-selective, confinement effectsProduct distribution depends on pore structure.[3]
Alumina (γ-Al₂O₃) Moderate to HighE2 and E1 typeRequires higher temperatures; activity can decrease due to water adsorption.[3]
Silica-Alumina ModerateBrønsted and Lewis acidityLess active than H-zeolites on a per-site basis.[3]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for catalyst evaluation. Below are representative protocols for the synthesis of this compound catalysts.

Protocol 1: High-Temperature Solid-Phase Synthesis

This method allows for a one-step synthesis of this compound.

  • Precursors: Boric acid (H₃BO₃) and a phosphorus source such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or a mixture of ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) and phosphoric acid (H₃PO₄).

  • Mixing: The precursors are mixed in a stoichiometric molar ratio of P₂O₅ to B₂O₃ between 0.9 and 1.1.

  • Granulation: The mixed powder is granulated to ensure uniform particle size.

  • Calcination: The granulated material is fed into a rotary kiln and calcined at a temperature between 300°C and 1000°C for 1 to 3 hours.[4]

  • Cooling & Processing: The resulting this compound product is cooled and can be milled to the desired particle size.

Protocol 2: Liquid-Phase Precipitation and Calcination

This two-step process involves a precipitation reaction followed by thermal treatment.

  • Precursors: Boric acid (H₃BO₃) and orthophosphoric acid (H₃PO₄).

  • Reaction: An aqueous solution of boric acid (e.g., 1 kg in 3.8 kg of boiling water) is mixed with an aqueous solution of orthophosphoric acid (e.g., 3.16 kg of a 50% wt. solution).[5]

  • Evaporation: The mixture is heated (e.g., to 90°C) and agitated to evaporate the water until a paste-like product is formed.[5]

  • Drying: The paste is dried at 100-150°C.

  • Calcination: The dried product is calcined at a high temperature, typically between 550°C and 800°C, for several hours (e.g., 15 hours at 650°C).[5] The crystallinity of the final BPO₄ increases with higher temperature and longer heating times.[6][7]

Visualizing Catalytic Processes and Workflows

Computational modeling relies on understanding the fundamental steps of a catalytic process, from synthesis to reaction. The following diagrams, generated using the DOT language, illustrate key workflows and concepts in this compound catalysis.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing precursors Precursors (H₃BO₃, H₃PO₄) mixing Mixing & Granulation precursors->mixing calcination Calcination (300-1000°C) mixing->calcination xrd XRD (Phase Purity) calcination->xrd ftir FT-IR (Bonding) calcination->ftir nh3_tpd NH₃-TPD (Acidity) calcination->nh3_tpd reactor Packed-Bed Reactor xrd->reactor ftir->reactor nh3_tpd->reactor reaction Dehydration Reaction reactor->reaction analysis Product Analysis (GC-MS) reaction->analysis

Caption: General experimental workflow for the synthesis, characterization, and testing of solid acid catalysts.

dehydration_pathway reactant 2-Butanol catalyst BPO₄ Catalyst (Brønsted Acid Site) reactant->catalyst Protonation intermediate Sec-butyl Cation (Carbonium Ion) catalyst->intermediate Dehydration (E1) product1 1-Butene intermediate->product1 -H⁺ product2 cis-2-Butene intermediate->product2 -H⁺ product3 trans-2-Butene intermediate->product3 -H⁺

Caption: Simplified E1 mechanism for 2-butanol dehydration catalyzed by this compound's acid sites.[2]

catalyst_comparison cluster_bpo4 This compound cluster_zeolites Zeolites (e.g., ZSM-5) cluster_alumina γ-Alumina bpo4_node Strong Brønsted & Lewis Acidity High Thermal Stability Durable Performance zeo_node Strong Brønsted Acidity Shape Selectivity (Pore Structure) Prone to Coking/Deactivation alu_node Primarily Lewis Acidity Lower Activity than Zeolites Sensitive to Water

Caption: Logical comparison of key properties for different solid acid catalysts used in dehydration reactions.[1][3]

References

A Comparative Guide to the Efficacy of Boron-Containing Compounds for Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that holds immense promise for treating various cancers. Its efficacy is fundamentally reliant on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. This guide provides an objective comparison of the performance of different boron-containing compounds, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.

Quantitative Comparison of Boron Delivery Agents

The effectiveness of a boron delivery agent is determined by its ability to achieve a therapeutic ¹⁰B concentration within the tumor, ideally exceeding 20 µg of ¹⁰B per gram of tissue, while maintaining high tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) concentration ratios, preferably greater than 3:1.[1][2][3] The following tables summarize the performance of key boron delivery agents based on preclinical and clinical data.

Compound Boron Content (% by weight) Typical Tumor Accumulation (µg ¹⁰B/g) Tumor-to-Normal Tissue Ratio (T/N) Tumor-to-Blood Ratio (T/B) Primary Cellular Uptake Mechanism Clinical Status
Sodium Borocaptate (BSH) 60%[4]11.2 - 20.8[5]1:1 to 3.6:1[6]1.2 ± 0.4[6]Passive diffusion, particularly where the blood-brain barrier is compromised[3][7]Clinically used, often in combination with BPA[4][8]
Boronophenylalanine (BPA) Not specified in search results11.2 - 56.3 (in combination with BSH)[5]2.4 - 5.31[2][7]3.2 - 4.46[2][7]L-type Amino Acid Transporter 1 (LAT1)[7]Clinically approved and most widely used agent[4][6]
GB-10 (Decahydrodecaborate) Not specified in search resultsPotentially useful concentrations achieved in liver metastases models[9]Varied depending on administration[9]Varied depending on administration[9]Diffusive characteristics[7]Investigational[2][7]
MMT1242 (α-d-mannopyranoside derivative) High (contains three closo-dodecarborates)Longer tumor retention compared to BSH and BPA[10]Adequate for therapeutic effect[10]Adequate for therapeutic effect[10]Active transport, potentially exploiting the Warburg effect[10]Preclinical[10]
TC440/TC442 (Dipeptides) Not specified in search results2-3 times higher than BPA in xenograft models[11]Not specified in search resultsNot specified in search resultsInternalized via peptide transporters[11]Preclinical[11]
Boronated Porphyrins (e.g., BOPP) Not specified in search resultsEnhanced with co-administration of L-BPA[4]High tumor-cell uptake observed[4]Not specified in search resultsHigh affinity for low-density lipoprotein (LDL) receptors[4]Preclinical[4]
Liposomal Boron Formulations Variable73.2–77.6 µg ¹⁰B/g of tumor tissue[4]Not specified in search resultsNot specified in search resultsEndocytosis[4]Preclinical[4]
Boron-containing Nanoparticles (e.g., NP@I-COSAN) VariableStable boron retention, comparable to f-BPA[12]Not specified in search resultsNot specified in search resultsEndocytosis[12]Preclinical[12]

Experimental Protocols

The evaluation of novel boron delivery agents for BNCT involves a series of standardized in vitro and in vivo experiments.[13][14]

In Vitro Evaluation
  • Cytotoxicity Assay:

    • Objective: To determine the intrinsic toxicity of the boron compound to both cancer and normal cells.

    • Method: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are incubated with varying concentrations of the boron compound for a specified period. The cell viability is then assessed by measuring the mitochondrial activity, which correlates with the number of viable cells.[1]

  • Cellular Boron Uptake:

    • Objective: To quantify the amount of boron taken up by cancer cells.

    • Method: Cancer cells are incubated with the boron-containing compound. After incubation, the cells are washed to remove any extracellular compound, lysed, and the intracellular boron concentration is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][15]

  • Subcellular Localization:

    • Objective: To determine the distribution of boron within the cell (e.g., nucleus, cytoplasm).

    • Method: Secondary Ion Mass Spectrometry (SIMS) on cryogenically prepared cells provides high-resolution imaging of boron distribution.[1]

In Vivo Evaluation
  • Biodistribution Studies:

    • Objective: To determine the boron concentration in the tumor, blood, and major organs over time.

    • Method: The boron agent is administered to tumor-bearing animal models (e.g., mice with xenografts). At various time points post-administration, the animals are euthanized, and tissues are collected. The boron concentration in each tissue is quantified by ICP-MS.[1][15]

  • Therapeutic Efficacy Studies:

    • Objective: To evaluate the anti-tumor effect of BNCT with the new agent.

    • Method: Tumor-bearing animals are administered the boron agent. After a time interval determined by biodistribution studies to allow for optimal tumor accumulation, the tumor is irradiated with a thermal or epithermal neutron beam. Tumor growth is monitored over time and compared to control groups (e.g., no treatment, agent only, radiation only).[1][15]

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes in the evaluation of boron delivery agents.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cytotoxicity Cytotoxicity Assay (e.g., MTT) uptake Cellular Boron Uptake (ICP-MS) localization Subcellular Localization (SIMS) uptake->localization promising_candidate Promising Candidate uptake->promising_candidate biodistribution Biodistribution Study (ICP-MS of Tissues) optimal_time Determine Optimal Irradiation Time biodistribution->optimal_time efficacy BNCT Efficacy Study (Neutron Irradiation) animal_model Tumor-Bearing Animal Model animal_model->biodistribution boron_agent Novel Boron Delivery Agent boron_agent->cytotoxicity boron_agent->uptake promising_candidate->animal_model optimal_time->efficacy

Caption: Preclinical evaluation workflow for a novel boron delivery agent.

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell bpa BPA lat1 LAT1 Transporter bpa->lat1 bsh BSH diffusion Passive Diffusion bsh->diffusion liposome Liposomal Boron endocytosis Endocytosis liposome->endocytosis bpa_intra Intracellular BPA lat1->bpa_intra bsh_intra Intracellular BSH diffusion->bsh_intra lipo_intra Intracellular Liposomal Boron endocytosis->lipo_intra

Caption: Simplified cellular uptake mechanisms for different boron compounds.

References

Benchmarking the performance of boron phosphate slow-release fertilizers against commercial alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Performance of Boron Phosphate (B84403) as a Slow-Release Fertilizer Against Commercial Alternatives

The efficient delivery of essential nutrients to plants is a cornerstone of sustainable agriculture and crop science. Boron (B) and phosphorus (P) are critical for plant growth, development, and yield; however, their application through conventional fertilizers presents challenges. Highly soluble boron sources can lead to leaching and toxicity, while phosphorus can be rapidly fixed in the soil, becoming unavailable to plants. Boron phosphate (BPO₄) has emerged as a promising slow-release fertilizer, offering a potential solution to these issues. This guide provides an objective comparison of the performance of this compound with commercial alternatives, supported by experimental data.

Performance Benchmarking: Nutrient Release and Crop Response

The primary advantage of this compound lies in its low water solubility, which translates to a slower, more sustained release of boron compared to conventional, highly soluble boron fertilizers. This characteristic is particularly beneficial in preventing seedling toxicity and reducing nutrient loss through leaching in high-rainfall environments.[1][2]

Nutrient Release Kinetics

Studies have demonstrated that the synthesis temperature of this compound significantly influences its solubility and, consequently, its nutrient release rate. BPO₄ synthesized at higher temperatures (e.g., 800°C) exhibits lower solubility and a slower release of boron compared to that synthesized at lower temperatures (e.g., 500°C).[1][2]

When co-granulated with mono-ammonium phosphate (MAP), a common commercial fertilizer, the slow-release characteristics of other boron sources like ulexite (B576465) and colemanite are compromised due to the low pH and high phosphate concentration of MAP. In contrast, these conditions do not significantly affect, and may even slow, the release of boron from BPO₄.[1]

Table 1: Cumulative Boron Release from Fertilizers Co-granulated with MAP over a 4-Week Soil Incubation Period

Boron SourceSynthesis/TypeCumulative Boron Release (%)
This compoundSynthesized at 800°C4
This compoundSynthesized at 500°C16
ColemaniteCommercial58
BoraxCommercial75
UlexiteCommercial97

Source: Adapted from a 4-week soil incubation study with weekly leaching.[3]

While the slow-release properties of boron from BPO₄ are well-documented, there is less direct comparative data on the release kinetics of its phosphate component against commercial phosphate fertilizers like MAP or diammonium phosphate (DAP). The agronomic effectiveness of BPO₄ as a primary phosphorus source requires further investigation.

Crop Yield and Safety

The slow-release nature of this compound has been shown to positively impact crop yield and safety. In trials with canola, the application of co-granulated soluble boron sources led to toxicity in the first crop and deficiency in the second. Conversely, treatments with co-granulated BPO₄ products resulted in increased shoot dry weight for both crops, suggesting that a single application could be effective for multiple cropping cycles.[1] Furthermore, studies have shown that BPO₄ is a seedling-safe boron fertilizer source, with no toxicity symptoms observed even at high concentrations, unlike co-granulated ulexite, borax, and colemanite which showed toxicity at lower concentrations.[4]

Table 2: Comparative Effect of Boron-Enriched Diammonium Phosphate (DAP) Formulations on Canola Grain Yield

Fertilizer TreatmentCanola Grain Yield Increase (%)
1.5% Boron-DAP38% (compared to commercial DAP)
1.5% Boron-DAP16% (compared to commercial DAP + Boric Acid)

Source: Adapted from field experiments comparing organically complexed boron-diammonium phosphate with commercial alternatives.[5]

Experimental Protocols

Synthesis of this compound (BPO₄)

This compound can be synthesized by reacting boric acid (H₃BO₃) and phosphoric acid (H₃PO₄). The properties of the resulting BPO₄, particularly its crystallinity and solubility, are highly dependent on the heating temperature and duration.

Methodology:

  • Mix equimolar amounts of boric acid and phosphoric acid.

  • Heat the mixture in a furnace at a specified temperature (e.g., 500°C or 800°C) for a defined period (e.g., 1 hour).

  • Allow the mixture to cool. The resulting product is this compound.

  • The crystallinity of the BPO₄ compounds increases with increasing temperature and heating time. Compounds synthesized at 500°C or higher are typically non-hygroscopic and free-flowing.[5]

Nutrient Release Study: Soil Column Leaching

A soil column leaching experiment is a standard method to evaluate the release of nutrients from slow-release fertilizers under simulated environmental conditions.

Methodology:

  • Column Preparation: Pack glass columns (e.g., 30 cm in length) with a suitable soil or sand matrix. The soil should be air-dried and sieved.

  • Fertilizer Application: Apply a known quantity of the fertilizer to be tested to the surface of the soil column.

  • Leaching: Apply a simulated rainfall solution (e.g., 0.01M CaCl₂) to the top of the column at a constant rate using a peristaltic pump.

  • Leachate Collection: Collect the leachate that passes through the column at regular intervals.

  • Analysis: Analyze the collected leachate samples for the concentration of the target nutrients (e.g., boron and phosphorus) using appropriate analytical techniques such as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).

  • Soil Analysis: After the leaching period, the soil column can be sectioned, and the remaining nutrient content in each section can be analyzed to determine the nutrient distribution within the soil profile.

Visualizing the Mechanisms

Experimental Workflow for Fertilizer Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of slow-release this compound fertilizers.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Performance Evaluation cluster_commercial Commercial Alternatives cluster_analysis Data Analysis & Comparison s1 Mix Boric Acid & Phosphoric Acid s2 Heating (500°C or 800°C) s1->s2 s3 This compound (BPO₄) Product s2->s3 e1 Nutrient Release Study (Soil Column Leaching) s3->e1 Test Fertilizer e2 Crop Yield & Safety Trial (Greenhouse/Field) s3->e2 Test Fertilizer a1 Compare Nutrient Release Rates e1->a1 a2 Compare Crop Yield & Toxicity e2->a2 c1 MAP/DAP c1->e1 Control c1->e2 Control c2 Borax/Ulexite c2->e1 Control c2->e2 Control

Caption: Experimental workflow for synthesizing and evaluating this compound fertilizers.

Boron and Phosphate Signaling Crosstalk in Plants

Boron and phosphorus are not only essential nutrients but also act as signaling molecules that influence various physiological processes in plants. There is significant crosstalk between their signaling pathways, affecting nutrient uptake and utilization.

signaling_pathway B Boron (B) B_uptake B Uptake (Transporters) B->B_uptake P Phosphate (P) P_uptake P Uptake (Transporters) P->P_uptake B_uptake->P_uptake Synergistic effect Cell_Wall Cell Wall Integrity B_uptake->Cell_Wall Directly affects Root_Growth Root Growth & Development B_uptake->Root_Growth Promotes Nutrient_Metabolism Nutrient Metabolism B_uptake->Nutrient_Metabolism Gene_Expression Gene Expression (P-starvation induced genes) B_uptake->Gene_Expression Modulates P_uptake->Root_Growth Essential for P_uptake->Nutrient_Metabolism P_uptake->Gene_Expression Regulates Cell_Wall->Root_Growth Root_Growth->B_uptake Enhances surface area for Root_Growth->P_uptake Enhances surface area for Yield Crop Yield Root_Growth->Yield Photosynthesis Photosynthesis Nutrient_Metabolism->Photosynthesis Photosynthesis->Yield

References

A High-Throughput Screening Guide to Boron Phosphate-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterogeneous catalysis, the quest for efficient, selective, and robust catalysts is paramount. Boron phosphate (B84403) (BPO4) has emerged as a promising solid acid catalyst for a variety of organic transformations. This guide provides an objective comparison of boron phosphate-based catalysts with common alternatives, primarily zeolites, supported by experimental data from the literature. It is designed to assist researchers in navigating the selection of catalytic systems for high-throughput screening and process development.

Performance Comparison in Acid-Catalyzed Reactions

The following tables summarize the catalytic performance of this compound and various zeolite catalysts in key organic reactions. Direct comparison is facilitated by presenting data from studies conducted under similar conditions where possible.

Dehydration of 1,2-Propanediol to Propanal

The dehydration of diols to aldehydes is a crucial reaction in biorefining and fine chemical synthesis. This compound has demonstrated exceptional performance in this area.

Table 1: Catalytic Performance in the Dehydration of 1,2-Propanediol

CatalystTemperature (°C)1,2-Propanediol Conversion (%)Propanal Selectivity (%)Propanal Yield (%)Reference
This compound 150-340HighHigh> 95%[1][2]
ZSM-5300-350High> 90% (as propionaldehyde)Not Specified[3]
Silica-AluminaNot SpecifiedLower than BPO4Lower than BPO4Lower than BPO4[2]
Niobium OxideNot SpecifiedLower than BPO4Lower than BPO4Lower than BPO4[2]

Note: this compound is reported to have more durable catalytic activity and a much higher yield of propanal compared to ZSM-5, silica-alumina, and niobium oxide in this reaction.[1][2]

Dehydration of Glycerol (B35011) to Acrolein

The conversion of glycerol, a byproduct of biodiesel production, to the valuable chemical acrolein is a significant area of research. Various solid acid catalysts have been explored for this transformation.

Table 2: Catalytic Performance in the Dehydration of Glycerol to Acrolein

CatalystTemperature (°C)Glycerol Conversion (%)Acrolein Selectivity (%)Acrolein Yield (%)Reference
Amorphous V-P-N-C Optimized99.183.2Not Specified[4]
HY Zeolite 27557.591.652.6[5]
LaY Zeolite27578.296.275.2[5]
Pd/LaY Zeolite27587.677.768.1[5]
H-ZSM-534093.7Not Specified53.8[6]
H-ferrierite34070.9Not Specified54.6[6]
H-ZSM-5 (hierarchical)320100Not Specified87[6]

Note: While direct comparative data for this compound in glycerol dehydration is limited in the searched literature, the performance of other phosphate-based catalysts and zeolites provides a benchmark for screening.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for catalyst synthesis and catalytic reactions.

Synthesis of this compound Catalyst

A common method for synthesizing this compound involves the reaction of boric acid and phosphoric acid.

Procedure:

  • An equimolar mixture of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄) is prepared.

  • The mixture is heated at a temperature ranging from 25 to 1200 °C. The crystallization process is gradual.

  • The molar ratio of boron to phosphorus in the final product remains 1:1, independent of the synthesis temperature.

Catalytic Dehydration of 1,2-Propanediol (Gas-Phase)

Experimental Setup:

  • A fixed-bed reactor is typically used for continuous gas-phase reactions.

  • The catalyst is packed within the reactor, which is placed in a furnace to maintain the desired reaction temperature.

  • A carrier gas (e.g., nitrogen) is used to feed the reactant mixture over the catalyst bed.

Reaction Conditions:

  • Catalyst: this compound

  • Reactant Feed: An aqueous solution of 1,2-propanediol. Co-feeding steam can enhance catalytic activity and propanal yield.[1][2]

  • Temperature: 150-340 °C[1]

  • Analysis: The reaction products are condensed and analyzed by gas chromatography (GC) to determine conversion and selectivity.

Catalytic Dehydration of Glycerol to Acrolein (Gas-Phase)

Experimental Setup:

  • Similar to the 1,2-propanediol dehydration, a fixed-bed reactor is commonly employed.

Reaction Conditions:

  • Catalyst: HY Zeolite

  • Reactant Feed: An aqueous solution of glycerol (e.g., 10-20 wt%).

  • Carrier Gas: H₂ or N₂.

  • Temperature: 250-325 °C.[6][7]

  • WHSV (Weight Hourly Space Velocity): A key parameter that influences conversion and selectivity.

  • Analysis: Product analysis is performed using GC.

Visualizing Catalytic Processes

Diagrams can effectively illustrate complex workflows and chemical pathways, aiding in the design and understanding of high-throughput screening experiments.

High_Throughput_Screening_Workflow cluster_prep Catalyst Preparation cluster_screening High-Throughput Screening cluster_data Data Analysis & Optimization synthesis Catalyst Synthesis (e.g., BPO4, Zeolites) characterization Characterization (XRD, BET, TPD) synthesis->characterization reaction_setup Parallel Reaction Setup (Multi-well plates) characterization->reaction_setup reaction Catalytic Reaction (Controlled T, P) reaction_setup->reaction analysis Rapid Product Analysis (e.g., GC-MS, HPLC) reaction->analysis data_processing Data Processing & Performance Metrics analysis->data_processing hit_identification Hit Identification (High Conversion/Selectivity) data_processing->hit_identification optimization Lead Optimization hit_identification->optimization optimization->synthesis Iterative Improvement

Caption: High-throughput screening workflow for catalyst discovery.

Dehydration_Pathway Glycerol Glycerol Intermediate Hydroxyacetone (Acetol) Glycerol->Intermediate - H2O Acrolein Acrolein Intermediate->Acrolein - H2O Water1 + H2O Water2 + H2O

Caption: Simplified reaction pathway for glycerol dehydration to acrolein.

References

A Comparative Guide to Boron Phosphate in Catalysis: Correlating Physicochemical Properties with Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount. This guide provides an objective comparison of boron phosphate's (BPO₄) catalytic performance with alternative solid acids, supported by experimental data. We delve into the critical physicochemical properties of BPO₄—specifically surface area and acidity—and correlate them with its efficacy in two key organic transformations: the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (5-HMF) and the Beckmann rearrangement of cyclohexanone (B45756) oxime.

Boron phosphate (B84403) has emerged as a versatile and effective solid acid catalyst in various organic reactions.[1] Its catalytic prowess is intrinsically linked to its tunable physicochemical properties, which can be controlled during synthesis.[2][3] The synthesis of this compound, typically through the reaction of boric acid and phosphoric acid at elevated temperatures, allows for the modulation of its crystallinity, surface area, and acidic characteristics.[2][3]

Key Physicochemical Properties Influencing Catalysis

The catalytic activity of this compound is primarily governed by two key characteristics:

  • Surface Area and Porosity: A larger surface area generally provides more accessible active sites for reactant molecules, leading to higher reaction rates. The porous structure of the catalyst also plays a crucial role in mass transport phenomena.

  • Acidity: The nature, strength, and concentration of acid sites (both Brønsted and Lewis) on the this compound surface are critical determinants of its catalytic performance. The acidic properties can be tailored by adjusting the B/P ratio during synthesis and through post-synthesis modifications.

Catalytic Performance in Fructose Dehydration to 5-HMF

The conversion of biomass-derived fructose to 5-HMF is a vital reaction for the production of biofuels and platform chemicals.[4] Solid acid catalysts are crucial for this dehydration reaction.

Comparison of this compound with Alternative Solid Acid Catalysts in Fructose Dehydration

CatalystSurface Area (m²/g)Total Acidity (mmol/g)Reaction Temperature (°C)Fructose Conversion (%)5-HMF Yield (%)Reference
This compound (BPO₄) 44Not ReportedRoom Temp>70 (Furfural to 2-(dimethoxymethyl) furan)-[5]
Niobic Acid (Nb₂O₅·nH₂O)1240.12 (Brønsted), 0.09 (Lewis)12047.513.7[6]
H-ZSM-54250.23 (Brønsted), 0.02 (Lewis)12038.612.5[6]
Sulfated Titania (TiO₂-SO₃H)Not ReportedNot Reported140>9571[7]
Ethylene Tar-based Solid Acid552.4High density of sulfonic acid groups130>9087.8[8]
Ti-SBA-15 (Si/Ti = 120)967Not Reported14010082[9]

The data suggests that while this compound shows promise, other solid acids like sulfonated materials and metal-doped mesoporous silica (B1680970) can achieve high yields of 5-HMF. The high surface area and strong acidity of these materials are key to their performance.

Catalytic Performance in the Beckmann Rearrangement

The Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam is a critical industrial process for the production of Nylon-6.[10] The use of solid acid catalysts offers a more environmentally friendly alternative to traditional homogeneous acid catalysts.[11]

Comparison of this compound-based Catalysts with Alternative Solid Acids in the Beckmann Rearrangement of Cyclohexanone Oxime

CatalystReaction PhaseReaction Temperature (°C)Cyclohexanone Oxime Conversion (%)ε-Caprolactam Selectivity (%)Reference
Boron Modified Alumina (B75360) Vapor300HighHigh[12]
High-silica MFI (ZSM-5)Vapor350>99~95[13]
H-ZSM-5Vapor300-400~98~80-90[13]
H-USY ZeoliteLiquidNot ReportedHighHigh (with 1-hexanol)[11]

Boron-modified alumina demonstrates high conversion and selectivity in the vapor-phase Beckmann rearrangement, comparable to highly effective zeolite catalysts like ZSM-5.[12][13] The acidic sites of intermediate strength on the boron-modified alumina are associated with its high selectivity.[12]

Experimental Protocols

1. Catalyst Characterization

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis:

    • Principle: The specific surface area is determined by the physical adsorption of nitrogen gas onto the surface of the material at liquid nitrogen temperature (77 K). The amount of adsorbed gas is measured at various relative pressures, and the data is fitted to the BET equation to calculate the monolayer capacity and, subsequently, the surface area.

    • Protocol:

      • Degas the catalyst sample (typically 0.1-0.5 g) under vacuum at an elevated temperature (e.g., 200-300 °C) for several hours to remove adsorbed moisture and other impurities.

      • Transfer the degassed sample to the analysis port of a gas sorption analyzer.

      • Perform the nitrogen adsorption measurement at 77 K over a relative pressure (P/P₀) range of approximately 0.05 to 0.3.

      • Use the instrument's software to calculate the specific surface area from the linear portion of the BET plot.

  • Temperature-Programmed Desorption of Ammonia (B1221849) (NH₃-TPD):

    • Principle: This technique quantifies the total acidity and the distribution of acid strength of a solid catalyst. Ammonia, a basic probe molecule, is adsorbed onto the acid sites of the catalyst. The temperature is then ramped linearly, and the desorbed ammonia is detected, typically by a thermal conductivity detector (TCD). The temperature at which ammonia desorbs correlates with the acid strength (stronger acids retain ammonia to higher temperatures), and the amount of desorbed ammonia corresponds to the total number of acid sites.

    • Protocol:

      • Pretreat the catalyst sample (typically 0.1 g) in a flow of an inert gas (e.g., helium or argon) at a high temperature (e.g., 500 °C) to clean the surface.

      • Cool the sample to a lower temperature (e.g., 100 °C) and saturate it with a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) for a specific duration (e.g., 30-60 minutes).

      • Purge the sample with the inert gas at the same temperature to remove physisorbed ammonia.

      • Increase the temperature of the sample at a constant rate (e.g., 10 °C/min) while monitoring the desorbed ammonia in the effluent gas with a TCD.

      • The resulting TPD profile shows desorption peaks at different temperatures, which can be integrated to quantify the amount of acid sites of different strengths.

2. Catalytic Reactions

  • Catalytic Dehydration of Fructose to 5-HMF:

    • Protocol:

      • In a typical batch reactor setup, dissolve a specific amount of fructose (e.g., 1.0 g) in a suitable solvent (e.g., 30 mL of deionized water or an organic solvent like DMSO).[6]

      • Add the desired amount of the solid acid catalyst (e.g., 0.1 g) to the solution.[6]

      • Seal the reactor and heat it to the desired reaction temperature (e.g., 120-165 °C) with stirring.[6][14]

      • Maintain the reaction for a specific duration (e.g., 1-3 hours).[9][14]

      • After the reaction, cool the reactor to room temperature and separate the catalyst by filtration or centrifugation.

      • Analyze the liquid products using High-Performance Liquid Chromatography (HPLC) to determine the conversion of fructose and the yield of 5-HMF.

  • Beckmann Rearrangement of Cyclohexanone Oxime:

    • Vapor-Phase Protocol:

      • Place a fixed bed of the catalyst in a continuous flow microreactor.

      • Heat the reactor to the desired temperature (e.g., 300-380 °C).[12]

      • Introduce a vapor of cyclohexanone oxime, typically carried by an inert gas like helium, over the catalyst bed.[12]

      • Collect the products at the reactor outlet by condensation.

      • Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of the oxime and the selectivity to ε-caprolactam.

Visualizing the Catalytic Process

To better understand the relationships and workflows involved in correlating the physicochemical properties of this compound with its catalytic performance, the following diagrams are provided.

Synthesis_Properties_Performance cluster_synthesis Synthesis Parameters cluster_properties Physicochemical Properties cluster_performance Catalytic Performance temp Calcination Temperature surface_area Surface Area & Porosity temp->surface_area crystallinity Crystallinity temp->crystallinity ratio B/P Molar Ratio acidity Acidity (Strength & Density) ratio->acidity precursors Precursors (e.g., H₃BO₃, H₃PO₄) precursors->temp precursors->ratio conversion Conversion surface_area->conversion selectivity Selectivity acidity->selectivity yield Yield conversion->yield selectivity->yield

Caption: Correlation between synthesis parameters, physicochemical properties, and catalytic performance of this compound.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Testing cluster_correlation Data Correlation synthesis This compound Synthesis bet BET Surface Area Analysis synthesis->bet tpd NH₃-TPD Acidity Measurement synthesis->tpd reaction_setup Reaction Setup (e.g., Fructose Dehydration) synthesis->reaction_setup Catalyst correlation Correlate Properties with Performance bet->correlation tpd->correlation analysis Product Analysis (HPLC/GC) reaction_setup->analysis analysis->correlation

Caption: Experimental workflow for correlating this compound's properties with its catalytic performance.

Conclusion

This compound stands as a competent solid acid catalyst with tunable physicochemical properties that directly influence its catalytic performance. While it shows promise in important reactions like fructose dehydration and the Beckmann rearrangement, its efficacy is highly dependent on achieving the optimal balance of surface area and acidity for the specific application. This guide provides a framework for researchers to compare this compound with other solid acid catalysts and to design experimental strategies to further elucidate the structure-activity relationships that govern its catalytic behavior. The provided protocols and visualizations serve as a practical resource for the systematic evaluation and optimization of this compound and other solid acid catalysts in the pursuit of more efficient and sustainable chemical processes.

References

A Comparative Guide to Validating Theoretical Models of Boron Phosphate's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of theoretical models concerning the electronic structure of boron phosphate (B84403) (BPO₄), a material of interest for various applications due to its stability and wide band gap. An accurate understanding of its electronic properties is crucial for predicting its behavior in novel applications. This document compares available theoretical data and outlines the experimental methodologies required for their validation.

Data Presentation: Theoretical vs. Experimental Electronic Properties

Direct experimental values for the band gap and detailed electronic structure of boron phosphate are not widely reported in peer-reviewed literature. However, several theoretical models have been proposed, showcasing a notable variance in predicted band gap values. This discrepancy underscores the critical need for experimental validation.

ParameterTheoretical Value (eV)Theoretical MethodExperimental Value (eV)Experimental Method
Band Gap (E_g) 7.26GLLB-SC functionalNot availableUV-Vis Spectroscopy
7.276GGA
~10.4First-principles calculation

GLLB-SC: Gritsenko, van Leeuwen, van Lenthe, and Baerends potential with solid-state correction; GGA: Generalized Gradient Approximation.

The significant range in theoretical predictions highlights the sensitivity of the calculated electronic structure to the computational method employed.

Experimental Protocols for Validation

To experimentally determine the electronic structure of BPO₄ and validate the theoretical models, a combination of spectroscopic techniques is required.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy for Band Gap Determination

UV-Vis spectroscopy is a primary technique for determining the optical band gap of a semiconductor.[1][2]

  • Sample Preparation: A thin film of BPO₄ or a finely ground powder dispersed in a suitable transparent medium is prepared. For diffuse reflectance measurements, the powder is pressed into a compact pellet.[3][4]

  • Data Acquisition: The absorbance or reflectance spectrum of the sample is measured over a range of wavelengths, typically from the ultraviolet to the near-infrared region.[3]

  • Analysis (Tauc Plot): The optical band gap is determined using a Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap (E_g) is given by the Tauc equation: (αhν)^(1/n) = A(hν - E_g) where A is a constant and the value of n depends on the nature of the electronic transition (n=1/2 for direct band gap and n=2 for indirect band gap). The band gap is determined by extrapolating the linear portion of the plot of (αhν)^(1/n) versus hν to the energy axis.[5]

2. X-ray Photoelectron Spectroscopy (XPS) for Valence Band Analysis

XPS is a surface-sensitive technique used to investigate the elemental composition and the electronic state of the elements within a material. It provides direct information about the occupied electronic states in the valence band.

  • Sample Preparation: A clean surface of a BPO₄ sample (crystal or pressed powder) is placed in an ultra-high vacuum chamber. Surface contaminants are typically removed by ion sputtering.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα). The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Analysis: The binding energy of the electrons is calculated from their kinetic energy. The XPS spectrum in the valence band region reveals the density of occupied states. The valence band maximum (VBM) can be determined by extrapolating the leading edge of the valence band spectrum to the baseline.

3. X-ray Emission Spectroscopy (XES) for Element-Specific Density of States

XES is a bulk-sensitive technique that provides information about the occupied electronic states with elemental and orbital selectivity. It is complementary to XPS.

  • Sample Preparation: A BPO₄ sample is placed in the spectrometer.

  • Data Acquisition: The sample is irradiated with X-rays of sufficient energy to create a core-hole. When an electron from a higher energy level fills this core-hole, an X-ray photon is emitted. The energy of these emitted photons is analyzed.

  • Analysis: The XES spectrum reflects the partial density of states of a specific element. For BPO₄, one could measure the B K-edge, P K-edge, and O K-edge XES to probe the contribution of each element's p-orbitals to the valence band.

Mandatory Visualization

The following diagram illustrates the logical workflow for validating theoretical models of BPO₄'s electronic structure with experimental data.

Validation_Workflow cluster_theory Theoretical Modeling cluster_exp Experimental Validation cluster_comp Comparison & Refinement Theory Theoretical Calculations (DFT, GW, etc.) Predicted_BS Predicted Band Structure & Density of States (DOS) Theory->Predicted_BS Predicted_Eg Predicted Band Gap (Eg) Theory->Predicted_Eg Comparison Comparison Predicted_BS->Comparison Predicted_Eg->Comparison UV_Vis UV-Vis Spectroscopy Measured_Eg Experimental Band Gap UV_Vis->Measured_Eg XPS X-ray Photoelectron Spectroscopy (XPS) Measured_VB Valence Band Structure (DOS) XPS->Measured_VB XES X-ray Emission Spectroscopy (XES) XES->Measured_VB Measured_Eg->Comparison Measured_VB->Comparison Validated_Model Validated Electronic Structure Model Comparison->Validated_Model

Caption: Workflow for validating theoretical electronic structure models.

Conclusion

The validation of theoretical models for the electronic structure of this compound is essential for its future application. While theoretical calculations provide valuable insights, the significant variation in predicted band gaps necessitates thorough experimental verification. The combined application of UV-Vis spectroscopy, XPS, and XES provides a robust methodology to determine the experimental band gap and characterize the valence band's density of states. This integrated approach of theoretical modeling and experimental validation will lead to a more accurate and reliable understanding of BPO₄'s electronic properties.

References

A Comparative Guide to the Life Cycle Assessment of Boron Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boron Phosphate (B84403) Synthesis Routes

Boron phosphate is a versatile inorganic compound with applications ranging from catalysis to the development of slow-release fertilizers.[1] The primary synthesis routes involve the reaction of a boron source, typically boric acid (H₃BO₃), with a phosphorus source, most commonly phosphoric acid (H₃PO₄). The key variations in these synthesis routes lie in the reaction conditions, such as temperature, pressure, and the mode of energy input.

The most prevalent methods for synthesizing this compound include:

  • High-Temperature Solid-State Reaction: This is the most conventional method, involving the direct reaction of boric acid and phosphoric acid at elevated temperatures, typically ranging from 80 °C to 1200 °C.[2][3] The reaction produces an amorphous powder at lower temperatures, which can be converted to a crystalline product by heating at around 1000 °C.[2]

  • Hydrothermal Synthesis: This method involves the reaction of boric acid and phosphorus pentoxide in an aqueous solution under elevated temperature and pressure (e.g., 160 °C for 2 days).[4]

  • Microwave-Assisted Synthesis: A more recent and rapid method, microwave-assisted synthesis can produce crystalline this compound from a solid mixture of precursors in a matter of minutes.[4][5]

Other reported methods utilize alternative precursors such as triethyl borate (B1201080) with phosphoric acid, or triethyl phosphate with boron trichloride.[2][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing results and for conducting a thorough life cycle inventory analysis. Below are representative experimental protocols for the main synthesis routes.

High-Temperature Solid-State Synthesis of this compound

This protocol is adapted from methodologies described by Kmecl and Bukovec, and Abat et al.[1][6]

Objective: To synthesize crystalline this compound via a high-temperature solid-state reaction.

Materials:

  • Boric acid (H₃BO₃), analytical grade

  • Orthophosphoric acid (H₃PO₄), 85%

  • High-purity water

  • Ceramic crucible

  • High-temperature furnace

Procedure:

  • Prepare an equimolar mixture of boric acid and phosphoric acid.

  • Thoroughly mix the reagents in the ceramic crucible.

  • Place the crucible in a high-temperature furnace.

  • Heat the mixture to a target temperature between 500 °C and 1000 °C.[1] The reaction to form BPO₄ can be initiated at temperatures as low as 80°C, but higher temperatures are required for a crystalline product.[2]

  • Maintain the temperature for a specified duration, typically 1 to 2 hours, to ensure complete reaction and crystallization.[1]

  • Allow the furnace to cool down to room temperature.

  • The resulting white, solid product is this compound.

Hydrothermal Synthesis of this compound

This protocol is based on the method described by Baykal et al.[4]

Objective: To synthesize single-phase this compound using a hydrothermal method.

Materials:

  • Boric acid (H₃BO₃)

  • Phosphorus pentoxide (P₂O₅)

  • High-purity water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Combine stoichiometric amounts of boric acid and phosphorus pentoxide in the Teflon liner of the autoclave.

  • Add a sufficient amount of high-purity water to create an aqueous solution.

  • Seal the autoclave and place it in a laboratory oven.

  • Heat the autoclave to 160 °C.

  • Maintain the temperature for 48 hours.

  • After the reaction period, allow the autoclave to cool to room temperature.

  • Collect the resulting solid product, wash with deionized water, and dry.

Microwave-Assisted Synthesis of this compound

This protocol is based on the method described by Baykal et al.[4]

Objective: To rapidly synthesize crystalline this compound using microwave irradiation.

Materials:

Procedure:

  • Create a solid mixture of ammonium tetraborate tetrahydrate and solid phosphoric acid in a microwave-safe vessel.

  • Place the vessel in the microwave synthesis reactor.

  • Irradiate the mixture with microwaves for a short duration, typically 3 to 5 minutes.

  • Monitor the reaction to completion.

  • Allow the product to cool. The resulting crystalline material is this compound.

Comparative Life Cycle Assessment Framework

A Life Cycle Assessment (LCA) is a systematic evaluation of the environmental impacts of a product or process throughout its entire life cycle. A comparative LCA of this compound synthesis routes would assess the environmental performance from raw material extraction to the final product.

Goal and Scope: The primary goal is to compare the environmental impacts of producing 1 kg of this compound via three different synthesis routes: high-temperature solid-state, hydrothermal, and microwave-assisted synthesis. The assessment would be a "cradle-to-gate" analysis, encompassing the extraction of raw materials, their processing into precursors, and the final synthesis of this compound.

System Boundaries: The system boundaries would include:

  • Upstream Processes: Extraction and processing of boron minerals to produce boric acid, and mining of phosphate rock and its conversion to phosphoric acid.[7][8]

  • Core Process (Manufacturing): The chemical synthesis of this compound, including energy consumption, water usage, and waste generation for each of the three routes.

  • Downstream Processes (Excluded): Transportation, use, and disposal of the final this compound product would be excluded in a cradle-to-gate analysis.

Functional Unit: The functional unit for this comparative assessment is defined as 1 kg of synthesized this compound . All inputs (raw materials, energy, water) and outputs (emissions, waste) would be normalized to this functional unit.

Quantitative Data Summary

The following table presents a hypothetical comparison of the life cycle inventory data for the different synthesis routes. The values for precursor production are based on published LCA data, while the manufacturing impacts are estimated based on the process descriptions. This table is intended to be illustrative of the data required for a comprehensive LCA.

Life Cycle Stage & Impact CategoryHigh-Temperature Solid-StateHydrothermal SynthesisMicrowave-Assisted SynthesisData Source/Justification
Raw Material Acquisition (per kg BPO₄)
Boric Acid Required~0.58 kg~0.58 kg~0.58 kgStoichiometric calculation
Phosphoric Acid Required~0.93 kg~0.93 kg~0.93 kgStoichiometric calculation
Global Warming Potential (kg CO₂ eq)>5.0>5.0>5.0Based on GWP for boric acid (~5.5 kg CO₂ eq/ton) and phosphoric acid (626-950 kg CO₂ eq/ton P₂O₅).[9][10]
Electricity Consumption (kWh)>6.0>6.0>6.0Based on electricity consumption for boric acid production (~6010 kWh/ton).[9][11]
Manufacturing (per kg BPO₄)
Energy ConsumptionHighModerateLowHigh-temperature furnaces are energy-intensive; hydrothermal requires sustained heating; microwave synthesis is rapid.[12][13]
Greenhouse Gas EmissionsHighModerateLowDirectly correlated with energy consumption from fossil fuels.
Water UsageLowHighLowHydrothermal synthesis is an aqueous process.
Solid Waste GenerationLowLowLowThe primary reaction has high atom economy.
Overall Assessment (Qualitative)
Environmental HotspotsEnergy consumption during precursor production and high-temperature calcination.Energy for sustained heating and pressure; wastewater treatment.Electricity consumption for microwave generation.Inferred from process descriptions and precursor LCAs.

Mandatory Visualization

Comparative_LCA_Workflow cluster_0 Phase 1: Goal & Scope cluster_1 Phase 2: Life Cycle Inventory (LCI) cluster_2 Phase 3: Life Cycle Impact Assessment (LCIA) cluster_3 Phase 4: Interpretation Goal Define Goal, Scope, and Functional Unit (1 kg BPO4) LCI_A Data Collection for Route A (High-Temperature) - Raw Materials - Energy & Water In - Emissions & Waste Out Goal->LCI_A LCI_B Data Collection for Route B (Hydrothermal) - Raw Materials - Energy & Water In - Emissions & Waste Out Goal->LCI_B LCI_C Data Collection for Route C (Microwave) - Raw Materials - Energy & Water In - Emissions & Waste Out Goal->LCI_C LCIA Calculate Environmental Impacts - Global Warming Potential - Acidification Potential - Eutrophication Potential - Resource Depletion LCI_A->LCIA LCI_B->LCIA LCI_C->LCIA Interpretation Compare Routes Identify Hotspots Draw Conclusions LCIA->Interpretation Interpretation->Goal Refinement

References

Safety Operating Guide

Standard Operating Procedure: Boron Phosphate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of boron phosphate (B84403), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Boron phosphate is a hazardous substance that requires careful handling to prevent exposure. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is classified as an oral acute toxicant and a reproductive toxicant.[1][2][3][4]

1.1 Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE to minimize exposure:

  • Eye and Face Protection : Always wear approved safety glasses with side shields or safety goggles.[5] A face shield is recommended when there is a risk of splashing or dust generation.[5]

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory.[5] Wear a lab coat or other protective clothing to prevent skin contact.[2][4]

  • Respiratory Protection : Handle this compound in a certified chemical fume hood to avoid dust inhalation.[5] If a fume hood is not available, a NIOSH-approved dust respirator is required.[5]

1.2 Safe Handling and Storage

  • Handling : Avoid all personal contact, including the inhalation of dust.[2][4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Wash hands thoroughly with soap and water after handling.[1][4]

  • Storage : Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Keep it away from incompatible materials such as strong oxidizing agents.[2][3]

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

2.1 Minor Spills

For small, contained spills:

  • Ensure proper PPE is worn, including respiratory protection.[2]

  • Use dry cleanup procedures. Do not use water , as this can create a hazardous slurry.

  • Carefully sweep or vacuum the spilled material.[4] Use a vacuum cleaner equipped with a HEPA filter.[4]

  • Place the collected material into a clean, dry, and properly labeled container for hazardous waste.[2][4]

  • Decontaminate the spill area with a suitable cleaning agent and wipe dry.

2.2 Major Spills

For large or uncontained spills:

  • Evacuate all non-essential personnel from the immediate area and move upwind.[4]

  • Alert the facility's emergency response team or safety officer immediately.[2][4]

  • Restrict access to the area.

  • Ensure that cleanup is performed only by trained personnel equipped with appropriate PPE.[5]

  • Prevent the spilled material from entering drains, sewers, or waterways.[4][5]

Quantitative Safety Data

The following table summarizes key quantitative exposure and concentration limits relevant to this compound.

ParameterValueIssuing Authority/RegulationSource(s)
Oregon Permissible Exposure Limit (PEL) - Total Dust10 mg/m³OSHA (Oregon)[2]
Generic Concentration Limit (GCL) for Repr. 1B≥ 0.3%EU CLP Regulation[6]
EPA Lifetime Health Advisory (Boron in Water)1 mg/LU.S. EPA[7]

This compound Disposal Procedure

All this compound waste is classified as hazardous and must be disposed of following institutional guidelines and local, state, and federal regulations.[2][3][5]

Step 1: Waste Characterization and Segregation

  • This compound waste must be collected separately from other chemical waste streams to avoid unintended reactions.

  • Do not mix with incompatible materials, particularly strong reducing agents or oxidizing agents.[2]

Step 2: Containment and Labeling

  • Collect all solid this compound waste, including contaminated materials like wipes and PPE, in a dedicated, leak-proof container.[4]

  • The container must be made of a compatible material, such as polyethylene (B3416737) or glass.[2]

  • Label the container clearly with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., exclamation mark, health hazard).[1][3]

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • The storage area must be secure, well-ventilated, and away from general laboratory traffic.

Step 4: Final Disposal

  • Arrange for pickup by the institution's certified hazardous waste disposal contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Never dispose of this compound down the drain or in regular trash.[2][5] Wash water from cleaning equipment must also be collected as hazardous waste.[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

BoronPhosphateDisposal cluster_prep Step 1: Preparation & Handling cluster_contain Step 2: Containment cluster_label Step 3: Labeling & Storage cluster_dispose Step 4: Final Disposal A Generate Boron Phosphate Waste B Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator/Fume Hood) A->B C Is waste solid or liquid (e.g., in solution)? B->C D Collect in a dedicated, sealed, compatible container C->D Solid E Collect aqueous waste in a sealed container C->E Liquid F Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms D->F E->F G Store in designated satellite accumulation area F->G H Contact Certified Hazardous Waste Contractor G->H K DO NOT pour down drain or place in regular trash G->K I Provide Safety Data Sheet (SDS) to Contractor H->I J Waste Removed for Proper Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boron Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Boron phosphate (B84403), tailored for research and development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Boron phosphate is a white, crystalline solid utilized as a catalyst and in the manufacturing of specialized glasses and ceramics.[1] While relatively non-toxic, it can cause skin and respiratory irritation upon exposure.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound to prevent contact and inhalation. The following table summarizes the required equipment.

Protection Type Required Equipment Specifications and Use Cases
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.Must be worn at all times when handling the chemical.[2]
Skin Protection Chemical-resistant gloves (e.g., PVC).For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[3]
Lab coat or overalls.To protect personal clothing from contamination.[3][4]
PVC apron.Recommended for additional protection during tasks with a higher risk of spills.[3]
Respiratory Protection NIOSH-approved dust respirator.Required when handling powders or crystals, or if there is a potential for dust generation.[2][3]

Occupational Exposure Limits

While specific exposure limits for this compound are not widely established, it is often regulated as "Particulates Not Otherwise Regulated" (PNOR). Adherence to these general dust exposure limits is a minimum safety requirement.

Jurisdiction Exposure Limit (Time-Weighted Average)
US - Oregon (PELs) Total Dust: 10 mg/m³
Respirable Fraction: 5 mg/m³
US - Michigan Respirable Dust: 5 mg/m³

Source: Santa Cruz Biotechnology, Inc. Safety Data Sheet[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk. The following workflow provides a step-by-step guide for laboratory personnel.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Spill and Waste Management receiving 1. Receipt of this compound - Inspect container integrity - Verify label information storage 2. Secure Storage - Store in original, tightly sealed container - Cool, dry, well-ventilated area - Away from incompatible materials (oxidizing agents) receiving->storage Proceed to Storage ppe 3. Don Appropriate PPE - See PPE table for details storage->ppe fume_hood 4. Work in a Fume Hood - Ensure adequate ventilation - Minimize dust generation ppe->fume_hood handling 5. Weighing and Transfer - Use dry, clean utensils - Avoid creating dust clouds fume_hood->handling spill 6. Spill Response - Evacuate area if necessary - Use dry cleanup methods (do not use water) - Place in a labeled container handling->spill waste 7. Waste Collection - Collect all waste in a designated, labeled container disposal 8. Disposal - Follow institutional and regulatory guidelines waste->disposal G cluster_controls Hierarchy of Controls for this compound elimination Elimination/Substitution (Most Effective) engineering Engineering Controls - Fume Hood - Local Exhaust Ventilation elimination->engineering administrative Administrative Controls - Standard Operating Procedures (SOPs) - Safety Training engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.